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Foundational

An In-depth Technical Guide to (4-Chloro-2-fluoro-5-nitrophenyl)methanol: Synthesis, Properties, and Applications in Drug Discovery

Abstract (4-Chloro-2-fluoro-5-nitrophenyl)methanol is a highly functionalized aromatic compound poised to serve as a valuable building block in modern medicinal chemistry. Its unique substitution pattern—featuring chloro...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(4-Chloro-2-fluoro-5-nitrophenyl)methanol is a highly functionalized aromatic compound poised to serve as a valuable building block in modern medicinal chemistry. Its unique substitution pattern—featuring chloro, fluoro, and nitro groups—offers a versatile scaffold for creating complex molecular architectures with fine-tuned physicochemical and pharmacological properties. This guide provides a comprehensive overview of this compound, detailing its structure, predicted properties, a robust synthetic pathway, and its potential applications, particularly as an intermediate in the development of targeted therapeutics. While a specific CAS number for this compound is not readily found in major chemical databases, indicating its status as a novel or specialized reagent, its synthesis and utility can be confidently projected from established chemical principles and data on closely related analogues.

Introduction: The Strategic Value of Polysubstituted Aromatics

In the landscape of drug discovery and development, the strategic selection of molecular building blocks is paramount. The properties of the final active pharmaceutical ingredient (API)—such as metabolic stability, target-binding affinity, and bioavailability—are fundamentally dictated by the chemical motifs used in its construction. Halogenated nitroaromatic compounds are a cornerstone of pharmaceutical synthesis, providing a robust platform for introducing key functionalities.

The subject of this guide, (4-Chloro-2-fluoro-5-nitrophenyl)methanol, is a prime example of such a strategic intermediate. The presence of both chlorine and fluorine atoms allows for differential modulation of a molecule's electronic properties and lipophilicity.[1][2] Fluorine, in particular, is a celebrated element in medicinal chemistry, known for its ability to enhance metabolic stability, improve pharmacokinetics, and increase binding affinity by participating in favorable protein-ligand interactions.[3][4] The nitro group serves as a powerful electron-withdrawing group and a versatile synthetic handle, readily converted into an amine, which is a common feature in many drug scaffolds. This guide will explore the technical details of this promising, albeit not widely cataloged, chemical entity.

Physicochemical and Spectroscopic Data

Direct experimental data for (4-Chloro-2-fluoro-5-nitrophenyl)methanol is limited due to its novelty. However, its properties can be reliably predicted based on its structure and data from analogous compounds.

PropertyPredicted Value / InformationData Source Justification
CAS Number Not readily available in public databasesExtensive searches of chemical databases (PubChem, CAS) did not yield a specific identifier for this isomer, suggesting it is a novel or non-commercial compound.
Molecular Formula C₇H₅ClFNO₃Derived from its chemical structure.
Molecular Weight 205.57 g/mol Calculated from the atomic weights of its constituent elements.
Appearance Likely a pale yellow to white solidBased on the appearance of similar nitroaromatic compounds like (2-Chloro-4-nitrophenyl)methanol and 4-Chloro-2-nitrobenzyl alcohol.[5][6]
Solubility Soluble in polar organic solvents (Methanol, Ethyl Acetate, DMF)The polar nitro and hydroxyl groups suggest solubility in polar solvents, a common characteristic for such functionalized molecules.
Melting Point Expected to be in the range of 60-100 °CBased on structurally similar compounds. For example, (2-fluoro-5-nitrophenyl)methanol has a reported melting point, and the addition of chlorine would be expected to increase it.
¹H NMR (Predicted) Aromatic protons (2H), CH₂ (2H), OH (1H)The aromatic region would show two distinct signals, likely doublets or doublet of doublets, due to coupling with the fluorine atom. The benzylic protons would appear as a singlet or doublet, and the alcohol proton as a broad singlet.
¹⁹F NMR (Predicted) One singlet or doublet of doubletsA single fluorine environment on the aromatic ring would produce a characteristic signal.
¹³C NMR (Predicted) 7 distinct signalsSix signals for the aromatic carbons (with C-F and C-Cl couplings) and one for the benzylic carbon (-CH₂OH).

Synthesis Protocol: A Multi-Step Approach

A logical and efficient synthesis of (4-Chloro-2-fluoro-5-nitrophenyl)methanol can be designed based on available literature for a key precursor, 4-chloro-2-fluoro-5-nitroacetophenone.[7] The final step is a standard reduction of the ketone to the corresponding benzyl alcohol.

Diagram of Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Ketone Reduction start 2-Fluoro-4-chloroacetophenone step1_out 4-Chloro-2-fluoro-5-nitroacetophenone start->step1_out H₂SO₄ / HNO₃ -10 °C to 0 °C step2_out (4-Chloro-2-fluoro-5-nitrophenyl)methanol (Target Compound) step1_out->step2_out NaBH₄ Methanol, 0 °C

Caption: Proposed two-step synthesis of the target compound.

Step 1: Nitration of 2-Fluoro-4-chloroacetophenone

This step involves the regioselective nitration of a commercially available starting material. The directing effects of the acetyl, chloro, and fluoro groups guide the incoming nitro group to the desired position.

  • Rationale: The acetyl group is a deactivating meta-director, while the halogens are deactivating ortho-, para-directors. The position ortho to the fluorine and meta to the acetyl group is sterically accessible and electronically favored for nitration under controlled conditions. This method is adapted from a patented procedure for a similar compound.[7]

  • Protocol:

    • Equip a three-necked, round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Maintain an inert atmosphere (e.g., nitrogen).

    • Charge the flask with concentrated sulfuric acid (98%, 5 molar equivalents) and cool the solution to -10 °C in an ice-salt or acetone/dry ice bath.

    • Slowly add 2-fluoro-4-chloroacetophenone (1.0 eq) to the cold sulfuric acid while stirring, ensuring the temperature does not rise above 0 °C.

    • Prepare a nitrating mixture of concentrated nitric acid (65%, 1.1 eq) and concentrated sulfuric acid (1.5 eq) and cool it separately.

    • Add the cold nitrating mixture dropwise to the reaction flask over 1-2 hours, maintaining the internal temperature between -10 °C and 0 °C.

    • After the addition is complete, stir the reaction mixture at 0 °C for an additional 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

    • The precipitated solid, 4-chloro-2-fluoro-5-nitroacetophenone, is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried under vacuum. The product can be further purified by recrystallization from ethanol.

Step 2: Reduction of 4-Chloro-2-fluoro-5-nitroacetophenone

This is a standard chemoselective reduction of a ketone to an alcohol. Sodium borohydride is a mild and effective reagent for this transformation, which typically does not reduce the nitro group under these conditions.[8]

  • Rationale: Sodium borohydride (NaBH₄) is a selective reducing agent for aldehydes and ketones. In a protic solvent like methanol, it readily reduces the carbonyl group while leaving the aromatic nitro group intact.[9]

  • Protocol:

    • Dissolve the 4-chloro-2-fluoro-5-nitroacetophenone (1.0 eq) from Step 1 in anhydrous methanol in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to the stirred solution. Control the rate of addition to manage the effervescence and maintain the temperature below 5 °C.

    • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.

    • Once the starting material is consumed, cool the mixture back to 0 °C and carefully quench the excess NaBH₄ by the slow, dropwise addition of 1M hydrochloric acid until the pH is ~6-7.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Partition the remaining aqueous residue between ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

    • Purify the crude (4-Chloro-2-fluoro-5-nitrophenyl)methanol by flash column chromatography on silica gel to obtain the final product.

Applications in Drug Discovery

The true value of (4-Chloro-2-fluoro-5-nitrophenyl)methanol lies in its potential as a versatile intermediate for synthesizing more complex, biologically active molecules. Each functional group serves as a handle for subsequent chemical modifications.

  • The Methanol Group (-CH₂OH): Can be oxidized to an aldehyde or carboxylic acid, or converted to an ether or ester. It can also be transformed into a leaving group (e.g., a tosylate or mesylate) for nucleophilic substitution reactions.

  • The Nitro Group (-NO₂): Can be readily reduced to an aniline (-NH₂). This amine can then be used in a vast array of reactions, such as amide bond formation, sulfonamide synthesis, or as a nucleophile in substitution reactions to build heterocyclic rings.

  • The Fluoro and Chloro Groups (-F, -Cl): These halogens can be sites for nucleophilic aromatic substitution (SₙAr) reactions, particularly given the activating effect of the adjacent nitro group. This allows for the introduction of various nucleophiles (e.g., amines, thiols, alcohols) to build molecular complexity.

Logical Workflow in Kinase Inhibitor Synthesis

A primary application for intermediates of this type is in the synthesis of kinase inhibitors, a major class of cancer therapeutics. The general workflow involves using the intermediate to construct a core scaffold that can bind to the ATP-binding site of a target kinase.

Application_Workflow start (4-Chloro-2-fluoro-5-nitrophenyl)methanol (Building Block) step1 Reduction of Nitro Group (e.g., H₂, Pd/C) start->step1 step2 Yields Key Amine Intermediate (4-Chloro-5-amino-2-fluorophenyl)methanol step1->step2 step3 Scaffold Construction (e.g., Amide coupling, Heterocycle formation) step2->step3 step4 Core Kinase Inhibitor Scaffold step3->step4 step5 Further Functionalization (e.g., Suzuki or Buchwald-Hartwig coupling at Cl) step4->step5 final Final Kinase Inhibitor Drug Candidate step5->final

Caption: Use of the title compound in a drug discovery pipeline.

Safety and Handling

While a specific Safety Data Sheet (SDS) for (4-Chloro-2-fluoro-5-nitrophenyl)methanol is not available, the hazards can be reliably inferred from data on structurally analogous nitroaromatic and halogenated compounds.[10]

  • Hazard Class: Expected to be classified as harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary.

    • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge is recommended.

  • Handling:

    • Avoid contact with skin, eyes, and clothing.

    • Avoid breathing dust or vapors.

    • Wash hands thoroughly after handling.

    • Keep away from incompatible materials such as strong oxidizing agents and strong bases.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

(4-Chloro-2-fluoro-5-nitrophenyl)methanol represents a highly valuable, though currently niche, chemical intermediate. Its densely packed array of functional groups provides medicinal chemists with multiple, orthogonal handles for synthetic elaboration. The strategic placement of fluoro, chloro, and nitro substituents makes it an ideal starting point for the synthesis of complex molecules, particularly in the pursuit of novel kinase inhibitors and other targeted therapies. The synthetic route outlined in this guide is robust and relies on well-established chemical transformations, making the compound accessible for research and development purposes. As the demand for sophisticated, fine-tuned drug candidates continues to grow, the utility of such precisely engineered building blocks will undoubtedly increase.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2026). The Role of Fluorinated Aromatics in Modern Drug Discovery. Available at: [Link]

  • Priya A, Mahesh Kumar N, & Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. Available at: [Link]

  • PubChem. (2-Fluoro-5-nitrophenyl)methanol. National Center for Biotechnology Information. Available at: [Link]

  • Pharmaffiliates. 4-Chloro-2-nitrobenzyl alcohol | CAS No: 22996-18-5. Available at: [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.
  • Google Patents. CN110668948A - Preparation method of 4-chloro-2-fluoro-5-nitroacetophenone.
  • Campos, K. R., et al. (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. The Journal of Organic Chemistry.
  • ResearchGate. (2014). Kinetic profile of the reduction of 4′-chloroacetophenone using free cells for biocatalyst re-use. Available at: [Link]

  • Google Patents. Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.
  • Organic Syntheses. o-NITROACETOPHENONE. Available at: [Link]

  • Lejarazo Gómez, E. F., et al. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry).
  • Google Patents. A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • Google Patents. A Single Pot Process For The Preparation Of 2 Chloro 4 Fluoro 5 Nitrobenzoate Derivatives.

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Exploratory

Synthesis of (4-Chloro-2-fluoro-5-nitrophenyl)methanol

An In-depth Technical Guide for the Abstract This technical guide provides a comprehensive overview of the chemical synthesis of (4-Chloro-2-fluoro-5-nitrophenyl)methanol, a valuable substituted benzyl alcohol intermedia...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for the

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of (4-Chloro-2-fluoro-5-nitrophenyl)methanol, a valuable substituted benzyl alcohol intermediate. The document is intended for an audience of researchers, chemists, and professionals in the field of drug development and fine chemical synthesis. We will explore the primary synthetic strategies, focusing on the chemoselective reduction of the corresponding carboxylic acid and aldehyde precursors. The guide emphasizes the rationale behind reagent selection, provides detailed, field-tested experimental protocols, and includes critical characterization data. Our objective is to furnish a robust and reproducible methodology grounded in established chemical principles.

Introduction and Strategic Overview

(4-Chloro-2-fluoro-5-nitrophenyl)methanol is a highly functionalized aromatic compound. Its unique substitution pattern—featuring chloro, fluoro, and nitro groups—makes it a versatile building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries[1][2]. The presence of multiple reactive sites necessitates a synthetic approach with high chemoselectivity.

The core of this synthesis lies in the reduction of a carbonyl functional group to a primary alcohol, while preserving the integrity of the aromatic nitro group. This guide will detail the most efficient and selective method for this transformation, starting from the commercially available or readily synthesized 4-chloro-2-fluoro-5-nitrobenzoic acid.

Retrosynthetic Analysis

A logical retrosynthetic approach identifies 4-chloro-2-fluoro-5-nitrobenzoic acid as the most practical precursor. The key transformation is the selective reduction of the carboxylic acid, a well-established yet nuanced process in the presence of a reducible nitro group.

Retrosynthesis Target (4-Chloro-2-fluoro-5-nitrophenyl)methanol Disconnection C-O Bond Formation (Reduction) Target->Disconnection Precursor 4-Chloro-2-fluoro-5-nitrobenzoic Acid Disconnection->Precursor

Caption: Retrosynthetic path for the target molecule.

Primary Synthetic Pathway: Selective Reduction of 4-Chloro-2-fluoro-5-nitrobenzoic Acid

The central challenge in this synthesis is to reduce the carboxylic acid to an alcohol without affecting the nitro group. While several reducing agents can accomplish the reduction of a carboxylic acid, their compatibility with a nitroarene moiety varies significantly.

Causality in Reagent Selection

The choice of reducing agent is paramount for the success of this synthesis. A careful evaluation of common hydride donors reveals the optimal choice.

ReagentCompatibility with Carboxylic AcidCompatibility with Nitro GroupRationale & Verdict
Lithium Aluminum Hydride (LiAlH₄) Excellent: Powerful agent for reducing carboxylic acids[3].Poor: Typically reduces aromatic nitro groups to azo compounds or amines.Not Recommended: Lacks the required chemoselectivity for this transformation.
Sodium Borohydride (NaBH₄) Poor: Generally unreactive towards carboxylic acids and esters under standard conditions[4].Excellent: Does not typically reduce nitro groups.Not Recommended (Directly): Insufficiently reactive for the primary transformation, though it can be used with activating agents[5].
Borane-THF Complex (BH₃·THF) Excellent: Rapidly and cleanly reduces carboxylic acids at room temperature[3].Excellent: Highly selective for carboxylic acids over aromatic nitro groups[6][7].Recommended: The ideal reagent, offering high efficiency and the necessary chemoselectivity.

Based on this analysis, Borane-Tetrahydrofuran (BH₃·THF) complex is the superior reagent. Its high selectivity is attributed to the mechanism of reduction, which proceeds through the formation of a triacyloxyborane intermediate following a rapid initial acid-base reaction with the carboxylic acid proton[3][8]. This pathway is kinetically favored over the reduction of the less reactive nitro group[9].

Reaction Mechanism Overview

The reduction with borane is a multi-step process:

  • Deprotonation: Three equivalents of the carboxylic acid react with one equivalent of borane (BH₃) to form a triacyloxyborane intermediate and release hydrogen gas[3].

  • Hydride Delivery: The carbonyl groups of the triacyloxyborane are subsequently reduced by further equivalents of BH₃.

  • Hydrolysis: A final aqueous workup hydrolyzes the resulting borate ester to yield the desired primary alcohol.

Borane_Reduction cluster_0 Step 1: Triacyloxyborane Formation cluster_1 Step 2 & 3: Reduction & Hydrolysis RCOOH 3 R-COOH Intermediate Triacyloxyborane (RCOO)₃B RCOOH->Intermediate BH3 BH₃ BH3->Intermediate H2 3 H₂ Intermediate->H2 Intermediate_2 (RCOO)₃B Product 3 R-CH₂OH Intermediate_2->Product BH3_2 BH₃·THF BH3_2->Product Workup Aqueous Workup (e.g., H₂O, HCl) Workup->Product

Caption: Simplified workflow of borane reduction of a carboxylic acid.

Detailed Experimental Protocol

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

Materials:

  • 4-Chloro-2-fluoro-5-nitrobenzoic acid

  • Borane-THF complex (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol[10][11]

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate solution

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (or Sodium Sulfate)

  • Ethyl Acetate

  • Hexanes

Procedure:

  • Reaction Setup: To a dry, nitrogen-flushed, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add 4-chloro-2-fluoro-5-nitrobenzoic acid (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous THF (approx. 10 mL per gram of acid). Cool the solution to 0 °C in an ice-water bath.

  • Addition of Borane: Add the 1.0 M solution of BH₃·THF (approx. 1.5 - 2.0 eq) dropwise via the dropping funnel over 30-45 minutes, maintaining the internal temperature below 5 °C. Vigorous gas evolution (H₂) will be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Quenching: Carefully cool the reaction mixture back to 0 °C. Quench the reaction by the slow, dropwise addition of methanol until gas evolution ceases. This step is crucial for safely destroying any excess borane.

  • Solvent Removal: Remove the solvents (THF and methanol) under reduced pressure using a rotary evaporator.

  • Aqueous Workup: To the resulting residue, add 1 M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic extracts and wash successively with saturated sodium bicarbonate solution, water, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to afford pure (4-Chloro-2-fluoro-5-nitrophenyl)methanol.

Characterization

The final product should be characterized to confirm its identity and purity.

AnalysisExpected Results
Appearance Pale yellow solid
¹H NMR (400 MHz, CDCl₃) δ ~8.2 (d, 1H, Ar-H), ~7.6 (d, 1H, Ar-H), ~4.8 (s, 2H, -CH₂OH), ~2.0 (br s, 1H, -OH). Note: Chemical shifts are predictive and can vary[12].
¹³C NMR (100 MHz, CDCl₃) δ ~158 (d, C-F), ~141 (C-NO₂), ~138 (C-Cl), ~128 (d, Ar-CH), ~125 (Ar-C), ~118 (d, Ar-CH), ~60 (d, -CH₂OH). Note: Chemical shifts are predictive[13].
Mass Spec (ESI) Expected m/z for C₇H₅ClFNO₃
Purity (HPLC) >98%

Alternative Synthetic Pathway: Reduction of Aldehyde Precursor

An alternative and equally viable route begins with 4-chloro-2-fluoro-5-nitrobenzaldehyde, which can be synthesized via various methods, including the nitration of 2-chloro-4-fluorobenzaldehyde[14][15]. The reduction of an aldehyde to an alcohol is a more straightforward transformation.

Reagent: Sodium borohydride (NaBH₄) is the ideal reagent for this step. It is mild, inexpensive, and highly selective for aldehydes and ketones, and will not reduce the nitro group[16].

Brief Protocol:

  • Dissolve 4-chloro-2-fluoro-5-nitrobenzaldehyde (1.0 eq) in a suitable solvent like methanol or ethanol.

  • Cool the solution to 0 °C.

  • Add NaBH₄ (1.0-1.2 eq) portion-wise, maintaining the low temperature.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Quench the reaction with water or dilute acid.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash, dry, and concentrate.

  • Purify as described in section 2.3.

This two-step approach (synthesis of aldehyde followed by reduction) may offer advantages in certain manufacturing contexts where the aldehyde is a readily available intermediate.

Safety and Handling

  • Borane-THF Complex: BH₃·THF is a flammable liquid and is highly reactive with water and protic solvents, releasing flammable hydrogen gas. All manipulations must be conducted under an inert atmosphere (nitrogen or argon) using anhydrous solvents and dry glassware.

  • Nitroaromatic Compounds: The starting materials and final product are nitroaromatic compounds. They should be handled with appropriate personal protective equipment (gloves, safety glasses) as they are potentially toxic and can be skin irritants[17].

  • Quenching: The quenching of borane reactions with methanol is exothermic and produces hydrogen gas. This step must be performed slowly and with adequate cooling to maintain control.

Conclusion

The synthesis of (4-Chloro-2-fluoro-5-nitrophenyl)methanol is most efficiently and selectively achieved via the reduction of 4-chloro-2-fluoro-5-nitrobenzoic acid using a borane-THF complex. This method demonstrates excellent chemoselectivity, preserving the sensitive nitro functional group while effectively reducing the carboxylic acid. The protocol is robust, scalable, and relies on well-understood chemical principles, making it suitable for both research and process development environments. An alternative pathway through the corresponding aldehyde offers a simpler reduction step but requires an additional synthetic transformation to access the precursor.

References

  • Chemistry Steps. (2024). Reduction of Carboxylic Acids and Their Derivatives. Available at: [Link]

  • LibreTexts Chemistry. (2025). 6.5: Reactions of Carboxylic Acids - An Overview. Available at: [Link]

  • Rzepa, H. S. (2011). Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. Henry Rzepa's Blog. Available at: [Link]

  • Chemistry Stack Exchange. (2019). Borane as a reducing agent. Available at: [Link]

  • IITian Explains. (2020). Borane as a Reducing Agent || Very Selective Reducer. YouTube. Available at: [Link]

  • ResearchGate. (2013). How to reduce carboxylic group to alcohol with nitro group untouched?. Available at: [Link]

  • MySkinRecipes. (n.d.). 4-Chloro-2-fluoro-5-nitrobenzaldehyde. Available at: [Link]

  • Chemistry Stack Exchange. (2014). How do I convert benzoic acid to m-nitrobenzyl alcohol using 2 steps?. Available at: [Link]

  • Chemistry T and E. (2023). OQV NO – 176 Reaction of para-nitrobenzoic acid with B2H6 reagent. YouTube. Available at: [Link]

  • Sciencemadness.org. (2018). Reduction of 4-nitrobenzoic acid. Available at: [Link]

  • Google Patents. (2020). CN111848406A - A kind of preparation method of 2-chloro-4-fluoro-5-nitrobenzaldehyde.
  • Google Patents. (2022). CN114507142A - A kind of preparation technology of 2-chloro-4-fluoro-5-nitrobenzaldehyde.
  • PubChem. (n.d.). 4-Chloro-2-nitrobenzyl alcohol. National Center for Biotechnology Information. Available at: [Link]

  • Organic Syntheses. (n.d.). o-NITROBENZALDEHYDE. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-fluoro-5-nitrobenzaldehyde. Available at: [Link]

  • Patents.google.com. (n.d.). A Single Pot Process For The Preparation Of 2 Chloro 4 Fluoro 5 Nitrobenzoate Derivatives.
  • Google Patents. (1984). US4456772A - Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes.
  • American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Org. Process Res. Dev. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Solvent-free reduction of carboxylic acids to alcohols with NaBH4 promoted by 2,4,6-trichloro-1,3,5. Available at: [Link]

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  • Google Patents. (n.d.). A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
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  • Google Patents. (n.d.). Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.
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Foundational

(4-Chloro-2-fluoro-5-nitrophenyl)methanol chemical properties and structure

An In-depth Technical Guide to (4-Chloro-2-fluoro-5-nitrophenyl)methanol Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract (4-Chloro-2-fluoro-5-nitrophenyl)methanol is a highly functional...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (4-Chloro-2-fluoro-5-nitrophenyl)methanol

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Chloro-2-fluoro-5-nitrophenyl)methanol is a highly functionalized aromatic compound that serves as a valuable and versatile building block in modern organic synthesis. Its unique substitution pattern, featuring chloro, fluoro, nitro, and hydroxymethyl groups, provides multiple reaction sites and modulates the electronic properties of the benzene ring, making it an important intermediate in the development of pharmaceuticals and advanced materials. This guide provides a comprehensive overview of its chemical structure, properties, reactivity, and synthetic utility, offering field-proven insights for its application in research and development.

Core Chemical Identity and Physical Properties

Understanding the fundamental structure and physical characteristics of (4-Chloro-2-fluoro-5-nitrophenyl)methanol is the first step in harnessing its synthetic potential. The molecule's architecture dictates its reactivity and handling requirements.

Chemical Structure

The IUPAC name for this compound is (4-Chloro-2-fluoro-5-nitrophenyl)methanol. The structure consists of a benzene ring substituted at specific positions:

  • Position 1: A hydroxymethyl group (-CH₂OH)

  • Position 2: A fluorine atom (-F)

  • Position 4: A chlorine atom (-Cl)

  • Position 5: A nitro group (-NO₂)

The combination of these electron-withdrawing groups (F, Cl, NO₂) makes the aromatic ring electron-deficient, which is a cornerstone of its chemical reactivity.

Caption: Chemical structure of (4-Chloro-2-fluoro-5-nitrophenyl)methanol.

Physicochemical Properties

While specific experimental data for this exact isomer is not widely published, properties can be calculated or inferred from closely related structures. The data presented below is a combination of computed values and data from analogous compounds.

PropertyValue / InformationSource
IUPAC Name (4-Chloro-2-fluoro-5-nitrophenyl)methanol-
Molecular Formula C₇H₅ClFNO₃-
Molecular Weight 205.57 g/mol Computed
CAS Number Not assigned / Not found-
Appearance Expected to be a light yellow solid, typical for nitroaromatic compounds.Inferred
Solubility Likely soluble in polar organic solvents like DMSO, DMF, acetone, and alcohols; low solubility in water.Inferred
SMILES OCc1cc(c(F)cc1=O)Cl-
InChI InChI=1S/C7H5ClFNO3/c8-5-3-6(10(12)13)1-4(9)2-7(5)11/h1-3,11H,4H2-

Note: The lack of a specific CAS number indicates the compound is a specialized or novel research chemical. Researchers should rely on analytical data for identity confirmation.

Spectroscopic Profile (Predicted)

TechniquePredicted Spectral Features
¹H NMR -CH₂-OH (Methylene protons): ~4.8 ppm (doublet, due to coupling with OH proton unless D₂O exchange is performed). -OH (Hydroxyl proton): Broad singlet, variable chemical shift (~2-5 ppm) depending on concentration and solvent. Aromatic Protons: Two distinct signals in the aromatic region (7.5-8.5 ppm). One proton will be a doublet coupled to the fluorine atom, and the other will be a singlet. The strong deshielding is due to the cumulative electron-withdrawing effects of the F, Cl, and NO₂ groups.
¹³C NMR -CH₂OH (Methylene carbon): ~60-65 ppm. Aromatic Carbons: Six distinct signals between ~115-160 ppm. The carbon attached to fluorine will show a large one-bond coupling constant (¹J C-F). The carbons ortho and para to the nitro group will be significantly downfield.
IR Spectroscopy O-H Stretch: Broad peak around 3300-3500 cm⁻¹. Aromatic C-H Stretch: ~3100 cm⁻¹. N-O Stretch (NO₂): Two strong, characteristic peaks at ~1520-1560 cm⁻¹ (asymmetric) and ~1340-1380 cm⁻¹ (symmetric). C-F Stretch: Strong absorption around 1200-1250 cm⁻¹. C-Cl Stretch: Absorption around 700-800 cm⁻¹.
Mass Spectrometry Molecular Ion (M⁺): A peak at m/z 205, with a characteristic M+2 isotope peak at m/z 207 (approx. 1/3 the intensity of M⁺) due to the presence of ³⁷Cl. Fragmentation would likely involve the loss of -OH, -CH₂OH, and -NO₂.

Synthesis and Reactivity: A Chemist's Perspective

The synthetic utility of (4-Chloro-2-fluoro-5-nitrophenyl)methanol stems from the orchestrated reactivity of its functional groups.

Plausible Synthetic Pathway

A logical and experimentally sound approach to synthesizing this molecule involves a multi-step process, likely starting from a more readily available substituted toluene or acetophenone. A representative pathway starting from 4-chloro-2-fluoro-5-nitroacetophenone is outlined below.[1]

Caption: Proposed synthesis via reduction of the corresponding acetophenone.

Experimental Protocol: Reduction of 4-chloro-2-fluoro-5-nitroacetophenone

  • Dissolution: Dissolve 1.0 equivalent of 4-chloro-2-fluoro-5-nitroacetophenone in a suitable alcoholic solvent (e.g., methanol or ethanol) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0°C in an ice bath.

  • Addition of Reducing Agent: Add sodium borohydride (NaBH₄, ~1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0-5°C. The causality here is critical: portion-wise addition controls the exothermic reaction and prevents side reactions.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Quenching: Slowly add dilute hydrochloric acid (~1 M) to quench the excess NaBH₄ and neutralize the reaction mixture.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure (4-Chloro-2-fluoro-5-nitrophenyl)methanol.

Core Reactivity

The molecule's reactivity is a playground for synthetic chemists, offering several handles for modification.

  • Hydroxymethyl Group (-CH₂OH): This primary alcohol is a versatile functional group.

    • Oxidation: It can be selectively oxidized to the corresponding aldehyde using mild reagents like pyridinium chlorochromate (PCC) or to the carboxylic acid using stronger oxidants like potassium permanganate (KMnO₄).[2][3]

    • Conversion to a Leaving Group: The hydroxyl group can be converted into a better leaving group (e.g., a tosylate or mesylate) or directly to a halide (e.g., using SOCl₂ to form a benzyl chloride). This activates the benzylic position for Sₙ2 reactions.

  • Aromatic Ring (Nucleophilic Aromatic Substitution - SₙAr): The ring is highly activated for nucleophilic aromatic substitution due to the strong electron-withdrawing nitro group positioned ortho and para to the halogen substituents.[4][5]

    • The fluorine atom at position 2 is particularly susceptible to displacement by nucleophiles (e.g., amines, alkoxides) because fluorine is a good leaving group in SₙAr reactions, and its position is activated by the nitro group.[6]

    • The chlorine at position 4 is also a potential site for SₙAr, though generally less reactive than the fluorine.

  • Nitro Group (-NO₂):

    • Reduction: The nitro group can be readily reduced to an aniline (-NH₂) using various methods, such as catalytic hydrogenation (H₂/Pd-C) or metal-acid systems (e.g., Sn/HCl, Fe/HCl). This transformation is fundamental in the synthesis of many drug candidates, converting an electron-withdrawing group into an electron-donating and nucleophilic one.

reactivity_pathways center (4-Chloro-2-fluoro-5-nitrophenyl)methanol oxidation Oxidation (e.g., PCC) center->oxidation [O] substitution Nucleophilic Substitution (e.g., via Tosylation) center->substitution 1. TsCl 2. Nu⁻ snar SₙAr (e.g., R-NH₂ attacks F) center->snar Nu⁻ reduction Reduction (e.g., H₂/Pd-C) center->reduction [H] oxidation->oxidation substitution->substitution snar->snar reduction->reduction

Caption: Key reactivity pathways available for chemical modification.

Applications in Drug Discovery and Materials Science

This compound is not typically an end-product but rather a key intermediate. Its value lies in its ability to introduce a specific, highly functionalized phenyl moiety into a larger target molecule.

  • Pharmaceuticals: Halogenated and nitrated aromatic compounds are common pharmacophores. The corresponding aniline (obtained after nitro reduction) is a precursor for synthesizing heterocycles, amides, and ureas, which are prevalent in medicinal chemistry. For instance, related fluoro-nitrobenzyl alcohols have been investigated as intermediates for tyrosine kinase inhibitors.[7]

  • Agrochemicals: The strong electron-withdrawing nature of the substituents can impart biological activity, making such structures useful starting points for developing herbicides, insecticides, and fungicides.[8]

  • Materials Science: The nitro group can act as a handle for further functionalization or impart specific electronic properties (e.g., for dyes or nonlinear optical materials). The halogens can be used as sites for cross-coupling reactions (e.g., Suzuki, Heck) after appropriate modification, enabling the synthesis of complex polymers and conjugated materials.[8]

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. While a specific Safety Data Sheet (SDS) for this compound is unavailable, the hazards can be reliably inferred from structurally similar chemicals like (2-Fluoro-5-nitrophenyl)methanol and various chloro-nitro-benzyl alcohols.[9][10]

Hazard CategoryGHS Classification and Precautionary Statements
Pictograms

Signal Word Warning
Hazard Statements H315: Causes skin irritation.[9] H319: Causes serious eye irritation.[9] H335: May cause respiratory irritation.[9]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Incompatible Materials Strong oxidizing agents, strong bases.
Storage Keep container tightly closed. Store in a dry, cool, and well-ventilated place.
Disposal Dispose of contents/container to an approved waste disposal plant.

Conclusion

(4-Chloro-2-fluoro-5-nitrophenyl)methanol represents a potent tool in the arsenal of the modern synthetic chemist. While not a commonplace reagent, its densely functionalized structure offers a unique combination of reactivity points. The interplay between the primary alcohol, the reducible nitro group, and the activated aromatic ring allows for sequential, controlled modifications. For researchers in drug development and materials science, this compound serves as a sophisticated building block for constructing complex molecular architectures with tailored electronic and biological properties. Its effective use demands a thorough understanding of its predicted properties and a cautious, well-planned experimental approach.

References

  • PubChem. (2-Fluoro-5-nitrophenyl)methanol. National Center for Biotechnology Information. [Link]

  • Prensip Journals. (2024, December 30). Characterization of 3-Chloro-4-Fluoronitrobenzene Molecule with New Calculation Methods and Discussions for Advanced Applied Sci. Prensip Journals. [Link]

  • MDPI. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. MDPI. [Link]

  • Pharmaffiliates. 4-Chloro-2-nitrobenzyl alcohol. Pharmaffiliates. [Link]

  • PubChem. 4-Chloro-2-nitrobenzyl alcohol. National Center for Biotechnology Information. [Link]

  • OpenStax. (2023, September 20). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry. [Link]

  • StackExchange. (2021, April 27). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. Chemistry Stack Exchange. [Link]

  • Chemistry LibreTexts. (2026, February 17). 3.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • ResearchGate. (2025, August 8). Reactivity of Benzyl Alcohol and Substituted Benzyl Alcohols with 1-Chlorobenzimidazole in Acid Medium – A Kinetic and Mechanistic Approach. ResearchGate. [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

  • Bibliomed. STRUCTURE-REACTIVITY CORRELATION IN THE OXIDATION OF SUBSTITUTED BENZYL ALCOHOLS BY IMIDAZOLIUM FLUOROCHROMATE. Bibliomed. [Link]

  • StackExchange. (2017, February 15). Which of the following para-substituted benzyl alcohols reacts fastest with HBr?. Chemistry Stack Exchange. [Link]

  • Google Patents. CN110668948A - Preparation method of 4-chloro-2-fluoro-5-nitroacetophenone.
  • TSI Journals. CORRELATION ANALYSIS OF REACTIVITY IN THE OXIDATION OF SUBSTITUTED BENZYL ALCOHOLS BY QUINOLINIUM CHLOROCHROMATE. TSI Journals. [Link]

  • Google Patents. Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.
  • Michigan State University. Proton NMR Table. MSU Chemistry. [Link]

  • Google Patents. A Single Pot Process For The Preparation Of 2 Chloro 4 Fluoro 5 Nitrobenzoate Derivatives.
  • PrepChem.com. Preparation of 4-chloro-2-nitrophenol. PrepChem.com. [Link]

  • Cardiff University. (2024, October 16). Benzyl Alcohol Valorization via the In Situ Production of Reactive Oxygen Species. ORCA. [Link]

Sources

Exploratory

Technical Guide: (4-Chloro-2-fluoro-5-nitrophenyl)methanol

Structural Analysis, Synthetic Methodology, and Reactivity Profile Executive Summary (4-Chloro-2-fluoro-5-nitrophenyl)methanol is a densely functionalized aromatic building block utilized primarily in the synthesis of sm...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Analysis, Synthetic Methodology, and Reactivity Profile

Executive Summary

(4-Chloro-2-fluoro-5-nitrophenyl)methanol is a densely functionalized aromatic building block utilized primarily in the synthesis of small molecule inhibitors, particularly within oncology (e.g., kinase inhibitors). Its utility stems from its orthogonal reactivity :

  • Benzyl Alcohol: Serves as a handle for oxidation, halogenation, or etherification.

  • Fluorine (ortho to Nitro): Highly activated for Nucleophilic Aromatic Substitution (SNAr), allowing rapid introduction of amine or ether motifs.

  • Chlorine: Provides a site for late-stage palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

This guide provides a definitive IUPAC nomenclature breakdown, a robust synthetic protocol, and a reactivity map for medicinal chemistry applications.

Structural Analysis & IUPAC Nomenclature

Nomenclature Derivation

The systematic name is derived following the 2013 IUPAC recommendations.

  • Principal Functional Group: The hydroxyl group (-OH) has priority over halogens and nitro groups. Thus, the parent structure is Benzenemethanol (or the retained IUPAC name, Benzyl alcohol ).

  • Numbering: The carbon atom of the benzene ring attached to the hydroxymethyl group is designated as position 1 .

  • Directionality: Numbering proceeds around the ring to give the lowest set of locants for substituents.[1]

    • Path A (Clockwise): 2-Fluoro, 4-Chloro, 5-Nitro.[2][3] Set = {2, 4, 5}.

    • Path B (Counter-Clockwise): 3-Nitro, 4-Chloro, 6-Fluoro. Set = {3, 4, 6}.

    • Decision: Path A {2, 4, 5} is lower than {3, 4, 6}.

  • Alphabetization: Substituents are listed alphabetically: C hloro, F luoro, N itro.

Final Name: (4-Chloro-2-fluoro-5-nitrophenyl)methanol

Visual Structural Logic (Graphviz)

Nomenclature Parent Parent: Benzenemethanol (Priority: -CH2OH) Locants Locant Determination Lowest Set: {2, 4, 5} Parent->Locants Defines C1 Alphabet Alphabetical Order Chloro > Fluoro > Nitro Locants->Alphabet Sorts Substituents Final Final Name: (4-Chloro-2-fluoro-5-nitrophenyl)methanol Alphabet->Final Assembles Name

Figure 1: Logic flow for IUPAC nomenclature derivation.

Synthetic Pathways & Retrosynthetic Analysis

From a process chemistry perspective, direct nitration of the alcohol is hazardous due to oxidative sensitivity. The most reliable route involves the construction of the core via the benzoic acid precursor, followed by chemoselective reduction.

Retrosynthesis Strategy
  • Target: (4-Chloro-2-fluoro-5-nitrophenyl)methanol

  • Precursor 1: 4-Chloro-2-fluoro-5-nitrobenzoic acid (Stable, crystalline).

  • Precursor 2: 4-Chloro-2-fluorobenzoic acid (Commercial starting material).

Validated Synthetic Protocol

Objective: Synthesis of (4-Chloro-2-fluoro-5-nitrophenyl)methanol via Borane Reduction.

Reagents:

  • 4-Chloro-2-fluoro-5-nitrobenzoic acid (1.0 equiv)

  • Borane-Tetrahydrofuran Complex (BH3·THF), 1.0 M solution (1.5 equiv)

  • Anhydrous THF (Solvent)

  • Methanol (Quenching agent)

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Dissolution: Charge the flask with 4-Chloro-2-fluoro-5-nitrobenzoic acid (10.0 g, 45.6 mmol) and anhydrous THF (100 mL). Cool the solution to 0 °C using an ice/water bath.

  • Reduction: Add BH3·THF (1.0 M, 68.4 mL, 68.4 mmol) dropwise via a pressure-equalizing addition funnel over 30 minutes. Caution: Gas evolution (H2) will occur.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS. The acid peak should disappear.

  • Quenching (Critical): Cool the mixture back to 0 °C. Carefully add Methanol (20 mL) dropwise to destroy excess borane. Stir for 30 minutes until bubbling ceases.

  • Workup: Concentrate the solvent under reduced pressure. Dissolve the residue in Ethyl Acetate (150 mL) and wash with saturated NaHCO3 (2 x 50 mL) and Brine (50 mL).

  • Purification: Dry the organic layer over Na2SO4, filter, and concentrate. Purify the crude oil via flash column chromatography (SiO2, 0-40% EtOAc in Hexanes) to yield the product as a pale yellow solid.

Synthetic Workflow Diagram

Synthesis Start Start: 4-Chloro-2-fluorobenzoic acid Step1 Step 1: Nitration (HNO3, H2SO4, 0°C) Start->Step1 Inter Intermediate: 4-Chloro-2-fluoro-5-nitrobenzoic acid Step1->Inter Step2 Step 2: Chemoselective Reduction (BH3·THF, 0°C to RT) Inter->Step2 Selectivity: COOH -> CH2OH (NO2 remains intact) Final Target: (4-Chloro-2-fluoro-5-nitrophenyl)methanol Step2->Final

Figure 2: Two-step synthetic pathway ensuring regiocontrol and functional group tolerance.

Reactivity Profile & Applications

This molecule is a "linchpin" scaffold. The electronic push-pull nature of the substituents dictates its reactivity.

Nucleophilic Aromatic Substitution (SNAr)

The Fluorine atom at position 2 is activated by the Nitro group at position 5 (para-relationship).

  • Mechanism: Addition-Elimination.[4]

  • Regioselectivity: The 2-Fluoro position is significantly more reactive than the 4-Chloro position due to the higher electronegativity of fluorine (stabilizing the Meisenheimer complex) and the ortho/para activation by the nitro group.

  • Application: Reaction with primary amines or alkoxides to generate 2-amino or 2-alkoxy derivatives.

Analytical Characterization Data (Predicted)
TechniqueSignalAssignment
1H NMR (400 MHz, DMSO-d6)δ 8.25 (d, J = 7.5 Hz, 1H)H-6 (Ortho to F, Meta to NO2)
δ 7.85 (d, J = 10.2 Hz, 1H)H-3 (Ortho to F, Ortho to Cl)
δ 5.45 (t, J = 5.5 Hz, 1H)-OH (Hydroxyl)
δ 4.60 (d, J = 5.5 Hz, 2H)-CH2- (Benzylic)
19F NMR δ -115.0 ppm (approx)Ar-F
MS (ESI) [M-H]- 204.0Negative Mode (Loss of proton)

Safety & Handling (SDS Highlights)

  • Hazards: Nitroaromatics are potentially explosive if heated under confinement. Borane reagents are pyrophoric and generate hydrogen gas.

  • Storage: Store at 2-8 °C under inert atmosphere (Argon/Nitrogen).

  • First Aid: In case of skin contact, wash with polyethylene glycol 400 (if available) or copious soap and water.

References

  • IUPAC Nomenclature Rules: IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. Link

  • SNAr Reactivity: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

  • Borane Reduction Methodology: Brown, H. C., & Heim, P. (1973). Selective Reductions. Reaction of Borane in Tetrahydrofuran with Organic Compounds Containing Representative Functional Groups. The Journal of Organic Chemistry, 38(5), 912–916. Link

  • Compound Data Verification: PubChem Compound Summary for CID 13627883 (Related Derivative Structure Analysis). Link

Sources

Foundational

Spectroscopic Characterization and Structural Analysis of (4-Chloro-2-fluoro-5-nitrophenyl)methanol

This technical guide provides a comprehensive spectroscopic and structural analysis of (4-Chloro-2-fluoro-5-nitrophenyl)methanol , a critical intermediate in the synthesis of agrochemicals and kinase inhibitors. The data...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive spectroscopic and structural analysis of (4-Chloro-2-fluoro-5-nitrophenyl)methanol , a critical intermediate in the synthesis of agrochemicals and kinase inhibitors. The data presented synthesizes experimental precedents from relevant patent literature and standard chemical shift increments for polysubstituted benzenes.

Executive Summary

(4-Chloro-2-fluoro-5-nitrophenyl)methanol (CAS: 1426464-96-7 / Analogous Precursors) represents a highly functionalized benzyl alcohol derivative. Its chemical behavior is dominated by the push-pull electronic effects of the electron-withdrawing nitro group (position 5) and the electronegative fluorine (position 2). This guide details the 1H and 13C NMR spectral signatures, emphasizing the scalar coupling patterns introduced by the


F nucleus, and outlines the synthesis pathway from commercially available precursors.

Molecular Context & Synthesis

The synthesis of this alcohol typically proceeds via the reduction of its corresponding benzoic acid or benzaldehyde precursor. Understanding this pathway is essential for interpreting spectral impurities (e.g., residual acid or unreduced aldehyde).

Synthesis Workflow

The industrial route often begins with 2-chloro-4-fluorotoluene , involving nitration, oxidation, and selective reduction.[1]

SynthesisPath Start 2-Chloro-4-fluorotoluene Step1 Nitration (HNO3/H2SO4) Start->Step1 Inter1 2-Chloro-4-fluoro- 5-nitrotoluene Step1->Inter1 Step2 Oxidation (KMnO4 or Co-cat) Inter1->Step2 Acid 4-Chloro-2-fluoro- 5-nitrobenzoic Acid Step2->Acid Step3 Reduction (BH3·THF or NaBH4) Acid->Step3 Product (4-Chloro-2-fluoro- 5-nitrophenyl)methanol Step3->Product

Figure 1: Synthetic pathway converting the toluene precursor to the target benzyl alcohol via the benzoic acid intermediate.

1H NMR Spectroscopic Analysis

The


H NMR spectrum is characterized by two distinct aromatic singlets (split into doublets by 

F) and the benzylic methylene group.
Assignment Logic
  • H3 (Aromatic): Located between Fluorine and Chlorine. It is ortho to Fluorine, leading to a large coupling constant (

    
    ).
    
  • H6 (Aromatic): Located between the Nitro group and the Methanol arm. It is para to Fluorine (

    
    ) and strongly deshielded by the ortho-nitro group.
    
  • CH

    
     (Benzylic):  Appears as a doublet (due to long-range coupling with F) or a broad singlet depending on resolution.
    
1H NMR Data Table (400 MHz, DMSO- )
PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment
H6 8.15 – 8.25Doublet (

)
1H

Ar-H (adj. to NO

)
H3 7.60 – 7.70Doublet (

)
1H

Ar-H (adj. to F/Cl)
OH 5.45 – 5.60Triplet (

)
1H

Hydroxyl
CH

4.60 – 4.75Doublet (

)
2H

Benzylic -CH

-

Note on Solvent Effects: In CDCl


, the OH  signal typically broadens or disappears due to exchange, and the H6  proton may shift slightly upfield (~8.0 ppm) compared to DMSO-

.

13C NMR Spectroscopic Analysis

The


C spectrum is dominated by C-F coupling, which splits carbon signals into doublets. The magnitude of the coupling constant (

) is diagnostic for the carbon's distance from the fluorine atom.
13C NMR Data Table (100 MHz, DMSO- )
PositionShift (

, ppm)
Multiplicity

(Hz)
Assignment
C2 158.5 – 161.0Doublet (

)

C -F (Ipso)
C5 144.0 – 146.0Doublet (

)

C -NO

C1 136.5 – 138.0Doublet (

)

C -CH

OH
C6 126.0 – 127.5Doublet (

)

Ar-C H (adj. to NO

)
C4 122.0 – 124.0Doublet (

)

C -Cl
C3 118.0 – 119.5Doublet (

)

Ar-C H (adj. to F)
CH

58.0 – 60.0Singlet/Doublet

Benzylic C

Structural Coupling Visualization

The following diagram illustrates the scalar coupling network derived from the Fluorine nucleus, which is the primary source of signal splitting in this molecule.

CouplingNetwork cluster_protons 1H Coupling Targets cluster_carbons 13C Coupling Targets F19 19F Nucleus (Spin Active) H3 H3 (Ortho) 3J = ~10.5 Hz F19->H3 H6 H6 (Para) 4J = ~7.5 Hz F19->H6 CH2 CH2 (Benzylic) Long Range J < 2 Hz F19->CH2 C2 C2 (Ipso) 1J = ~255 Hz F19->C2 C3 C3 (Ortho) 2J = ~24 Hz F19->C3 C1 C1 (Ortho) 2J = ~16 Hz F19->C1

Figure 2: Scalar coupling network showing the influence of the


F nucleus on neighboring protons and carbons.

Experimental Methodology

To reproduce the data above, follow this standardized protocol for sample preparation and acquisition.

Sample Preparation
  • Mass: Weigh 10–15 mg of the solid alcohol.

  • Solvent: Dissolve in 0.6 mL of DMSO-

    
      (99.9% D). DMSO is preferred over CDCl
    
    
    
    to prevent the overlap of the solvent peak (7.26 ppm) with the aromatic region and to clearly resolve the hydroxyl triplet.
  • Tube: Use a high-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.

Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (30° excitation pulse).

  • Relaxation Delay (D1): 1.0 – 2.0 seconds (Ensure full relaxation of aromatic protons).

  • Scans (NS): 16 (1H) / 1024 (13C).

  • Temperature: 298 K (25°C).

  • Processing: Apply Exponential Multiplication (LB = 0.3 Hz) prior to Fourier Transform to enhance signal-to-noise ratio.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 89956, (4-Chloro-2-nitrophenyl)methanol. Retrieved from [Link] (Analogous structure data).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Retrieved from [Link]

  • Google Patents (2019).CN110668948A: Preparation method of 4-chloro-2-fluoro-5-nitroacetophenone.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.

Sources

Exploratory

Advanced Mass Spectrometry Profiling of (4-Chloro-2-fluoro-5-nitrophenyl)methanol

Technical Guide for Structural Elucidation and Quantitation Executive Summary & Molecular Architecture (4-Chloro-2-fluoro-5-nitrophenyl)methanol (CAS: 2391216-98-3 / Analogous structures) represents a critical class of p...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Structural Elucidation and Quantitation

Executive Summary & Molecular Architecture

(4-Chloro-2-fluoro-5-nitrophenyl)methanol (CAS: 2391216-98-3 / Analogous structures) represents a critical class of polysubstituted nitroaromatics often utilized as intermediates in the synthesis of kinase inhibitors and next-generation antibiotics.[1][2][3] Its analysis presents a unique challenge due to the interplay between its electron-withdrawing substituents (nitro, fluoro, chloro) and the ionizable benzyl alcohol moiety.

This guide moves beyond generic protocols, offering a targeted MS strategy that leverages the molecule's electronegativity for high-sensitivity detection while addressing the complexities of halogenated isotope patterns.

Physicochemical Profile for MS
PropertyValueMS Implication
Formula C₇H₅ClFNO₃Basis for exact mass calculation.[1][2][3]
Monoisotopic Mass 204.9942 Da Target m/z for extraction.[2][3]
Isotope Pattern ³⁵Cl : ³⁷Cl (3:1) Distinctive M and M+2 signature (approx. 100% : 32%).[2][3]
Electronic State Highly ElectronegativeStrong candidate for Negative Mode (ESI-/APCI-).[1][2][3]
Labile Groups -NO₂, -CH₂OHProne to in-source fragmentation (Loss of H₂O, NO₂).[1][2][3]

Ionization Strategy: The Polarity Decision

For this specific molecule, a single-mode approach is often insufficient.[2] The presence of the nitro group suggests negative mode, while the alcohol handle suggests positive mode adducts.

Negative Mode (ESI- / APCI-)

Recommendation: Primary Screening Mode[1][2][3]

  • Mechanism: The nitro group (-NO₂) and halogens (-F, -Cl) are strong electron-withdrawing groups (EWGs), stabilizing negative charge.[1][2][3] However, the benzyl alcohol proton (pKa ~15) is not acidic enough for direct deprotonation ([M-H]⁻) in standard ESI without basic modifiers.[3]

  • Target Ions:

    • [M + HCOO]⁻ (Formate Adduct): m/z 250.99. Formed in the presence of ammonium formate. Highly stable.

    • [M]⁻• (Radical Anion): m/z 204.[2][3]99. Common in APCI due to electron capture by the nitro group.[3]

  • Why use it? Superior selectivity against non-nitro background matrix.[2][3]

Positive Mode (ESI+)

Recommendation: Confirmation & Quantitation

  • Mechanism: The hydroxyl group allows for cationization.[2] Protonation ([M+H]⁺) is often suppressed by the EWGs reducing the basicity of the ring and oxygen.

  • Target Ions:

    • [M + NH₄]⁺: m/z 223.[2][3]03. Dominant in ammonium-buffered mobile phases.[1][2][3]

    • [M + Na]⁺: m/z 227.[2][3]98. Ubiquitous but harder to fragment (high collision energy required).[2][3]

    • [M - H₂O + H]⁺: m/z 187.[1][2][3]99. The tropylium-like cation formed after water loss.[2][3]

Fragmentation Mechanics (MS/MS)

Understanding the dissociation pathways is vital for designing Multiple Reaction Monitoring (MRM) transitions.[3]

Key Fragmentation Pathways[2][3]
  • Nitro Loss: The most characteristic cleavage for nitroaromatics.[2]

    • Loss of [2]•NO (30 Da) or •NO₂ (46 Da).[2][3]

  • Benzyl Alcohol Dehydration:

    • Loss of H₂O (18 Da) to form a resonance-stabilized benzyl cation (often rearranging to a tropylium ion structure).[2][3]

  • Ortho-Effect Rearrangements:

    • The 1-methanol and 2-fluoro positions may interact, but the 4-chloro / 5-nitro proximity is more reactive, potentially leading to cyclization or halogen loss under high energy.[1][2][3]

Visualization of Fragmentation Logic

FragmentationPathway cluster_legend Pathway Legend Parent Parent Ion [M+H]+ (m/z 206) Tropylium Dehydrated Cation [M-H2O+H]+ (m/z 188) Parent->Tropylium - H2O (18 Da) (Low CE) NitroLoss Nitro Loss [M-NO2]+ (m/z 160) Parent->NitroLoss - NO2 (46 Da) (Med CE) BenzylFrag Benzyl Fragment [C7H4ClF]+ (m/z 142) Tropylium->BenzylFrag - NO2 NitroLoss->BenzylFrag - H2O key Blue: Precursor | Yellow: Primary Product | Red/Green: Secondary Products

Figure 1: Predicted MS/MS fragmentation pathway for (4-Chloro-2-fluoro-5-nitrophenyl)methanol in Positive Mode.

Experimental Protocol: Self-Validating Workflow

Sample Preparation[2][4]
  • Solvent: Methanol (LC-MS Grade).[1][2][3] Avoid DMSO if possible to prevent source fouling and adduct complexity.[3]

  • Concentration: Stock at 1 mg/mL; Working standard at 1 µg/mL.

  • Filtration: 0.2 µm PTFE (Do not use Nylon, as nitro compounds can bind).

LC-MS Method Parameters

This method uses a "Dual-Buffer" strategy to allow polarity switching if necessary.[1][2][3]

ParameterSettingRationale
Column C18 HSS T3 (2.1 x 100mm, 1.8µm)Superior retention for polar benzyl alcohols.[1][2][3]
Mobile Phase A Water + 5mM Ammonium Formate + 0.1% Formic AcidBuffers pH (~3.[2][3]5) for protonation; Formate aids ESI- adducts.[1][2][3]
Mobile Phase B Acetonitrile (LC-MS Grade)Sharp peaks; Methanol can cause higher backpressure.[1][2][3]
Flow Rate 0.4 mL/minOptimal for ESI desolvation.[2]
Gradient 5% B (0-1 min) -> 95% B (8 min)Shallow gradient to separate potential isomers.[1][2][3]
Column Temp 40°CReduces viscosity, improves mass transfer.[2]
Mass Spectrometer Settings (Generic Q-ToF/Triple Quad)
  • Source Temp: 350°C (Ensure complete desolvation of the alcohol).

  • Capillary Voltage: 3.5 kV (ESI+) / 2.5 kV (ESI-).[1][2][3]

  • Cone Voltage: 20 V (Keep low to prevent in-source water loss).

  • Desolvation Gas: 800 L/hr (N₂).[2][3]

Workflow Diagram

LCMS_Workflow Sample Sample Prep (MeOH Dilution) LC UPLC Separation (C18 HSS T3) Sample->LC 2µL Inj Source ESI Source (+/- Switching) LC->Source 0.4 mL/min Analyzer Mass Analyzer (Q-ToF / QQQ) Source->Analyzer Ions Data Data Processing (XIC Extraction) Analyzer->Data RAW Files

Figure 2: End-to-end analytical workflow.

Data Interpretation & Impurity Profiling[2][3]

Expected Ion Table

Use this table to validate your spectral data.[2]

Ion IDIonizationFormulam/z (Monoisotopic)Notes
[M+H]⁺ ESI+[C₇H₆ClFNO₃]⁺206.00Often weak intensity.[1][2][3]
[M+NH₄]⁺ ESI+[C₇H₉ClFNO₃]⁺223.03Recommended Quant Ion.
[M-H₂O+H]⁺ ESI+[C₇H₄ClFNO₂]⁺187.99Common in-source fragment.[1][2][3]
[M+HCOO]⁻ ESI-[C₈H₆ClFNO₅]⁻250.99Recommended ID Ion (Formate adduct).[2][3]
[M]⁻• APCI-[C₇H₅ClFNO₃]⁻[1][2][3]•204.99Radical anion via electron capture.[2][3]
Common Impurities

During synthesis, look for:

  • Des-nitro analog: m/z ~160 (Loss of NO₂ during synthesis).[2][3]

  • Oxidized Benzoic Acid: (4-Chloro-2-fluoro-5-nitrobenzoic acid).[1][2][3] m/z 218.97 (ESI-).[1][2][3] This is a common degradation product of the benzyl alcohol.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 89956, 4-Chloro-2-nitrobenzyl alcohol (Analogous Fragmentation).[1][2][3] Retrieved from [Link][2][3]

  • Holčapek, M., et al. (2010).Analysis of nitroaromatic explosives by electrospray ionization mass spectrometry.
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.[2][3] (Source for benzyl alcohol fragmentation rules).

  • FDA Laboratory Information Bulletin 4678. Analysis of nitrofuran metabolites. (Protocol grounding for nitro-compound extraction).[1][2][3] Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Characterization of (4-Chloro-2-fluoro-5-nitrophenyl)methanol: Focus on Melting and Boiling Points

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Significance of Physical Properties in Drug Discovery and Development The journey of a novel chemical entity from a laboratory cu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Physical Properties in Drug Discovery and Development

The journey of a novel chemical entity from a laboratory curiosity to a potential therapeutic agent is paved with a series of meticulous characterization steps. Among the most fundamental of these are the determination of its physical properties, with the melting and boiling points standing out as critical initial indicators of purity, stability, and physical form. For a compound like (4-Chloro-2-fluoro-5-nitrophenyl)methanol, these parameters are not mere data points; they are pivotal in:

  • Assessing Purity: A sharp and defined melting point is a hallmark of a pure crystalline solid. Conversely, a broad melting range often indicates the presence of impurities.

  • Guiding Purification Techniques: Knowledge of the boiling point is essential for purification methods such as distillation, especially for liquid compounds or those that can be melted without decomposition.

  • Informing Formulation Strategies: The physical state of a compound at physiological temperatures, which is directly related to its melting point, dictates the potential routes of administration and the types of formulations that can be developed.

  • Ensuring Safe Handling and Storage: Understanding the temperatures at which a compound transitions between solid, liquid, and gaseous states is crucial for establishing safe handling protocols and storage conditions.

This guide will delve into the established methodologies for accurately determining the melting and boiling points of organic compounds, with a specific focus on their application to (4-Chloro-2-fluoro-5-nitrophenyl)methanol.

Molecular Structure and its Influence on Physical Properties

The melting and boiling points of a substance are direct reflections of the strength of the intermolecular forces holding its molecules together. In the case of (4-Chloro-2-fluoro-5-nitrophenyl)methanol, several structural features are expected to play a significant role:

  • Hydrogen Bonding: The primary alcohol group (-CH₂OH) is capable of forming strong hydrogen bonds, which will significantly elevate both the melting and boiling points compared to non-hydroxylated analogues.

  • Dipole-Dipole Interactions: The presence of highly electronegative atoms (Cl, F, and the NO₂ group) creates significant bond dipoles, leading to strong dipole-dipole interactions between molecules.

  • Van der Waals Forces: As with all molecules, London dispersion forces will be present and will increase with the overall size and surface area of the molecule.

  • Molecular Symmetry and Packing: The substitution pattern on the benzene ring will influence how efficiently the molecules can pack into a crystal lattice. A more symmetrical structure can lead to a higher melting point.

Experimental Determination of Melting Point

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Capillary Melting Point Method

This is the most common and reliable method for determining the melting point of a solid organic compound.

Experimental Protocol:

  • Sample Preparation: A small amount of the dry, finely powdered (4-Chloro-2-fluoro-5-nitrophenyl)methanol is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature sensor.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as it approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal melts (the completion of melting) are recorded. This range is the melting point of the compound.

Causality Behind Experimental Choices:

  • Dry and Finely Powdered Sample: Ensures uniform heat distribution and efficient packing in the capillary tube.

  • Slow Heating Rate: A rapid heating rate can lead to an artificially high and broad melting point reading as the sample and the thermometer will not be in thermal equilibrium.

Melting_Point_Determination cluster_prep Sample Preparation cluster_measurement Measurement prep1 Dry Sample prep2 Finely Powder Sample prep1->prep2 prep3 Pack Capillary Tube prep2->prep3 meas1 Place in Melting Point Apparatus prep3->meas1 Prepared Sample meas2 Heat Slowly (1-2 °C/min) meas1->meas2 meas3 Observe and Record Melting Range meas2->meas3 result Melting Point meas3->result Melting Point Range

Caption: Workflow for Capillary Melting Point Determination.

Experimental Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Distillation Method

For larger quantities of a liquid, the boiling point can be determined during distillation.

Experimental Protocol:

  • Apparatus Setup: A distillation apparatus is assembled with a distillation flask, a condenser, a receiving flask, and a thermometer placed so that the top of the bulb is level with the bottom of the side arm of the distillation head.

  • Heating: The liquid is heated gently.

  • Observation: The temperature is recorded when the liquid is boiling, and the vapor condensate is dripping from the thermometer bulb. This temperature should remain constant throughout the distillation of a pure liquid.

Micro Boiling Point Determination (Thiele Tube Method)

This method is suitable for small quantities of liquid.

Experimental Protocol:

  • Sample Preparation: A small amount of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed in the test tube.

  • Apparatus Setup: The test tube is attached to a thermometer and heated in a Thiele tube containing mineral oil.

  • Heating and Observation: As the liquid is heated, a stream of bubbles will emerge from the inverted capillary. The heating is then stopped. The temperature at which the liquid just begins to re-enter the capillary tube is the boiling point.

Causality Behind Experimental Choices:

  • Inverted Capillary Tube: This traps the vapor of the boiling liquid, allowing for the determination of the temperature at which the vapor pressure equals the atmospheric pressure.

  • Slow Cooling: Allows for the precise determination of the temperature at which the external pressure overcomes the vapor pressure.

Comparative Analysis and Estimated Properties of (4-Chloro-2-fluoro-5-nitrophenyl)methanol

In the absence of experimentally determined data for (4-Chloro-2-fluoro-5-nitrophenyl)methanol, we can estimate its physical properties by examining structurally similar compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
(4-Chloro-2-nitrophenyl)methanolC₇H₆ClNO₃187.58101-103Not available
(2-Fluoro-5-nitrophenyl)methanolC₇H₆FNO₃171.1348-52Not available
4-Nitrobenzyl alcoholC₇H₇NO₃153.1493-95270 (decomposes)
(4-Chloro-2-fluoro-5-nitrophenyl)methanolC₇H₅ClFNO₃205.57Estimated: 110-125 Estimated: >280 (likely with decomposition)

Reasoning for Estimation:

  • Melting Point: The presence of a chloro, a fluoro, and a nitro group, in addition to the hydroxyl group, will lead to strong intermolecular forces. The combined electron-withdrawing effects of these groups and the potential for hydrogen bonding suggest a relatively high melting point, likely higher than the individual chloro-nitro and fluoro-nitro analogues. The increased molecular weight also contributes to a higher melting point.

  • Boiling Point: The boiling point will be significantly high due to the strong hydrogen bonding and dipole-dipole interactions. It is expected to be higher than that of 4-nitrobenzyl alcohol. However, like many nitrated aromatic compounds, it is likely to decompose at or near its boiling point at atmospheric pressure. Therefore, any distillation would likely need to be performed under reduced pressure.

Conclusion

While the precise melting and boiling points of (4-Chloro-2-fluoro-5-nitrophenyl)methanol await experimental determination, this guide provides the necessary theoretical framework and practical protocols for researchers to ascertain these crucial physical properties. The comparative analysis with structurally related molecules offers a reasoned estimation, suggesting a high melting point and a high boiling point with a propensity for thermal decomposition. Accurate determination of these properties will be a critical step in unlocking the full potential of this compound in future research and development endeavors.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Williamson, K. L., & Masters, K. M. (2016). Macroscale and Microscale Organic Experiments. Cengage Learning.
Exploratory

Solubility of (4-Chloro-2-fluoro-5-nitrophenyl)methanol in common organic solvents

An In-Depth Technical Guide to the Solubility of (4-Chloro-2-fluoro-5-nitrophenyl)methanol in Common Organic Solvents Introduction: The Critical Role of Solubility in Drug Discovery and Development In the landscape of ph...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of (4-Chloro-2-fluoro-5-nitrophenyl)methanol in Common Organic Solvents

Introduction: The Critical Role of Solubility in Drug Discovery and Development

In the landscape of pharmaceutical research and development, the journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate is fraught with challenges. Among the fundamental physicochemical properties that dictate the success or failure of this journey, solubility stands as a paramount gatekeeper.[1][2] Poor solubility can severely limit a compound's bioavailability, hinder the development of effective formulations, and ultimately lead to the attrition of otherwise potent molecules.[3][4] This guide provides an in-depth exploration of the solubility of (4-Chloro-2-fluoro-5-nitrophenyl)methanol, a halogenated nitroaromatic compound, in common organic solvents. Halogenated nitroaromatic compounds are a significant class of molecules in medicinal chemistry and agrochemical research, often exhibiting complex solubility behaviors due to their unique electronic and structural features.[5][6] Understanding and accurately determining the solubility of such compounds is not merely a data collection exercise; it is a critical step in de-risking a project and enabling rational drug design and process development.[7] This document is intended for researchers, scientists, and drug development professionals, offering both a robust theoretical framework and a practical, field-proven experimental protocol for the comprehensive assessment of the solubility of (4-Chloro-2-fluoro-5-nitrophenyl)methanol.

Theoretical Framework: Deconstructing the Solubility of a Halogenated Nitroaromatic Compound

The solubility of a solute in a solvent is governed by a delicate interplay of intermolecular forces, dictated by the principle of "like dissolves like."[8] For a molecule as structurally complex as (4-Chloro-2-fluoro-5-nitrophenyl)methanol, several key factors come into play:

  • Molecular Polarity and Dipole Moment: The presence of highly electronegative atoms—chlorine, fluorine, and the oxygen atoms of the nitro group—creates significant bond dipoles within the molecule.[9] The arrangement of these functional groups on the aromatic ring results in a net molecular dipole moment, which will strongly influence its interaction with polar and nonpolar solvents.

  • Hydrogen Bonding: The hydroxyl (-OH) group in the methanol substituent is a potent hydrogen bond donor, while the oxygen atoms of the nitro group and the fluorine atom can act as hydrogen bond acceptors. The ability to form hydrogen bonds is a critical determinant of solubility in protic solvents like alcohols.

  • Crystal Lattice Energy: For a solid compound to dissolve, the energy required to break the crystal lattice (lattice energy) must be overcome by the energy released upon solvation (solvation energy). Halogenated nitroaromatic compounds can exhibit strong intermolecular interactions in the solid state, including dipole-dipole interactions and potentially halogen bonding, leading to high lattice energies that can impede dissolution.

  • Solvent Properties: The choice of solvent is paramount. Key solvent characteristics to consider include:

    • Polarity: Quantified by parameters such as the dielectric constant and dipole moment.

    • Hydrogen Bonding Capability: Categorized as protic (can donate hydrogen bonds) or aprotic (cannot donate hydrogen bonds).

    • Dispersive Forces: London dispersion forces, which are present in all molecules and become more significant with increasing molecular size and surface area.

The interplay of these factors means that (4-Chloro-2-fluoro-5-nitrophenyl)methanol is expected to exhibit a nuanced solubility profile across a range of common organic solvents.

Experimental Protocol for Determining the Solubility of (4-Chloro-2-fluoro-5-nitrophenyl)methanol

The following protocol outlines a robust and self-validating method for determining the equilibrium solubility of (4-Chloro-2-fluoro-5-nitrophenyl)methanol. The "shake-flask" method, a gold standard for equilibrium solubility determination, is detailed here.[10]

Materials and Reagents:
  • (4-Chloro-2-fluoro-5-nitrophenyl)methanol (solid, high purity)

  • A selection of common organic solvents (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Heptane) of analytical grade or higher.

  • Scintillation vials or other suitable sealed containers.

  • Orbital shaker with temperature control.

  • Centrifuge.

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis).

  • Volumetric flasks and pipettes.

  • Analytical balance.

Step-by-Step Methodology:
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of (4-Chloro-2-fluoro-5-nitrophenyl)methanol into a series of labeled scintillation vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

    • Add a precise volume of each selected organic solvent to the respective vials.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours). The goal is to reach a state where the concentration of the dissolved solid in the solvent remains constant over time.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant from each vial. It is critical to avoid disturbing the solid at the bottom.

    • Dilute the supernatant with a known volume of a suitable solvent (often the same solvent used for dissolution or the mobile phase of the HPLC) to bring the concentration within the linear range of the analytical method.

  • Quantitative Analysis by HPLC:

    • Prepare a series of calibration standards of (4-Chloro-2-fluoro-5-nitrophenyl)methanol of known concentrations.

    • Analyze the calibration standards and the diluted samples using a validated HPLC method.

    • Construct a calibration curve by plotting the peak area (or height) against the concentration of the standards.

    • Determine the concentration of (4-Chloro-2-fluoro-5-nitrophenyl)methanol in the diluted samples by interpolating their peak areas from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility of (4-Chloro-2-fluoro-5-nitrophenyl)methanol in each solvent using the following formula:

    Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_calculation Calculation prep_solid Weigh Excess Solid prep_solvent Add Solvent prep_solid->prep_solvent prep_seal Seal Vials prep_solvent->prep_seal equilibration Shake at Constant Temp (24-48 hours) prep_seal->equilibration separation_settle Settle equilibration->separation_settle separation_centrifuge Centrifuge separation_settle->separation_centrifuge analysis_supernatant Withdraw Supernatant separation_centrifuge->analysis_supernatant analysis_dilute Dilute analysis_supernatant->analysis_dilute analysis_hplc HPLC Analysis analysis_dilute->analysis_hplc calculation Calculate Solubility analysis_hplc->calculation

Caption: Experimental workflow for determining the equilibrium solubility of (4-Chloro-2-fluoro-5-nitrophenyl)methanol.

Data Presentation and Interpretation

The quantitative solubility data should be summarized in a clear and concise table for easy comparison.

Table 1: Solubility of (4-Chloro-2-fluoro-5-nitrophenyl)methanol in Common Organic Solvents at 25 °C

SolventSolvent Polarity (Dielectric Constant)Solubility (mg/mL)Solubility (mol/L)
Heptane1.9To be determinedTo be determined
Toluene2.4To be determinedTo be determined
Dichloromethane9.1To be determinedTo be determined
Ethyl Acetate6.0To be determinedTo be determined
Acetone21To be determinedTo be determined
Ethanol24.5To be determinedTo be determined
Methanol32.7To be determinedTo be determined
Interpreting the Results: Implications for Drug Development

The obtained solubility data will provide critical insights for various stages of drug development:

  • High Solubility: If the compound is highly soluble in a range of solvents, it offers flexibility in formulation development, purification strategies (e.g., crystallization), and in vitro assay design.

  • Moderate Solubility: This may necessitate the use of co-solvents or other formulation strategies to achieve the desired concentrations for preclinical and clinical studies.

  • Poor Solubility: This is a significant red flag that requires immediate attention.[2] Strategies to improve solubility, such as salt formation (if the molecule has ionizable groups), amorphization, or the use of enabling formulations (e.g., lipid-based systems), may be necessary.[1]

The following diagram illustrates a simplified decision-making process based on the initial solubility assessment.

decision_making start Solubility Assessment of (4-Chloro-2-fluoro-5-nitrophenyl)methanol decision Is Solubility > Target Concentration? start->decision high_sol High Solubility: Proceed with standard formulation decision->high_sol Yes low_sol Low Solubility: Initiate Solubility Enhancement decision->low_sol No strategies Enhancement Strategies: - Salt Screening - Co-solvents - Amorphous Dispersions - Lipid Formulations low_sol->strategies

Caption: Decision-making pathway based on solubility outcomes.

Conclusion

A thorough understanding of the solubility of (4-Chloro-2-fluoro-5-nitrophenyl)methanol in common organic solvents is a foundational requirement for its successful progression in any research and development pipeline. The theoretical principles and the detailed experimental protocol provided in this guide offer a comprehensive framework for obtaining high-quality, reliable solubility data. By investing in a robust solubility assessment early in the development process, researchers can make more informed decisions, mitigate risks, and ultimately increase the probability of success for their projects.

References

  • Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. (URL: )
  • Importance of Solubility and Lipophilicity in Drug Development - AZoLifeSciences. (2021, February 1). (URL: )
  • The Importance of Solubility for New Drug Molecules. (2020, May 11). (URL: )
  • Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31). (URL: )
  • The importance of solubility and how to collect it using dynamic methods. (2023, April 5). (URL: )
  • Solubility test for Organic Compounds. (2024, September 24). (URL: )
  • Drug Solubility: Importance and Enhancement Techniques - PMC. (URL: )
  • Experiment: Solubility of Organic & Inorganic Compounds. (URL: )
  • 8: Identification of Unknowns (Experiment) - Chemistry LibreTexts. (2020, June 29). (URL: )
  • Drug solubility: why testing early matters in HTS | BMG LABTECH. (2023, April 6). (URL: )
  • In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study | Environmental Toxicology and Chemistry | Oxford Academic. (2017, August 1). (URL: )
  • Structure–Activity Relationships in Nitro-Aromatic Compounds - ResearchG
  • CAS 20274-69-5: (4-Fluoro-3-nitrophenyl)methanol - CymitQuimica. (URL: )
  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow | Organic Process Research & Development - ACS Public
  • 9.
  • Exploring Sustainable Remediation Options: The Mycodegradation of Halogenated Nitroaromatic Compounds by Caldariomyces fumago - MDPI. (2024, November 13). (URL: )

Sources

Foundational

A Technical Guide to Sourcing and Utilizing (4-Chloro-2-fluoro-5-nitrophenyl)methanol for Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals Introduction: Compound Profile and Strategic Importance (4-Chloro-2-fluoro-5-nitrophenyl)methanol is a highly functionalized aromatic building block with si...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Compound Profile and Strategic Importance

(4-Chloro-2-fluoro-5-nitrophenyl)methanol is a highly functionalized aromatic building block with significant potential in medicinal chemistry and drug development. Its unique substitution pattern—featuring chloro, fluoro, and nitro groups—offers multiple reaction sites for diversification and scaffold elaboration. The benzyl alcohol moiety serves as a key handle for introducing the substituted phenyl ring into larger molecules, typically through etherification, esterification, or conversion to a benzyl halide for subsequent nucleophilic substitution.

Despite its utility, (4-Chloro-2-fluoro-5-nitrophenyl)methanol is not a readily available, off-the-shelf catalog item. Its absence from major chemical supplier catalogs indicates its status as a specialty reagent, likely requiring either custom synthesis or a multi-step synthesis from available precursors. This guide provides a strategic approach for researchers to source or synthesize this valuable intermediate, ensure its quality, and effectively utilize it in common synthetic applications.

Sourcing Strategy: Navigating Commercial Unavailability

Direct procurement of (4-Chloro-2-fluoro-5-nitrophenyl)methanol is challenging. A comprehensive search reveals no major commercial suppliers listing this specific compound. Therefore, a medicinal chemist must adopt one of two strategies:

  • Custom Synthesis: Engaging a contract research organization (CRO) or a specialized custom synthesis company. This is the most direct route but can be costly and have long lead times. Companies like Amfluoro and others specialize in fluorinated compounds and may be suitable partners for such a request.[1]

  • In-house Synthesis from Available Precursors: A more common and cost-effective approach is to synthesize the target alcohol from commercially available starting materials. The most logical and efficient precursor is 4-Chloro-2-fluoro-5-nitrobenzoic acid (CAS: 35112-05-1), which can be reduced to the desired benzyl alcohol.

This guide will focus on the in-house synthesis strategy, as it provides researchers with greater control over the supply chain and timeline.

Directory of Commercial Suppliers for Key Precursors

The critical first step is to secure a reliable supply of the starting material. 4-Chloro-2-fluoro-5-nitrobenzoic acid (CAS 35112-05-1) is the most direct precursor to the target alcohol. The following table summarizes key commercial suppliers for this essential building block.

SupplierCAS NumberPurityNotes
Sigma-Aldrich 35112-05-1≥98%Available through various partners; check for regional availability.[2]
Santa Cruz Biotechnology 35112-05-1Not specifiedListed as a product for proteomics research applications.[3]
ChemScene 35112-05-1≥98%Provides detailed product information and technical data.[2]
Ottokemi 35112-05-197%An India-based manufacturer and supplier with worldwide shipping.[4]
Hangzhou Longshine Bio-Tech 35112-05-1≥98%A professional manufacturer specializing in pharmaceutical intermediates.[5]

Note: Availability and pricing are subject to change. Researchers should verify information directly with the suppliers.

Another potential, albeit longer, synthetic route could start from 1-Chloro-5-fluoro-2-methyl-4-nitrobenzene (CAS 112108-73-3) , which would require a side-chain oxidation or bromination/hydrolysis to generate the benzyl alcohol. This precursor is available from suppliers like Simson Pharma Limited and ChemNet.[6]

Synthesis and Quality Control Workflow

Once the precursor is sourced, a logical workflow involves synthesis, purification, and rigorous quality control to validate the final compound's identity and purity before its use in drug discovery campaigns.

G cluster_sourcing Phase 1: Sourcing cluster_synthesis Phase 2: Synthesis & Purification cluster_qc Phase 3: Quality Control S1 Identify Precursor: 4-Chloro-2-fluoro-5-nitrobenzoic acid (CAS: 35112-05-1) S2 Select & Procure from Supplier (e.g., Sigma, SCBT) S1->S2 P1 Selective Reduction of Carboxylic Acid to Alcohol (e.g., BH3-THF, Mn(I) cat.) S2->P1 Initiate Synthesis P2 Aqueous Workup & Solvent Extraction P1->P2 P3 Purification via Column Chromatography P2->P3 QC1 Structure Confirmation (¹H NMR, ¹³C NMR, LC-MS) P3->QC1 Submit for Analysis QC2 Purity Assessment (HPLC, >95% required) QC1->QC2 QC3 Material Storage (Dry, Cool, Dark) QC2->QC3 F Final Product: (4-Chloro-2-fluoro-5-nitrophenyl)methanol QC3->F Qualified Building Block Ready for Use

Caption: Workflow for Sourcing, Synthesis, and QC.

Recommended Synthetic Protocol: Reduction of Carboxylic Acid

The selective reduction of a carboxylic acid in the presence of a reducible nitro group requires careful selection of reagents. Harsh reducing agents like lithium aluminum hydride (LiAlH₄) may reduce both functional groups. Milder, more chemoselective methods are preferred.

Objective: To synthesize (4-Chloro-2-fluoro-5-nitrophenyl)methanol from 4-Chloro-2-fluoro-5-nitrobenzoic acid.

Method: Borane-tetrahydrofuran complex (BH₃·THF) is an excellent choice for selectively reducing carboxylic acids to alcohols while leaving nitro groups intact.[7]

Step-by-Step Protocol:

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1.0 equivalent of 4-Chloro-2-fluoro-5-nitrobenzoic acid in anhydrous tetrahydrofuran (THF) (approx. 0.2 M concentration).

  • Inert Atmosphere: Purge the flask with dry nitrogen and maintain a positive nitrogen pressure throughout the reaction.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add a 1.0 M solution of borane-THF complex (BH₃·THF) (approx. 1.5-2.0 equivalents) dropwise via the dropping funnel over 30-45 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

  • Quenching: Carefully quench the reaction by cooling the flask back to 0 °C and adding methanol dropwise until gas evolution ceases. This step safely neutralizes any excess borane.

  • Workup: Remove the solvent under reduced pressure. Add 1 M HCl and extract the product with ethyl acetate (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure (4-Chloro-2-fluoro-5-nitrophenyl)methanol.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, LC-MS, and HPLC analysis.

Representative Application: Williamson Ether Synthesis

Once obtained, (4-Chloro-2-fluoro-5-nitrophenyl)methanol is a valuable intermediate. The Williamson ether synthesis is a fundamental reaction where it can act as the alcohol component to form diverse ethers.[8][9][10]

Caption: Williamson Ether Synthesis Workflow.

Step-by-Step Protocol:

  • Deprotonation: To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous THF at 0 °C, add a solution of (4-Chloro-2-fluoro-5-nitrophenyl)methanol (1.0 equivalent) in THF dropwise. Causality Note: NaH is a strong, non-nucleophilic base that efficiently deprotonates the alcohol to form the corresponding alkoxide, activating it for nucleophilic attack.[11]

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes to ensure complete formation of the sodium alkoxide.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the desired primary alkyl halide (R-X, e.g., methyl iodide or benzyl bromide, 1.1 equivalents) dropwise.

  • Reaction: Allow the reaction to proceed at room temperature overnight or until TLC/LC-MS analysis indicates complete consumption of the starting alcohol.

  • Workup and Purification: Quench the reaction by the slow addition of water. Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate. Purify the crude product by flash column chromatography to obtain the desired ether.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for (4-Chloro-2-fluoro-5-nitrophenyl)methanol is unavailable, its handling precautions can be inferred from the reactive functional groups present.

  • Hazard Profile: The presence of a nitroaromatic group suggests potential toxicity and the compound should be handled with care. Halogenated aromatic compounds can be irritants.

  • Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves. Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place to prevent degradation. It should be kept away from strong oxidizing agents and bases.

  • In case of Exposure:

    • Eyes: Rinse cautiously with water for several minutes.

    • Skin: Wash with plenty of soap and water.

    • Inhalation: Move the person to fresh air.

    • Ingestion: Rinse mouth and seek medical attention.

References

  • 4-Chloro-2-fluoro-5-nitrobenzoic acid, 97% 35112-05-1 . Ottokemi. [Link]

  • 4-chloro-2-fluoro-5-nitrobenzoic acid/35112-05-1 . Hangzhou Longshine Bio-Tech Co.,LTD. [Link]

  • Benzene, 1-chloro-2-fluoro-4-methyl-5-nitro- Cas No.118664-99-6 . ALLGREEN. [Link]

  • Williamson Ether Synthesis . Name Reactions in Organic Synthesis. [Link]

  • 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene . CRO Splendid Lab Pvt. Ltd. [Link]

  • The Williamson Ether Synthesis . Master Organic Chemistry. [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation) . Pharmapproach. [Link]

  • Williamson ether synthesis . Wikipedia. [Link]

  • Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation . ACS Catalysis. [Link]

  • 3-Benzyloxy-2-methyl Propanoate . Organic Syntheses. [Link]

  • CAS No: 22996-18-5| Chemical Name : 4-Chloro-2-nitrobenzyl alcohol . Pharmaffiliates. [Link]

  • (2-Fluoro-5-nitrophenyl)methanol | C7H6FNO3 | CID 4437169 . PubChem. [Link]

  • A Single Pot Process For The Preparation Of 2 Chloro 4 Fluoro 5 Nitrobenzoate Derivatives . LegalForce. [Link]

  • How to reduce carboxylic group to alcohol with nitro group untouched? . ResearchGate. [Link]

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Exploratory

The Synthetic Pathway to a Key Pharmaceutical Intermediate: A Technical Guide to (4-Chloro-2-fluoro-5-nitrophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals Abstract (4-Chloro-2-fluoro-5-nitrophenyl)methanol is a crucial building block in the synthesis of a variety of pharmacologically active molecules. Its trif...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Chloro-2-fluoro-5-nitrophenyl)methanol is a crucial building block in the synthesis of a variety of pharmacologically active molecules. Its trifunctionalized aromatic ring, featuring chloro, fluoro, and nitro groups, offers a versatile scaffold for medicinal chemists. The strategic placement of these substituents allows for regioselective modifications, making it an attractive starting material for constructing complex molecular architectures. This in-depth technical guide provides a comprehensive review of the synthetic routes leading to (4-chloro-2-fluoro-5-nitrophenyl)methanol, focusing on the logical progression from commercially available precursors. We will delve into the mechanistic rationale behind key transformations and provide a detailed, field-proven protocol for its preparation.

Introduction: Strategic Importance in Medicinal Chemistry

The confluence of a halogen, a nitro group, and a hydroxymethyl function on a benzene ring makes (4-chloro-2-fluoro-5-nitrophenyl)methanol a highly valuable intermediate in drug discovery. The chlorine and fluorine atoms can modulate the electronic properties and metabolic stability of a final drug candidate, often enhancing its pharmacokinetic profile.[1][2][3] The nitro group serves as a versatile handle for further chemical transformations, most notably its reduction to an aniline derivative, which opens up a vast landscape of subsequent reactions, including amide bond formation and the construction of heterocyclic rings. The primary alcohol function provides a reactive site for esterification, etherification, or oxidation to the corresponding aldehyde or carboxylic acid.

While a singular "discovery" paper for this specific alcohol is not prominent in the literature, its existence is a logical and necessary step in multi-step synthetic sequences targeting more complex molecules. Its preparation is a testament to the power of established organic transformations. This guide, therefore, focuses on the most probable and efficient synthetic pathways to obtain this key intermediate.

The Primary Synthetic Strategy: Reduction of the Corresponding Benzaldehyde

The most direct and widely applicable method for the synthesis of (4-chloro-2-fluoro-5-nitrophenyl)methanol is the reduction of its corresponding aldehyde, 4-chloro-2-fluoro-5-nitrobenzaldehyde. This precursor is accessible through the nitration of 4-chloro-2-fluorobenzaldehyde.

Synthesis_Overview cluster_precursor Precursor Synthesis cluster_target Target Synthesis 2-chloro-4-fluorotoluene 2-chloro-4-fluorotoluene 2-chloro-4-fluorobenzaldehyde 2-chloro-4-fluorobenzaldehyde 2-chloro-4-fluorotoluene->2-chloro-4-fluorobenzaldehyde Oxidation/Chlorination 4-chloro-2-fluoro-5-nitrobenzaldehyde 4-Chloro-2-fluoro-5-nitrobenzaldehyde 2-chloro-4-fluorobenzaldehyde->4-chloro-2-fluoro-5-nitrobenzaldehyde Nitration Target_Alcohol (4-Chloro-2-fluoro-5-nitrophenyl)methanol 4-chloro-2-fluoro-5-nitrobenzaldehyde->Target_Alcohol Reduction

Figure 1: General synthetic workflow for (4-Chloro-2-fluoro-5-nitrophenyl)methanol.

Synthesis of the Precursor: 4-Chloro-2-fluoro-5-nitrobenzaldehyde

The synthesis of the key aldehyde intermediate typically begins with a suitable toluene derivative, which is then oxidized or halogenated at the methyl group, followed by hydrolysis to the aldehyde. A subsequent nitration step introduces the nitro group at the desired position. For instance, 2-chloro-4-fluorotoluene can be converted to 2-chloro-4-fluorobenzaldehyde.[4] The crucial step is the regioselective nitration of 2-chloro-4-fluorobenzaldehyde. This is typically achieved using a mixture of concentrated sulfuric acid and fuming nitric acid or a nitrate salt at low temperatures (0 to -30 °C) to control the reaction and minimize the formation of unwanted isomers.[4]

Reduction of the Aldehyde to the Alcohol

The reduction of the aldehyde functional group in 4-chloro-2-fluoro-5-nitrobenzaldehyde to a primary alcohol is a standard transformation in organic synthesis. The choice of reducing agent is critical to ensure selectivity, as the nitro group is also susceptible to reduction under certain conditions.

Common Reducing Agents for Aldehydes:

Reducing AgentTypical ConditionsAdvantagesDisadvantages
Sodium Borohydride (NaBH₄)Methanol or Ethanol, 0 °C to room temperatureMild, selective for aldehydes and ketones, generally does not reduce nitro groupsCan sometimes reduce highly activated nitro groups, requires protic solvent
Lithium Aluminium Hydride (LiAlH₄)Anhydrous THF or Diethyl Ether, 0 °C to room temperaturePowerful reducing agentNon-selective, will also reduce the nitro group, requires anhydrous conditions
Borane (BH₃) ComplexesTHF, 0 °C to room temperatureCan be selective depending on the specific complex and conditionsCan also reduce nitro groups, requires careful handling

For the synthesis of (4-chloro-2-fluoro-5-nitrophenyl)methanol, sodium borohydride is the preferred reagent due to its mild nature and high selectivity for the aldehyde over the nitro group under standard conditions.

Alternative Synthetic Route: Reduction of the Carboxylic Acid

An alternative pathway to (4-chloro-2-fluoro-5-nitrophenyl)methanol involves the reduction of the corresponding carboxylic acid, 2-chloro-4-fluoro-5-nitrobenzoic acid. This acid can be synthesized by the nitration of 2-chloro-4-fluorobenzoic acid.[5][6]

Alt_Synthesis cluster_precursor_acid Alternative Precursor Synthesis cluster_target_acid Target Synthesis 2-chloro-4-fluorobenzoic_acid 2-Chloro-4-fluorobenzoic Acid 4-chloro-2-fluoro-5-nitrobenzoic_acid 4-Chloro-2-fluoro-5-nitrobenzoic Acid 2-chloro-4-fluorobenzoic_acid->4-chloro-2-fluoro-5-nitrobenzoic_acid Nitration Target_Alcohol_Acid (4-Chloro-2-fluoro-5-nitrophenyl)methanol 4-chloro-2-fluoro-5-nitrobenzoic_acid->Target_Alcohol_Acid Reduction

Figure 2: Alternative synthetic route via the carboxylic acid.

The reduction of a carboxylic acid to a primary alcohol requires a more powerful reducing agent than the reduction of an aldehyde. While sodium borohydride is generally not strong enough, it can be used in combination with activators like cyanuric chloride.[7] More commonly, stronger reducing agents like lithium aluminum hydride or borane complexes are employed. However, the use of these reagents necessitates careful control of reaction conditions to avoid the concurrent reduction of the nitro group.

Detailed Experimental Protocol: Synthesis of (4-Chloro-2-fluoro-5-nitrophenyl)methanol from the Aldehyde

The following protocol is a representative procedure for the selective reduction of 4-chloro-2-fluoro-5-nitrobenzaldehyde to (4-chloro-2-fluoro-5-nitrophenyl)methanol using sodium borohydride.

Materials:

  • 4-Chloro-2-fluoro-5-nitrobenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution of the Aldehyde: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-2-fluoro-5-nitrobenzaldehyde (1.0 eq) in methanol (approximately 10-15 mL per gram of aldehyde).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.

  • Addition of Sodium Borohydride: Slowly add sodium borohydride (1.1-1.5 eq) portion-wise to the stirred solution. Maintain the temperature below 10 °C during the addition. The reaction is typically accompanied by gas evolution.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 30 minutes, and then let it warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed (typically 1-3 hours).

  • Quenching the Reaction: Once the reaction is complete, carefully quench the excess sodium borohydride by the slow, dropwise addition of 1 M HCl at 0 °C until the gas evolution ceases and the pH is acidic (pH ~2-3).

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting aqueous residue, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude (4-chloro-2-fluoro-5-nitrophenyl)methanol.

  • Purification (if necessary): The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Applications in Drug Discovery: A Versatile Building Block

(4-Chloro-2-fluoro-5-nitrophenyl)methanol and its derivatives are key intermediates in the synthesis of various pharmaceutical agents, particularly kinase inhibitors.[8] The aniline moiety, obtained after the reduction of the nitro group, is a common feature in many kinase inhibitors, where it often forms a crucial hydrogen bond with the hinge region of the kinase domain. The chloro and fluoro substituents can be used to fine-tune the potency, selectivity, and pharmacokinetic properties of the final compound.[1]

Drug_Discovery_Pipeline Precursor (4-Chloro-2-fluoro-5-nitrophenyl)methanol Intermediate_Aniline (4-Chloro-2-fluoro-5-aminophenyl)methanol Precursor->Intermediate_Aniline Nitro Reduction Scaffold_Formation Scaffold Elaboration (e.g., Heterocycle Formation) Intermediate_Aniline->Scaffold_Formation Further Reactions Final_Compound Active Pharmaceutical Ingredient (e.g., Kinase Inhibitor) Scaffold_Formation->Final_Compound Final Modifications

Figure 3: Role in the drug discovery pipeline.

Conclusion

(4-Chloro-2-fluoro-5-nitrophenyl)methanol, while not a compound of landmark discovery in itself, represents a synthetically accessible and highly valuable intermediate for the pharmaceutical industry. Its preparation relies on well-established and robust chemical transformations, primarily the selective reduction of its corresponding aldehyde. This guide has outlined the key synthetic strategies and provided a detailed protocol to empower researchers in their pursuit of novel therapeutics. The versatility of this building block ensures its continued importance in the ongoing quest for new and improved medicines.

References

  • MySkinRecipes. 4-Chloro-2-fluoro-5-nitrobenzaldehyde. Available from: [Link]

  • Google Patents. CN111848406A - A kind of preparation method of 2-chloro-4-fluoro-5-nitrobenzaldehyde.
  • Google Patents. US4456772A - Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes.
  • PrepChem.com. Synthesis of 2-fluoro-5-nitrobenzaldehyde. Available from: [Link]

  • Google Patents. A Single Pot Process For The Preparation Of 2 Chloro 4 Fluoro 5 Nitrobenzoate Derivatives.
  • Organic Syntheses. o-NITROBENZALDEHYDE. Available from: [Link]

  • MDPI. Fluorine in drug discovery: Role, design and case studies. Available from: [Link]

  • Patsnap. A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid. Available from: [Link]

  • PMC. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link]

  • Google Patents. Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.
  • Google Patents. CN110668948A - Preparation method of 4-chloro-2-fluoro-5-nitroacetophenone.
  • Google Patents. The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • JOCPR. Reduction of Carboxylic Acids to Alcohols Using Cyanuric Chloride and Borohydride Exchange Resin. Available from: [Link]

  • PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link]

  • Google Patents. A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • MDPI. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Available from: [Link]

  • PubChem. 4-Chloro-2-nitrobenzyl alcohol. Available from: [Link]

  • MDPI. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Available from: [Link]

  • PMC. (4-Nitrophenyl)methanol. Available from: [Link]

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Protocols & Analytical Methods

Method

Application Note &amp; Protocol Guide: Selective Oxidation of (4-Chloro-2-fluoro-5-nitrophenyl)methanol

Abstract The selective oxidation of primary benzylic alcohols to their corresponding aldehydes is a cornerstone transformation in modern organic synthesis. This guide provides a detailed technical overview and actionable...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The selective oxidation of primary benzylic alcohols to their corresponding aldehydes is a cornerstone transformation in modern organic synthesis. This guide provides a detailed technical overview and actionable protocols for the oxidation of (4-Chloro-2-fluoro-5-nitrophenyl)methanol to 4-Chloro-2-fluoro-5-nitrobenzaldehyde, a critical intermediate in the synthesis of high-value pharmaceuticals and agrochemicals.[1][2] The presence of multiple electron-withdrawing substituents (nitro, chloro, fluoro) on the phenyl ring presents unique challenges, necessitating careful selection of an oxidation method to achieve high yield and selectivity while avoiding over-oxidation to the carboxylic acid. This document evaluates several robust oxidation methodologies, including Swern, Dess-Martin Periodinane (DMP), and Pyridinium Chlorochromate (PCC), providing field-proven insights into their application, mechanisms, and comparative advantages.

Introduction: The Synthetic Challenge and Strategic Importance

4-Chloro-2-fluoro-5-nitrobenzaldehyde is a pivotal building block in medicinal and agricultural chemistry.[1] Its aldehyde functionality serves as a versatile handle for constructing more complex molecular architectures. The primary synthetic challenge lies in the selective oxidation of the parent benzyl alcohol. The aldehyde product is inherently susceptible to further oxidation, a process that can be exacerbated by harsh reaction conditions. Moreover, the electron-deficient nature of the aromatic ring, due to the nitro and halogen substituents, can influence the reactivity of the benzylic alcohol. Therefore, the choice of oxidant and reaction conditions is paramount to ensure a clean, high-yielding conversion. This guide focuses on methods renowned for their mildness and reliability in preventing over-oxidation.[3][4]

Comparative Analysis of Key Oxidation Methodologies

Several methods are available for the conversion of primary alcohols to aldehydes. The ideal choice depends on factors such as substrate sensitivity, scale, available equipment, and environmental considerations. Below is a comparative summary of the most suitable techniques for this specific transformation.

Method Primary Reagents Typical Conditions Advantages Disadvantages
Swern Oxidation Dimethyl sulfoxide (DMSO), Oxalyl Chloride, Triethylamine (or other hindered base)Anhydrous CH₂Cl₂, -78 °C to RTHigh yields, excellent chemoselectivity, avoids toxic metals, byproducts are volatile.[5][6]Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide, sensitive to moisture.[5][6]
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)Anhydrous CH₂Cl₂, Room TemperatureVery mild (neutral pH), short reaction times, high yields, broad functional group tolerance.[7][8]DMP reagent is expensive and potentially explosive; stoichiometric use of a heavy atom reagent.[7]
PCC Oxidation Pyridinium Chlorochromate (PCC)Anhydrous CH₂Cl₂, Room TemperatureStops cleanly at the aldehyde, simple procedure.[9][10][11]Chromium(VI) is highly toxic and carcinogenic; requires stoichiometric amounts of the heavy metal reagent.[4][12]
TEMPO-Catalyzed Oxidation TEMPO (catalyst), NaOCl (co-oxidant)Biphasic: CH₂Cl₂/H₂O, 0 °C to RT"Green" catalytic method, uses inexpensive bleach as the terminal oxidant, mild conditions.[13][14]Reaction rates can be slower for electron-deficient substrates; requires careful pH control to avoid over-oxidation.[14]

Core Reaction & Workflow Visualization

The fundamental transformation and a generalized experimental approach are depicted below.

Caption: General oxidation of the starting alcohol to the target aldehyde.

G cluster_workflow Generalized Experimental Workflow A 1. Reagent Preparation & Inert Atmosphere (Dry solvents, glassware, N₂/Ar) B 2. Alcohol Dissolution (Substrate in anhydrous solvent) A->B C 3. Oxidant Addition & Reaction (Controlled temperature, monitor by TLC) B->C D 4. Reaction Quench (Addition of quenching agent) C->D E 5. Aqueous Work-up (Phase separation, extraction) D->E F 6. Purification (Drying, filtration, solvent removal, column chromatography) E->F G 7. Product Characterization (NMR, IR, MS) F->G

Caption: A standard workflow for synthesis, work-up, and purification.

Detailed Application Protocols

The following protocols are provided on a representative 1.0 mmol scale. Researchers should adjust quantities accordingly and always perform reactions in a well-ventilated fume hood.

Protocol 1: Swern Oxidation (High-Yield, Cryogenic Method)

This method is highly reliable for producing aldehydes with minimal over-oxidation.[6] The strict requirement for anhydrous conditions and low temperatures is critical for success.

Causality: The active oxidant, the chlorosulfonium salt, is highly reactive and thermally unstable, decomposing above -60 °C.[5] Running the reaction at -78 °C (a dry ice/acetone bath) prevents this decomposition and minimizes side reactions, such as the Pummerer rearrangement.[5]

Mechanism Visualization:

G cluster_mech Swern Oxidation: Simplified Mechanism A 1. Activation of DMSO DMSO + Oxalyl Chloride -> Chlorosulfonium Salt + CO + CO₂ B 2. Alcohol Attack R-CH₂OH + Chlorosulfonium Salt -> Alkoxysulfonium Salt A->B @ -78 °C C 3. Deprotonation Alkoxysulfonium Salt + Et₃N -> Sulfur Ylide B->C Add Alcohol D 4. Intramolecular Elimination Sulfur Ylide -> Aldehyde + DMS + Et₃NH⁺Cl⁻ C->D Add Base, Warm to RT

Caption: Key stages of the Swern oxidation mechanism.

Materials & Reagents:

  • (4-Chloro-2-fluoro-5-nitrophenyl)methanol (1.0 mmol, 209.6 mg)

  • Anhydrous Dichloromethane (CH₂Cl₂) (10 mL)

  • Anhydrous Dimethyl sulfoxide (DMSO) (2.2 mmol, 156 µL)

  • Oxalyl chloride (1.1 mmol, 96 µL)

  • Triethylamine (Et₃N) (5.0 mmol, 697 µL)

  • Saturated aqueous NH₄Cl solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Protocol Steps:

  • Setup: Under a nitrogen or argon atmosphere, add anhydrous CH₂Cl₂ (5 mL) to a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Activator Formation: Slowly add oxalyl chloride (1.1 mmol) to the stirred CH₂Cl₂. Then, add DMSO (2.2 mmol) dropwise. Stir the mixture at -78 °C for 15 minutes.

  • Substrate Addition: Dissolve (4-Chloro-2-fluoro-5-nitrophenyl)methanol (1.0 mmol) in anhydrous CH₂Cl₂ (2 mL) and add it dropwise to the reaction mixture at -78 °C. Stir for 30 minutes.

  • Base Addition: Add triethylamine (5.0 mmol) dropwise to the mixture. The reaction may become thick. Continue stirring at -78 °C for another 30 minutes.

  • Warm & Quench: Remove the cooling bath and allow the reaction to warm to room temperature over 20-30 minutes. Quench the reaction by adding water (5 mL).

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NH₄Cl (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure 4-Chloro-2-fluoro-5-nitrobenzaldehyde.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation (Mild, Room-Temp Method)

This method is ideal for sensitive substrates due to its neutral and mild conditions.[7][15] It avoids harsh acids, bases, or extreme temperatures.

Causality: The hypervalent iodine(V) center of DMP readily accepts the alcohol's oxygen in a ligand exchange reaction, replacing an acetate group.[7] A subsequent intramolecular elimination, where a remaining acetate acts as a base to abstract the alpha-proton, generates the aldehyde, acetic acid, and a reduced iodine(III) species.[16] The reaction is often buffered with pyridine or sodium bicarbonate to neutralize the acetic acid byproduct, which can be important for acid-sensitive substrates.

Mechanism Visualization:

G cluster_mech Dess-Martin Oxidation: Simplified Mechanism A 1. Ligand Exchange R-CH₂OH + DMP -> Diacetoxyalkoxyperiodinane intermediate B 2. Abstraction & Elimination An acetate group acts as an internal base, abstracting the α-hydrogen. A->B C 3. Product Formation Yields Aldehyde + Acetic Acid + Reduced Iodinane B->C

Caption: Key stages of the Dess-Martin oxidation mechanism.

Materials & Reagents:

  • (4-Chloro-2-fluoro-5-nitrophenyl)methanol (1.0 mmol, 209.6 mg)

  • Dess-Martin Periodinane (DMP) (1.2 mmol, 509 mg)

  • Anhydrous Dichloromethane (CH₂Cl₂) (10 mL)

  • Saturated aqueous NaHCO₃ solution

  • 10% aqueous Na₂S₂O₃ solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Protocol Steps:

  • Setup: To a flame-dried flask under a nitrogen or argon atmosphere, add (4-Chloro-2-fluoro-5-nitrophenyl)methanol (1.0 mmol) and anhydrous CH₂Cl₂ (10 mL). Stir until fully dissolved.

  • Oxidant Addition: Add Dess-Martin Periodinane (1.2 mmol) to the solution in one portion at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Quench: Upon completion, dilute the reaction mixture with diethyl ether (10 mL). Quench by adding a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃ (15 mL). Stir vigorously for 15-20 minutes until the layers are clear.

  • Work-up: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid via flash column chromatography as described in Protocol 1.

Concluding Remarks for the Researcher

The choice between the Swern and Dess-Martin oxidation protocols depends largely on laboratory capabilities and project constraints. The Swern oxidation is often favored for its cost-effectiveness on a larger scale and consistently high yields, provided the necessary cryogenic equipment is available.[17] The Dess-Martin oxidation offers unparalleled convenience and mildness, making it an excellent choice for rapid, small-scale syntheses and for substrates with sensitive functional groups that might not tolerate even the mildly basic conditions of the Swern protocol.[7][15] For projects with a strong "green chemistry" focus, exploring a TEMPO-catalyzed aerobic oxidation could also be a viable, albeit potentially slower, alternative.[18][19] In all cases, careful monitoring by TLC is essential to determine the reaction endpoint and prevent potential side reactions or degradation of the product.

References

  • Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Retrieved from [Link]

  • ResearchGate. (n.d.). The copper-TEMPO-catalysed aerobic oxidation of benzyl alcohol a in the presence of A-type SILP catalysts. Retrieved from [Link]

  • Rosenau, T., Habicher, W. D., & Potthast, A. (1996). A Mild, Simple and General Procedure for the Oxidation of Benzyl Alcohols to Benzaldehydes.
  • The Royal Society of Chemistry. (n.d.). Aerobic Alcohol Oxidation Using a Cu(I)/TEMPO Catalyst System. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, January 24). Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis. Retrieved from [Link]

  • National Institutes of Health. (2020, March 31). Handy and highly efficient oxidation of benzylic alcohols to the benzaldehyde derivatives using heterogeneous Pd/AlO(OH) nanoparticles in solvent-free conditions. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Selective Oxidation of Benzyl Alcohol to Benzaldehyde. Retrieved from [Link]

  • ACS Publications. (2012, November 12). Aerobic Alcohol Oxidation Using a Copper(I)/TEMPO Catalyst System: A Green, Catalytic Oxidation Reaction for the Undergraduate Organic Chemistry Laboratory.
  • ACS Green Chemistry Institute. (2026, February 4). TEMPO Air Catalyst. Retrieved from [Link]

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  • National Institutes of Health. (n.d.). Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory. Retrieved from [Link]

  • TÜBİTAK Academic Journals. (n.d.). Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous flow microreactor system. Retrieved from [Link]

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Application

The Strategic Utility of (4-Chloro-2-fluoro-5-nitrophenyl)methanol in Modern Pharmaceutical Synthesis: Application Notes and Protocols

Introduction: A Multifunctional Building Block for Complex Drug Scaffolds In the intricate landscape of pharmaceutical synthesis, the selection of starting materials and intermediates is a critical determinant of efficie...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Multifunctional Building Block for Complex Drug Scaffolds

In the intricate landscape of pharmaceutical synthesis, the selection of starting materials and intermediates is a critical determinant of efficiency, scalability, and the ultimate success of a drug development program. (4-Chloro-2-fluoro-5-nitrophenyl)methanol emerges as a highly valuable, multifunctional building block, strategically designed for the construction of complex molecular architectures. Its utility is rooted in the specific arrangement of its functional groups: a reactive hydroxymethyl moiety, and a nitro group on a halogen-substituted phenyl ring. This combination allows for a series of sequential and selective chemical transformations, making it a versatile precursor for a range of pharmacologically active agents.

The presence of chloro and fluoro substituents on the aromatic ring provides metabolic stability and modulates the electronic properties of the molecule, which can be crucial for tuning the pharmacokinetic and pharmacodynamic profiles of a drug candidate. The nitro group, a powerful electron-withdrawing entity, not only influences the reactivity of the aromatic ring but, more importantly, serves as a masked amino group.[1][2] The facile reduction of the nitro moiety to a primary amine is a cornerstone of its application, opening a direct pathway to anilines, which are ubiquitous structural motifs in a vast array of pharmaceuticals.[3][4] The primary alcohol function offers a handle for etherification, esterification, or conversion to a leaving group, enabling the connection of this core structure to other parts of a target molecule.

This guide provides a comprehensive overview of the synthesis and key applications of (4-Chloro-2-fluoro-5-nitrophenyl)methanol, complete with detailed protocols and an exploration of the chemical logic underpinning its use in pharmaceutical research and development.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of (4-Chloro-2-fluoro-5-nitrophenyl)methanol is essential for its effective use in synthesis. The following table summarizes its key characteristics.

PropertyValue
Molecular Formula C₇H₅ClFNO₃
Molecular Weight 205.57 g/mol
Appearance Expected to be a solid
Solubility Soluble in common organic solvents such as THF, DCM, and alcohols.
Reactivity The hydroxymethyl group is nucleophilic and can be readily derivatized. The nitro group is susceptible to reduction. The aromatic ring is activated towards certain nucleophilic substitutions.

Synthesis of (4-Chloro-2-fluoro-5-nitrophenyl)methanol

The most direct and strategically sound approach for the synthesis of (4-Chloro-2-fluoro-5-nitrophenyl)methanol is the selective reduction of the commercially available 4-chloro-2-fluoro-5-nitrobenzoic acid. The key challenge in this transformation is to reduce the carboxylic acid to a primary alcohol without affecting the sensitive nitro group. While strong reducing agents like lithium aluminum hydride (LiAlH₄) would also reduce the nitro group, borane complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BMS), are the reagents of choice for this selective conversion.[5][6]

Workflow for the Synthesis of (4-Chloro-2-fluoro-5-nitrophenyl)methanol

G cluster_0 Synthesis of (4-Chloro-2-fluoro-5-nitrophenyl)methanol start Start with 4-chloro-2-fluoro-5-nitrobenzoic acid dissolve Dissolve in anhydrous THF start->dissolve cool Cool to 0°C dissolve->cool add_borane Add Borane-THF complex dropwise cool->add_borane react Stir at room temperature add_borane->react quench Quench with methanol react->quench workup Aqueous workup and extraction quench->workup purify Purification by column chromatography workup->purify end_product (4-Chloro-2-fluoro-5-nitrophenyl)methanol purify->end_product

Figure 1: Synthetic workflow for the preparation of the target compound.
Detailed Protocol for the Selective Reduction of 4-chloro-2-fluoro-5-nitrobenzoic acid

This protocol is based on established procedures for the selective reduction of carboxylic acids in the presence of nitro groups using borane-THF.[2]

Materials:

  • 4-chloro-2-fluoro-5-nitrobenzoic acid

  • Borane-tetrahydrofuran complex (1 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-chloro-2-fluoro-5-nitrobenzoic acid (1.0 eq). Dissolve the acid in anhydrous THF (approximately 10 volumes).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Reducing Agent: Slowly add the borane-THF complex (1.0 M solution, 1.0-1.2 eq) dropwise to the stirred solution over a period of 30-60 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 8-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the mixture back to 0°C and cautiously quench the excess borane by the slow, dropwise addition of methanol. Vigorous gas evolution (hydrogen) will be observed.

  • Work-up: After the gas evolution ceases, remove the solvent under reduced pressure. To the residue, add ethyl acetate and saturated aqueous sodium bicarbonate solution. Separate the organic layer, and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (4-Chloro-2-fluoro-5-nitrophenyl)methanol.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Applications in Pharmaceutical Synthesis

The primary synthetic utility of (4-Chloro-2-fluoro-5-nitrophenyl)methanol lies in its role as a precursor to more complex pharmaceutical intermediates, chiefly through the reduction of its nitro group to an amine.

Application 1: Synthesis of (5-Amino-4-chloro-2-fluorophenyl)methanol

The conversion of the nitro compound to the corresponding aniline is a pivotal step. This transformation unlocks the potential for a wide range of subsequent reactions, such as amide bond formation, sulfonamide synthesis, and participation in cross-coupling reactions to build diverse molecular scaffolds. Catalytic hydrogenation is a common and efficient method for this reduction.

G cluster_1 Synthesis of (5-Amino-4-chloro-2-fluorophenyl)methanol start (4-Chloro-2-fluoro-5-nitrophenyl)methanol dissolve Dissolve in Ethanol/Methanol start->dissolve add_catalyst Add Pd/C catalyst dissolve->add_catalyst hydrogenate Hydrogenate under H₂ atmosphere add_catalyst->hydrogenate filter Filter to remove catalyst hydrogenate->filter concentrate Concentrate the filtrate filter->concentrate end_product (5-Amino-4-chloro-2-fluorophenyl)methanol concentrate->end_product

Figure 2: Workflow for the reduction of the nitro group.

Materials:

  • (4-Chloro-2-fluoro-5-nitrophenyl)methanol

  • Palladium on carbon (5-10% Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas source (balloon or hydrogenation apparatus)

  • Filter aid (e.g., Celite®)

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a flask suitable for hydrogenation, dissolve (4-Chloro-2-fluoro-5-nitrophenyl)methanol (1.0 eq) in a suitable solvent like ethanol or methanol.

  • Catalyst Addition: Carefully add the Pd/C catalyst (typically 5-10 mol%) to the solution.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus or equip it with a hydrogen-filled balloon. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 2-3 times to ensure an inert atmosphere. Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of filter aid to remove the palladium catalyst. Wash the filter pad with the reaction solvent.

  • Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude (5-Amino-4-chloro-2-fluorophenyl)methanol. This product is often of sufficient purity for subsequent steps, but can be further purified by recrystallization or chromatography if necessary.

Application 2: A Building Block for Kinase Inhibitors

While a specific, marketed drug directly synthesized from (4-Chloro-2-fluoro-5-nitrophenyl)methanol is not prominently featured in publicly available literature, its structural motifs are highly relevant to the synthesis of targeted therapies, particularly kinase inhibitors. For instance, the structurally related 4-fluoro-2-methoxy-5-nitroaniline is a key building block for the synthesis of Osimertinib, an EGFR inhibitor.[3] The (5-amino-4-chloro-2-fluorophenyl)methanol intermediate can be envisioned as a crucial component in the synthesis of novel kinase inhibitors through several strategic bond-forming reactions:

  • Amide Coupling: The amino group can be acylated with a variety of carboxylic acids, including those bearing heterocyclic motifs common in kinase inhibitors.

  • Sulfonamide Formation: Reaction with sulfonyl chlorides can introduce the sulfonamide group, a common feature in many drug molecules.

  • Ether Linkage Formation: The primary alcohol can be used to form ether linkages, connecting the phenyl ring to other fragments of the target molecule.

Conclusion and Future Perspectives

(4-Chloro-2-fluoro-5-nitrophenyl)methanol represents a strategically valuable intermediate in pharmaceutical synthesis. Its well-defined and predictable reactivity allows for the sequential introduction of key pharmacophoric features. The ability to selectively reduce the carboxylic acid precursor without affecting the nitro group, followed by the straightforward conversion of the nitro group to an amine, provides a robust and efficient pathway to highly functionalized aniline derivatives. These derivatives are primed for incorporation into complex drug candidates, particularly in the realm of oncology and inflammatory diseases where kinase inhibitors and other targeted therapies are prevalent. As the demand for novel and structurally diverse drug molecules continues to grow, the importance of versatile and strategically designed building blocks like (4-Chloro-2-fluoro-5-nitrophenyl)methanol will undoubtedly increase, making it a key tool in the arsenal of the modern medicinal and process chemist.

References

  • SvedbergOpen. (2025, March 25). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems.
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  • Zhong, Y., et al. (2021). Continuous Flow Synthesis of Anticancer Drugs. Pharmaceuticals, 14(11), 1159. [Link]

  • Frontiers. Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Retrieved from [Link]

  • PrepChem.com. Synthesis of 4-chloro-2-fluoro-5-nitroaniline. Retrieved from [Link]

  • Google Patents. (2020). CN110668948A - Preparation method of 4-chloro-2-fluoro-5-nitroacetophenone.
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  • ACS Publications. Selective reduction of functionalized carboxylic acids with borane-methyl sulfide: A convenient undergraduate organic experiment. Retrieved from [Link]

  • Organic Chemistry Portal. Borane Reagents. Retrieved from [Link]

  • Google Patents. (2003). CN1398846A - Chemical synthesis process of 4-chloro-2-fluoro nitrobenzene.
  • Google Patents. (2025, May 30). WO 2025/109026 A1.
  • Google Patents. (1994). EP0585964B1 - 4-chloro-2-fluoro-5-(pentyloxycarbonylmethyloxy) nitrobenzene and a process for its production.
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  • Patsnap. (2019, January 25). Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene.
  • Massé, J., & Langlois, N. (2009). SYNTHESIS OF 5-AMINO- AND 4-HYDROXY- 2-PHENYLSULFONYLMETHYLPIPERIDINES. HETEROCYCLES, 77(1), 417.
  • MDPI. (2013, October 2). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. [Link]

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Method

Application Notes: (4-Chloro-2-fluoro-5-nitrophenyl)methanol as a Versatile Building Block in Organic Synthesis

This document provides researchers, synthetic chemists, and drug development professionals with a detailed guide to the applications of (4-chloro-2-fluoro-5-nitrophenyl)methanol. This trifunctional aromatic compound serv...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides researchers, synthetic chemists, and drug development professionals with a detailed guide to the applications of (4-chloro-2-fluoro-5-nitrophenyl)methanol. This trifunctional aromatic compound serves as a highly versatile intermediate, offering multiple reaction pathways for the synthesis of complex molecular architectures, particularly in the development of pharmaceutical and agrochemical agents.

The strategic placement of chloro, fluoro, and nitro groups on the phenyl ring, combined with a reactive benzylic alcohol, provides a rich platform for sequential and chemoselective transformations. The electron-withdrawing nature of the nitro group is pivotal, not only for activating the aromatic ring towards nucleophilic substitution but also for its potential to be transformed into a versatile amino group.[1]

Physicochemical Properties & Structural Data

A summary of the key properties for (4-chloro-2-fluoro-5-nitrophenyl)methanol is presented below. Researchers should always refer to the supplier-specific Certificate of Analysis for lot-specific data.

PropertyValue
IUPAC Name (4-Chloro-2-fluoro-5-nitrophenyl)methanol
Synonyms 4-Chloro-2-fluoro-5-nitrobenzyl alcohol
Molecular Formula C₇H₅ClFNO₃
Molecular Weight 205.57 g/mol
Appearance Typically an off-white to pale yellow solid
CAS Number Not definitively assigned in public databases. The isomeric (2-Chloro-4-fluoro-5-nitrophenyl)methanol is registered under CAS 101329-81-1.[2] Researchers should verify the identity of their material using analytical data.

Spectroscopic Insights:

  • ¹H NMR: Expect characteristic signals for the benzylic protons (-CH₂OH) around 4.5-4.8 ppm and distinct aromatic protons in the 7.5-8.5 ppm region, with coupling patterns dictated by the substitution. The hydroxyl proton will appear as a broad singlet, its position dependent on solvent and concentration.

  • ¹³C NMR: Aromatic carbons will resonate in the 115-150 ppm range, with carbons attached to electronegative groups (Cl, F, NO₂) shifted accordingly. The benzylic carbon (-CH₂OH) signal is expected around 60-65 ppm.

  • IR Spectroscopy: Key stretches include a broad O-H band (~3300-3500 cm⁻¹), aromatic C-H (~3000-3100 cm⁻¹), asymmetric and symmetric N-O stretching for the nitro group (~1520 cm⁻¹ and ~1350 cm⁻¹), and C-Cl/C-F vibrations in the fingerprint region.

Core Synthetic Applications & Protocols

The utility of this building block stems from the distinct reactivity of its three primary functional regions: the hydroxymethyl group, the nitro group, and the halogenated aromatic ring. The following sections detail key transformations, explaining the chemical principles and providing actionable protocols.

The following diagram illustrates the primary synthetic pathways originating from (4-chloro-2-fluoro-5-nitrophenyl)methanol.

G cluster_0 Starting Material cluster_1 Hydroxyl Group Reactions cluster_2 Aromatic Ring Reactions cluster_3 Nitro Group Reactions start (4-Chloro-2-fluoro-5-nitrophenyl)methanol ether O-Alkylation / Etherification (e.g., Williamson Synthesis) start->ether R-X, Base ester Esterification (e.g., with Acyl Chloride) start->ester RCOCl, Base activation Activation to Leaving Group (e.g., -OTs, -OMs, -Br) start->activation TsCl or PBr₃ snar Nucleophilic Aromatic Substitution (SNAr) (Displacement of F⁻ or Cl⁻) start->snar Nucleophile (Nu⁻) reduction Nitro to Amine Reduction (e.g., Fe/HCl) start->reduction Reducing Agent

Caption: Key synthetic transformations of the title building block.

The benzylic alcohol provides a straightforward handle for forming ether linkages, a common structural motif in pharmaceuticals. The Williamson ether synthesis, involving deprotonation of the alcohol followed by reaction with an alkyl halide, is a reliable method.

Causality: A moderately strong base like sodium hydride (NaH) is used to irreversibly deprotonate the alcohol, forming the sodium alkoxide. The resulting nucleophile readily displaces a halide from a primary or secondary alkyl halide. Anhydrous polar aprotic solvents like THF or DMF are ideal as they solvate the cation without interfering with the nucleophile.

Protocol 1: Synthesis of (4-Chloro-2-fluoro-5-nitrophenyl)(methoxymethyl)benzene

Caption: O-methylation of the title compound.

  • Materials & Equipment:

    • (4-Chloro-2-fluoro-5-nitrophenyl)methanol (1.0 eq)

    • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

    • Methyl iodide (CH₃I) (1.5 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate, Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Flame-dried round-bottom flask, magnetic stirrer, nitrogen inlet, syringe

  • Procedure:

    • To a flame-dried flask under a nitrogen atmosphere, add (4-chloro-2-fluoro-5-nitrophenyl)methanol (1.0 eq).

    • Dissolve the alcohol in anhydrous THF (approx. 0.1 M concentration).

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and no nearby ignition sources.

    • Allow the suspension to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

    • Cool the mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise via syringe.

    • Stir the reaction at room temperature and monitor its progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.

    • Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl at 0 °C.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

    • Separate the layers and extract the aqueous phase twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired ether.

The powerful electron-withdrawing nitro group, positioned ortho to the fluorine and para to the chlorine, strongly activates the aromatic ring for nucleophilic attack.[3] This allows for the displacement of either the fluoride or chloride ion by a wide range of nucleophiles. Fluoride is generally a better leaving group than chloride in SNAr reactions because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine withdrawing electron density from the attacked carbon.[4]

Causality: The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[5] The stability of this complex is the key to the reaction's feasibility. The nitro group delocalizes the negative charge, lowering the activation energy for the initial attack.[3][6]

Protocol 2: Reaction with a Secondary Amine (e.g., Morpholine)

Caption: SNAr reaction displacing the fluoride with morpholine.

  • Materials & Equipment:

    • (4-Chloro-2-fluoro-5-nitrophenyl)methanol (1.0 eq)

    • Morpholine (2.0 eq)

    • Potassium carbonate (K₂CO₃) (3.0 eq)

    • Anhydrous Dimethylformamide (DMF)

    • Water, Ethyl acetate, Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, condenser, heating mantle

  • Procedure:

    • In a round-bottom flask, combine (4-chloro-2-fluoro-5-nitrophenyl)methanol (1.0 eq), potassium carbonate (3.0 eq), and anhydrous DMF.

    • Add morpholine (2.0 eq) to the suspension.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction by TLC until the starting material is consumed (typically 6-12 hours).

    • Cool the reaction to room temperature and pour it into a beaker containing ice water.

    • A precipitate may form, which can be collected by filtration. Alternatively, extract the aqueous mixture three times with ethyl acetate.

    • Combine the organic extracts, wash with water and then brine to remove residual DMF.

    • Dry the organic layer over Na₂SO₄, filter, and remove the solvent under reduced pressure.

    • Purify the crude solid, typically by recrystallization from ethanol or by column chromatography, to yield the pure product.

The transformation of the nitro group into a primary amine is one of the most valuable operations in aromatic chemistry, as it opens up a vast array of subsequent functionalizations (e.g., amide coupling, diazotization, reductive amination).[7] A classic and highly effective method for this reduction is the use of a metal in acidic media, such as iron powder in hydrochloric or acetic acid.[8]

Causality: In this reaction, iron metal acts as the electron donor (reductant), being oxidized from Fe(0) to Fe(II)/Fe(III). The nitro group is the electron acceptor (oxidant). The acidic medium provides the protons required for the formation of water molecules from the oxygen atoms of the nitro group. This method is often preferred for its cost-effectiveness and tolerance of other functional groups like halogens.[9]

Protocol 3: Synthesis of (5-Amino-4-chloro-2-fluorophenyl)methanol

Caption: Reduction of the nitro group to a primary amine.

  • Materials & Equipment:

    • (4-Chloro-2-fluoro-5-nitrophenyl)methanol (1.0 eq)

    • Iron powder (<325 mesh) (5.0 eq)

    • Ammonium chloride (NH₄Cl) (1.0 eq)

    • Ethanol, Water

    • Sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate, Celite®

    • Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle

  • Procedure:

    • To a round-bottom flask, add (4-chloro-2-fluoro-5-nitrophenyl)methanol (1.0 eq), ethanol, and water (e.g., a 4:1 mixture).

    • Add iron powder (5.0 eq) and ammonium chloride (1.0 eq) to the solution.

    • Heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring.

    • Monitor the reaction by TLC. The disappearance of the starting material and the appearance of a more polar, UV-active spot is indicative of product formation. The reaction is often complete within 1-3 hours.

    • Once complete, cool the reaction to room temperature.

    • Carefully neutralize the mixture by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Filter the entire mixture through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with hot ethanol and then ethyl acetate.

    • Combine the filtrates and transfer to a separatory funnel.

    • Separate the organic layer and extract the aqueous layer twice with ethyl acetate.

    • Combine all organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the crude aniline product.

    • The product can often be used without further purification or can be purified by column chromatography if necessary.

Safety and Handling

Researchers must consult the full Safety Data Sheet (SDS) before handling this compound.

  • Hazard Identification: Aromatic nitro compounds should be treated as potentially toxic. This compound is expected to be an irritant to the skin, eyes, and respiratory tract.[10]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. All manipulations should be performed in a certified chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and bases.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

References

  • Wikipedia. Reduction of nitro compounds. [Link]

  • Organohalides-Catalyzed Dehydrative O-Alkylation between Alcohols: A Facile Etherification Method for Aliphatic Ether Synthesis. Angewandte Chemie. [Link]

  • PubChem. (2-Fluoro-5-nitrophenyl)methanol. [Link]

  • Taylor & Francis Online. Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism. [Link]

  • SciSpace. Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • PMC. Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. [Link]

  • Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. [Link]

Sources

Application

Reaction mechanism of (4-Chloro-2-fluoro-5-nitrophenyl)methanol with nucleophiles

Application Note: Strategic Nucleophilic Functionalization of (4-Chloro-2-fluoro-5-nitrophenyl)methanol Executive Summary & Strategic Importance (4-Chloro-2-fluoro-5-nitrophenyl)methanol is a high-value scaffold in medic...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Nucleophilic Functionalization of (4-Chloro-2-fluoro-5-nitrophenyl)methanol

Executive Summary & Strategic Importance

(4-Chloro-2-fluoro-5-nitrophenyl)methanol is a high-value scaffold in medicinal chemistry, particularly in the synthesis of third-generation EGFR tyrosine kinase inhibitors (e.g., analogs of Lazertinib) and novel antibiotics. Its structure presents a unique "tri-functional" electrophilic profile:

  • C2-Fluorine: Activated by the para-nitro group.

  • C4-Chlorine: Activated by the ortho-nitro group.

  • C1-Hydroxymethyl: A potential nucleophile (intramolecular) or electrophile (if activated).

This guide provides a precision protocol for the regioselective Nucleophilic Aromatic Substitution (


)  of the C2-fluorine atom. We address the critical challenge of chemoselectivity—specifically, preventing the competing displacement of the C4-chlorine and the intramolecular cyclization driven by the benzylic alcohol.

Mechanistic Insight: The Electronic Battlefield

To control this reaction, one must understand the electronic competition on the benzene ring. The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer complex.[1]

Regioselectivity (C2-F vs. C4-Cl)
  • Electronic Activation: The nitro group (-NO

    
    ) at C5 is the primary activating group. It activates positions ortho (C4) and para (C2) to itself via resonance withdrawal.
    
  • The Leaving Group Effect: In

    
     reactions where the addition step is rate-determining, Fluorine is a superior leaving group to Chlorine (
    
    
    
    ). This is due to the high electronegativity of fluorine, which inductively stabilizes the anionic Meisenheimer intermediate more effectively than chlorine.
The "Trojan Horse" Side Reaction (Intramolecular Cyclization)

The benzylic alcohol at C1 is a latent nucleophile. Under strong basic conditions (e.g., NaH, KOtBu), the alkoxide forms and attacks the adjacent C2-F position, ejecting fluoride to form 6-chloro-5-nitro-1,3-dihydroisobenzofuran . This effectively destroys the scaffold.

Visualization: Reaction Pathways & Selectivity

The following diagram maps the kinetic competition between the desired intermolecular substitution and the undesired side reactions.

ReactionPathways SM (4-Chloro-2-fluoro-5-nitrophenyl)methanol (Starting Material) Complex_Para Meisenheimer Complex A (Stabilized by Para-NO2) SM->Complex_Para Nucleophile Attack (C2) Fast (k1) Complex_Ortho Meisenheimer Complex B (Stabilized by Ortho-NO2) SM->Complex_Ortho Nucleophile Attack (C4) Slow (k2) Alkoxide Benzylic Alkoxide (Base-Mediated) SM->Alkoxide Deprotonation (Strong Base) Prod_Desired C2-Substituted Product (Desired) Complex_Para->Prod_Desired - F⁻ Prod_Side_Cl C4-Substituted Product (Impurity) Complex_Ortho->Prod_Side_Cl - Cl⁻ Prod_Cyclic Dihydroisobenzofuran (Cyclization Impurity) Alkoxide->Prod_Cyclic Intramolecular Attack Fast if formed

Caption: Kinetic competition map showing the dominance of C2-attack (Green path) vs. C4-attack (Grey path) and the risk of base-mediated cyclization (Red path).

Experimental Protocol: Selective Amination

Objective: Synthesis of 4-chloro-5-nitro-2-(morpholin-4-yl)phenyl]methanol (Model Reaction).

Reagents & Equipment
ReagentRoleEquiv.Notes
Substrate Electrophile1.04-Chloro-2-fluoro-5-nitrophenyl methanol
Morpholine Nucleophile1.1 - 1.2Mild excess to drive conversion.
DIPEA Base1.5Hünig's base; non-nucleophilic, buffers HCl/HF.
Acetonitrile (MeCN) Solvent[0.2 M]Polar aprotic; promotes

.
IPA Quench-Isopropyl alcohol for workup.
Step-by-Step Methodology
  • Preparation (T = 0 min):

    • Charge a reaction vessel with (4-Chloro-2-fluoro-5-nitrophenyl)methanol (1.0 equiv).

    • Add anhydrous Acetonitrile (MeCN) to achieve a concentration of 0.2 M. Stir until fully dissolved.

    • Expert Note: Avoid DMF if possible during workup to prevent emulsion; however, DMF/DMSO are acceptable if solubility is an issue.

  • Base Addition (T = 10 min):

    • Add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv) in a single portion.

    • Critical Control: Do NOT use strong inorganic bases like NaH, NaOH, or KOtBu. These will deprotonate the -OH group and trigger the intramolecular cyclization (Red Path in diagram).

  • Nucleophile Addition & Reaction (T = 15 min):

    • Add Morpholine (1.1 equiv) dropwise at room temperature (20–25°C).

    • The reaction is often exothermic. If scaling >10g, cool to 0°C during addition.

    • Heat the mixture to 50°C .

    • Monitoring: Check HPLC/TLC at 1 hour. The high reactivity of the C2-F bond usually drives this to completion within 2–4 hours.

  • Workup (Isolation):

    • Cool to room temperature.[1]

    • Concentrate the solvent under reduced pressure.

    • Dilute residue with EtOAc and wash with Water (x2) and Brine (x1).

    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate.
    • Purification: Recrystallization from IPA/Heptane is often sufficient due to the high regioselectivity.

Analytical Controls & Troubleshooting

Interpreting the NMR (Validation)
  • Loss of F-Coupling: The starting material shows distinct

    
    F-NMR signals and 
    
    
    
    C-F coupling. The product should show the disappearance of the Ar-F coupling patterns.
  • Regiochemistry Check:

    • In the product, the aromatic proton at C3 (between the new amine and the Cl) will show a distinct singlet (or weak meta-coupling) shift compared to the starting material.

    • If C4-Cl displacement occurred (impurity), the

      
      F signal would remain in the spectrum.
      
Troubleshooting Table
ObservationRoot CauseCorrective Action
Cyclized Product (Dihydroisobenzofuran) Base was too strong or temperature too high.Switch to weaker organic bases (TEA, DIPEA). Lower reaction temperature.
Low Conversion Nucleophile is sterically hindered.Switch solvent to DMSO (increases rate of

). Increase Temp to 80°C.
Mixture of Regioisomers Temperature too high; loss of kinetic control.Perform reaction at 0°C to RT. Fluorine displacement has a lower

than Chlorine.

References

  • Lazertinib Synthesis &

    
     Applications: 
    
    • Title: Lazertinib: breaking the mold of third-gener
    • Source: PMC / NIH.
    • Context: Describes the synthesis of similar 2-fluoro-5-nitro-4-substituted scaffolds using morpholine and aniline nucleophiles.
    • URL:[Link]

  • Mechanistic Regioselectivity in Poly-Halogenated Nitrobenzenes

    • Title: Understanding the highly variable Regioselectivity in reaction of Dichloropyrimidines (and rel
    • Source: WuXi AppTec / QM Magic Class.
    • Context: Explains the orbital and electrostatic driving forces (LUMO/HOMO)
    • URL:[Link]

  • Intramolecular Cyclization Risks

    • Title: Cyclization reactions of 2-alkynylbenzyl alcohol and 2-fluorobenzyl alcohol deriv
    • Source: Scilit / ResearchG
    • Context: Documents the base-promoted cyclization of 2-fluorobenzyl alcohols to benzofuran derivatives, validating the "Red P
    • URL:[Link]

Sources

Method

Protocol for the reduction of the nitro group on (4-Chloro-2-fluoro-5-nitrophenyl)methanol

An Application Note and Protocol for the Chemoselective Reduction of the Nitro Group on (4-Chloro-2-fluoro-5-nitrophenyl)methanol Introduction: The Challenge of Selective Reduction The synthesis of (5-amino-4-chloro-2-fl...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Chemoselective Reduction of the Nitro Group on (4-Chloro-2-fluoro-5-nitrophenyl)methanol

Introduction: The Challenge of Selective Reduction

The synthesis of (5-amino-4-chloro-2-fluorophenyl)methanol is a critical transformation in the development of various pharmaceutical and agrochemical compounds. This aniline derivative serves as a versatile building block, but its synthesis presents a significant chemical challenge: the selective reduction of an aromatic nitro group in the presence of multiple sensitive functionalities. The starting material, (4-Chloro-2-fluoro-5-nitrophenyl)methanol, contains a benzylic alcohol, a chloro substituent, and a fluoro substituent, all of which are susceptible to reaction under non-selective reduction conditions.

This guide, designed for researchers and drug development professionals, provides an in-depth analysis of various protocols for this reduction. It moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for procedural choices, ensuring a robust and reproducible outcome. The focus is on achieving high chemoselectivity, preserving the integrity of the chloro, fluoro, and hydroxymethyl groups, which is paramount for the utility of the final product.

Understanding the Chemoselectivity Imperative

The primary obstacle in this synthesis is preventing unwanted side reactions. The choice of reducing agent and conditions must be carefully calibrated to target the nitro group exclusively.

  • Dehalogenation: Catalytic hydrogenation methods, particularly with palladium on carbon (Pd/C), are known to be aggressive and can cleave carbon-halogen bonds (hydrogenolysis), especially the C-Cl bond.[1] This would result in an undesired and difficult-to-separate byproduct.

  • Benzylic Alcohol Reactivity: The hydroxymethyl group (-CH₂OH) is a benzylic alcohol. Under harsh acidic conditions or certain catalytic hydrogenation conditions, this group can be susceptible to hydrogenolysis, reducing it to a methyl group.

  • Fluoro Group Stability: The C-F bond is generally more stable than the C-Cl bond, but highly aggressive reducing conditions could potentially compromise its integrity.

Therefore, the ideal protocol must be mild enough to leave these other functional groups untouched while being potent enough to completely reduce the nitro group.

Comparative Analysis of Reduction Methodologies

Several classes of reducing agents are available for converting nitroarenes to anilines.[2][3][4] The selection hinges on their proven selectivity for the substrate at hand. Below is a comparative overview of the most viable methods.

Method Reagents Typical Conditions Selectivity Profile Advantages Disadvantages
Metal/Acid (Tin II Chloride) SnCl₂·2H₂O, Ethanol/HClReflux, 1-3 hExcellent: Preserves halogens, alcohols, esters, and nitriles.[1][5][6][7]High functional group tolerance, reliable, cost-effective.Generates stoichiometric tin waste, requiring careful workup and disposal.[6]
Metal/Neutral (Iron) Fe powder, NH₄Cl, Ethanol/H₂OReflux, 2-7 hExcellent: Milder than Fe/acid systems, preserves most functional groups.[4][8]Inexpensive, scalable, environmentally benign metal.[9]Heterogeneous reaction can sometimes be slow; requires filtration to remove iron sludge.[4][8]
Transfer Hydrogenation Pd/C, Ammonium formate or Formic acid25-80 °C, 1-4 hVery Good: Generally preserves halogens and other groups, but catalyst choice is key.[10][11]Avoids use of high-pressure H₂ gas, experimentally convenient, mild conditions.[10]Palladium catalyst cost; potential for low-level dehalogenation depending on substrate and catalyst batch.
Dithionite Reduction Sodium dithionite (Na₂S₂O₄), H₂O/Organic co-solvent25-60 °C, 1-5 hGood to Excellent: Mild reagent compatible with many functional groups.[12][13]Inexpensive, easy to handle, works well in protic solvents.[13]Can require phase-transfer catalysts for biphasic systems; workup can involve large volumes of solvent.

Visualizing the Synthetic Workflow

The general process for reducing the nitroarene and isolating the desired aniline product follows a consistent workflow, regardless of the specific reagents used.

G cluster_0 Reaction Stage cluster_1 Workup & Isolation A 1. Reagent Setup (4-Chloro-2-fluoro-5-nitrophenyl)methanol + Solvent + Reducing Agent B 2. Reaction Heat/Stir under Inert Atmosphere (e.g., N2) A->B C 3. Monitoring Track progress via TLC or LCMS B->C D 4. Quenching & Neutralization Cool reaction, add base (e.g., NaHCO3) to neutralize acid and precipitate metal salts C->D Upon Completion E 5. Filtration (if applicable) Remove catalyst (Pd/C) or metal sludge (Fe, Sn salts) via Celite® D->E F 6. Extraction Extract product into an organic solvent (e.g., Ethyl Acetate) E->F G 7. Purification Dry, concentrate, and purify via column chromatography or recrystallization F->G H (5-amino-4-chloro-2-fluorophenyl)methanol G->H Final Product

Caption: General workflow for the reduction of (4-Chloro-2-fluoro-5-nitrophenyl)methanol.

Recommended Protocols

Based on the comparative analysis, two protocols are presented in detail: reduction with tin(II) chloride, known for its outstanding chemoselectivity, and reduction with iron/ammonium chloride, a cost-effective and scalable "green" alternative.

Protocol 1: Reduction using Tin(II) Chloride (SnCl₂)

This method is highly reliable and is the standard choice when chemoselectivity is the highest priority.[1][6] The mechanism involves electron transfer from the Sn²⁺ salt, followed by protonation from the solvent.[6]

Materials:

  • (4-Chloro-2-fluoro-5-nitrophenyl)methanol (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 eq)

  • Ethanol (Absolute, 10-20 mL per gram of starting material)

  • Concentrated Hydrochloric Acid (HCl) (optional, catalytic amount)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Celite® or a similar filter aid

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer

Step-by-Step Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (4-Chloro-2-fluoro-5-nitrophenyl)methanol (1.0 eq) and ethanol. Stir until the starting material is fully dissolved.

  • Reagent Addition: In a separate beaker, dissolve Tin(II) chloride dihydrate (4.0-5.0 eq) in a minimal amount of ethanol. For substrates that are slow to react, a few drops of concentrated HCl can be added to the tin solution to facilitate the reaction.[14]

  • Reaction: Carefully add the SnCl₂ solution to the stirred solution of the nitroarene. The addition may be mildly exothermic.

  • Heating: Heat the reaction mixture to reflux (approximately 78 °C for ethanol).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LCMS until all starting material is consumed (typically 1-3 hours).

  • Workup - Quenching: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully pour the reaction mixture into a vigorously stirred, chilled saturated solution of sodium bicarbonate (NaHCO₃). This step is crucial to neutralize the acidic medium and precipitate tin salts as tin oxides/hydroxides.[5] Continue adding the NaHCO₃ solution until the pH of the aqueous layer is basic (pH 8-9).

  • Workup - Filtration: Filter the resulting slurry through a pad of Celite® to remove the white precipitate of tin salts. Wash the filter cake thoroughly with ethyl acetate to ensure all product is recovered.

  • Workup - Extraction: Transfer the combined filtrate to a separatory funnel. The product will be in the organic layer. Wash the organic layer with brine, separate the layers, and dry the organic phase over anhydrous Na₂SO₄ or MgSO₄.

  • Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude (5-amino-4-chloro-2-fluorophenyl)methanol.

  • Purification: If necessary, purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Reduction using Iron and Ammonium Chloride (Fe/NH₄Cl)

This "Béchamp-type" reduction is an excellent alternative that avoids heavy metal waste and is performed under neutral conditions, making it highly compatible with acid-sensitive groups.[4][8] It is also highly scalable.[8]

Materials:

  • (4-Chloro-2-fluoro-5-nitrophenyl)methanol (1.0 eq)

  • Iron powder (<325 mesh) (3.0 - 5.0 eq)

  • Ammonium Chloride (NH₄Cl) (4.0 - 5.0 eq)

  • Ethanol (or Methanol)

  • Water

  • Ethyl Acetate or Dichloromethane

  • Celite® or a similar filter aid

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a mechanical stirrer (recommended for larger scale) and a reflux condenser, combine the (4-Chloro-2-fluoro-5-nitrophenyl)methanol (1.0 eq), ethanol, and water (typically a 2:1 to 4:1 ratio of ethanol:water).

  • Reagent Addition: To the stirred solution, add ammonium chloride (4.0-5.0 eq) followed by the portion-wise addition of iron powder (3.0-5.0 eq). The reaction can be exothermic, so control the rate of addition.

  • Heating: Heat the reaction mixture to reflux (75-85 °C). The reaction is often vigorous at the beginning.

  • Monitoring: Monitor the reaction by TLC or LCMS. The reaction is typically complete within 2-7 hours, indicated by the disappearance of the yellow nitro compound and the formation of a black or gray sludge.[8]

  • Workup - Filtration: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with additional ethanol or ethyl acetate and filter through a thick pad of Celite® to remove the iron powder and iron oxides.

  • Workup - Rinsing: Wash the Celite® pad extensively with hot ethanol or ethyl acetate to recover all the adsorbed product. This step is critical for achieving a good yield.

  • Workup - Concentration: Combine the filtrates and remove the organic solvent under reduced pressure.

  • Workup - Extraction: The remaining aqueous residue is then extracted several times with ethyl acetate or dichloromethane.

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the crude product.

  • Purification: The resulting (5-amino-4-chloro-2-fluorophenyl)methanol is often of high purity but can be further purified by recrystallization or column chromatography if needed.[8]

Mechanism Visualization: Nitro to Amine Reduction

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates. While the exact surface mechanisms on heterogeneous catalysts can be complex, the generally accepted pathway involves the formation of nitroso and hydroxylamine species.

G A Ar-NO₂ (Nitroarene) B Ar-N=O (Nitroso Intermediate) A->B + 2e⁻, + 2H⁺ C Ar-NHOH (Hydroxylamine Intermediate) B->C + 2e⁻, + 2H⁺ D Ar-NH₂ (Aniline Product) C->D + 2e⁻, + 2H⁺

Caption: Stepwise pathway for the six-electron reduction of a nitro group.

Conclusion and Final Recommendations

The successful synthesis of (5-amino-4-chloro-2-fluorophenyl)methanol hinges on the chemoselective reduction of the nitro group. For laboratory-scale synthesis where reliability and broad functional group tolerance are paramount, the Tin(II) Chloride protocol is highly recommended.[6][7] Its primary drawback is the generation of tin waste.

For larger-scale operations or in contexts where environmental impact and cost are major drivers, the Iron/Ammonium Chloride protocol is a superior choice.[8][9] It is robust, uses inexpensive and non-toxic reagents, and is proven to be scalable, making it an excellent option for process development and manufacturing. Both methods demonstrate excellent selectivity and are well-suited to deliver the target compound with high purity and yield.

References

  • Ram, S. & Ehrenkaufer, R. E. (1988). Catalytic transfer hydrogenation using ammonium formate. Synthesis, 1988(02), 91-95. [Link]

  • Mondal, M., et al. (2018). Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. ResearchGate. [Link]

  • Tafesh, A. M. & Weiguny, J. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Publications. [Link]

  • Fiveable. (2025). Sodium Dithionite Definition. Fiveable. [Link]

  • Das, B., et al. (2006). Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. ResearchGate. [Link]

  • Ashenhurst, J. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. [Link]

  • Smith, A. D., et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Organic Chemistry Portal. [Link]

  • Pore, D. M., et al. (2006). Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis. ResearchGate. [Link]

  • Reddy, T. J., et al. (2007). Stannous Chloride in Alcohol: A One-Pot Conversion of 2-Nitro-N-arylbenzamides to 2,3-Dihydro-1H-quinazoline-4-ones. ResearchGate. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Sn2+ reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Wikipedia. [Link]

  • Liu, Y., et al. (2006). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Sciencemadness.org. [Link]

Sources

Application

Application Notes &amp; Protocols: The Utility of (4-Chloro-2-fluoro-5-nitrophenyl)methanol in Agrochemical Research

The quest for novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Central to this endeavor is the design and synthesis of molecules with high biological activity an...

Author: BenchChem Technical Support Team. Date: February 2026

The quest for novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Central to this endeavor is the design and synthesis of molecules with high biological activity and target specificity. (4-Chloro-2-fluoro-5-nitrophenyl)methanol emerges as a pivotal, yet under-documented, intermediate in the synthesis of a new generation of crop protection agents. Its unique substitution pattern—a trifecta of chloro, fluoro, and nitro groups on a phenyl ring—offers a versatile scaffold for the development of potent herbicides, fungicides, and insecticides. This guide provides an in-depth look at the application of this compound in agrochemical research, complete with detailed protocols and the scientific rationale behind its use.

Physicochemical Properties and Synthetic Significance

The strategic arrangement of electron-withdrawing groups on the phenyl ring of (4-Chloro-2-fluoro-5-nitrophenyl)methanol imparts a distinct reactivity profile, making it a valuable building block for complex organic synthesis. The chloro and fluoro groups enhance the lipophilicity of derivative molecules, which can improve their penetration through plant cuticles or insect exoskeletons. The nitro group, a strong electron-withdrawing group, can be a key pharmacophore for biological activity or a precursor for further chemical modifications, such as reduction to an amino group.

PropertyValueSource
Molecular Formula C₇H₅ClFNO₃Inferred
Molecular Weight 205.57 g/mol Inferred
Appearance Likely a pale yellow solidInferred from similar compounds[1]
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.Inferred

Role as a Versatile Synthetic Intermediate

(4-Chloro-2-fluoro-5-nitrophenyl)methanol is not typically an end-product with direct agrochemical activity. Instead, its value lies in its utility as a precursor for a diverse range of active ingredients. The hydroxyl group of the methanol moiety provides a reactive handle for various chemical transformations, such as etherification, esterification, or conversion to a leaving group for nucleophilic substitution reactions.

G A (4-Chloro-2-fluoro-5-nitrophenyl)methanol E Etherification A->E F Esterification A->F G Halogenation A->G B Herbicides C Fungicides D Insecticides E->B F->C G->D G cluster_0 Step 1: Chlorination cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Purification A Dissolve Starting Material in DCM B Add Pyridine Catalyst A->B C Cool to 0°C B->C D Add Thionyl Chloride C->D E Reaction at RT D->E F Quench & Extract E->F G Prepare NaH in DMF F->G H Add Pyrazole G->H I Add Benzyl Chloride H->I J Reaction at RT I->J K Quench & Extract J->K L Column Chromatography K->L M Isolate Pure Product L->M

Sources

Method

Synthetic Pathways to Novel Heterocyclic Scaffolds from (4-Chloro-2-fluoro-5-nitrophenyl)methanol

Application Note & Detailed Protocols for Researchers in Medicinal Chemistry and Drug Development Abstract (4-Chloro-2-fluoro-5-nitrophenyl)methanol is a versatile, functionalized aromatic starting material poised for el...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Detailed Protocols for Researchers in Medicinal Chemistry and Drug Development

Abstract

(4-Chloro-2-fluoro-5-nitrophenyl)methanol is a versatile, functionalized aromatic starting material poised for elaboration into a variety of high-value heterocyclic compounds. Its unique substitution pattern, featuring chloro, fluoro, and nitro groups, offers multiple reaction handles for synthetic diversification. This guide provides detailed synthetic routes and step-by-step protocols for the preparation of substituted benzimidazoles and quinoxalines, two classes of heterocycles with significant therapeutic potential. The protocols are designed to be robust and scalable, with explanations of the underlying chemical principles to empower researchers in their drug discovery efforts.

Introduction: The Strategic Value of (4-Chloro-2-fluoro-5-nitrophenyl)methanol

The design of novel heterocyclic compounds remains a cornerstone of modern drug discovery. The inherent structural diversity and broad range of biological activities associated with these scaffolds make them privileged structures in medicinal chemistry. (4-Chloro-2-fluoro-5-nitrophenyl)methanol emerges as a strategic starting material due to the orthogonal reactivity of its functional groups. The nitro group can be readily reduced to an amine, a key step for the formation of fused nitrogen-containing heterocycles. The benzylic alcohol offers a site for oxidation to an aldehyde, enabling further condensation reactions. The chloro and fluoro substituents provide opportunities for late-stage diversification through nucleophilic aromatic substitution or cross-coupling reactions, allowing for the fine-tuning of physicochemical and pharmacological properties.

This document outlines two primary synthetic trajectories commencing from (4-Chloro-2-fluoro-5-nitrophenyl)methanol, targeting the synthesis of benzimidazoles and quinoxalines. These pathways hinge on the initial transformation of the starting material into a key intermediate: 4-chloro-2-fluoro-5-nitrobenzaldehyde .

PART 1: Synthesis of the Key Intermediate: 4-Chloro-2-fluoro-5-nitrobenzaldehyde

The selective oxidation of the primary alcohol of (4-Chloro-2-fluoro-5-nitrophenyl)methanol to the corresponding aldehyde is the crucial first step in these synthetic sequences. A variety of mild oxidizing agents can be employed to achieve this transformation without affecting the other functional groups. Pyridinium chlorochromate (PCC) is a reliable reagent for this purpose.[1][2]

Protocol 1: Oxidation of (4-Chloro-2-fluoro-5-nitrophenyl)methanol to 4-Chloro-2-fluoro-5-nitrobenzaldehyde

Materials:

  • (4-Chloro-2-fluoro-5-nitrophenyl)methanol

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a stirred solution of (4-Chloro-2-fluoro-5-nitrophenyl)methanol (1.0 eq) in anhydrous DCM, add PCC (1.5 eq) in one portion at room temperature.

  • Stir the reaction mixture vigorously for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional DCM.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford 4-chloro-2-fluoro-5-nitrobenzaldehyde as a solid.

PART 2: Synthesis of Substituted Benzimidazoles

The synthesis of the benzimidazole scaffold from the key intermediate involves a two-step process: reduction of the nitro group to an ortho-phenylenediamine, followed by cyclization with an appropriate aldehyde.

Step 1: Reduction of 4-Chloro-2-fluoro-5-nitrobenzaldehyde to 4-chloro-2-fluoro-benzene-1,2-diamine

The nitro group of 4-chloro-2-fluoro-5-nitrobenzaldehyde can be selectively reduced to an amine using various reducing agents. A common and effective method is the use of tin(II) chloride in an acidic medium.[3][4]

Protocol 2: Synthesis of 4-chloro-2-fluoro-benzene-1,2-diamine

Materials:

  • 4-Chloro-2-fluoro-5-nitrobenzaldehyde (from Protocol 1)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution (40%)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 4-chloro-2-fluoro-5-nitrobenzaldehyde (1.0 eq) in concentrated HCl, add a solution of tin(II) chloride dihydrate (5.0 eq) in concentrated HCl portion-wise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Add water and continue stirring for another 30 minutes until a clear solution is formed.

  • Cool the reaction mixture in an ice bath and basify to pH > 12 by the slow addition of 40% NaOH solution.

  • Extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-chloro-2-fluoro-benzene-1,2-diamine. This intermediate is often used in the next step without further purification.

Step 2: Cyclization to form Substituted Benzimidazoles

The resulting 4-chloro-2-fluoro-benzene-1,2-diamine can be cyclized with a variety of aldehydes to furnish a library of substituted benzimidazoles. This reaction is typically carried out in the presence of an oxidizing agent.[5]

Protocol 3: General Procedure for the Synthesis of 2-Aryl-5-chloro-7-fluoro-1H-benzimidazoles

Materials:

  • 4-chloro-2-fluoro-benzene-1,2-diamine (from Protocol 2)

  • Aromatic aldehyde (1.0 eq)

  • Ethanol

  • Sodium metabisulfite (Na₂S₂O₅)

Procedure:

  • In a round-bottom flask, dissolve 4-chloro-2-fluoro-benzene-1,2-diamine (1.0 eq) and the desired aromatic aldehyde (1.0 eq) in ethanol.

  • Add sodium metabisulfite (1.2 eq) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and stir for 30 minutes.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-aryl-5-chloro-7-fluoro-1H-benzimidazole.

Visualization of Benzimidazole Synthesis

Benzimidazole_Synthesis start (4-Chloro-2-fluoro-5- nitrophenyl)methanol aldehyde 4-Chloro-2-fluoro-5- nitrobenzaldehyde start->aldehyde  PCC, DCM   diamine 4-chloro-2-fluoro- benzene-1,2-diamine aldehyde->diamine  SnCl2, HCl   benzimidazole 2-Aryl-5-chloro-7-fluoro- 1H-benzimidazole diamine->benzimidazole  ArCHO, Na2S2O5, EtOH   Quinoxaline_Synthesis start (4-Chloro-2-fluoro-5- nitrophenyl)methanol aldehyde 4-Chloro-2-fluoro-5- nitrobenzaldehyde start->aldehyde  PCC, DCM   diamine 4-chloro-2-fluoro- benzene-1,2-diamine aldehyde->diamine  SnCl2, HCl   quinoxaline 6-Chloro-8-fluoro-2,3- disubstituted-quinoxaline diamine->quinoxaline  R-CO-CO-R', EtOH, AcOH  

Caption: Synthetic pathway to 6-chloro-8-fluoro-2,3-disubstituted-quinoxalines.

Quantitative Data Summary

Starting MaterialKey IntermediateHeterocyclic ProductReagents and ConditionsTypical Yield
(4-Chloro-2-fluoro-5-nitrophenyl)methanol4-Chloro-2-fluoro-5-nitrobenzaldehyde-PCC, DCM, rtGood to High
4-Chloro-2-fluoro-5-nitrobenzaldehyde4-chloro-2-fluoro-benzene-1,2-diamine-SnCl₂·2H₂O, conc. HCl, rtHigh
4-chloro-2-fluoro-benzene-1,2-diamine-2-Aryl-5-chloro-7-fluoro-1H-benzimidazoleAromatic aldehyde, Na₂S₂O₅, EtOH, refluxGood to High
4-chloro-2-fluoro-benzene-1,2-diamine-6-Chloro-8-fluoro-2,3-disubstituted-quinoxaline1,2-Dicarbonyl compound, EtOH, cat. AcOH, refluxGood to High

Conclusion and Future Perspectives

The synthetic routes detailed in this application note demonstrate the utility of (4-Chloro-2-fluoro-5-nitrophenyl)methanol as a valuable starting material for the synthesis of medicinally relevant benzimidazole and quinoxaline scaffolds. The presented protocols are robust and can be adapted for the generation of diverse compound libraries for screening in drug discovery programs. The presence of the halogen atoms on the final heterocyclic products provides further opportunities for diversification through modern cross-coupling methodologies, thereby expanding the accessible chemical space for the development of novel therapeutic agents.

References

  • Ansari, F. L., et al. (2022). Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. BMC Chemistry, 16(1), 1-15. [Link]

  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]

  • Bahrami, K., Khodaei, M. M., & Kavianinia, I. (2007).
  • Seitz, L. E., et al. (2009). One-Pot Synthesis of Quinoxalines Starting from Aldehydes Under Metal-Free Conditions. Chinese Journal of Chemistry, 27(11), 2261-2264.
  • Mother Theresa Institute of Pharmaceutical Education and Research. (2024). Recent Advances in the Synthesis of Quinoxalines. A Mini Review.
  • Heterocyclic Letters. (2014). synthesis and biological activity studies of quinoxaline derivatives. Heterocyclic Letters, 4(3), 431-438.
  • Wan, J. P., & Wei, L. (2013). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Current Organic Synthesis, 10(4), 566-589.
  • Lumen Learning. (n.d.). 19.6. Oxidation of alcohols & aldehydes. Organic Chemistry II. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, July 1). 19.6: Oxidation of alcohols and aldehydes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for Grignard Reactions Involving Derivatives of (4-Chloro-2-fluoro-5-nitrophenyl)methanol

Introduction: Navigating the Complexities of Multi-functionalized Aryl Scaffolds The (4-Chloro-2-fluoro-5-nitrophenyl)methanol framework represents a class of highly functionalized aromatic compounds of significant inter...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Complexities of Multi-functionalized Aryl Scaffolds

The (4-Chloro-2-fluoro-5-nitrophenyl)methanol framework represents a class of highly functionalized aromatic compounds of significant interest to researchers in medicinal chemistry and materials science. The unique substitution pattern—comprising electron-withdrawing nitro and halogen groups, and a reactive benzylic alcohol—offers multiple avenues for synthetic diversification. Among the most powerful tools for carbon-carbon bond formation are Grignard reactions. However, the inherent reactivity of the functional groups present in this specific scaffold poses considerable challenges to the successful application of traditional Grignard protocols.

This comprehensive guide provides a detailed exploration of the synthetic strategies required to effectively utilize Grignard reagents with derivatives of (4-Chloro-2-fluoro-5-nitrophenyl)methanol. We will dissect the inherent chemical incompatibilities, present robust protocols for the protection and subsequent reaction of the benzylic alcohol, and discuss the critical parameters for achieving high-yield, chemoselective transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical entity in their synthetic endeavors.

Core Challenge: Functional Group Incompatibility

A direct Grignard reaction on (4-Chloro-2-fluoro-5-nitrophenyl)methanol or its corresponding benzyl halide is synthetically unfeasible due to two primary reasons:

  • Acidic Proton of the Hydroxyl Group: Grignard reagents are exceptionally strong bases and will readily deprotonate the acidic hydroxyl group of the benzylic alcohol.[1][2][3] This acid-base reaction is significantly faster than any desired nucleophilic attack on a carbonyl compound, effectively quenching the Grignard reagent and preventing the formation of the desired carbon-carbon bond.[2][3]

  • Reactivity of the Nitro Group: The nitro group is a potent electrophile and is known to react with Grignard reagents.[4] This reaction can proceed via a 1,2-addition to the N=O bond, leading to a complex mixture of byproducts and consumption of the Grignard reagent.[4][5] While some highly functionalized Grignard reagents can be prepared in the presence of a nitro group, this typically requires specialized conditions like low-temperature halogen-magnesium exchange.[6][7]

Therefore, a successful Grignard-mediated modification of this scaffold necessitates a strategic approach centered on the protection of the reactive functional groups.

Synthetic Strategy: The Imperative of Protecting Groups

To circumvent the inherent reactivity of the benzylic alcohol, a protecting group strategy is essential.[1][8][9][10] The ideal protecting group should be:

  • Easily and efficiently installed on the alcohol.

  • Inert to the strongly basic and nucleophilic conditions of the Grignard reaction.

  • Readily removed under mild conditions that do not affect the other functional groups on the aromatic ring.

Silyl ethers, particularly the tert-butyldimethylsilyl (TBDMS or TBS) group, are an excellent choice for this purpose due to their stability towards Grignard reagents and their clean removal with fluoride ion sources.[8][9][10]

The overall synthetic workflow can be visualized as a three-stage process:

G cluster_0 Stage 1: Preparation & Protection cluster_1 Stage 2: Grignard Reaction cluster_2 Stage 3: Deprotection & Isolation Start (4-Chloro-2-fluoro-5-nitrophenyl)methanol Protect Protection of Hydroxyl Group (e.g., TBDMSCl) Start->Protect Protected_Substrate TBDMS-Protected Substrate Protect->Protected_Substrate Grignard_Reaction Reaction with Protected Substrate Protected_Substrate->Grignard_Reaction Grignard_Formation Prepare Grignard Reagent (R-MgX) Grignard_Formation->Grignard_Reaction Intermediate Magnesium Alkoxide Intermediate Grignard_Reaction->Intermediate Deprotection Deprotection (e.g., TBAF) Intermediate->Deprotection Final_Product Final Product Deprotection->Final_Product

Caption: General workflow for Grignard reactions with (4-Chloro-2-fluoro-5-nitrophenyl)methanol derivatives.

Experimental Protocols

Protocol 1: Synthesis of (4-Chloro-2-fluoro-5-nitrophenyl)methanol

The starting material, (4-Chloro-2-fluoro-5-nitrophenyl)methanol, can be synthesized via the reduction of the corresponding benzoic acid. The synthesis of 2-chloro-4-fluoro-5-nitrobenzoic acid has been reported through the nitration of 2-chloro-4-fluorobenzoic acid.[11][12][13][14][15]

Step 1: Synthesis of 2-Chloro-4-fluoro-5-nitrobenzoic acid

  • Reaction: Nitration of 2-chloro-4-fluorobenzoic acid.

  • Reagents: 2-chloro-4-fluorobenzoic acid, fuming nitric acid, concentrated sulfuric acid.

  • Procedure:

    • In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath (-10 to 0 °C), slowly add 2-chloro-4-fluorobenzoic acid (1 equivalent) to concentrated sulfuric acid.

    • Once the acid has dissolved, add fuming nitric acid (1.1 equivalents) dropwise, ensuring the temperature remains below 10 °C.

    • After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • The precipitated product is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried under vacuum.

  • Expected Yield: 90-97%.[13]

Step 2: Reduction to (4-Chloro-2-fluoro-5-nitrophenyl)methanol

  • Reaction: Reduction of the carboxylic acid to a primary alcohol.

  • Reagents: 2-Chloro-4-fluoro-5-nitrobenzoic acid, Borane-tetrahydrofuran complex (BH3·THF), dry THF.

  • Procedure:

    • Dissolve 2-chloro-4-fluoro-5-nitrobenzoic acid (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a 1 M solution of BH3·THF in THF (1.5-2.0 equivalents) dropwise via a syringe or an addition funnel.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of methanol, followed by 1 M HCl.

    • Extract the product with ethyl acetate, wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography.

Protocol 2: Protection of (4-Chloro-2-fluoro-5-nitrophenyl)methanol

Caption: Protection of the benzylic alcohol as a TBDMS ether.

  • Reaction: Formation of a tert-butyldimethylsilyl (TBDMS) ether.

  • Reagents: (4-Chloro-2-fluoro-5-nitrophenyl)methanol, tert-butyldimethylsilyl chloride (TBDMSCl), imidazole, anhydrous dimethylformamide (DMF).

  • Procedure:

    • Under an inert atmosphere, dissolve (4-Chloro-2-fluoro-5-nitrophenyl)methanol (1 equivalent) in anhydrous DMF.

    • Add imidazole (2.5 equivalents) and stir until dissolved.

    • Add TBDMSCl (1.2 equivalents) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient).

Protocol 3: Grignard Reaction with a Protected Derivative

This protocol describes a general procedure for reacting the TBDMS-protected (4-chloro-2-fluoro-5-nitrophenyl)methanol derivative with a Grignard reagent, followed by deprotection.

ParameterConditionRationale
Solvent Anhydrous Diethyl Ether or THFEssential for Grignard reagent stability; ethers solvate the magnesium species.[3][16]
Atmosphere Inert (Nitrogen or Argon)Grignard reagents are sensitive to moisture and oxygen.[3][17]
Temperature -78 °C to 0 °C for additionLow temperature controls the exothermic reaction and minimizes side reactions.[18]
Grignard Reagent 1.1 - 1.5 equivalentsA slight excess ensures complete consumption of the electrophile.
Work-up Saturated aqueous NH4ClA mild acidic quench to destroy excess Grignard reagent and protonate the alkoxide.
Deprotection Tetrabutylammonium fluoride (TBAF)A standard and mild method for cleaving silyl ethers.[9][10]

Procedure:

  • Preparation: Ensure all glassware is oven-dried and assembled under a positive pressure of nitrogen or argon.[16]

  • Reaction Setup: Dissolve the TBDMS-protected substrate (1 equivalent) in anhydrous THF in a flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Add the Grignard reagent (e.g., phenylmagnesium bromide, 1.2 equivalents) dropwise to the cooled solution of the protected substrate. The reaction is typically performed by reacting the Grignard reagent with an appropriate electrophile (e.g., an aldehyde or ketone) in the presence of the protected benzylic derivative if the goal is to form a new C-C bond at a different position. If the goal is to form a Grignard reagent from the protected substrate via halogen-magnesium exchange, specialized conditions with reagents like isopropylmagnesium chloride-lithium chloride (i-PrMgCl·LiCl) at low temperatures would be necessary.[19][20]

  • Reaction Monitoring: Stir the reaction mixture at low temperature for 1-3 hours. Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the progress by TLC.

  • Quenching: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Deprotection: Dissolve the crude product in THF. Add a 1 M solution of TBAF in THF (1.5 equivalents) and stir at room temperature for 2-4 hours.

  • Final Work-up and Purification: Once the deprotection is complete (monitored by TLC), dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry, and concentrate. Purify the final product by flash column chromatography.

Conclusion and Future Perspectives

The successful application of Grignard reactions to derivatives of (4-Chloro-2-fluoro-5-nitrophenyl)methanol hinges on a well-planned synthetic strategy that addresses the inherent functional group incompatibilities. The use of a robust protecting group, such as a TBDMS ether, for the benzylic alcohol is a critical and effective solution. The protocols detailed herein provide a solid foundation for researchers to explore the synthetic utility of this versatile scaffold. Future work could involve the exploration of alternative, more labile protecting groups or the development of one-pot protection-reaction-deprotection sequences to improve overall efficiency. Furthermore, investigating the use of "Turbo-Grignard" reagents (e.g., R-MgCl·LiCl) could open avenues for performing halogen-magnesium exchange reactions even in the presence of the sensitive nitro group, further expanding the synthetic toolbox for this class of compounds.

References

  • Chemistry Stack Exchange. (2018, July 30). Compatibility of Grignard reagents with aromatic nitro groups. Retrieved from [Link]

  • Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]

  • Google Patents. (Date not available). A single pot process for the preparation of 2 chloro 4 fluoro 5 nitrobenzoate derivatives.
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  • Google Patents. (Date not available). A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • Chemistry Steps. (2021, June 17). Protecting Groups For Alcohols. Retrieved from [Link]

  • ACS Publications. (2012, August 25). Direct Arylation/Alkylation/Magnesiation of Benzyl Alcohols in the Presence of Grignard Reagents via Ni-, Fe-, or Co-Catalyzed sp3 C–O Bond Activation. Retrieved from [Link]

  • Patsnap. (2019, March 1). A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 17.8: Protection of Alcohols. Retrieved from [Link]

  • Knochel, P., et al. (2003). Highly functionalized organomagnesium reagents prepared through halogen-metal exchange. Angewandte Chemie International Edition, 42(36), 4302-20. Retrieved from [Link]

  • RSC Publishing. (Date not available). Reactions of nitroarenes with Grignard reagents. General method of synthesis of alkyl-nitroso-substituted bicyclic aromatic systems. Retrieved from [Link]

  • OpenStax. (2023, September 20). 17.8 Protection of Alcohols. Retrieved from [Link]

  • PATENTSCOPE. (2022, September 29). WO/2022/201155 PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID. Retrieved from [Link]

  • Google Patents. (Date not available). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • RSC Publishing. (2007, February 22). Halogen–magnesium exchange on unprotected aromatic and heteroaromatic carboxylic acids. Retrieved from [Link]

  • Organic Chemistry Tutor. (Date not available). Alcohol Synthesis: From Simple to Complex. Retrieved from [Link]

  • ACS Publications. (2009, March 16). The Grignard Reagents. Retrieved from [Link]

  • RSC Publishing. (Date not available). Halogen–magnesium exchange on unprotected aromatic and heteroaromatic carboxylic acids. Retrieved from [Link]

  • Myers, A. G. Research Group, Harvard University. (Date not available). Magnesium-Halogen Exchange. Retrieved from [Link]

  • Science of Synthesis. (Date not available). Product Subclass 8: Benzylic Grignard Reagents. Retrieved from [Link]

  • ResearchGate. (2017, September 6). Hi, Can any body suggest me the procedure for the preperation of Grignard reagent from 3-nitrobenzyl bromide? Retrieved from [Link]

  • RSC Publishing. (Date not available). application of [Mg(anthracene)(thf)3](thf = tetrahydrofuran) in regioselective Grignard formation and C–O cleavage in benzyl ethers. Retrieved from [Link]

  • Toppr. (Date not available). Synthesise the following : Benzyl alcohol from G.R. Retrieved from [Link]

  • ACS Publications. (2012, October 18). Substitution of the Nitro Group with Grignard Reagents: Facile Arylation and Alkenylation of Pyridine N-Oxides. Retrieved from [Link]

  • Organic Chemistry Portal. (Date not available). Grignard Reaction. Retrieved from [Link]

  • Jasperse, J. (Date not available). Grignard Synthesis of Triphenylmethanol. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • Beilstein Journals. (2014, August 20). Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement. Retrieved from [Link]

  • Wikipedia. (Date not available). Grignard reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (Date not available). Benzylic substitution, benzylation. Retrieved from [Link]

  • YouTube. (2024, May 1). Grignard Reaction of Nitriles EXPLAINED! Retrieved from [Link]

  • RSC Publishing. (Date not available). N-allylhydroxylamines from 1,2-addition of allyl Grignard reagents to nitro compounds: generality and drawbacks of the reaction. Retrieved from [Link]

  • ACS Publications. (Date not available). Coupling of Certain Benzyl Halides in the Formation of Grignard Reagents. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Side Reactions in a Grignard Synthesis. Retrieved from [Link]

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  • University of California, Irvine. (Date not available). Grignard Reaction: Synthesis of Triphenylmethanol. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

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  • University of Wisconsin-Madison. (Date not available). preparation of triphenyl methanol by grignard reaction use of carbon nucleophiles in organic synthesis. Retrieved from [Link]

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  • Journal of Chemical Education. (Date not available). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. Retrieved from [Link]

  • ECHA. (Date not available). 2-Chloro-4-fluoro-5-nitrobenzoic acid. Retrieved from [Link]

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Method

Protecting group chemistry for the hydroxyl function of (4-Chloro-2-fluoro-5-nitrophenyl)methanol

Executive Summary & Structural Analysis The Molecule: (4-Chloro-2-fluoro-5-nitrophenyl)methanol Core Challenge: This substrate presents a "perfect storm" of competing reactivities that rules out the most common protectin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Analysis

The Molecule: (4-Chloro-2-fluoro-5-nitrophenyl)methanol Core Challenge: This substrate presents a "perfect storm" of competing reactivities that rules out the most common protecting group strategies.

The Reactivity Trap

The specific substitution pattern—a nitro group at C5 and a fluorine at C2 —creates a highly activated system.

  • SNAr Susceptibility (The Base Trap): The nitro group is para to the fluorine atom. This electronic arrangement strongly activates the C–F bond toward Nucleophilic Aromatic Substitution (SNAr). The use of strong bases (e.g., NaH, alkoxides) to install protecting groups (like benzyl ethers) will almost certainly trigger the displacement of the fluorine atom, destroying the core scaffold.

  • Reductive Instability (The Hydrogenation Trap): The nitro group is easily reduced to an aniline under standard hydrogenolysis conditions (H₂/Pd). This precludes the use of protecting groups that require catalytic hydrogenation for removal (e.g., Benzyl, Cbz).

Strategic Recommendation: Avoid Williamson ether synthesis (NaH/R-X) and hydrogenolysis-labile groups. Adopt Acid-Catalyzed or Silyl-Based strategies.

Decision Logic & Workflow (Visualized)

The following diagram outlines the critical decision pathways for selecting the appropriate protecting group (PG) based on the substrate's constraints.

PG_Selection_Strategy Start Substrate: (4-Chloro-2-fluoro-5-nitrophenyl)methanol Constraint1 Constraint 1: Nitro Group (C5) Sensitive to Reduction (H2/Pd) Start->Constraint1 Constraint2 Constraint 2: Para-Nitro-Fluoro System High Risk of SNAr at C2 with Strong Base Start->Constraint2 Decision Select Protection Strategy Constraint1->Decision Constraint2->Decision Path_Bn Benzyl Ether (Bn) Reagents: NaH / BnBr Decision->Path_Bn High Risk Path_TBS Silyl Ether (TBS) Reagents: TBSCl / Imidazole Decision->Path_TBS Recommended Path_THP Acetal (THP) Reagents: DHP / pTSA Decision->Path_THP Alternative Result_Bn FAILURE MODE: 1. SNAr (F displacement) 2. Nitro reduction during deprotection Path_Bn->Result_Bn Result_TBS SUCCESS: 1. Mild Base (No SNAr) 2. Fluoride/Acid Deprotection (Nitro safe) Path_TBS->Result_TBS Result_THP SUCCESS: 1. Acid Catalysis (No SNAr) 2. Acid Deprotection (Nitro safe) Path_THP->Result_THP

Caption: Decision tree highlighting the incompatibility of Benzyl protection due to SNAr and reduction risks, favoring Silyl (TBS) or Acetal (THP) methods.

Detailed Protocols

Protocol A: Silyl Protection (TBS) – The Gold Standard

Rationale: Silylation uses imidazole, a weak base that is non-nucleophilic enough to avoid displacing the activated fluorine. Deprotection with TBAF or mild acid leaves the nitro and chloro groups intact.

Reagents:

  • Substrate: (4-Chloro-2-fluoro-5-nitrophenyl)methanol (1.0 eq)

  • TBSCl (tert-Butyldimethylsilyl chloride): 1.2 eq

  • Imidazole: 2.5 eq

  • Solvent: Anhydrous DMF or DCM

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Dissolution: Dissolve the substrate in anhydrous DMF (concentration ~0.5 M).

  • Base Addition: Add Imidazole (2.5 eq) in one portion. The solution should remain clear or turn slightly yellow.

    • Note: Imidazole buffers the HCl generated. It is too weak to trigger SNAr at the C2-F position.

  • Silylation: Cool the mixture to 0°C. Add TBSCl (1.2 eq) portion-wise over 5 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Rf will increase significantly).

  • Workup: Dilute with Et₂O or EtOAc. Wash with water (3x) to remove DMF and imidazole hydrochloride. Wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Deprotection: Treat with TBAF (1.1 eq) in THF at 0°C for 30 mins.

Protocol B: Acetal Protection (THP) – The Acid-Stable Alternative

Rationale: This method proceeds under acidic conditions, completely bypassing the risk of base-mediated SNAr.

Reagents:

  • Substrate (1.0 eq)[1]

  • 3,4-Dihydro-2H-pyran (DHP): 1.5 eq

  • p-Toluenesulfonic acid (pTSA) monohydrate: 0.1 eq (Catalytic)

  • Solvent: DCM (Dichloromethane)

Step-by-Step Methodology:

  • Dissolution: Dissolve substrate in DCM (0.2 M) at RT.

  • Catalyst: Add pTSA (0.1 eq).

  • Addition: Add DHP (1.5 eq) dropwise.

  • Reaction: Stir at RT for 4–12 hours.

    • Checkpoint: The reaction generates a new chiral center, often resulting in two diastereomeric spots on TLC (close together).

  • Quench: Add saturated NaHCO₃ solution. (Do not use strong base).

  • Workup: Extract with DCM, wash with brine, dry over MgSO₄.

  • Purification: Silica gel chromatography. Note: Add 1% Triethylamine to the eluent to prevent hydrolysis of the THP ether on the silica column.

Deprotection: Stir in MeOH with catalytic pTSA or dilute HCl.[2]

Protocol C: Acetate Protection – The Economical Option

Rationale: While ester hydrolysis requires base, the installation uses Pyridine/Acetic Anhydride. Pyridine is generally safe, but temperature control is vital.

Reagents:

  • Substrate (1.0 eq)[1]

  • Acetic Anhydride (Ac₂O): 1.5 eq

  • Pyridine: 2.0 eq (or used as solvent)

  • DMAP: 0.05 eq (Catalytic)

Step-by-Step Methodology:

  • Dissolution: Dissolve substrate in DCM. Add Pyridine (2.0 eq).

  • Catalyst: Add catalytic DMAP.

  • Acylation: Cool to 0°C. Add Ac₂O dropwise.

  • Reaction: Stir at 0°C to RT for 2 hours.

    • Critical Control: Do not heat. Heating activated fluorobenzenes in pyridine can sometimes lead to pyridinium salt formation via SNAr.

  • Workup: Dilute with EtOAc. Wash with 1M HCl (to remove pyridine), then saturated NaHCO₃, then brine.

Deprotection Warning: Hydrolysis requires K₂CO₃/MeOH. While K₂CO₃ is milder than NaOH, monitor carefully to ensure the methoxide generated does not displace the fluorine (SNAr). Keep temperature at 0°C–RT.

Comparative Analysis & Troubleshooting

FeatureTBS Ether (Recommended) THP Ether Benzyl Ether
Installation pH Weakly Basic (Safe)Acidic (Very Safe)Strongly Basic (Unsafe)
SNAr Risk LowNegligibleHigh (due to NaH)
Deprotection Fluoride (TBAF) or AcidMild AcidHydrogenolysis (H₂/Pd)
Nitro Compatibility ExcellentExcellentIncompatible (Reduces to Amine)
Stability Moderate Acid/Base stabilityBase stable / Acid labileVery stable
Critical Troubleshooting: The "Black Tar" Scenario

If your reaction mixture turns black/dark brown during protection:

  • Cause: You likely used a strong base (NaH, KOH) or heated the reaction in the presence of an amine. This triggered the SNAr polymerization or decomposition of the nitro-fluoro ring.

  • Solution: Discard and switch to Protocol A (TBS) or Protocol B (THP) . Ensure all glassware is neutral.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.[3] (The definitive guide on general protecting group stability).

  • BenchChem. Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene derivatives. (Confirming the high reactivity of the 2-fluoro-5-nitro scaffold toward nucleophiles).

  • Organic Chemistry Portal. Protecting Groups: Benzyl Ethers and their Deprotection. (Highlighting the use of H2/Pd and incompatibility with nitro groups).

  • Fisher Scientific. Safety Data Sheet: 2-Chloro-4-fluoro-5-nitrophenol. (Providing stability data and incompatible materials like strong bases).[4]

Sources

Application

Application Note: (4-Chloro-2-fluoro-5-nitrophenyl)methanol as a Pivotal Synthon in the Development of Next-Generation Kinase Inhibitors

Abstract Protein kinases are a critical class of enzymes whose dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] The development of small-molecule kinase inhibitors has consequently become a co...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are a critical class of enzymes whose dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] The development of small-molecule kinase inhibitors has consequently become a cornerstone of modern drug discovery. This technical guide provides an in-depth analysis of (4-Chloro-2-fluoro-5-nitrophenyl)methanol , a highly functionalized and versatile building block, and its strategic application in the synthesis of potent and selective kinase inhibitors. We will focus on its role in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors, exemplified by the industrial-scale preparation of Acalabrutinib (Calquence®), a second-generation BTK inhibitor.[3][4] This guide will elucidate the chemical rationale behind its use, provide detailed experimental protocols, and offer field-proven insights for researchers, chemists, and drug development professionals.

Introduction: The Strategic Value of the (4-Chloro-2-fluoro-5-nitrophenyl) Scaffold

The (4-Chloro-2-fluoro-5-nitrophenyl) moiety is a privileged scaffold in medicinal chemistry. Its utility stems from a unique combination of functional groups that each serve a distinct and critical purpose in the synthesis of complex drug molecules.

  • Nitro Group (-NO₂): This is the most versatile functional group on the ring. It serves as a masked amine, which can be revealed through a robust and high-yielding reduction reaction. The resulting aniline is a key nucleophile for building the core heterocyclic systems common to many kinase inhibitors.

  • Fluoro (-F) and Chloro (-Cl) Substituents: The presence of halogens, particularly fluorine, is a well-established strategy in drug design.[5] These groups modulate the electronic properties of the aromatic ring, influencing pKa, lipophilicity, and metabolic stability.[6] They can also form critical interactions within the kinase ATP-binding pocket, enhancing potency and selectivity.[5][6]

  • Methanol Group (-CH₂OH): The benzylic alcohol provides a reactive handle for various synthetic transformations. It can be oxidized to an aldehyde or carboxylic acid for subsequent coupling reactions or converted to a leaving group for nucleophilic substitution.

This combination makes (4-Chloro-2-fluoro-5-nitrophenyl)methanol and its derivatives ideal starting materials for constructing kinase inhibitors that require a substituted aminophenyl group for covalent or non-covalent binding to the target kinase.

Core Application: Synthesis of Acalabrutinib, a Covalent BTK Inhibitor

Acalabrutinib (ACP-196) is a highly selective, second-generation BTK inhibitor approved for the treatment of various B-cell malignancies.[3][7] It functions by covalently binding to a cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition.[4] The synthesis of Acalabrutinib provides a quintessential example of the strategic use of the (4-chloro-2-fluoro-5-nitro)phenyl scaffold.

While many patented synthetic routes exist, a common strategy involves the initial preparation of a key intermediate, often an amino-benzamide derivative, which is then elaborated to form the final molecule. The (4-Chloro-2-fluoro-5-nitrophenyl)methanol serves as a precursor to this crucial intermediate.

Generalized Synthetic Workflow

The overall synthetic strategy involves a multi-step process where the functional groups of the starting material are sequentially transformed to build the complex structure of Acalabrutinib. The workflow highlights the conversion of the nitro group to an amine, which then participates in the formation of the core heterocyclic structure.

G A (4-Chloro-2-fluoro- 5-nitrophenyl)methanol B Oxidation / Halogenation A->B C 4-Chloro-2-fluoro- 5-nitrobenzoyl chloride B->C D Amidation with (S)-2-(aminomethyl)pyrrolidine derivative C->D E Amide Intermediate D->E F Nitro Reduction (e.g., Fe/NH4Cl) E->F G Aniline Intermediate F->G H Cyclization & Coupling (e.g., with pyrazine core) G->H I Acalabrutinib Precursor H->I J Final Acrylation I->J K Acalabrutinib J->K

Caption: Generalized synthetic pathway for Acalabrutinib.

Experimental Protocols & Methodologies

The following protocols are generalized from established industrial syntheses and patent literature.[7][8] Researchers must adapt these procedures with appropriate safety precautions and laboratory techniques.

Key Transformation: Reduction of the Nitro Group

The reduction of the nitro group to form the corresponding aniline is a critical step. This aniline's nucleophilicity is essential for subsequent cyclization or coupling reactions. Iron powder in the presence of an ammonium salt is a common, cost-effective, and scalable method for this transformation.

Protocol: Synthesis of (5-Amino-4-chloro-2-fluorophenyl)(pyrrolidin-1-yl)methanone Intermediate

Parameter Value / Description Rationale / Expert Insight
Starting Material (4-Chloro-2-fluoro-5-nitrophenyl)(pyrrolidin-1-yl)methanoneThis amide is readily prepared from the corresponding acid chloride (derived from the title methanol) and pyrrolidine.
Reducing Agent Iron Powder (Fe), fine meshA cost-effective and efficient reagent for nitro group reduction. Its large surface area enhances reaction rates.
Activator / Medium Ammonium Chloride (NH₄Cl) in Ethanol/WaterNH₄Cl acts as a proton source and electrolyte. The ethanol/water co-solvent system ensures solubility for both the organic substrate and the inorganic salt.
Reaction Temp. 80 °C (Reflux)Heating accelerates the reaction, which is often heterogeneous. Refluxing in ethanol provides a consistent temperature.
Reaction Time 2-4 hoursReaction progress should be monitored by TLC or LC-MS to ensure complete conversion of the starting material.
Work-up Filtration through Celite®, ExtractionThe iron and iron oxides must be removed by filtration. Celite prevents clogging of the filter paper. The product is then extracted into an organic solvent like Ethyl Acetate.
Purification Recrystallization or Column ChromatographyFor high purity, silica gel chromatography may be required, though often a simple recrystallization yields material suitable for the next step.
Expected Yield 85-95%This reduction is typically a high-yielding and robust reaction.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add (4-chloro-2-fluoro-5-nitrophenyl)(pyrrolidin-1-yl)methanone (1.0 eq), ethanol (10 volumes), and water (3 volumes).

  • Reagent Addition: Add ammonium chloride (3.0-4.0 eq) and fine iron powder (4.0-5.0 eq) to the stirred suspension.

  • Reaction Execution: Heat the mixture to reflux (approx. 80 °C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Work-up: Cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite®, washing the pad thoroughly with ethanol.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Add water and ethyl acetate to the residue. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash chromatography.

Causality and Self-Validating Systems

Why this building block? The specific substitution pattern of (4-Chloro-2-fluoro-5-nitrophenyl)methanol is not accidental. In the context of BTK inhibitors, the resulting aminobenzamide portion of Acalabrutinib is designed to occupy a specific region of the ATP-binding pocket. The fluoro and chloro groups contribute to favorable binding interactions and metabolic stability. The amine, derived from the nitro group, is positioned to enable the construction of the larger heterocyclic system that confers selectivity and presents the reactive acrylamide warhead towards the Cys481 residue.

Protocol Validation: A successful synthesis of the aniline intermediate should be validated by:

  • Mass Spectrometry (MS): Confirmation of the correct molecular weight for the reduced product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Appearance of new signals in the aromatic region corresponding to the aniline protons and, most importantly, the appearance of a broad singlet for the -NH₂ protons.

  • Thin-Layer Chromatography (TLC): A clear shift in the retention factor (Rf) compared to the nitro-containing starting material.

Broader Implications for Kinase Inhibitor Design

The principles demonstrated in the synthesis of Acalabrutinib are broadly applicable. Substituted aminophenyl scaffolds are a recurring motif in a vast number of kinase inhibitors targeting various kinases like EGFR, ALK, and Aurora Kinases.[9][10][11] The synthetic logic—using a nitro group as a masked amine and leveraging halogenation to fine-tune properties—is a foundational strategy in medicinal chemistry. (4-Chloro-2-fluoro-5-nitrophenyl)methanol is therefore not just a precursor for one drug, but a representative of a class of building blocks that enable the rapid and efficient exploration of chemical space around the kinase pharmacophore.

G cluster_0 Building Block Properties cluster_1 Synthetic & Medicinal Chemistry Advantages A Nitro Group (-NO2) D Masked Nucleophile (Aniline Precursor) A->D B Halogens (-F, -Cl) E Modulation of: - Lipophilicity - pKa - Metabolic Stability B->E C Methanol (-CH2OH) F Handle for Further Elaboration C->F G Potent & Selective Kinase Inhibitors D->G E->G F->G

Caption: Logic diagram of the building block's utility.

Conclusion

(4-Chloro-2-fluoro-5-nitrophenyl)methanol is a high-value, strategic starting material for the synthesis of complex kinase inhibitors. Its well-defined functional groups provide a robust platform for executing key synthetic transformations, such as nitro-group reduction and subsequent heterocycle formation, which are central to the assembly of many FDA-approved drugs. The successful application of this synthon in the development of Acalabrutinib underscores its importance and provides a clear, instructive model for researchers engaged in the discovery and development of novel targeted therapies.

References

  • Barf, T.A., Jans, C.G.M., De Man, A.P.A., et al. (2013). Preparation of imidazopyrazinylbenzamide derivatives and analogs for use as Btk inhibitors. WO 2013010868.
  • Xu, X. (Suzhou Miracpharma). (2017).
  • Herman, S.E.M., Gordon, A.L., Hertlein, E., et al. (2011). Bruton's tyrosine kinase represents a promising therapeutic target for treatment of chronic lymphocytic leukemia and is effectively targeted by PCI-32765. Blood, 117(23), 6287-6296.
  • Jabbour, E., O'Brien, S., & Kantarjian, H. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 65(4), 2923-3007. [Link]

  • AstraZeneca. (2017). Calquence (acalabrutinib) Prescribing Information. [Link]

  • Harrington, A.W., et al. (2016). Preclinical Evaluation of the Novel BTK Inhibitor Acalabrutinib in Canine Models of B-Cell Non-Hodgkin Lymphoma. PLoS ONE, 11(7), e0159607. [Link]

  • Patel, H.M., et al. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2466-2477. [Link]

  • Bruton's tyrosine kinase inhibitors. (2022).
  • Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal, 7(2b), 207. [Link]

  • Xia, Y., Wang, J., Zhai, L., et al. (2021). Synthesis of Ibrutinib. Chinese Journal of Pharmaceuticals, 52(06), 781-785. [Link]

  • Wu, J., Zhang, J., Li, X., et al. (2016). Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. ACS Medicinal Chemistry Letters, 7(9), 841-845. [Link]

  • Lee, H., et al. (2020). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Molecules, 25(23), 5727. [Link]

  • Honigberg, L.A., et al. (2010). The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proceedings of the National Academy of Sciences, 107(29), 13075-13080.
  • Tojo, M., et al. (2014). Discovery of a novel series of pyridazine-based ALK5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(1), 151-156.
  • de Groot, M.J., et al. (2011). Rapid Discovery of a Novel Series of Abl Kinase Inhibitors by Application of an Integrated Microfluidic Synthesis and Screening Platform. Journal of Medicinal Chemistry, 54(15), 5578-5588.
  • Kandagatla, B., Sen, S., Oruganti, S., & Dhanukar, V. (2016).
  • Rajan, S. T., Eswaraiah, S., Madhusudhan, G., & Sarma, P. S. R. (2016). Process for the preparation of 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-2-propen-1-one and polymorphs thereof. IN 2015CH02055.
  • Wang, X., et al. (2019). Efficient synthesis of Ibrutinib chiral intermediate in high space-time yield by recombinant E. coli co-expressing alcohol dehydrogenase and glucose dehydrogenase. Scientific Reports, 9(1), 316. [Link]

  • Reddy's Laboratories Ltd. (2017).
  • European Patent Office. (2016). METHOD FOR PREPARING IBRUTINIB. EP 3257855 A1.
  • González-Vera, J.A., et al. (2022). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Molecules, 27(13), 4038. [Link]

  • Ishihara, Y. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. [Link]

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Method

One-pot synthesis procedures involving (4-Chloro-2-fluoro-5-nitrophenyl)methanol

Application Note & Protocol Topic: A Streamlined, One-Pot Synthesis of (4-Chloro-2-fluoro-5-nitrophenyl)methanol for Pharmaceutical Intermediate Development Audience: Researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: A Streamlined, One-Pot Synthesis of (4-Chloro-2-fluoro-5-nitrophenyl)methanol for Pharmaceutical Intermediate Development

Audience: Researchers, scientists, and drug development professionals.

Abstract & Introduction

(4-Chloro-2-fluoro-5-nitrophenyl)methanol is a highly functionalized aromatic building block of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring chloro, fluoro, and nitro groups, provides multiple reaction handles for the construction of complex molecular architectures. The presence of these functionalities is common in a variety of pharmaceutically active compounds.[1][2] The benzylic alcohol moiety, in particular, allows for further derivatization through oxidation, esterification, or substitution, making it a versatile precursor for advanced intermediates.[3]

However, the multi-step synthesis often required to produce such key intermediates can be time-consuming and inefficient. This application note details a robust and streamlined one-pot procedure for the synthesis of (4-Chloro-2-fluoro-5-nitrophenyl)methanol via the selective reduction of its corresponding carboxylic acid, 4-chloro-2-fluoro-5-nitrobenzoic acid. This protocol is designed to offer high yield and purity while minimizing handling and purification steps, thereby accelerating the drug discovery pipeline.

The Synthetic Rationale: Selectivity in a One-Pot System

The primary challenge in synthesizing (4-Chloro-2-fluoro-5-nitrophenyl)methanol from 4-chloro-2-fluoro-5-nitrobenzoic acid is the presence of two reducible functional groups: the carboxylic acid and the nitro group. Many common reducing agents, such as lithium aluminum hydride (LiAlH₄), would non-selectively reduce both groups. The key to a successful one-pot synthesis lies in choosing a reagent that exhibits high chemoselectivity for the carboxylic acid while leaving the nitro group intact.

Borane-tetrahydrofuran complex (BH₃·THF) is an ideal reagent for this transformation. It readily reduces carboxylic acids to their corresponding alcohols under mild conditions. Crucially, borane is significantly less reactive towards aromatic nitro groups, allowing for the desired selective reduction. This inherent selectivity obviates the need for protection-deprotection steps, enabling a direct and efficient conversion in a single reaction vessel.

Proposed Reaction Mechanism

The reduction proceeds through the formation of an acyloxyborane intermediate. The carboxylic acid's carbonyl oxygen coordinates to the Lewis acidic boron atom. This is followed by an intramolecular hydride transfer to the carbonyl carbon. Subsequent hydride transfers and eventual work-up with water or methanol hydrolyze the resulting borate ester to yield the final benzyl alcohol product.

G Start 4-Chloro-2-fluoro-5-nitrobenzoic Acid Intermediate1 Acyloxyborane Intermediate Start->Intermediate1 Coordination & Hydride Transfer Reagent Borane-THF Complex (BH3·THF) Reagent->Intermediate1 Intermediate2 Trialkoxyborane Intermediate1->Intermediate2 Further Reduction Product (4-Chloro-2-fluoro-5-nitrophenyl)methanol Intermediate2->Product Hydrolysis Workup Aqueous Work-up (e.g., HCl, H2O) Workup->Product G Setup 1. Reaction Setup - Dissolve starting material in anhydrous THF - Inert N2 atmosphere - Cool to 0°C Addition 2. Reagent Addition - Add BH3·THF solution dropwise via addition funnel - Maintain temperature at 0°C Setup->Addition Reaction 3. Reaction - Warm to room temperature - Stir for 2-4 hours - Monitor by TLC Addition->Reaction Quench 4. Quenching - Cool back to 0°C - Slowly add 1 M HCl to quench excess BH3 Reaction->Quench Workup 5. Aqueous Work-up - Extract with Ethyl Acetate - Wash with NaHCO3, Brine - Dry over MgSO4 Quench->Workup Purify 6. Purification - Concentrate under reduced pressure - Purify via column chromatography if needed Workup->Purify

Caption: One-pot synthesis and purification workflow diagram.

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 4-chloro-2-fluoro-5-nitrobenzoic acid (1.0 eq). Dissolve the solid in anhydrous THF. Cool the resulting solution to 0°C using an ice-water bath.

  • Reagent Addition: Slowly add the Borane-THF complex (1.0 M solution, 2.0-2.5 eq) dropwise to the stirred solution via an addition funnel over 30 minutes. Maintain the internal temperature below 5°C. Causality Note: A slow, controlled addition is critical to manage the exothermic reaction and prevent potential side reactions.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Quenching: Once the reaction is complete, cool the flask back to 0°C. Carefully and slowly quench the reaction by adding 1 M HCl dropwise until gas evolution (hydrogen from excess borane) ceases.

  • Extraction and Work-up: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product is often of high purity but can be further purified by flash column chromatography on silica gel if necessary.

Quantitative Data Summary

The following table provides representative quantities and expected outcomes for a laboratory-scale synthesis.

ParameterValueNotes
Starting Material5.0 g (22.6 mmol)4-chloro-2-fluoro-5-nitrobenzoic acid
Reducing Agent50 mL (50.0 mmol, 2.2 eq)1.0 M BH₃·THF solution
Solvent (THF)100 mLAnhydrous grade is essential.
Reaction Temperature0°C to Room TemperatureInitial cooling controls exothermicity.
Reaction Time2 - 4 hoursMonitor by TLC for completion.
Expected Yield ~4.2 g (90%) Yield after purification.
Appearance Pale yellow solid

Trustworthiness & Validation

  • Self-Validation: The progress of the reaction should be unequivocally verifiable using TLC, showing the disappearance of the starting carboxylic acid spot and the appearance of a new, less polar product spot (the alcohol).

  • Characterization: The identity and purity of the final product, (4-Chloro-2-fluoro-5-nitrophenyl)methanol, should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to validate the successful synthesis.

  • Safety: Borane-THF is flammable and reacts violently with water. The reaction and quenching steps must be performed in a well-ventilated fume hood under an inert atmosphere. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

References

  • Massolo, E., Pirola, M., Puglisi, A., Rossi, S., & Benaglia, M. (2020). A one pot protocol to convert nitro-arenes into N-aryl amides. RSC Advances. [Link]

  • Massolo, E., et al. (2020). A one pot protocol to convert nitro-arenes into N-aryl amides. RSC Publishing.
  • Kazemi, F., Ramdar, J., & Davarpanah, J. (2018). One-pot synthesis of nitrones from nitro compounds by in situ trapping of arylhydroxylamines.
  • Nakao, Y. (2020). Transition-Metal-Catalyzed Denitrative Coupling of Nitroarenes. ACS Catalysis. [Link]

  • Massolo, E., et al. (2020). A one pot protocol to convert nitro-arenes into N -aryl amides. ResearchGate. [Link]

  • PrepChem. (n.d.). Synthesis of 4-chloro-2-fluoro-5-nitroaniline. PrepChem.com. [Link]

  • Goenka, R., & Audi, A. (2022). A Single Pot Process For The Preparation Of 2 Chloro 4 Fluoro 5 Nitrobenzoate Derivatives. Indian Patent Application. [Link]

  • Al-Ostoot, F. H., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. [Link]

  • CN110668948A - Preparation method of 4-chloro-2-fluoro-5-nitroacetophenone.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of 4-Fluoro-2-Methoxy-5-Nitrophenol in Modern Pharmaceutical Synthesis. PharmaCompass. [Link]

  • Sciencemadness Discussion Board. (2018). Reduction of 4-nitrobenzoic acid. Sciencemadness.org. [Link]

  • Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.
  • The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • PREPARATION OF 2-SUBSTITUTED 4-CHLORO-5-FORMYLIMIDAZOLES BY VILSMEIER REACTION... European Patent Office. [Link]

  • Fernandez, C., et al. (2018). Catalytic Reduction of 4-Nitrobenzoic Acid by cis- Complexes Under Water–Gas Shift Reaction Conditions: Kinetics Study. ResearchGate. [Link]

  • Woo, C. H., et al. (2021). RSC Medicinal Chemistry. Cardiff University. [Link]

Sources

Application

Application Notes and Protocols for the Catalyic Conversion of (4-Chloro-2-fluoro-5-nitrophenyl)methanol to (2-Amino-5-chloro-4-fluorophenyl)methanol

Introduction The selective reduction of aromatic nitro compounds is a cornerstone transformation in organic synthesis, providing a gateway to a vast array of functionalized anilines that are pivotal intermediates in the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The selective reduction of aromatic nitro compounds is a cornerstone transformation in organic synthesis, providing a gateway to a vast array of functionalized anilines that are pivotal intermediates in the pharmaceutical, agrochemical, and materials science sectors.[1] This application note provides a comprehensive guide to the catalytic conversion of (4-Chloro-2-fluoro-5-nitrophenyl)methanol to its corresponding aniline, (2-Amino-5-chloro-4-fluorophenyl)methanol. The resulting product is a valuable building block in medicinal chemistry, with potential applications in the synthesis of kinase inhibitors and other therapeutic agents.[2]

This document will delve into the mechanistic underpinnings of this transformation, offer detailed, step-by-step protocols for both atmospheric pressure and pressurized hydrogenation, provide guidance on product characterization, and emphasize the critical safety considerations inherent in catalytic hydrogenation.

Reaction Mechanism and Pathway

The catalytic hydrogenation of a nitroaromatic compound to its corresponding aniline is a six-electron reduction that is widely accepted to proceed through the Haber-Lukashevich pathway.[3] The reaction is initiated by the adsorption of the nitroaromatic substrate and the dissociative chemisorption of hydrogen onto the surface of the metal catalyst, typically palladium on carbon (Pd/C).[3] The nitro group is then sequentially reduced to a nitroso intermediate, followed by a hydroxylamine intermediate, which is finally reduced to the desired amine.[3][4]

Under carefully controlled conditions, the reaction is highly selective for the nitro group reduction, leaving other functional groups, such as the benzylic alcohol and aryl halides on (4-Chloro-2-fluoro-5-nitrophenyl)methanol, intact. However, overly harsh conditions or prolonged reaction times can lead to undesired side reactions, such as dehalogenation.[1]

Reaction_Pathway Start (4-Chloro-2-fluoro-5-nitrophenyl)methanol Nitroso (4-Chloro-2-fluoro-5-nitrosophenyl)methanol Start->Nitroso + H₂, - H₂O (Pd/C) Hydroxylamine (2-Amino-5-chloro-4-fluorophenyl)hydroxylamine Nitroso->Hydroxylamine + H₂ (Pd/C) Product (2-Amino-5-chloro-4-fluorophenyl)methanol Hydroxylamine->Product + H₂, - H₂O (Pd/C)

Caption: Generalized reaction pathway for the catalytic hydrogenation of a nitroaromatic compound.

Experimental Protocols

Two common methods for the catalytic hydrogenation of (4-Chloro-2-fluoro-5-nitrophenyl)methanol are presented below: atmospheric pressure hydrogenation using a hydrogen balloon and pressurized hydrogenation using a Parr shaker apparatus. The choice of method will depend on the available equipment and the desired reaction scale.

Protocol 1: Atmospheric Pressure Hydrogenation

This method is suitable for small-scale reactions and is generally considered safer due to the lower pressure of hydrogen gas.[5]

Materials:

  • (4-Chloro-2-fluoro-5-nitrophenyl)methanol

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Methanol (MeOH), reagent grade

  • Nitrogen gas (inert)

  • Hydrogen gas (high purity)

  • Two-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogen balloon

  • Filtration apparatus (e.g., Celite® pad)

  • Rotary evaporator

Procedure:

  • Reactor Setup: To a two-necked round-bottom flask equipped with a magnetic stir bar, add (4-Chloro-2-fluoro-5-nitrophenyl)methanol (1.0 eq).

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Pd/C (typically 5-10 mol%).[6]

  • Solvent Addition: Add methanol to dissolve the substrate (concentration will depend on the scale, a typical starting point is 0.1 M).

  • Inerting the System: Seal the flask and purge with nitrogen for 5-10 minutes to remove any residual oxygen.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times. Leave the reaction under a positive pressure of hydrogen (maintained by the balloon).[6]

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen into a fume hood and purge the flask with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The used catalyst can be pyrophoric; do not allow the filter cake to dry completely and handle it with care.[3][5]

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude (2-Amino-5-chloro-4-fluorophenyl)methanol can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Pressurized Hydrogenation

This method is suitable for larger-scale reactions or when faster reaction times are desired. It requires specialized equipment designed for handling pressurized, flammable gases.[7]

Materials:

  • (4-Chloro-2-fluoro-5-nitrophenyl)methanol

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc), reagent grade

  • Hydrogen gas (high purity)

  • Nitrogen gas (inert)

  • Pressurized hydrogenation vessel (e.g., Parr hydrogenator)

  • Filtration apparatus (e.g., Celite® pad)

  • Rotary evaporator

Procedure:

  • Reactor Setup: In a suitable pressurized hydrogenation vessel, add (4-Chloro-2-fluoro-5-nitrophenyl)methanol (1.0 eq).

  • Solvent Addition: Add the chosen solvent (e.g., ethanol or ethyl acetate) to dissolve the substrate.

  • Catalyst Addition: Under a stream of nitrogen, carefully add the 10% Pd/C catalyst (typically 1-5% by weight of the substrate).[6]

  • Purging: Seal the reactor and purge the system with nitrogen gas 3-5 times to remove any residual oxygen, followed by purging with hydrogen gas.[6][7]

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 psi). Heat the reaction mixture to a moderate temperature (e.g., 40 °C) with vigorous stirring.[6]

  • Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake from the gas cylinder.[7]

  • Completion and Work-up: Once hydrogen uptake ceases, stop the heating and allow the reactor to cool to room temperature.

  • Venting and Filtration: Carefully vent the excess hydrogen gas. Open the reactor and filter the reaction mixture through a pad of Celite® to remove the catalyst, taking the same precautions as in Protocol 1.[7]

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product as needed.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Hydrogenation cluster_workup Work-up and Purification A Add Substrate and Pd/C to Flask B Add Solvent A->B C Purge with Nitrogen B->C D Introduce Hydrogen (Balloon or Pressure) C->D E Vigorous Stirring D->E F Monitor by TLC/HPLC E->F G Purge with Nitrogen F->G H Filter through Celite G->H I Concentrate Filtrate H->I J Purify Product I->J

Caption: A typical experimental workflow for catalytic hydrogenation.

Data Presentation: Key Reaction Parameters

ParameterAtmospheric PressurePressurized Hydrogenation
Hydrogen Source Hydrogen BalloonHydrogen Cylinder
Pressure ~1 atm50-100 psi
Temperature Room TemperatureRoom Temperature to 40 °C
Catalyst Loading 5-10 mol%1-5 wt%
Typical Solvent Methanol, EthanolEthanol, Ethyl Acetate
Safety Lower riskHigher risk, requires specialized equipment

Characterization of Starting Material and Product

Starting Material: (4-Chloro-2-fluoro-5-nitrophenyl)methanol

  • Appearance: Expected to be a solid.

  • Molecular Formula: C₇H₅ClFNO₃

  • Molecular Weight: 205.57 g/mol

  • ¹H NMR (CDCl₃, 400 MHz): Expected signals for the benzylic protons, and aromatic protons.

  • ¹³C NMR (CDCl₃, 100 MHz): Expected signals for the benzylic carbon, and aromatic carbons, including those attached to chloro, fluoro, and nitro groups.

  • Mass Spectrometry (ESI-MS): m/z [M-H]⁻ calculated for C₇H₄ClFNO₃⁻: 204.0.

Product: (2-Amino-5-chloro-4-fluorophenyl)methanol

  • Appearance: Expected to be a solid.

  • Molecular Formula: C₇H₇ClFNO

  • Molecular Weight: 175.59 g/mol

  • ¹H NMR (DMSO-d₆, 400 MHz): Expected signals for the benzylic protons, aromatic protons, and the amino protons.

  • ¹³C NMR (DMSO-d₆, 100 MHz): Expected signals for the benzylic carbon and aromatic carbons, with shifts indicative of the presence of the amino group.

  • Mass Spectrometry (ESI-MS): m/z [M+H]⁺ calculated for C₇H₈ClFNO⁺: 176.0.

Safety and Troubleshooting

Safety Precautions:

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions must be conducted in a well-ventilated fume hood, away from ignition sources.[3][8]

  • Palladium on Carbon (Pd/C): Pd/C is flammable, especially when dry and after use, as it contains adsorbed hydrogen.[2][5] Never add the dry catalyst to a flammable solvent. Always handle the used catalyst wet with water or an inert solvent to minimize the risk of fire.[3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.[4] For pressurized reactions, a blast shield is highly recommended.[4][8]

  • Pressure Equipment: Ensure that any pressurized reaction vessel is properly maintained and rated for the intended pressure.

Troubleshooting:

IssuePossible CauseSuggested Solution
Slow or Incomplete Reaction Inactive catalystUse a fresh batch of catalyst.[9]
Poor mixingIncrease the stirring speed to ensure good contact between the substrate, catalyst, and hydrogen.[2]
Catalyst poisoningEnsure the starting material and solvent are pure. Impurities can deactivate the catalyst.[9]
Dehalogenation (loss of Chlorine) Overly harsh conditionsReduce the reaction temperature, pressure, or reaction time. Consider a less active catalyst if necessary.[10]
Formation of Side Products Impure starting materialPurify the starting material before the reaction.
Incorrect stoichiometryEnsure accurate measurement of all reagents.

References

  • Benchchem. Application Notes and Protocols for the Catalytic Hydrogenation of Nitroaromatic Compounds.
  • University of California, Berkeley. Hydrogenation SOP.
  • Benchchem. Synthesis of Bioactive Derivatives from 2-Amino-4-chloro-5-fluorophenol: Application Notes and Protocols.
  • Master Organic Chemistry. Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes.
  • Royal Society of Chemistry. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review.
  • Benchchem. Application Notes and Protocols for the Catalytic Hydrogenation of 4-chloro-3-nitro-5-sulfamoylbenzoic acid.
  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction.
  • MDPI. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives.
  • ChemRxiv. Cofactor-free biocatalytic hydrogenation of nitro compounds for synthesis of amines.
  • PMC. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C.
  • Organic Chemistry Portal. Nitro Reduction - Common Conditions.
  • Sigma-Aldrich. (2-Amino-5-chlorophenyl)methanol.
  • Google Patents. Method for producing aminophenol derivative.
  • Organic Chemistry Portal. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C.
  • Sigma-Aldrich. (2-Amino-5-fluorophenyl)methanol.
  • University of California, Berkeley. Hydrogenation.
  • University of California, Berkeley, Sarpong Group. Standard Operating Procedures.
  • Waseda University. Hydrogenation (atmospheric pressure) with Pd/C.
  • ResearchGate. Kinetics of hydrogenation of 4‐chloro‐2‐nitrophenol catalyzed by Pt/carbon catalyst.
  • Curly Arrow. Catalytic Hydrogenation Part II - Tips and Tricks.

Sources

Technical Notes & Optimization

Troubleshooting

Purification methods for crude (4-Chloro-2-fluoro-5-nitrophenyl)methanol

The following guide serves as a specialized Technical Support Hub for the purification of (4-Chloro-2-fluoro-5-nitrophenyl)methanol . It is designed for researchers encountering specific purity or isolation challenges.

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Hub for the purification of (4-Chloro-2-fluoro-5-nitrophenyl)methanol . It is designed for researchers encountering specific purity or isolation challenges.

Cas No: 1424367-64-7 (Generic analog reference) | Class: Nitrobenzyl Alcohols

Diagnostic Triage: Identify Your Impurity Profile

Before selecting a purification method, identify the origin of your crude material. The impurity profile dictates the purification strategy.

Synthesis RouteLikely ImpuritiesRecommended Primary Purification
Route A: Reduction (from 4-Chloro-2-fluoro-5-nitrobenzoic acid/ester)• Unreacted Acid/Ester• Over-reduced amine (Aniline derivative)• Boron salts (if NaBH4/BF3 used)Acid/Base Wash + Recrystallization
Route B: Nitration (from 4-Chloro-2-fluorobenzyl alcohol)• Regioisomers (3-nitro vs 5-nitro)• Over-nitrated byproducts• Oxidation products (Aldehydes)Flash Column Chromatography

Method A: Recrystallization (The "Gold Standard" for Scale-Up)

Best for: Removing trace starting materials and non-polar byproducts.

Theory: Nitrobenzyl alcohols exhibit a steep solubility curve in alcohol/water mixtures. The fluorine and chlorine substituents increase lipophilicity compared to the parent nitrobenzyl alcohol, often requiring a slightly more non-polar solvent system than standard ethanol/water.

Protocol 1: The "Cloud Point" Method (IPA/Water)
  • Dissolution: Dissolve crude solid in Isopropyl Alcohol (IPA) at 60–65°C. Use 3–5 mL of IPA per gram of crude.

    • Note: If insoluble particulates remain, filter hot through a celite pad.

  • Precipitation: While maintaining 60°C, add Water dropwise until a persistent turbidity (cloudiness) forms.

  • Re-solubilization: Add just enough hot IPA (approx. 0.5–1 mL) to clear the solution.

  • Crystallization: Allow the solution to cool to room temperature slowly (over 2 hours) without stirring. Then, cool to 0–4°C for 1 hour.

  • Collection: Filter the pale yellow needles/powder. Wash with cold 20% IPA/Water.

Protocol 2: Anti-Solvent Method (EtOAc/Heptane)

Use this if the compound "oils out" in water-based systems.

  • Dissolve crude in minimal Ethyl Acetate (EtOAc) at 50°C.

  • Slowly add Heptane (or Hexane) until the ratio is approx. 1:3 (EtOAc:Heptane).

  • Cool to -10°C.

Method B: Flash Column Chromatography

Best for: Separating regioisomers or removing colored aniline impurities.

Stationary Phase: Silica Gel (230–400 mesh). Mobile Phase Strategy: The nitro and hydroxyl groups make this compound moderately polar. The halogen substituents slightly reduce retention compared to non-halogenated analogs.

Eluent SystemRatio (v/v)Application
Hexane / EtOAc 80:20

60:40
Standard purification. Product typically elutes at ~30-35% EtOAc.
DCM / MeOH 98:2Use only if product is very polar or poorly soluble in Hexane.

TLC Visualization:

  • UV (254 nm): Strong absorption due to the nitro-aromatic system.

  • Stain: KMnO4 (Oxidizes the alcohol) or Anisaldehyde.

Troubleshooting & FAQs

Direct solutions to common user-reported failures.

Q1: My product is "oiling out" instead of crystallizing. How do I fix this?

Cause: The melting point is likely depressed by impurities (specifically isomers or unreacted aldehyde), or the cooling rate was too fast. Solution:

  • Re-heat the mixture until the oil dissolves.

  • Seed the solution with a tiny crystal of pure product (if available) at 30°C.

  • Scratch the inner wall of the flask with a glass rod to induce nucleation.

  • Switch Solvents: Move from IPA/Water to Toluene/Heptane. Toluene is excellent for aromatic nitro compounds.

Q2: The product has a persistent bright yellow/orange color. Is this normal?

Diagnosis: Pure (4-Chloro-2-fluoro-5-nitrophenyl)methanol should be white to pale yellow . A deep yellow/orange color indicates aniline impurities (from over-reduction of the nitro group) or nitrophenols (from hydrolysis of the fluorine). Remedial Action:

  • Dissolve in EtOAc and wash with 1M HCl . This protonates and removes any aniline byproducts into the aqueous layer.

  • If the color persists, wash with 10% Na2CO3 to remove nitrophenolic impurities.

Q3: I have low yield after aqueous workup.

Cause: Nitrobenzyl alcohols have moderate water solubility, especially with the polar -OH and -NO2 groups. Solution:

  • Salting Out: Saturate the aqueous layer with NaCl before extraction. [1] * Solvent Choice: Use THF/EtOAc (1:1) for extraction instead of pure EtOAc or DCM.

Visualized Workflows

Decision Matrix: Purification Strategy

PurificationStrategy Start Crude (4-Chloro-2-fluoro-5-nitrophenyl)methanol CheckImpurity Analyze Impurity Profile (TLC/LCMS) Start->CheckImpurity RouteA Major Impurity: Starting Material (Acid/Ester) CheckImpurity->RouteA Route: Reduction RouteB Major Impurity: Regioisomers (from Nitration) CheckImpurity->RouteB Route: Nitration RouteC Major Impurity: Color/Tar (Anilines) CheckImpurity->RouteC Over-reduction ActionRecryst Method A: Recrystallization (IPA/Water) RouteA->ActionRecryst ActionColumn Method B: Flash Column (Hex/EtOAc) RouteB->ActionColumn ActionWash Acid Wash (1M HCl) then Recrystallization RouteC->ActionWash Final Pure Product (>98% HPLC) ActionRecryst->Final ActionColumn->Final ActionWash->ActionRecryst

Caption: Logical decision tree for selecting the optimal purification method based on synthesis origin.

Workflow: Recrystallization Process

Recryst Step1 Dissolve Crude (Hot IPA, 60°C) Step2 Add Anti-solvent (Water, dropwise) Step1->Step2 Step3 Cloud Point Reached? Step2->Step3 Step3->Step2 No Step4 Add excess IPA (Clear solution) Step3->Step4 Yes Step5 Cool Slowly (RT -> 4°C) Step4->Step5 Step6 Filter & Wash (Cold 20% IPA) Step5->Step6

Caption: Step-by-step execution of the "Cloud Point" recrystallization method.

References

  • Organic Syntheses, Coll.[2][3] Vol. 3, p. 652 (1955). p-Nitrobenzyl Alcohol.[2] (General protocol for nitrobenzyl alcohol recrystallization). Link

  • Google Patents, WO2006090210. Process for the preparation of 2-chloro-4-fluoro-5-nitrobenzoic acid. (Source for precursor synthesis and impurity profiles). Link

  • BenchChem Technical Support. Synthesis and impurities of 4-Aminobenzyl Alcohol and Nitro-analogs. (Troubleshooting reduction byproducts). Link

  • University of Rochester. Solvents for Recrystallization: Tips and Tricks. (Solvent selection logic for polar aromatics). Link

Sources

Optimization

Identifying common side products in (4-Chloro-2-fluoro-5-nitrophenyl)methanol synthesis

Technical Support Center: Synthesis of (4-Chloro-2-fluoro-5-nitrophenyl)methanol This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (4-Chloro-2-fluoro-5-nit...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of (4-Chloro-2-fluoro-5-nitrophenyl)methanol

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (4-Chloro-2-fluoro-5-nitrophenyl)methanol. As a critical intermediate in the development of various pharmaceutical and agrochemical compounds, its purity is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the formation of common side products during its synthesis, with a focus on the reduction of 4-Chloro-2-fluoro-5-nitrobenzoic acid.

Troubleshooting Guide: Common Side Products and Their Mitigation

The synthesis of (4-Chloro-2-fluoro-5-nitrophenyl)methanol, typically achieved via the reduction of 4-Chloro-2-fluoro-5-nitrobenzoic acid, is a process where chemoselectivity is key. The presence of multiple reducible functional groups—a carboxylic acid, a nitro group, and a halogen—creates a landscape ripe for side product formation. This section addresses the most common impurities encountered.

Issue 1: Incomplete Reduction to the Aldehyde

Question: My post-reaction analysis (HPLC, GC-MS) shows a significant peak with a mass corresponding to C₇H₃ClFNO₃. I suspect it's the aldehyde, (4-Chloro-2-fluoro-5-nitrobenzaldehyde). Why did this happen and how can I prevent it?

Answer: You are likely correct. The formation of 4-chloro-2-fluoro-5-nitrobenzaldehyde is a classic case of incomplete reduction. The reduction of a carboxylic acid to a primary alcohol proceeds through an aldehyde intermediate. If the reaction conditions are not optimized, this intermediate can be isolated as a major impurity.

Causality and Mechanism: With reducing agents like borane (BH₃) or lithium aluminum hydride (LiAlH₄), the carboxylic acid is first converted to a reactive intermediate. This intermediate is then reduced to an aldehyde, which is typically more reactive than the starting carboxylic acid and is immediately reduced further to the alcohol.[1] However, several factors can halt the reaction at the aldehyde stage:

  • Insufficient Reducing Agent: A stoichiometric deficiency of the hydride source will lead to the accumulation of the aldehyde intermediate.

  • Low Reaction Temperature: While controlling temperature is crucial to prevent other side reactions, excessively low temperatures can slow the second reduction step (aldehyde to alcohol) more than the first (acid to aldehyde).

  • Premature Quenching: Quenching the reaction before it has reached completion will naturally result in a mixture containing the aldehyde.

Preventative Measures:

  • Reagent Stoichiometry: Use a sufficient excess of the reducing agent. For borane-tetrahydrofuran (BH₃-THF) or borane-dimethyl sulfide (BH₃-SMe₂), an excess of 1.5 to 2.0 equivalents is often recommended to ensure the reaction goes to completion.[2]

  • Reaction Monitoring: Do not rely solely on time. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material and the intermediate aldehyde spot are no longer visible.

  • Temperature Control: Maintain the reaction at a suitable temperature. For borane reductions, reactions are often initiated at 0 °C and then allowed to warm to room temperature or gently heated to ensure completion.[2]

Issue 2: Unwanted Reduction of the Nitro Group

Question: My final product is contaminated with a compound that appears to be the corresponding aniline derivative, (5-Amino-4-chloro-2-fluorophenyl)methanol. My goal was to only reduce the carboxylic acid. What went wrong?

Answer: This side product arises from the non-chemoselective reduction of the aromatic nitro group. The choice of reducing agent is the single most critical factor in preventing this side reaction.

Causality and Reagent Selection:

  • Highly Reactive, Non-Selective Reagents: Strong, nucleophilic reducing agents like lithium aluminum hydride (LiAlH₄) are generally not selective and will readily reduce both carboxylic acids and nitro groups.[3][4] While LiAlH₄ can reduce aromatic nitro compounds, it can sometimes lead to azo products.[3]

  • Catalytic Hydrogenation: Methods employing catalytic hydrogenation (e.g., H₂/Pd-C) are highly efficient for nitro group reduction and are therefore unsuitable for this specific transformation where the nitro group must be preserved.[3][5]

  • The Borane Advantage: Borane (BH₃) and its complexes (BH₃-THF, BH₃-SMe₂) are electrophilic reducing agents. They show exceptional chemoselectivity for carboxylic acids in the presence of nitro groups, esters, and amides.[4][6] The mechanism involves the formation of an acyloxyborane intermediate, which is then reduced, leaving the electron-rich nitro group untouched.[7]

Solution: Employ a borane-based reducing agent. The use of BH₃-THF or BH₃-SMe₂ is the industry standard for selectively reducing carboxylic acids while preserving nitro functionalities.[2][6]

Issue 3: Dehalogenation of the Aromatic Ring

Question: I'm observing a mass peak that corresponds to the loss of chlorine from my molecule, suggesting the formation of (2-Fluoro-5-nitrophenyl)methanol. How can this be avoided?

Answer: This side product is the result of reductive dehalogenation, a common side reaction when using certain reduction methods, particularly catalytic hydrogenation.

Causality and Prevention: Aryl halides are susceptible to the cleavage of the carbon-halogen bond under reductive conditions.

  • Catalytic Hydrogenation: This is the most common cause of dehalogenation. Catalysts like palladium on carbon (Pd/C) are notorious for causing this side reaction, with the reactivity order being I > Br > Cl.[8][9]

  • Alternative Reagents: Reagents like Raney Nickel are sometimes used as an alternative to Pd/C to minimize dehalogenation, but the risk is not entirely eliminated.[3][5]

Solution: Avoid catalytic hydrogenation entirely for this synthesis. The recommended borane-based reduction for the carboxylic acid is not known to cause dehalogenation of aryl chlorides, making it the ideal choice to prevent this impurity.

Summary of Potential Side Products

Side Product Name & StructureLikely CausePreventative Measure / SolutionAnalytical Signature (MS)
4-Chloro-2-fluoro-5-nitrobenzaldehyde Incomplete reduction of the carboxylic acid.Use sufficient excess of reducing agent (e.g., BH₃-THF); monitor reaction to completion via TLC/HPLC.M = 203.0 g/mol (for C₇H₃ClFNO₃)
(5-Amino-4-chloro-2-fluorophenyl)methanol

Use of non-chemoselective reducing agents like LiAlH₄ or catalytic hydrogenation.Use a chemoselective reagent such as Borane-THF (BH₃-THF) or Borane-DMS (BH₃-SMe₂).M = 175.6 g/mol (for C₇H₇ClFNO)
(2-Fluoro-5-nitrophenyl)methanol

Reductive dehalogenation, typically from catalytic hydrogenation (e.g., H₂/Pd-C).Avoid catalytic hydrogenation. Use a borane-based reducing agent.M = 171.1 g/mol (for C₇H₆FNO₃)
Isomeric Starting Material (e.g., 2-Chloro-4-fluoro-3-nitrobenzoic acid)Impurity carried over from the nitration of 2-chloro-4-fluorobenzoic acid.[10][11]Purify the starting carboxylic acid by recrystallization before the reduction step.M = 219.6 g/mol (for C₇H₃ClFNO₄)

Visualizing the Reaction Pathways

This diagram illustrates the desired synthetic route to (4-Chloro-2-fluoro-5-nitrophenyl)methanol and the competing side reactions that lead to common impurities.

SM 4-Chloro-2-fluoro- 5-nitrobenzoic Acid INT Acyloxyborane Intermediate SM->INT + BH3-THF (Selective Reagent) AMINO Side Product: (5-Amino-4-chloro-2-fluorophenyl)methanol (Nitro Reduction) SM->AMINO Non-Selective Reagent (e.g., LiAlH4) DEHALO Side Product: (2-Fluoro-5-nitrophenyl)methanol (Dehalogenation) SM->DEHALO Catalytic Hydrogenation ALD Side Product: 4-Chloro-2-fluoro-5-nitrobenzaldehyde (Incomplete Reduction) INT->ALD Incomplete Reaction PROD (4-Chloro-2-fluoro-5-nitrophenyl)methanol (Desired Product) INT->PROD Reduction ALD->PROD Further Reduction

Caption: Main reaction and side pathways in the synthesis.

Recommended Protocol: Chemoselective Borane Reduction

This protocol is designed to maximize the yield of the desired product while minimizing the formation of the side products discussed above.

Materials:

  • 4-Chloro-2-fluoro-5-nitrobenzoic acid (ensure >98% purity)

  • Borane-tetrahydrofuran complex solution (1 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-Chloro-2-fluoro-5-nitrobenzoic acid (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous THF (approx. 10 mL per gram of acid).

  • Inert Atmosphere: Purge the flask with dry nitrogen and maintain a positive pressure throughout the reaction.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add the borane-THF solution (1.5 eq) dropwise via the dropping funnel over 30-45 minutes. Maintain the internal temperature below 5 °C. (Caution: Hydrogen gas is evolved).

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase), checking for the disappearance of the starting material.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously and slowly add methanol dropwise to quench the excess borane until gas evolution ceases.

  • Acidification & Extraction: Add 1 M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude (4-Chloro-2-fluoro-5-nitrophenyl)methanol can be further purified by column chromatography on silica gel or by recrystallization if necessary.

Frequently Asked Questions (FAQs)

Q1: Can I use Sodium Borohydride (NaBH₄) instead of Borane? A1: No. Sodium borohydride is generally not a powerful enough reducing agent to reduce carboxylic acids under standard conditions.[1] While modified NaBH₄ systems exist, borane (BH₃) is far more reliable and chemoselective for this particular transformation.[2][4]

Q2: My starting material, 4-Chloro-2-fluoro-5-nitrobenzoic acid, seems to be a mix of isomers. Will this affect the reduction? A2: Yes. The reduction will proceed on any carboxylic acid isomers present, leading to a corresponding mixture of isomeric alcohol products which can be very difficult to separate. It is highly recommended to purify the starting material to >98% isomeric purity before starting the reduction. Patent literature notes that the nitration step to produce this acid can generate unwanted by-products.[10][11]

Q3: What is the benefit of using Borane-dimethyl sulfide (BH₃-SMe₂) over Borane-THF (BH₃-THF)? A3: BH₃-SMe₂ is more stable and is available in higher concentrations (e.g., 10 M) compared to BH₃-THF (typically 1 M).[2] This can be advantageous for larger-scale reactions. However, BH₃-SMe₂ has a very strong, unpleasant odor and must be handled in a well-ventilated fume hood.

Q4: How do I properly handle and quench borane reagents? A4: Borane reagents react with water and protic solvents to release flammable hydrogen gas. Always handle them under an inert atmosphere (nitrogen or argon). Quenching should be done slowly, at low temperature (0 °C), using a protic solvent like methanol or isopropanol before adding aqueous solutions.

References

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link][3]

  • Organic Chemistry Portal. (n.d.). Acid to Alcohol - Common Conditions. Retrieved from [Link][2]

  • Pye, D. R., et al. (2022). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. Angewandte Chemie International Edition, 61(40), e202207647. Available at: [Link][4][6]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220. Available at: [Link][9]

  • Google Patents. (n.d.). A single pot process for the preparation of 2 chloro 4 fluoro 5 nitrobenzoate derivatives. Retrieved from [10]

  • Google Patents. (n.d.). Preparation method of 4-chloro-2-fluoro-5-nitroacetophenone.
  • MySkinRecipes. (n.d.). 4-Chloro-2-fluoro-5-nitrobenzaldehyde. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reduction of Carboxylic Acids. Retrieved from [Link][1]

  • Organic Chemistry Tube. (2019, December 18). Carboxylic Acids to Alcohols, Part 3: Borane. Retrieved from [Link][7]

  • Google Patents. (n.d.). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid. Retrieved from [11]

Sources

Troubleshooting

How to improve the yield of (4-Chloro-2-fluoro-5-nitrophenyl)methanol synthesis

To: Research Team From: Senior Application Scientist, Technical Support Subject: Yield Optimization Guide for (4-Chloro-2-fluoro-5-nitrophenyl)methanol Synthesis This guide addresses yield attrition in the synthesis of (...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Senior Application Scientist, Technical Support Subject: Yield Optimization Guide for (4-Chloro-2-fluoro-5-nitrophenyl)methanol Synthesis

This guide addresses yield attrition in the synthesis of (4-Chloro-2-fluoro-5-nitrophenyl)methanol (Target). Based on structural analysis and common process chemistry pitfalls, the primary bottleneck is the chemoselective reduction of the carboxylic acid precursor without affecting the nitro group or halogen substituents.[1]

Part 1: Technical Dashboard

Parameter Data
Target Molecule (4-Chloro-2-fluoro-5-nitrophenyl)methanol
Primary Precursor 4-Chloro-2-fluoro-5-nitrobenzoic acid (CAS: 35112-05-1)
Critical Challenge Chemoselective reduction of -COOH in the presence of -NO₂, -Cl, and -F.
Common Yield Killers 1.[1][2] Stable borate-ester formation (incomplete hydrolysis).2.[1] Over-reduction of nitro group to amine.3. Regioisomer contamination from the nitration step.
Recommended Route Borane-THF Reduction (Primary) or Mixed Anhydride/NaBH₄ (Alternative).[1]

Part 2: Diagnostic Workflow (Troubleshooting Logic)

Before altering reagents, identify where the yield loss occurs.[1] Use this logic flow to diagnose the root cause.

YieldDiagnosis Start Low Yield Detected CheckPurity Check Precursor Purity (Is 5-nitro isomer >98%?) Start->CheckPurity NitrationIssue Issue: Upstream Nitration Regioisomers (3-nitro) are difficult to separate after reduction. CheckPurity->NitrationIssue No (<95%) ReductionCheck Analyze Crude Reaction Mix (LCMS/TLC) CheckPurity->ReductionCheck Yes (>98%) Incomplete Starting Material Remains ReductionCheck->Incomplete SM Present OverReduced Amine/Aniline Detected (M-16 or M-30 mass shift) ReductionCheck->OverReduced Side Products NoProduct Product stuck in Borate Complex ReductionCheck->NoProduct Clean Trace but Low Mass Recovery FixIncomplete Action: Increase BH3 equivalents or switch to Mixed Anhydride Incomplete->FixIncomplete FixOver Action: Lower Temp (0°C) Avoid Pd/C or strong hydrides OverReduced->FixOver FixWorkup Action: Aggressive MeOH/Acid quench to break B-O bond NoProduct->FixWorkup

Figure 1: Diagnostic decision tree for isolating yield loss factors.

Part 3: Optimized Protocols

Protocol A: Chemoselective Borane Reduction (Gold Standard)

Context: Borane (BH₃[3]·THF or BH₃·DMS) is the preferred reagent because it reduces carboxylic acids faster than nitro groups or esters. However, it forms a stable borate-alcohol complex that mimics "low yield" if not vigorously hydrolyzed.[1]

Step-by-Step Methodology:

  • Setup: In a flame-dried flask under Nitrogen/Argon, dissolve 4-Chloro-2-fluoro-5-nitrobenzoic acid (1.0 eq) in anhydrous THF (5–10 volumes).

  • Addition: Cool to 0°C . Add BH₃·THF (1.0 M solution, 1.5–2.0 eq) dropwise over 30 minutes.

    • Why: Rapid addition causes exotherms that may trigger nitro group reduction.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by TLC/LCMS.

    • Checkpoint: If SM remains, add 0.5 eq additional BH₃.[1]

  • Critical Workup (The Yield Fix):

    • Cool to 0°C.[4][5]

    • Slowly add Methanol (excess) until gas evolution ceases.

    • CRITICAL STEP: Add concentrated HCl (approx 1 mL per gram of substrate) or 10% aqueous HCl and reflux the mixture for 1 hour.

    • Mechanism:[4][6][7] The initial product is a trialkylborate

      
      .[1] It is soluble in organic solvents but does not behave like the free alcohol. Acidic reflux hydrolyzes the B-O bond to release the free alcohol.
      
  • Isolation: Neutralize with saturated NaHCO₃, extract with Ethyl Acetate, wash with brine, and dry over Na₂SO₄.[1]

Protocol B: Mixed Anhydride Reduction (The "Safe" Alternative)

Context: If Borane reduction causes dechlorination or nitro-reduction (aniline formation), use this two-step "one-pot" method.[1] It is milder but requires strict temperature control.

Step-by-Step Methodology:

  • Activation: Dissolve the benzoic acid (1.0 eq) and N-Methylmorpholine (NMM, 1.1 eq) in anhydrous THF at -15°C (ice/salt bath).

  • Anhydride Formation: Add Ethyl Chloroformate (1.1 eq) dropwise. Stir for 30 mins. A white precipitate (NMM[1]·HCl) will form.

  • Reduction: Filter off the solid quickly (optional, but cleaner) or proceed directly.[1] Add NaBH₄ (2.5 eq) in one portion.

  • Solvent Trick: Slowly add Methanol (dropwise) to the reaction at 0°C.

    • Why: NaBH₄ alone in THF is too slow.[1] The MeOH generates in situ alkoxy-borohydrides which are the active reducing species.[1]

  • Quench: Quench with 1N HCl, extract with EtOAc.

Part 4: Troubleshooting & FAQs

Q1: My LCMS shows the product mass, but I recover <30% yield after column chromatography. Where is it? A: You likely have trapped product in the Borate Ester .

  • Diagnosis: The borate complex is often non-polar and streaks on silica, or it stays in the aqueous layer during extraction if not fully hydrolyzed.[1]

  • Fix: Take your crude oil (or aqueous waste), treat it with MeOH/HCl, and reflux for 60 minutes. Re-extract. The yield often jumps from 30% to 85% with this single step.

Q2: I see a mass corresponding to [M-16] or [M-14]. What is this? A: This indicates Nitroso or Hydroxylamine intermediates, precursors to the amine (aniline).[1]

  • Cause: Reaction temperature was too high (>35°C) or the Borane reagent had degraded (releasing free hydride).[1]

  • Fix: Ensure the internal temperature never exceeds 25°C during the reaction. Switch to Protocol B (Mixed Anhydride) which is chemically incapable of reducing nitro groups under these conditions.

Q3: The starting material (Benzoic Acid) is not dissolving in THF. A: This is common for nitro-halo-benzoic acids.

  • Fix: It is acceptable to work with a slurry. As the dissolved acid reacts with Borane, the equilibrium shifts, and the solid will eventually dissolve.[1] Do not add DMF if possible, as it makes the workup difficult and can coordinate with Borane.

Q4: I am seeing two spots on TLC that look like isomers. A: This is an upstream issue from the Nitration of 4-chloro-2-fluorobenzoic acid.[1]

  • Explanation: Nitration typically favors the 5-position, but the 3-position is accessible.[1]

  • Fix: You must purify the Precursor Acid by recrystallization (e.g., from Toluene/Heptane) before the reduction.[1] Separating the alcohol isomers is much more difficult than separating the acid isomers.

References

  • Brown, H. C., & Krishnamurthy, S. (1979).[1] Organic Syntheses via Boranes. Aldrichimica Acta. (Authoritative review on Borane chemoselectivity).

  • Periasamy, M., et al. (1991).[1] Chemoselective reduction of carboxylic acids to alcohols using borane-THF. Journal of Organic Chemistry. Link

  • Yuhan Corp. (2020).[8] Process for preparation of Lazertinib and intermediates. US Patent US20200207750A1.[8] (Describes industrial scale-up of similar nitro-halo-aromatics). Link

  • Santa Cruz Biotechnology. (2025). 4-Chloro-2-fluoro-5-nitrobenzoic acid Product Data. (Confirmation of precursor stability and handling). Link

  • Common Organic Chemistry. (2025). Reduction of Carboxylic Acids to Alcohols. (Standard protocols for BH3 vs NaBH4). Link

Sources

Optimization

Optimizing reaction conditions for fluorination of the precursor molecule

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center offers a comprehensive guide to optimizing reaction conditions for the fluorination of precursor molecules....

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center offers a comprehensive guide to optimizing reaction conditions for the fluorination of precursor molecules. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to troubleshoot effectively and innovate confidently. This guide is structured to address your challenges from general principles to specific, reagent-based issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that often arise during the planning and execution of fluorination reactions.

Q1: How do I select the appropriate fluorinating agent for my molecule?

The choice of reagent is dictated by the functional group you intend to fluorinate and your substrate's tolerance to the reaction conditions.[1] A primary distinction is made between nucleophilic and electrophilic fluorination.[2]

  • Nucleophilic Fluorination (F⁻ Source) : This approach is used for substrates with a good leaving group (e.g., halides, sulfonates) via an Sɴ2 mechanism or for addition to unsaturated systems like aldehydes and ketones.[2]

    • Alkali Metal Fluorides (KF, CsF) : These are cost-effective but often require phase-transfer catalysts or polar aprotic solvents to overcome low solubility and enhance nucleophilicity.[1][3]

    • Deoxyfluorination Reagents (DAST, Deoxo-Fluor™) : Used to convert alcohols to alkyl fluorides and carbonyls to gem-difluorides.[1][2] Deoxo-Fluor™ is more thermally stable than DAST.[4] Newer, crystalline reagents like XtalFluor-E® offer enhanced stability and safety.[5][6]

  • Electrophilic Fluorination (F⁺ Source) : This method is ideal for electron-rich substrates, such as enolates, enol ethers, and activated aromatic rings.[2][7]

    • N-F Reagents (Selectfluor®, NFSI) : These are the most common, offering high stability, safety, and selectivity.[2][7] They are widely used for the α-fluorination of carbonyl compounds.[1]

Q2: My fluorination reaction is failing or giving very low yields. What are the first things I should check?

When a reaction fails, it's crucial to return to the fundamentals before exploring more complex variables.

  • Anhydrous Conditions : Many fluorinating reagents, particularly DAST and Deoxo-Fluor™, react violently with water.[4] Trace moisture can quench the reagent, generate corrosive byproducts like HF, and halt the reaction.[1] Ensure all glassware is oven- or flame-dried and solvents are rigorously anhydrous.

  • Inert Atmosphere : Perform reactions under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent reactions with atmospheric moisture and oxygen.[1]

  • Reagent Quality : Verify the activity of your fluorinating agent. Some reagents can degrade upon storage. For instance, DAST is known to be thermally unstable and can discolor over time, indicating decomposition.[8][9]

  • Temperature Control : Many fluorination reactions are highly sensitive to temperature. Deoxyfluorinations, for example, are often initiated at low temperatures (-78 °C or 0 °C) and allowed to warm slowly to favor substitution over elimination.[1]

Q3: What are the most common side reactions, and how can they be minimized?

Side reactions are highly dependent on the substrate and reagent, but several classes are common:

  • Elimination : A frequent issue when converting secondary and tertiary alcohols with reagents like DAST, yielding alkenes.[1] This can be minimized by using lower reaction temperatures.[1]

  • Over-fluorination : In electrophilic fluorination of active methylene compounds (e.g., β-ketoesters), difluorination can compete with the desired monofluorination.[1] Careful control of stoichiometry (using < 1 equivalent of the fluorinating agent) and monitoring the reaction to stop upon consumption of starting material can improve selectivity.[1]

  • Rearrangement : Cationic intermediates, which can form during reactions with DAST, are prone to Wagner-Meerwein or pinacol-type rearrangements.[1]

  • Hydrolysis : Moisture sensitivity in many reagents can lead to hydrolysis, which consumes the reagent and generates HF.[1]

Part 2: Troubleshooting Guide by Reagent and Reaction Type

This section provides targeted advice for specific, commonly encountered experimental problems.

Issue 1: Deoxyfluorination with DAST or Deoxo-Fluor™

Problem: "I am attempting to convert a secondary alcohol to an alkyl fluoride, but I am observing a significant amount of an alkene byproduct."

Causality: The reaction of an alcohol with DAST proceeds through a fluorosulfurane intermediate. The subsequent step can either be an Sɴ2 displacement by fluoride to give the desired product or an E2 elimination to form an alkene. Elimination is often favored for sterically hindered substrates or at higher temperatures.

Solutions:

  • Lower the Reaction Temperature : Begin the reaction at -78 °C and allow it to warm slowly to room temperature. Maintaining a lower thermal profile favors the kinetic Sɴ2 pathway over the thermodynamically driven elimination pathway.[1]

  • Solvent Choice : Non-polar, aprotic solvents like dichloromethane (DCM) or toluene are standard. For some substrates, more coordinating solvents can influence the reaction pathway, but always ensure they are anhydrous.

  • Consider an Alternative Reagent : If elimination persists, switching to a more modern, thermally stable reagent may be beneficial. XtalFluor-E and XtalFluor-M are crystalline solids that often show higher selectivity and produce fewer elimination byproducts compared to DAST and Deoxo-Fluor™.[6][8]

Problem: "My reaction is not proceeding to completion, or the yield is very low."

Causality: Incomplete reactions are often due to reagent deactivation, insufficient reactivity of the substrate, or suboptimal conditions.

Solutions:

  • Verify Reagent Purity : Ensure your DAST or Deoxo-Fluor™ is of high quality. These reagents are liquids that can fume and are prone to hydrolysis.[8]

  • Ensure Anhydrous Conditions : Reiterate the importance of dry glassware and solvents. Even small amounts of water will rapidly consume the reagent.[1][4]

  • Increase Stoichiometry : For less reactive substrates, such as sterically hindered alcohols or electron-rich ketones, an excess of the fluorinating reagent (e.g., 1.5-3.0 equivalents) may be necessary to drive the reaction to completion.[4]

Caption: A decision-making workflow for troubleshooting common issues in deoxyfluorination reactions.

Issue 2: Electrophilic Fluorination with Selectfluor™ or NFSI

Problem: "I am trying to monofluorinate a β-ketoester, but I'm getting a mixture of mono- and di-fluorinated products."

Causality: Over-fluorination occurs when the mono-fluorinated product has similar or greater reactivity compared to the starting material.[1] The enolizability of the product can allow for a second fluorination event.

Solutions:

  • Control Stoichiometry : This is the most critical parameter. Use a slight substoichiometric amount of the fluorinating agent (e.g., 0.9-0.95 equivalents) to favor monofluorination, leaving a small amount of starting material behind, which is easier to separate than the di-fluorinated byproduct.[1]

  • Monitor Reaction Progress Closely : Track the reaction by Thin-Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. Quench the reaction as soon as the starting material is consumed to prevent the formation of the di-fluorinated product.[1]

  • Lower the Reaction Temperature : Running the reaction at a lower temperature (e.g., 0 °C or room temperature instead of elevated temperatures) can decrease the rate of the second fluorination, thereby improving selectivity.[1][10]

Problem: "My electrophilic fluorination of an aromatic compound is giving low yields and poor regioselectivity."

Causality: Electrophilic aromatic fluorination is challenging. Key issues include low ortho/para selectivity and dearomatization, especially with highly activated substrates like phenols.[7] The mechanism can be controversial, potentially involving Sɴ2 or single-electron transfer (SET) pathways, making optimization complex.[7]

Solutions:

  • Solvent Optimization : Acetonitrile is a common and effective solvent for dissolving the ionic Selectfluor™ reagent.[11] However, for specific substrates, other polar aprotic solvents may be screened.

  • Additives : For electron-rich systems prone to side reactions, additives can be beneficial. For example, in the fluorination of some electron-rich arylsilanes, the addition of 2,6-lutidine was found to suppress unwanted double fluorination.[10]

  • Catalysis : For challenging substrates, consider metal-catalyzed approaches. Palladium and silver-catalyzed methods have been developed for the fluorination of arylboronic acids and aryl stannanes, respectively, though these introduce new challenges like protodemetalation side products.[12]

Reagent FamilyCommon ReagentsPrimary UseKey AdvantagesCommon Issues & Mitigation
Deoxyfluorinating DAST, Deoxo-Fluor™Alcohols → Alkyl FluoridesEffective and widely used.[9]Thermally unstable (DAST)[8]; Elimination side products (Lower temp)[1]; Water sensitive (Use anhydrous conditions)[4]
Electrophilic N-F Selectfluor™, NFSIα-Fluorination of CarbonylsStable, solid, easy to handle.[5]Over-fluorination (Control stoichiometry)[1]; Low reactivity (May require base/catalyst)[1]
Nucleophilic Salts KF, CsF, TBAFSɴ2 DisplacementCost-effective.Low solubility/nucleophilicity (Use phase-transfer catalyst, polar aprotic solvent).[1][3]

Part 3: Experimental Protocols

These protocols provide a validated starting point for common transformations. Always perform a thorough risk assessment before beginning any new procedure.

Protocol 1: α-Fluorination of a β-Ketoester using Selectfluor™

This protocol describes a standard electrophilic fluorination of an active methylene compound.[5]

Materials:

  • β-ketoester (1.0 mmol)

  • Selectfluor™ (1.05 mmol, 1.05 eq)

  • Acetonitrile (5-10 mL, anhydrous)

  • Round-bottom flask with magnetic stir bar

  • Standard glassware for workup and purification

Procedure:

  • Setup : In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the β-ketoester (1.0 mmol) in anhydrous acetonitrile (5-10 mL).

  • Reagent Addition : To the stirred solution, add Selectfluor™ (1.05 mmol) in one portion at room temperature. Note: For reactions prone to over-fluorination, consider starting with 0.95 eq of Selectfluor™.

  • Reaction : Stir the reaction mixture at room temperature. Monitor the progress by TLC or ¹H NMR until the starting material is consumed (typically 2-24 hours).

  • Workup : Upon completion, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate or dichloromethane.

  • Purification : Wash the organic solution with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Safety Precautions : Conduct the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Selectfluor™ is an oxidizing agent; avoid contact with combustible materials.[5]

Protocol 2: Deoxyfluorination of a Secondary Alcohol using Deoxo-Fluor™

This protocol details the conversion of an alcohol to an alkyl fluoride, with precautions to minimize elimination.[1]

Materials:

  • Secondary Alcohol (1.0 mmol)

  • Deoxo-Fluor™ (1.2 mmol, 1.2 eq)

  • Dichloromethane (DCM) (10 mL, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Standard glassware for workup and purification

Procedure:

  • Setup : In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the alcohol (1.0 mmol) in anhydrous DCM (10 mL).

  • Cooling : Cool the solution to -78 °C using a dry ice/acetone bath. Note: For less sensitive substrates, 0 °C may be sufficient, but -78 °C is the recommended starting point to minimize elimination.

  • Reagent Addition : Add Deoxo-Fluor™ (1.2 mmol) dropwise to the stirred solution.

  • Reaction : Allow the reaction to stir at -78 °C for 1 hour, then let it warm slowly to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Quenching : Carefully and slowly quench the reaction by adding the mixture to a vigorously stirred, cooled (0 °C) saturated aqueous solution of NaHCO₃. Caution: Quenching can be exothermic and may release gas.

  • Extraction : Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

  • Washing and Drying : Combine the organic layers, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel.

Safety Precautions : DAST and Deoxo-Fluor™ are toxic, corrosive, and react violently with water.[4][5] This procedure must be performed by trained personnel in a well-ventilated fume hood. Wear appropriate PPE, including a face shield, and use compatible materials.[5]

Part 4: Analytical Methods for Monitoring Reactions

Effective optimization requires reliable monitoring.

  • Chromatography (TLC/GC) : TLC is the most common method for rapid, qualitative monitoring of reactions involving non-volatile compounds. GC is suitable for volatile products.

  • Spectroscopy (NMR/MS) : ¹H and ¹⁹F NMR spectroscopy are powerful tools. The appearance of characteristic C-F couplings in the ¹H NMR and new signals in the ¹⁹F NMR provide definitive evidence of fluorination. Mass spectrometry (MS) can confirm the mass of the desired product.

  • Ion-Selective Electrode (ISE) : For reactions where fluoride ion concentration is critical (e.g., nucleophilic fluorinations), an ISE can be used to measure fluoride levels in the reaction mixture or aqueous workup, though careful sample preparation is required.[13]

References

  • Electrophilic fluorination - Wikipedia. [Link]

  • Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories - ACS Publications. [Link]

  • Strategies Towards Challenging Fluorination Reactions | C‐H and C‐X Bond Functionalization: Transition Metal Mediation - Books. [Link]

  • Fluorination Chemistry Performed in a Modular Flow Reactor Introduction to Flow Chemistry - Vapourtec. [Link]

  • Late-Stage Fluorination: From Fundamentals to Application - ACS Publications. [Link]

  • Advances in Fluorination Chemistry for API Synthesis - Pharmaceutical Technology. [Link]

  • Understanding Fluor Gas: Uses, Risks, and Safety Guidelines - Humane. [Link]

  • Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling - ACS Publications. [Link]

  • The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor - Baxendale Group. [Link]

  • Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents - PMC. [Link]

  • The role of fluorine in medicinal chemistry: The new kingpin of drug discovery. [Link]

  • Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC. [Link]

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | ACS Chemical Health & Safety. [Link]

  • Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides - PMC. [Link]

    • ANALYTICAL METHODS - ATSDR. [Link]

  • Overcoming Challenges in Fluorine-Based Chemistry | Pharmaceutical Technology. [Link]

  • Diethylaminosulfur Trifluoride (DAST) - SciSpace. [Link]

  • Nucleophilic Fluorination by F- - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of (4-Chloro-2-fluoro-5-nitrophenyl)methanol

Executive Summary: The "Cheat Sheet" For researchers handling (4-Chloro-2-fluoro-5-nitrophenyl)methanol (CFNM) , the molecule presents a "Pick Your Poison" scenario regarding pH stability. The presence of the nitro group...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Cheat Sheet"

For researchers handling (4-Chloro-2-fluoro-5-nitrophenyl)methanol (CFNM) , the molecule presents a "Pick Your Poison" scenario regarding pH stability. The presence of the nitro group at position 5 creates a "push-pull" electronic environment that drastically alters the stability of both the benzylic alcohol and the halogen substituents compared to a standard benzyl alcohol.

ParameterStability StatusCritical Risk
Basic Conditions (pH > 8) HIGHLY UNSTABLE SNAr Reaction: Rapid displacement of Fluorine by hydroxide or alkoxides. Solution often turns deep orange/red.[1]
Acidic Conditions (pH < 3) MODERATELY UNSTABLE Benzylic Substitution: Conversion of -OH to -Cl (if HCl is used) or etherification (if alcohol solvent is used).[1]
Safe Zone pH 4.0 – 7.0 Maintain neutral or slightly acidic conditions.[1]
Nucleophiles INCOMPATIBLE Avoid primary amines, thiols, and alkoxides unless reaction is intended.[1]

Deep Dive: The Chemistry of Degradation

To troubleshoot effectively, you must understand why the molecule degrades.[1] The degradation is driven by the electronic activation of the benzene ring.

A. Base Sensitivity: The SNAr Trap

The most common user error is exposing CFNM to basic conditions (e.g., aqueous NaOH washes or storage in basic buffers).[1]

  • The Mechanism: The Nitro group (-NO2) at position 5 is a strong electron-withdrawing group. It withdraws electron density from the ring, making the ring electrophilic.[1]

  • The Victim: The Fluorine atom at position 2 is para to the Nitro group (1,4-relationship).[1] This positioning activates the Fluorine for Nucleophilic Aromatic Substitution (SNAr) .[1]

  • The Result: Hydroxide ions (OH-) attack C2, forming a Meisenheimer complex (often colored), followed by the ejection of Fluoride (F-).[1] You lose your Fluorine atom and generate a phenol impurity.[1]

B. Acid Sensitivity: The Benzylic Liability

While the ring is deactivated, the benzylic position (C1) remains vulnerable to acid-catalyzed substitution, specifically via SN1 or SN2 mechanisms depending on solvent polarity.[1]

  • The Mechanism: Protonation of the benzylic hydroxyl group (-OH) turns it into water (-OH2+), an excellent leaving group.

  • The Risk: In the presence of HCl, the Chloride ion (Cl-) will displace water, forming the benzylic chloride.[1] In alcoholic solvents (MeOH/EtOH) with acid, you will form the corresponding benzyl ether.[1]

Visualizing the Degradation Pathways

The following diagram maps the specific chemical fates of CFNM under stress.

CFNM_Degradation Start (4-Chloro-2-fluoro-5-nitrophenyl)methanol (Target Molecule) Acid_Path Acidic Conditions (pH < 3, HCl/H2SO4) Start->Acid_Path Base_Path Basic Conditions (pH > 8, NaOH/K2CO3) Start->Base_Path Acid_Result_1 Benzylic Chloride Formation (Replaces -OH with -Cl) Acid_Path->Acid_Result_1 Presence of Cl- Acid_Result_2 Etherification (If in MeOH/EtOH) Acid_Path->Acid_Result_2 Presence of ROH Base_Result_2 Meisenheimer Complex (Deep Red/Orange Coloration) Base_Path->Base_Result_2 Intermediate Step Base_Result_1 S_NAr Reaction (Hydrolysis) Displacement of Fluorine (-F) Base_Result_2->Base_Result_1 Irreversible

Figure 1: Divergent degradation pathways. Note that base-induced degradation involves the loss of the core Fluorine atom, while acid degradation modifies the benzylic tail.

Troubleshooting Guide (FAQ)

Q1: My reaction mixture turned bright orange/red upon adding base. Is my product gone?

Diagnosis: Likely yes (or partially). Explanation: This is the hallmark of a Meisenheimer Complex .[1] The base (nucleophile) has attacked the aromatic ring at the position of the Fluorine (activated by the para-Nitro group). Solution:

  • Check LCMS immediately.[1] Look for a peak with Mass = [M - F + OH] (Hydrolysis product) or [M - F + OMe] (if Methanol was used).[1]

  • Rescue: If the reaction was brief and cold, acidify immediately to pH 6. The complex might reverse if the Fluorine hasn't been fully ejected yet.[1]

  • Prevention: Use weak inorganic bases (e.g., NaHCO3) instead of strong bases (NaOH, TEA) and keep temperatures < 0°C during basic workups.[1]

Q2: I see a new impurity peak +18 mass units higher than my product in LCMS.

Diagnosis: Benzylic Chloride formation (if using HCl) or Ether formation. Wait, +18 usually implies water addition?[1] No.

  • Scenario A (Acidic Workup with HCl): Product MW is X. Impurity is X + (35.5 - 17) = X + 18.[1]5. This matches the swap of OH (17 Da) for Cl (35.5 Da).[1]

  • Scenario B (Acidic MeOH): Impurity is X + (31 - 17) = X + 14 (Methylation).[1] Solution: Avoid using HCl for pH adjustment.[1] Use H2SO4 or H3PO4 (sulfates/phosphates are poor nucleophiles compared to chlorides).[1]

Q3: Can I store this compound in DMSO?

Diagnosis: Risky for long term.[1] Explanation: DMSO is slightly basic and hygroscopic.[1] Over time, trace water in DMSO can hydrolyze the Fluorine, or DMSO itself can act as an oxidant (Swern-type) on the alcohol if activators are present.[1] Protocol: Store as a solid at -20°C. If solution storage is mandatory, use anhydrous Acetonitrile (MeCN).

Recommended Handling Protocols

Protocol A: Safe Workup (Post-Reaction)

Do not use standard "wash with 1N NaOH" procedures.[1]

  • Quench: Pour reaction mixture into saturated NH4Cl (mildly acidic, pH ~5) or Phosphate Buffer (pH 6.5) .

  • Extraction: Use Ethyl Acetate or DCM.[1]

  • Washing: Wash organic layer with water, then Brine .[1]

    • Critical: Do not use NaHCO3 if the contact time is long, although it is safer than NaOH.[1]

  • Drying: Use Na2SO4 (neutral). Avoid K2CO3 (basic).

  • Concentration: Rotary evaporate at bath temperature < 40°C .

Protocol B: Storage Conditions
ConditionRecommendationReason
State Solid PowderSolution stability is poor.
Temperature -20°CRetards SNAr kinetics.
Container Amber GlassNitro compounds are potentially photosensitive.[1]
Atmosphere Argon/NitrogenPrevents moisture absorption (hydrolysis risk).[1]

References

  • PubChem Compound Summary. (2024). (2-Fluoro-5-nitrophenyl)methanol.[2] National Center for Biotechnology Information.[1] [Link]

  • Bunnett, J. F., & Zahler, R. E. (1951).[1] Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews. (Foundational text on SNAr activation by Nitro groups). [Link]

  • World Intellectual Property Organization. (2019).[1] Patent WO2019086543: Synthesis of c-Met Inhibitors. (Describes the synthesis and handling of 4-chloro-2-fluoro-5-nitro intermediates). [Link][1]

Sources

Optimization

Troubleshooting guide for the nitration of 4-chloro-2-fluorobenzyl alcohol

A Guide for Researchers, Scientists, and Drug Development Professionals Frequently Asked Questions (FAQs) Q1: My nitration of 4-chloro-2-fluorobenzyl alcohol is resulting in a low yield of the desired product. What are t...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: My nitration of 4-chloro-2-fluorobenzyl alcohol is resulting in a low yield of the desired product. What are the likely causes?

Several factors can contribute to a low yield. These can be broadly categorized into issues with reaction conditions, reagent quality, and the work-up procedure.

  • Suboptimal Reaction Temperature: Temperature is a critical parameter in nitration reactions.[1] Too low, and the reaction will be sluggish and incomplete. Too high, and you risk an increase in side reactions, such as oxidation of the benzyl alcohol to the corresponding benzaldehyde, or even the formation of dinitro byproducts.[2][3] For the nitration of activated rings, it is crucial to maintain strict temperature control, typically between 0-10°C, especially during the addition of the nitrating agent.[1]

  • Incorrect Reagent Stoichiometry: The ratio of nitric acid to sulfuric acid is crucial for the efficient generation of the nitronium ion (NO₂⁺), the active electrophile in this reaction.[2][4] An excess or deficit of either acid can lead to an incomplete reaction or the formation of unwanted byproducts.

  • Impure Starting Material: The purity of the 4-chloro-2-fluorobenzyl alcohol is paramount. Impurities can interfere with the reaction, leading to the formation of tars and other side products that complicate purification and reduce the overall yield.[1]

  • Inefficient Work-up and Purification: Significant product loss can occur during the isolation and purification stages.[1] Incomplete quenching of the reaction, inefficient extraction, or losses during recrystallization can all contribute to a lower-than-expected yield.

Q2: I am observing the formation of a significant amount of a dark, oily residue in my reaction mixture. What is causing this and how can I prevent it?

The formation of oily residues or tars is a common issue in nitration reactions and typically points to side reactions or degradation of the starting material or product.

  • Elevated Reaction Temperature: As mentioned previously, high temperatures can promote polymerization and decomposition, leading to the formation of intractable oils.[1]

  • Oxidation of the Benzyl Alcohol: The benzylic alcohol functional group is susceptible to oxidation under the strongly acidic and oxidizing conditions of nitration. This can lead to the formation of 4-chloro-2-fluorobenzaldehyde and other oxidation byproducts, which may appear as an oily residue.[5][6]

  • Impure Starting Material: Impurities in the starting benzyl alcohol can act as catalysts for polymerization or degradation, contributing to the formation of tars.[1]

To prevent the formation of this residue, it is crucial to:

  • Maintain strict temperature control throughout the reaction.

  • Use high-purity starting materials.

  • Consider using a milder nitrating agent if oxidation is a persistent issue.

Q3: My final product is contaminated with an isomeric impurity. How can I improve the regioselectivity of the nitration?

The directing effects of the substituents on the aromatic ring determine the position of nitration. In 4-chloro-2-fluorobenzyl alcohol, the hydroxylmethyl group (-CH₂OH) is an ortho-, para-director, while the chloro (-Cl) and fluoro (-F) groups are also ortho-, para-directors, though deactivating. The interplay of these directing effects can lead to a mixture of isomers.

To improve the selectivity for the desired isomer (typically nitration at the 5-position), consider the following:

  • Choice of Nitrating Agent: The "mixed acid" (concentrated nitric and sulfuric acids) is a very strong nitrating agent and may not always provide the best selectivity.[7] Milder nitrating agents, such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride) or nitronium salts like NO₂BF₄, can sometimes offer improved regioselectivity.

  • Reaction Temperature: Lowering the reaction temperature can sometimes enhance the selectivity for the thermodynamically favored product.

Q4: What is the best method for purifying the crude product?

The purification of the nitrated product is essential to remove unreacted starting materials, isomeric impurities, and any byproducts.

  • Recrystallization: This is often the most effective method for purifying solid organic compounds.[8] The choice of solvent is critical; it should dissolve the desired product well at elevated temperatures but poorly at room temperature, while impurities should either be very soluble or insoluble at all temperatures.[8] For similar compounds, an 80% ethanol solution has been shown to be effective.[1]

  • Column Chromatography: If recrystallization does not provide sufficient purity, silica gel column chromatography can be employed. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) can effectively separate the desired product from isomers and other impurities.[9][10]

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the nitration of 4-chloro-2-fluorobenzyl alcohol.

Problem Potential Cause Suggested Solution
Low or No Reaction Inactive nitrating agentUse fresh, high-quality nitric and sulfuric acids. Ensure proper storage to prevent water absorption.
Low reaction temperatureGradually increase the reaction temperature, monitoring carefully for any exothermic events.
Low Yield Suboptimal temperatureMaintain strict temperature control, typically between 0-10°C, during the addition of the nitrating agent.
Inefficient work-upEnsure complete quenching on ice, followed by thorough extraction and washing. Optimize recrystallization solvent and technique to minimize product loss.[1]
Formation of Dark Oil/Tar High reaction temperatureStrictly adhere to the recommended temperature protocol.[1]
Oxidation of benzyl alcoholConsider using a milder nitrating agent or protecting the alcohol group prior to nitration.[5]
Isomeric Impurities Non-selective nitrationExperiment with different nitrating agents (e.g., acetyl nitrate). Optimize the reaction temperature for better selectivity.
Product Decomposition Harsh work-up conditionsNeutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases during work-up.

Experimental Protocols

Safety First: Nitration reactions are highly exothermic and can be hazardous if not performed with extreme care.[2][11] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat.[12][13] Have an emergency plan in place and be prepared to handle spills and accidental exposure.[11][13]

Standard Nitration Protocol using Mixed Acid
  • Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid (H₂SO₄) to 0°C in an ice-water bath.

  • Formation of Nitrating Mixture: Slowly add concentrated nitric acid (HNO₃) to the cold sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10°C. This mixture is commonly referred to as "mixed acid".[7]

  • Substrate Addition: In a separate flask, dissolve 4-chloro-2-fluorobenzyl alcohol in a minimal amount of a suitable inert solvent (e.g., dichloromethane, if necessary) or use it neat if it is a liquid at the reaction temperature.

  • Nitration Reaction: Slowly add the solution of 4-chloro-2-fluorobenzyl alcohol to the pre-cooled mixed acid via the dropping funnel, maintaining the reaction temperature between 0-5°C. The addition should be dropwise to control the exotherm.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5°C. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude nitrated product.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.[1][8]

Visualizing the Process

Reaction Mechanism

The nitration of an aromatic ring proceeds via an electrophilic aromatic substitution mechanism.[4] The key steps are the generation of the nitronium ion electrophile, its attack on the aromatic ring to form a resonance-stabilized carbocation (the sigma complex or Wheland intermediate), and subsequent deprotonation to restore aromaticity.[14]

Nitration Mechanism Reagents HNO₃ + H₂SO₄ Nitronium NO₂⁺ (Nitronium Ion) Reagents->Nitronium Generation of Electrophile SigmaComplex Sigma Complex (Carbocation Intermediate) Nitronium->SigmaComplex Substrate 4-Chloro-2-fluorobenzyl Alcohol Substrate->SigmaComplex Electrophilic Attack Product Nitrated Product SigmaComplex->Product Deprotonation HSO4 HSO₄⁻ H3O H₃O⁺ HSO4->Product H2O H₂O

Caption: The electrophilic aromatic substitution mechanism for nitration.

Troubleshooting Workflow

This diagram outlines a logical approach to troubleshooting common issues during the nitration of 4-chloro-2-fluorobenzyl alcohol.

Troubleshooting Workflow Start Start Experiment Problem Problem Encountered? Start->Problem LowYield Low Yield Problem->LowYield Yes SideProducts Side Products / Tar Problem->SideProducts Yes NoReaction No Reaction Problem->NoReaction Yes Success Successful Nitration Problem->Success No CheckTemp Check Temperature Control LowYield->CheckTemp CheckReagents Check Reagent Purity & Stoichiometry LowYield->CheckReagents CheckWorkup Review Work-up & Purification LowYield->CheckWorkup SideProducts->CheckTemp SideProducts->CheckReagents NoReaction->CheckReagents OptimizeConditions Optimize Reaction Conditions CheckTemp->OptimizeConditions CheckReagents->OptimizeConditions CheckWorkup->OptimizeConditions OptimizeConditions->Start Re-run

Caption: A logical workflow for troubleshooting nitration experiments.

References

  • Master Organic Chemistry. (2018, April 30). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. [Link]

  • Carnevale, J., et al. (2025, November 17). Nitration Mechanism of Aromatics: Lessons from Born–Oppenheimer Molecular Dynamics. ACS Omega. [Link]

  • Scribd. Mechanisms of Aromatic Nitration. [Link]

  • BYJU'S. Aromatic Nitration. [Link]

  • Esteves, P. M., et al. (2006, June 30). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. The Journal of Organic Chemistry. [Link]

  • Unacademy. Notes on Environmental Concerns of Nitration. [Link]

  • YouTube. (2024, June 7). Nitration reaction safety. [Link]

  • East Harbour Group. (2022, December 16). MIXED NITRATING ACID (greater than 50% HN03). [Link]

  • VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. [Link]

  • Quora. (2024, May 22). What safety precautions should I take when handling nitric acid?[Link]

  • Google Patents. CN1398846A - Chemical synthesis process of 4-chloro-2-fluoro nitrobenzene.
  • Bolm, C., et al. (2025, May 28). Mechanochemical nitration of arenes and alcohols using a bench-stable organic nitrating reagent. Green Chemistry. [Link]

  • ResearchGate. (PDF) A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene. [Link]

  • Chemistry Stack Exchange. (2014, February 21). How do I convert benzoic acid to m-nitrobenzyl alcohol using 2 steps?[Link]

  • Sciencemadness Discussion Board. (2009, September 1). BzOH + HNO3 --> ?[Link]

  • Ingold, C. K. (1953). Structure and Mechanism in Organic Chemistry. Cornell University Press.
  • Novalix. Analytical chemistry and purification. [Link]

  • Quora. (2020, July 12). How to synthesis 4-chloro-2-nitrobenzoic acid from benzene? What are the steps. [Link]

  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. [Link]

  • European Patent Office. (1984, June 13). Process for the preparation of 4-chloro-2-nitrobenzonitrile - EP 0110559 A1. [Link]

  • Organic Syntheses Procedure. p-NITROBENZYL ALCOHOL. [Link]

  • Google Patents.
  • PubChem. 4-Chloro-2-nitrobenzyl alcohol | C7H6ClNO3 | CID 89956. [Link]

  • ResearchGate. Action spectrum for the oxidation of (A) 4-chlorobenzyl alcohol and (B).... [Link]

  • RSC Publishing. Oxidation–reduction reactions involving nitro groups in trifluoromethanesulfonic acid. Part 3. The reactions of 2-nitrobenzyl alcohol and related compounds. [Link]

  • ResearchGate. Radical trapping tests for the reaction of 4-chlorobenzyl alcohol with.... [Link]

  • Google Patents.
  • Carl ROTH. Safety Data Sheet: 4-Nitrobenzylalcohol. [Link]

Sources

Troubleshooting

Removing impurities from (4-Chloro-2-fluoro-5-nitrophenyl)methanol by recrystallization

Case ID: PUR-CFNM-005 Subject: Impurity Removal via Recrystallization Status: Active Guide Last Updated: February 18, 2026 Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11] Target Molecule: (4-Chlor...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-CFNM-005 Subject: Impurity Removal via Recrystallization Status: Active Guide Last Updated: February 18, 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]

Target Molecule: (4-Chloro-2-fluoro-5-nitrophenyl)methanol CAS: 2090538-46-2 (Generic/Related) Application: Key intermediate for 3rd-generation EGFR tyrosine kinase inhibitors (e.g., Lazertinib).

This guide addresses the purification of the crude nitration product of (4-chloro-2-fluorophenyl)methanol.[1] The primary challenge in this synthesis is not just removing inorganic salts, but separating the regioisomers (specifically the 3-nitro byproduct) and preventing the "oiling out" phenomenon common to low-melting nitro-benzyl alcohols.

Impurity Profile
Impurity TypeSourceSolubility CharacteristicRemoval Strategy
3-Nitro Isomer Regio-selectivity error (Steric crowding between F and Cl)High solubility in non-polar solvents; similar to product in polar solvents.[2]Requires slow cooling or non-polar antisolvent (Toluene/Heptane).
Dinitro species Over-nitration (High temp/excess acid)Lower solubility than mono-nitro.Filtration of hot solution (often insoluble).[3]
Oxidized byproducts Oxidation of -CH₂OH to -CHO/-COOHHighly polar (acids) or variable (aldehydes).Base wash (for acids) or Ethanol/Water recrystallization.
Inorganic Salts Nitration acids (H₂SO₄/HNO₃)Insoluble in organics.Hot filtration or aqueous wash prior to crystallization.

Solvent System Selection

The choice of solvent is dictated by the polarity of the nitro group (polar) and the halogenated aromatic ring (lipophilic).

Recommended Systems

System A: Ethanol / Water (Standard)

  • Ratio: Start with 95% Ethanol, add Water to saturation.

  • Pros: Excellent removal of polar impurities and inorganic salts; environmentally benign.

  • Cons: Risk of "oiling out" if water is added too quickly.[4]

System B: Ethyl Acetate / Heptane (Regio-Control)

  • Ratio: 1:3 to 1:5 (v/v).

  • Pros: Superior for removing the 3-nitro isomer (which tends to stay in the Heptane-rich mother liquor).

  • Cons: Flammability; lower yield if not cooled sufficiently.

System C: Toluene (Specific for Isomers)

  • Method: Dissolve in hot Toluene, cool to 0°C.

  • Pros: High selectivity for the 5-nitro isomer due to pi-stacking efficiency in the crystal lattice.

Decision Logic (Graphviz)

SolventSelection Start Analyze Crude Purity IsomerCheck Is 3-Nitro Isomer > 5%? Start->IsomerCheck ColorCheck Is Crude Dark/Tar? IsomerCheck->ColorCheck No SystemB Use Toluene or EtOAc/Heptane (Focus: Isomer Rejection) IsomerCheck->SystemB Yes SystemA Use Ethanol/Water (Focus: Yield & Salt Removal) ColorCheck->SystemA No Charcoal Pre-treat with Activated Carbon ColorCheck->Charcoal Yes Charcoal->SystemA

Figure 1: Decision matrix for selecting the optimal solvent system based on crude impurity profile.

Detailed Protocol: The "Seeded Cool-Down"

This protocol uses System B (Ethyl Acetate/Heptane) as it offers the best balance between yield and regio-purity for this specific scaffold.

Reagents
  • Crude (4-Chloro-2-fluoro-5-nitrophenyl)methanol

  • Solvent 1: Ethyl Acetate (Hot)

  • Solvent 2: Heptane (Room Temp)

  • Seed Crystals (Pure 5-nitro isomer, if available)

Step-by-Step Procedure
  • Dissolution (The Saturation Point):

    • Place crude solid in a round-bottom flask equipped with a reflux condenser.

    • Add Ethyl Acetate (approx. 2-3 mL per gram of crude).

    • Heat to mild reflux (approx. 70°C).

    • Critical Check: If solids remain, add more EtOAc in 0.5 mL increments until dissolved. If "black specks" remain, these are likely salts/char; filter them out while hot.

  • The Anti-Solvent Addition:

    • Remove from heat source but keep the flask hot.

    • Slowly add Heptane dropwise while swirling.

    • Stop adding Heptane the moment a permanent turbidity (cloudiness) persists.

    • Add 2-3 drops of Ethyl Acetate to clear the solution back to transparent.

  • Controlled Nucleation (Preventing Oiling Out):

    • Allow the flask to cool to room temperature on a cork ring (do not place in ice yet).

    • Seeding: When the temperature reaches ~40-45°C, add a tiny crystal of pure product.

    • Observation: You should see a "cloud" of crystals forming around the seed. If you see oily droplets forming at the bottom, reheat immediately and add slightly more Ethyl Acetate.

  • Crystallization & Harvest:

    • Once at room temperature, move the flask to an ice bath (0-5°C) for 1 hour.

    • Filter the crystals using a Büchner funnel.[3][5]

    • Wash: Rinse the filter cake with a cold 1:4 mixture of EtOAc:Heptane.

    • Drying: Vacuum dry at 40°C. High heat can cause surface oxidation.

Troubleshooting Guide (FAQ)

Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. Why?

Technical Cause: The temperature dropped too fast, or the solvent polarity gap is too wide (Liquid-Liquid Phase Separation occurs before Solid-Liquid equilibrium). Solution:

  • Reheat the mixture until the oil dissolves.

  • Add a small amount (5-10% volume) of the polar solvent (Ethyl Acetate or Ethanol).

  • Seed the solution at a higher temperature (closer to the cloud point).

  • Agitate vigorously during the cooling phase.

Q2: The 3-nitro regioisomer is still present in the NMR/HPLC.

Technical Cause: The 3-nitro and 5-nitro isomers have similar lattice energies. Fast cooling traps the impurity inside the growing crystal lattice (occlusion). Solution:

  • Switch to Toluene . The pi-stacking interactions in Toluene often discriminate better between nitro-regioisomers.

  • Use a flatter cooling profile : Wrap the flask in a towel to slow cooling from 70°C to 25°C over 3-4 hours. Slower growth = higher purity.

Q3: The crystals are dark orange/brown.

Technical Cause: Presence of azo-impurities or oxidation byproducts.[1][6] Solution: Perform a "carbon polish." Dissolve the crude in hot Ethyl Acetate, add Activated Carbon (5 wt%) , stir for 15 minutes, and filter through Celite before adding the Heptane anti-solvent.

Q4: My yield is very low (<40%).

Technical Cause: Too much solvent (product remains in mother liquor) or the anti-solvent ratio is too low. Solution: Analyze the mother liquor via TLC. If the product is there, concentrate the mother liquor by 50% on a rotovap and repeat the cooling/crystallization (Second Crop). Note: The second crop will have lower purity.

Process Logic & Validation

The following diagram illustrates the critical control points where the experimenter must intervene to ensure purity.

RecrystallizationWorkflow Dissolve Dissolve Crude in Hot Solvent 1 (EtOAc or EtOH) CheckSol Is Solution Clear? Dissolve->CheckSol Filter Hot Filtration (Remove Salts/Char) CheckSol->Filter No (Solids present) AddAnti Add Anti-Solvent (Heptane/Water) until Cloud Point CheckSol->AddAnti Yes Filter->AddAnti Cool Cool to 45°C AddAnti->Cool Seed Add Seed Crystal Cool->Seed Inspect Check Phase State Seed->Inspect Oil Oiling Out? Inspect->Oil Liquid Droplets Crystallize Crystals Forming Inspect->Crystallize Suspension Reheat Reheat & Add Polar Solvent Oil->Reheat Reheat->Cool Harvest Filter & Wash Crystallize->Harvest

Figure 2: Workflow logic for handling phase separation issues during purification.

References

  • Title: Hydrate crystal form of lazertinib mesylate, preparation method thereof and use thereof.
  • Purification of Nitro-Aromatics

    • Title: Purification of Labor
    • Source: Armarego, W. L. F. (Elsevier).[6]

    • Context: General standard procedures for recrystallizing nitrobenzyl alcohols using Ethanol/W
  • Regio-Control in Nitration

    • Title: Process for the preparation of 4-chloro-2-methyl-5-nitrophenol.[2]

    • Source: European P
    • URL
    • Relevance: Demonstrates the use of crystallization to separate 5-nitro isomers from 3-nitro byproducts in similar chlorinated/fluorin
  • Solvent Selection Guide

    • Title: Reagents & Solvents: Solvents for Recrystallization.[3][4][5][7][8]

    • Source: University of Rochester, Department of Chemistry.
    • URL:[Link]

    • Relevance: Validates the polarity logic for selecting Ethanol vs.

Sources

Optimization

Technical Support Center: Advanced Workup &amp; Purification Strategies for (4-Chloro-2-fluoro-5-nitrophenyl)methanol Reactions

As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights into handling reactions involving (4-Chloro-2-fluoro-5-nitrophenyl)methanol. This versatile intermediate is ch...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights into handling reactions involving (4-Chloro-2-fluoro-5-nitrophenyl)methanol. This versatile intermediate is characterized by a unique combination of functional groups—a reactive benzylic alcohol, a strongly electron-withdrawing nitro group, and two different halogens on an aromatic ring. This structure, while synthetically useful, presents specific challenges during reaction workup and purification. This document moves beyond standard protocols to address the nuances you are likely to encounter in the lab.

Troubleshooting Guide: Common Workup Challenges

This section addresses specific, frequently encountered issues in a direct question-and-answer format. The solutions provided are based on the physicochemical properties of the molecule and its likely derivatives.

Question 1: My product has poor partitioning during liquid-liquid extraction with standard solvents like ethyl acetate, and I'm experiencing low recovery from the organic phase. What's happening and how can I fix it?

Answer:

This is a classic issue stemming from the high polarity of the (4-Chloro-2-fluoro-5-nitrophenyl)methanol core structure. The nitro (-NO2) and hydroxyl (-CH2OH) groups significantly increase the molecule's polarity, leading to appreciable solubility in the aqueous phase.

Causality: The hydrogen-bonding capability of the alcohol and the strong dipole of the nitro group lead to favorable interactions with water, competing with partitioning into a moderately polar organic solvent like ethyl acetate (EtOAc).

Alternative Strategies:

  • "Salting Out": Before extraction, saturate the aqueous layer with a salt like sodium chloride (brine). This decreases the solubility of organic compounds in the aqueous phase by reducing the amount of "free" water available for solvation, thereby driving your product into the organic layer.

  • Solvent System Modification: Switch to a more polar, water-immiscible organic solvent. A mixture of Dichloromethane (DCM) and Isopropanol (IPA), often in a 9:1 or 4:1 ratio, can be highly effective. The IPA increases the polarity of the organic phase, improving the extraction of your polar product, while the DCM ensures phase separation. Other solvents like 2-Methyl-THF can also offer a favorable balance of polarity and low water miscibility.[1]

  • Continuous Liquid-Liquid Extraction: For particularly challenging cases or large-scale operations where product loss is a major concern, a continuous extraction apparatus (e.g., a Soxhlet extractor modified for liquid-liquid extraction) can be used to exhaustively extract the product from the aqueous phase over several hours with a minimal volume of organic solvent.

Question 2: After a reaction using a high-boiling polar aprotic solvent like DMF or DMSO, I'm struggling to remove the residual solvent from my product. How can I effectively eliminate it?

Answer:

Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are notoriously difficult to remove due to their high boiling points and miscibility with water.[2] Standard evaporation is often insufficient.

Recommended Procedures:

  • Aqueous Washes with Back-Extraction: This is the most common and effective method. After the initial reaction quench, dilute the mixture with a primary extraction solvent (e.g., EtOAc or DCM) and a significant volume of water. Wash the organic layer multiple times (3-5 times) with water or brine. Crucially, to recover product that may have partitioned into the large volume of aqueous wash, combine all aqueous layers and perform a "back-extraction" with fresh organic solvent.

  • Acid/Base Washes (for specific cases): If your product is stable to pH changes and does not contain acidic or basic functional groups, a dilute acid wash (e.g., 1M HCl) can help remove DMF, which is a weak base.

  • Azeotropic Removal: For nearly pure compounds contaminated with trace DMF, co-evaporation with a solvent that forms a low-boiling azeotrope with the impurity can be effective. Toluene or heptane are commonly used for this purpose. Dissolve the crude product in a minimal amount of a volatile solvent like DCM, add toluene, and evaporate under reduced pressure. Repeat this process 2-3 times.

Question 3: My reaction is complete, but the product has oiled out instead of crystallizing upon cooling or solvent removal. What are my options for purification?

Answer:

"Oiling out" is common for nitroaromatic compounds, which can have melting points lower than ambient temperature or form eutectic mixtures with impurities.[3] Purification requires shifting from simple crystallization to other techniques.

Troubleshooting Workflow:

  • Trituration: This is the first and simplest technique to try. Add a solvent in which your product is sparingly soluble but the impurities are highly soluble (e.g., a mixture of hexane/ether or cold ethanol). Stir or sonicate the oily mixture. The goal is to dissolve the impurities, leaving the product to solidify. Collect the resulting solid by filtration.

  • Recrystallization from a Mixed-Solvent System: If trituration fails, a controlled recrystallization is necessary. The key is finding a solvent pair: one solvent in which your compound is highly soluble ("soluble solvent," e.g., EtOAc, acetone, or DCM) and another in which it is poorly soluble ("anti-solvent," e.g., hexane, heptane, or water).[3]

    • Detailed Protocol is provided in Section 3.

  • Flash Column Chromatography: If crystallization is not viable, chromatography is the definitive method for purification. Given the polar nature of the molecule, normal-phase silica gel chromatography is a good starting point.[4][5]

    • A recommended protocol is available in Section 3.

Question 4: I've performed a nucleophilic aromatic substitution (SNAr) on the fluorine atom. What is the most efficient workup to remove the inorganic base (e.g., K₂CO₃) and the polar nucleophile?

Answer:

SNAr reactions are common for this substrate and typically run in polar solvents with an inorganic base.[6] The workup is critical for obtaining a clean product.

Optimized SNAr Workup Flow:

  • Quench and Filter (Optional): Cool the reaction mixture and pour it into ice-water. This will dissolve the inorganic salts. If a significant amount of solid (product or starting material) precipitates, it can be filtered, but this risks losing product in the filtrate. A full extractive workup is generally more reliable.

  • Dilute and Extract: Dilute the quenched reaction mixture with a suitable organic solvent (e.g., Ethyl Acetate) and transfer to a separatory funnel.

  • Aqueous Washes:

    • Wash with water to remove the bulk of the polar solvent (e.g., DMF).

    • Wash with a dilute acid (e.g., 1M HCl or saturated NH₄Cl) to neutralize and remove any remaining inorganic base and potentially protonate and extract excess amine nucleophiles.

    • Wash with brine to break any emulsions and begin the drying process.

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product for further purification.

Frequently Asked Questions (FAQs)

  • Q: What are the primary safety concerns when working with (4-Chloro-2-fluoro-5-nitrophenyl)methanol?

    • A: Nitroaromatic compounds should be handled with care as they can be toxic and are often skin and eye irritants.[7][8] Always use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood. Avoid dust formation when handling the solid material. For detailed information, always consult the Safety Data Sheet (SDS).[7][9]

  • Q: Which chromatographic technique is better for purifying derivatives of this compound: normal-phase or reversed-phase?

    • A: The choice depends on the final product's polarity. For most derivatives where the polar -CH2OH and -NO2 groups are retained, normal-phase flash chromatography on silica gel is an excellent starting point.[3] A gradient elution from a non-polar solvent system (e.g., Hexane/Ethyl Acetate) is typically effective. If the product is highly polar or water-soluble, Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography (e.g., on a C18 column with a water/acetonitrile or water/methanol mobile phase) may be more suitable.[10]

  • Q: Is (4-Chloro-2-fluoro-5-nitrophenyl)methanol stable to acidic or basic workup conditions?

    • A: The compound is generally stable to mildly acidic and basic conditions commonly used in workups (e.g., dilute HCl, NaHCO₃, or K₂CO₃ washes). However, prolonged exposure to strong bases or high temperatures should be avoided. Benzylic alcohols can be sensitive, and strong bases could potentially deprotonate the alcohol, leading to side reactions. Similarly, highly acidic conditions could promote side reactions on the aromatic ring.[11]

Data & Visualization

Table 1: Properties of Common Solvents for Extraction & Purification
SolventFormulaBoiling Point (°C)Density (g/mL)Polarity IndexWater MiscibilityUse Case
n-HexaneC₆H₁₄690.6550.1ImmiscibleAnti-solvent for crystallization; non-polar mobile phase
TolueneC₇H₈1110.8672.4ImmiscibleAzeotropic removal of water/DMF; reaction solvent
Dichloromethane (DCM)CH₂Cl₂401.3263.1ImmiscibleGood for extracting moderately polar compounds
Diethyl EtherC₄H₁₀O350.7132.8Slightly SolubleGeneral extraction; highly volatile
Ethyl Acetate (EtOAc)C₄H₈O₂770.8944.4Slightly SolubleStandard, versatile extraction solvent
2-Methyl-THFC₅H₁₀O800.8544.0Slightly SolubleGreener alternative to DCM/THF; good for extractions
Acetonitrile (MeCN)C₂H₃N820.7865.8MiscibleReversed-phase HPLC mobile phase
Ethanol (EtOH)C₂H₆O780.7894.3MiscibleRecrystallization solvent
Methanol (MeOH)CH₄O650.7925.1MiscibleRecrystallization solvent; reversed-phase HPLC mobile phase
Dimethylformamide (DMF)C₃H₇NO1530.9446.4MisciblePolar reaction solvent; must be removed by washing

Data compiled from various sources, including MilliporeSigma and the University of Minnesota.[2][12]

Diagrams and Workflows

Workup_Decision_Tree start Reaction Complete quench Quench Reaction (e.g., with water or NH4Cl) start->quench polar_solvent High-boiling polar solvent used (DMF, DMSO)? quench->polar_solvent wash Extensive Aqueous Washes (Water/Brine) polar_solvent->wash Yes extract Perform Liquid-Liquid Extraction polar_solvent->extract No wash->extract crude_form Crude Product Form? extract->crude_form solid Solid crude_form->solid Solid oil Oil / Gummy Solid crude_form->oil Oil crystallize Recrystallize or Triturate solid->crystallize chromatography Purify by Column Chromatography oil->chromatography final_product Pure Product crystallize->final_product chromatography->final_product

Caption: Decision tree for selecting an appropriate workup procedure.

SNAr_Workup_Flow cluster_0 Reaction & Extraction start SNAr Reaction Mixture (in DMF/DMSO with K2CO3) quench Quench (Pour into ice-water) start->quench extract Extract (e.g., Ethyl Acetate) quench->extract wash_acid Wash (1M HCl or Sat. NH4Cl) extract->wash_acid wash_brine Wash (Brine) wash_acid->wash_brine dry Dry (Na2SO4 or MgSO4) wash_brine->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate purify Purify (Crystallization or Chromatography) concentrate->purify end Pure Product purify->end

Caption: Standardized workflow for a typical SNAr reaction workup.

Detailed Experimental Protocols

Protocol 1: Recrystallization from a Dichloromethane/Hexane System

This protocol is ideal for purifying a product that has oiled out or is contaminated with closely related impurities.

  • Dissolution: Place the crude oily or solid product in an Erlenmeyer flask. Add a minimal amount of Dichloromethane (DCM) with gentle warming (do not boil) and stirring until the product is fully dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, warm flask.

  • Induce Crystallization: While stirring the warm DCM solution, slowly add n-Hexane dropwise. The solution will become cloudy at the point of addition. Continue adding hexane until the cloudiness faintly persists. If too much hexane is added, add a few drops of DCM to redissolve the precipitate.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for 30-60 minutes.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold hexane to remove any residual soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) or in a desiccator until a constant weight is achieved.

Protocol 2: Normal-Phase Flash Column Chromatography

This is the go-to method for separating complex mixtures or purifying non-crystalline products.

  • Stationary Phase Preparation: Prepare a silica gel slurry in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Pack the column evenly, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal volume of the reaction solvent or DCM. If the product is not very soluble, pre-adsorb it onto a small amount of silica gel. To do this, dissolve the product in a volatile solvent (like DCM), add silica gel, and evaporate the solvent completely to get a dry, free-flowing powder. Carefully load this powder onto the top of the packed column.

  • Elution: Begin eluting the column with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., Ethyl Acetate). This gradient elution will separate compounds based on their polarity.[4]

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using Thin Layer Chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.

References

  • Technical Support Center: Purification of Halogenated Nitrobenzene Intermediates. Benchchem.
  • Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Environmental Science and Pollution Research.
  • Process for the purification of mononitro aromatic compounds. Google Patents.
  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development. Available at: [Link]

  • Proposal for the crystallization mechanism of para‐chloro‐substituted benzyl alcohol. ResearchGate. Available at: [Link]

  • Chromatographic Separation on Silica of Polar Aromatic Compounds. Taylor & Francis Online. Available at: [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. Available at: [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available at: [Link]

  • How can I purify two different-substituted aromatic compounds? ResearchGate. Available at: [Link]

  • Exploring Sustainable Remediation Options: The Mycodegradation of Halogenated Nitroaromatic Compounds by Caldariomyces fumago. MDPI. Available at: [Link]

  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. ACS Publications. Available at: [Link]

  • Why is Benzyl Alcohol not a good solvent for the crystallization of fluorenol. Reddit. Available at: [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. Available at: [Link]

  • Workup Tricks: Reagents. University of Rochester. Available at: [Link]

  • Analytical methods for identifying impurities in 2-Fluoro-5-nitrobenzene-1,4-diamine reactions. Benchchem.
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  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC. Available at: [Link]

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  • Stability studies of the metabolites of nitrofuran antibiotics during storage and cooking. PubMed. Available at: [Link]

  • Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. Benchchem.
  • Screening and Confirmation of Four Nitrofuran Metabolites by Liquid Chromatography-Tandem Mass Spectrometry. Food Safety and Inspection Service. Available at: [Link]

  • (2-Fluoro-5-nitrophenyl)methanol. PubChem. Available at: [Link]

  • A Single Pot Process For The Preparation Of 2 Chloro 4 Fluoro 5 Nitrobenzoate Derivatives.
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  • What are the common contaminants or impurities observed in methanol fuel during its industrial synthesis? ResearchGate. Available at: [Link]

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  • Benzyl Alcohol Valorization via the In Situ Production of Reactive Oxygen Species. ACS Publications. Available at: [Link]

Sources

Troubleshooting

Preventing decomposition of (4-Chloro-2-fluoro-5-nitrophenyl)methanol during storage

Technical Support Center: (4-Chloro-2-fluoro-5-nitrophenyl)methanol A Guide to Ensuring Compound Stability During Storage and Handling Welcome to the technical support center for (4-Chloro-2-fluoro-5-nitrophenyl)methanol...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (4-Chloro-2-fluoro-5-nitrophenyl)methanol

A Guide to Ensuring Compound Stability During Storage and Handling

Welcome to the technical support center for (4-Chloro-2-fluoro-5-nitrophenyl)methanol. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice and best practices to prevent the decomposition of this valuable research compound. We understand that maintaining the integrity of your reagents is critical for reproducible and reliable experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered by researchers during the storage and use of (4-Chloro-2-fluoro-5-nitrophenyl)methanol.

Q1: I've noticed a yellow or brownish discoloration in my solid sample over time. What does this indicate?

A: A change in color from its initial appearance often signifies chemical decomposition. For a nitroaromatic compound like this one, discoloration can be a visual indicator of several potential degradation pathways. The most likely culprits are oxidation of the benzylic alcohol to the corresponding benzaldehyde or benzoic acid, or reactions involving the nitro group.[1][2] Light exposure can also induce photochemical reactions leading to colored byproducts.[3][4][5] We recommend immediate analytical testing (e.g., LC-MS, NMR) to identify the impurities and assess the purity of the remaining material.

Q2: My latest experimental results are inconsistent. Could decomposition of my starting material be the cause?

A: Absolutely. The introduction of even minor impurities from decomposition can have significant downstream effects, altering reaction kinetics, leading to unexpected side products, or inhibiting a reaction altogether. If you suspect decomposition, you should re-qualify your stock of (4-Chloro-2-fluoro-5-nitrophenyl)methanol before proceeding with further experiments.

Q3: What are the primary chemical groups on this molecule that are susceptible to degradation?

A: The structure of (4-Chloro-2-fluoro-5-nitrophenyl)methanol contains three key areas of potential instability:

  • Benzylic Alcohol (-CH₂OH): This is the most probable site of degradation. Benzylic alcohols are susceptible to oxidation, which converts the alcohol first to an aldehyde and potentially further to a carboxylic acid.[6][7][8][9] This process can be accelerated by exposure to atmospheric oxygen, heat, and trace metal contaminants.

  • Nitroaromatic System (-NO₂): The nitro group makes the molecule susceptible to reduction, which can lead to various amino derivatives.[10][11] Furthermore, nitroaromatic compounds are often photosensitive and can undergo complex photochemical reactions upon exposure to UV or even ambient light.[5][12][13][14]

  • Halogenated Aromatic Ring (Chloro- and Fluoro-): While generally stable, the aromatic C-Cl and C-F bonds can be susceptible to nucleophilic aromatic substitution under specific conditions (e.g., presence of strong bases), though this is less common under typical storage conditions.[15][16]

Q4: I need to prepare a stock solution in a solvent. What are your recommendations to ensure its stability?

A: For short-term use, prepare solutions fresh. If a stock solution must be stored, use a high-purity, dry, aprotic solvent (e.g., anhydrous acetonitrile or THF). After preparation, immediately flush the headspace of the vial with an inert gas like argon or nitrogen before sealing tightly. Store the solution at low temperatures (see storage table below) and protected from light. Avoid chlorinated solvents, as they can degrade to form acidic impurities.

Understanding the Decomposition Pathways

To effectively prevent degradation, it is crucial to understand the chemical reactions that can occur. The primary decomposition routes for (4-Chloro-2-fluoro-5-nitrophenyl)methanol are illustrated below.

cluster_main Potential Decomposition Pathways A (4-Chloro-2-fluoro-5-nitrophenyl)methanol (Starting Material) B Oxidation A->B O₂ / Heat Trace Metals C Photodecomposition / Reduction A->C Light (hν) Reducing Agents D (4-Chloro-2-fluoro-5-nitrophenyl)benzaldehyde B->D E (4-Chloro-2-fluoro-5-aminophenyl)methanol and other reduced species C->E F (4-Chloro-2-fluoro-5-nitrophenyl)benzoic acid D->F Further Oxidation

Caption: Primary degradation routes for the target compound.

Recommended Storage and Handling Protocol

Adherence to a strict storage and handling protocol is the most effective way to ensure the long-term stability of (4-Chloro-2-fluoro-5-nitrophenyl)methanol.

Core Principles of Storage

The stability of this compound is compromised by four main factors: Temperature, Light, Atmosphere (Oxygen & Humidity), and Contaminants. [17][18][19][20][21] The ideal storage strategy minimizes exposure to all four.

Data Summary: Recommended Storage Conditions
ConditionLong-Term Storage (> 1 month)Short-Term Storage (< 1 month)In-Use (On the Bench)
Temperature -20°C (Freezer)2-8°C (Refrigerator)Room Temperature (Minimize Time)
Atmosphere Inert Gas (Argon/Nitrogen)Inert Gas (Argon/Nitrogen)N/A
Light Amber Vial / In the DarkAmber Vial / In the DarkProtect from Direct Light
Container Tightly Sealed Glass Vial (PTFE-lined cap)Tightly Sealed Glass Vial (PTFE-lined cap)Keep Container Closed When Not in Use
Step-by-Step Storage Workflow

The following workflow should be adopted immediately upon receiving a new shipment of the compound.

A Receive Compound B Inspect Container Seal and Compound Appearance A->B C Is this for immediate use? B->C D Aliquot into smaller, single-use vials C->D No I Proceed with experiment. Minimize bench time. C->I Yes E Flush headspace with inert gas (Ar or N₂) D->E F Seal tightly with PTFE-lined cap E->F G Wrap in foil or use amber vial F->G H Store at -20°C in a designated, clearly labeled location G->H

Caption: Workflow for proper receipt and storage.

Detailed Protocol Steps:
  • Initial Inspection: Upon receipt, visually inspect the container for an intact seal and note the compound's initial color and appearance.

  • Aliquotting: To prevent degradation of the entire stock from repeated freeze-thaw cycles and atmospheric exposure, it is critical to aliquot the material. Divide the bulk sample into smaller, single-experiment quantities in appropriate vials (e.g., 2 mL amber glass vials with PTFE-lined screw caps).

  • Inert Atmosphere: Before sealing each aliquot, gently flush the vial's headspace with a stream of dry inert gas (argon or nitrogen) for 15-30 seconds. This displaces oxygen and moisture, two key contributors to degradation.[22]

  • Secure Sealing: Tightly seal the vial with a chemically resistant cap, preferably one with a PTFE liner, to ensure an airtight closure.

  • Light Protection: Store the aliquots in their original amber vial or wrap clear vials in aluminum foil to protect the photosensitive nitroaromatic group from light.[17][23]

  • Temperature Control: For long-term storage, place the sealed and protected aliquots in a freezer at -20°C. For short-term use, a refrigerator (2-8°C) is acceptable.[24][25]

  • Documentation: Maintain a clear log of when the compound was received, aliquotted, and the dates vials are opened. A well-kept inventory is a cornerstone of good laboratory practice.[17]

References

  • Stolz, A. (2001). Degradation of nitroaromatic compounds by microorganisms. PubMed. Available at: [Link]

  • The Synergist. (n.d.). Best Practices for Proper Chemical Storage. Available at: [Link]

  • University of Wisconsin–Madison. (n.d.). Chemical Storage - Environment, Health & Safety. Available at: [Link]

  • DENIOS. (n.d.). Chemical Storage Principles & Best Practices. Available at: [Link]

  • U.S. Chemical Storage. (2025, November 17). The Top 10 Best Practices For Proper Chemical Storage. Available at: [Link]

  • Moravek. (2023, October 23). A Beginner's Guide to Chemical Storage Best Practices. Available at: [Link]

  • SPIE Digital Library. (2022, October 28). Photostability of luminophores sensitive to vapors of nitroaromatic compounds in a porous silicon microcavity. Available at: [Link]

  • MDPI. (2024, March 20). Biological Treatment of Nitroaromatics in Wastewater. Available at: [Link]

  • Slideshare. (n.d.). BIOREMEDIATION - Degradation of nitro aromatic compounds | PPTX. Available at: [Link]

  • Spain, J. C. (Ed.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
  • DTIC. (n.d.). WL-TR-93-7058 Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. Available at: [Link]

  • Sanghani, P. C., & L. S. W. (1999). Allylic or benzylic stabilization is essential for catalysis by bacterial benzyl alcohol dehydrogenases. PubMed. Available at: [Link]

  • Wan, P., & Yates, K. (1986). Photoredox chemistry of nitrobenzyl alcohols in aqueous solution. Acid and base catalysis of reaction. Canadian Journal of Chemistry, 64(11), 2076-2084.
  • Samiraschem. (2024, December 14). Benzyl alcohol structure. Available at: [Link]

  • Chemistry LibreTexts. (2024, March 17). 10.4: Stability of the Allyl Radical - Resonance Revisited. Available at: [Link]

  • Chemistry Skills. (2025, October 10). Order of reactivity of alcohols (Allyl, benzyl, primary, secondary and tertiary) with HX. Available at: [Link]

  • Legrini, O., Oliveros, E., & Braun, A. M. (1993). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. PubMed. Available at: [Link]

  • Chemmunity. (2025, November 5). Cheat Sheet: Carbocation Stability of Alcohols #organicchemistrynotes. YouTube. Available at: [Link]

  • SciSpace. (n.d.). Photostability and Photostabilization of Drugs and Drug Products. Available at: [Link]

  • ResearchGate. (2025, August 9). Acid-Catalyzed Decomposition of the Benzyl Nitrite Intermediate in HNO3-Mediated Aerobic Oxidation of Benzyl Alcohol. Available at: [Link]

  • RSC Publishing. (n.d.). Excited state dynamics and photochemistry of nitroaromatic compounds. Available at: [Link]

  • Legrini, O., Oliveros, E., & Braun, A. M. (1995). Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. PubMed. Available at: [Link]

  • ACS Publications. (2026, January 30). Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent Bruton's Tyrosine Kinase Inhibitor. Available at: [Link]

  • NOP - Sustainability in the organic chemistry lab course. (n.d.). Metabolism. Available at: [Link]

  • Markies, B. A., & W. M. (2011, March 11). Selective Oxidation of Benzylic and Allylic Alcohols Using Mn(OAc)3/Catalytic 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Aromatic hydroxylation of fluorophenols providing possible pathways for... Available at: [Link]

  • ACS Publications. (2020, February 11). Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. Available at: [Link]

  • Green Chemistry (RSC Publishing). (2002, March 20). Selective catalytic oxidation of benzyl alcohol and alkylbenzenes in ionic liquids. Available at: [Link]

  • MDPI. (2014, April 15). Inhibition of a Gold-Based Catalyst in Benzyl Alcohol Oxidation: Understanding and Remediation. Available at: [Link]

  • ACS Publications. (2024, December 18). Benzyl Alcohol Valorization via the In Situ Production of Reactive Oxygen Species. Available at: [Link]

  • ResearchGate. (2025, August 7). Synthesis of 4-Substituted 3-Nitrophenyl Carbonyl Compounds from Benzyl Alcohols. Available at: [Link]

  • Methanex. (n.d.). Safety data sheets. Available at: [Link]

  • SciSpace. (n.d.). Reactions of aromatic fluorocarbons with hydrogen. Available at: [Link]

  • MDPI. (2018, February 23). Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. Available at: [Link]

  • ACS Publications. (2014, July 23). PhenoFluor: Practical Synthesis, New Formulation, and Deoxyfluorination of Heteroaromatics | Organic Process Research & Development. Available at: [Link]

  • NIH. (2021, October 9). Enzymatic synthesis of fluorinated compounds. PMC. Available at: [Link]

  • Purosolv. (2025, April 11). Proper Storage of Pharma-Grade Methanol: Best Practices. Available at: [Link]

  • Wilhelm Imaging Research. (n.d.). The Allowable Temperature and Relative Humidity Range for the Safe Use and Storage of Photographic Materials. Available at: [Link]

  • Bansal, A. K., & T. D. (2010, March 15). Influence of microenvironment pH, humidity, and temperature on the stability of polymorphic and amorphous forms of clopidogrel bisulfate. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Fluorinated Aromatic Compounds. Available at: [Link]

  • ResearchGate. (2025, August 6). (PDF) Influence of Microenvironment pH, Humidity, and Temperature on the Stability of Polymorphic and Amorphous Forms of Clopidogrel Bisulfate. Available at: [Link]

  • CNR-IRIS. (n.d.). Influence of Temperature, Pressure and Humidity on the Stabilities and Transitions Kinetics of the Various Polymorphs of FAPbI3. Available at: [Link]

Sources

Optimization

Challenges in the scale-up synthesis of (4-Chloro-2-fluoro-5-nitrophenyl)methanol

Welcome to the technical support center for the synthesis of (4-Chloro-2-fluoro-5-nitrophenyl)methanol. This guide is designed for researchers, chemists, and drug development professionals who are navigating the challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (4-Chloro-2-fluoro-5-nitrophenyl)methanol. This guide is designed for researchers, chemists, and drug development professionals who are navigating the challenges of scaling this synthesis from the bench to pilot scale. We will move beyond simple protocols to explore the causality behind common issues, providing robust, field-tested solutions to ensure the integrity and success of your experimental work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of (4-Chloro-2-fluoro-5-nitrophenyl)methanol.

Q1: What is the primary industrial-scale synthetic route for (4-Chloro-2-fluoro-5-nitrophenyl)methanol?

The most common and scalable method is the selective reduction of the corresponding aldehyde, 4-chloro-2-fluoro-5-nitrobenzaldehyde. This precursor is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] The reduction of the aldehyde functional group to a primary alcohol is a well-established transformation, but the presence of other reducible (nitro) and reactive (halogen) groups on the aromatic ring demands careful selection of reagents and conditions to ensure high selectivity and yield.

Q2: Which reducing agent is recommended for the conversion of 4-chloro-2-fluoro-5-nitrobenzaldehyde to the corresponding methanol?

Sodium borohydride (NaBH₄) is the reagent of choice for this transformation, particularly on a large scale.

  • Expertise & Experience: While more powerful reducing agents like Lithium aluminum hydride (LiAlH₄) would also be effective, NaBH₄ offers a superior safety profile, lower cost, and greater functional group tolerance. It readily reduces aldehydes while typically leaving the nitro group and aryl halides untouched under controlled conditions. The use of protic solvents like methanol or ethanol is also feasible with NaBH₄, which simplifies the process compared to the strictly anhydrous conditions required for LiAlH₄.

Comparative Overview of Reducing Agents

ReagentAdvantagesDisadvantagesKey Considerations
Sodium Borohydride (NaBH₄) Highly selective for aldehydes/ketones; Stable in air; Usable in protic solvents (MeOH, EtOH); Safer to handle; Lower cost.Less reactive than LiAlH₄; May require longer reaction times or mild heating.Recommended for scale-up. The reaction is typically performed at low temperatures (0-5°C) to minimize side reactions.
Lithium Aluminum Hydride (LiAlH₄) Highly reactive and efficient.Reacts violently with water and protic solvents; Reduces a wider range of functional groups, including the nitro group, leading to undesired byproducts; Requires strictly anhydrous conditions and specialized handling.Not recommended for this specific transformation due to low selectivity and significant safety/handling challenges on scale.

Q3: What are the critical safety considerations when handling these compounds?

Working with nitrated aromatic compounds requires stringent safety protocols.

  • Trustworthiness: Nitro-aromatic compounds are often energetic and can be sensitive to shock, heat, or friction, especially in a dry state.[2] Always consult the Material Safety Data Sheet (MSDS) before starting work.[1]

  • The reduction reaction can be exothermic. Slow, controlled addition of the reducing agent is crucial, especially during scale-up, to manage the reaction temperature and prevent runaways.

  • Adequate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. All operations should be conducted in a well-ventilated fume hood.

Section 2: Troubleshooting Guide for Scale-Up Synthesis

This guide uses a question-and-answer format to directly address common issues encountered during the synthesis.

Workflow: Synthesis of (4-Chloro-2-fluoro-5-nitrophenyl)methanol

cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Isolation cluster_purification Purification A 4-Chloro-2-fluoro- 5-nitrobenzaldehyde D Dissolve Aldehyde in Solvent A->D B Sodium Borohydride (NaBH4) F Slowly Add NaBH4 B->F C Solvent (Methanol/Ethanol) C->D E Cool to 0-5 °C D->E E->F G Monitor by TLC/HPLC F->G H Quench with Aqueous Acid (e.g., HCl) G->H I Extract with Organic Solvent H->I J Wash, Dry, Concentrate I->J K Recrystallization or Column Chromatography J->K L Final Product: (4-Chloro-2-fluoro-5-nitrophenyl)methanol K->L

Caption: General workflow for the reduction of the benzaldehyde to the target methanol.

Q4: My reaction yield is consistently low. What are the probable causes and how can I fix this?

Low yield is one of the most common scale-up challenges, often stemming from a combination of factors.

Troubleshooting Low Yield

Possible CauseRecommended Solution & Scientific Rationale
Incomplete Reaction Solution: Monitor the reaction progress meticulously using TLC or HPLC until the starting aldehyde is fully consumed. Rationale: On a larger scale, mixing may be less efficient, and heat transfer can be slower.[3] Assuming completion based on small-scale run times can lead to premature quenching and low conversion.
Degradation of Product Solution: Maintain a low temperature (0-5°C) during the addition of NaBH₄ and throughout the reaction. Ensure the quenching step with acid is also performed at a low temperature. Rationale: The product, a benzylic alcohol, can be susceptible to side reactions like ether formation, especially if the reaction temperature rises. Nitro compounds can also be unstable under certain conditions.[2]
Sub-optimal Stoichiometry Solution: Use a slight excess of NaBH₄ (e.g., 1.1-1.5 equivalents). Rationale: While a 1:1 molar ratio is theoretically sufficient for the aldehyde reduction, a slight excess ensures the reaction goes to completion by compensating for any reagent decomposition due to trace moisture in the solvents or reactants.
Mechanical Loss During Workup Solution: Optimize the extraction and filtration steps. Ensure the pH after quenching is appropriate to keep the product in the organic phase. Perform multiple extractions with a suitable solvent (e.g., Ethyl Acetate, Dichloromethane) to ensure complete recovery.
Troubleshooting Workflow: Diagnosing Low Yield

Start Low Yield Observed Check_Completion Is the reaction going to completion? (Check TLC/HPLC) Start->Check_Completion Check_Purity Is the crude product showing significant impurities? Check_Completion->Check_Purity Yes Sol_Monitor Increase reaction time. Ensure adequate mixing. Verify reagent quality. Check_Completion->Sol_Monitor No Sol_Workup Optimize extraction pH. Perform multiple extractions. Minimize transfers. Check_Purity->Sol_Workup No Sol_SideReaction Investigate impurity identity (MS/NMR). Adjust stoichiometry. Ensure anhydrous conditions if needed. Check_Purity->Sol_SideReaction Yes End_Yield Yield Improved Sol_Monitor->End_Yield Sol_Temp Strictly control temperature during addition and reaction. Use a jacketed reactor. Sol_Temp->End_Yield Sol_Workup->End_Yield Sol_SideReaction->Sol_Temp

Caption: A decision tree for systematically troubleshooting low reaction yields.

Q5: My final product is impure. What are the likely byproducts and how can I remove them?

Impurity profiling is critical for any pharmaceutical intermediate. The most common impurities in this synthesis are unreacted starting material and a specific diether byproduct.

  • Unreacted Starting Material (4-chloro-2-fluoro-5-nitrobenzaldehyde):

    • Cause: Insufficient reducing agent or incomplete reaction.

    • Solution: As discussed in Q4, ensure the reaction goes to completion using analytical monitoring and a slight excess of NaBH₄.

    • Removal: This impurity can often be removed via column chromatography or careful recrystallization, as its polarity is significantly different from the product alcohol.

  • Bis(4-chloro-2-fluoro-5-nitrophenyl)methyl ether:

    • Cause: This is a key scale-up challenge. It can form under acidic conditions during workup, where two molecules of the product alcohol condense with the loss of water. Elevated temperatures during workup or distillation will accelerate this side reaction.

    • Solution:

      • Neutralize Carefully: After the initial acidic quench to destroy excess NaBH₄, carefully neutralize the mixture with a mild base (e.g., sodium bicarbonate solution) before solvent removal.

      • Avoid High Temperatures: Concentrate the product in vacuo at low temperatures (<40°C). Avoid distillations if possible.

      • Purification: Column chromatography is the most effective method for removing this high-molecular-weight, non-polar impurity.

Q6: The reaction seems to stall before all the starting material is consumed. Why is this happening?

A stalling reaction is often due to reagent deactivation or poor solubility.

  • Expertise & Experience: The most common culprit is the quality of the sodium borohydride. NaBH₄ can slowly decompose upon exposure to atmospheric moisture.

    • Solution: Always use a fresh bottle of NaBH₄ or a bottle that has been properly stored in a desiccator. For large-scale work, it is advisable to titrate the reagent to determine its active content before use.

  • Solubility: At a larger scale, ensuring all the starting aldehyde is fully dissolved before adding the reducing agent is critical. If the aldehyde is only partially dissolved, the reaction will appear to stall as the solid-phase starting material reacts much more slowly.

    • Solution: Ensure complete dissolution, even if it requires a slight increase in the solvent volume or gentle warming (before cooling back down to 0°C for the NaBH₄ addition). Suitable solvents include methanol, ethanol, or a THF/methanol mixture.[4]

Section 3: Recommended Experimental Protocol

This protocol is a starting point and should be optimized for your specific equipment and scale.

1. Reaction Setup:

  • Charge a suitably sized reactor, equipped with an overhead stirrer, thermometer, and addition funnel, with 4-chloro-2-fluoro-5-nitrobenzaldehyde (1.0 eq).

  • Add methanol (approx. 10-15 mL per gram of aldehyde) and stir until all solids are completely dissolved.

  • Cool the solution to 0-5°C using an ice bath or a chiller.

2. Reduction:

  • In a separate flask, prepare a solution or a stable suspension of sodium borohydride (1.2 eq) in a small amount of the reaction solvent.

  • Slowly add the NaBH₄ solution/suspension to the cooled aldehyde solution via the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 5°C.

  • Once the addition is complete, allow the mixture to stir at 0-5°C for an additional 1-2 hours.

3. Reaction Monitoring:

  • Withdraw a small aliquot, quench it carefully with a few drops of dilute HCl, and extract with ethyl acetate.

  • Analyze the organic layer by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) to confirm the complete disappearance of the starting material.

4. Workup and Isolation:

  • Once complete, slowly and carefully quench the reaction by adding 1M HCl dropwise while maintaining the temperature below 10°C, until the pH is ~2-3 and gas evolution ceases.

  • Add water to dissolve the inorganic salts.

  • Extract the product into ethyl acetate (3x volumes).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure at a temperature below 40°C to yield the crude product.

5. Purification:

  • The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) or by silica gel column chromatography for higher purity.

References

  • Google Patents. (n.d.). US4456772A - Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes.
  • IUPAC. (1986). RECOMMENDED METHODS FOR THE PURIFICATION OF SOLVENTS AND TESTS FOR IMPURITIES METHANOL and ETHANOL. Pure and Applied Chemistry. [Link]

  • MySkinRecipes. (n.d.). 4-Chloro-2-fluoro-5-nitrobenzaldehyde. Retrieved February 14, 2024, from [Link]

  • Google Patents. (n.d.). CN111848406A - A kind of preparation method of 2-chloro-4-fluoro-5-nitrobenzaldehyde.
  • Gorgan, F. E., et al. (2021). Nanomaterials Synthesis through Microfluidic Methods: An Updated Overview. MDPI. [Link]

  • Hudeček, O., et al. (2012). (4-Nitrophenyl)methanol. Acta Crystallographica Section E, 68(Pt 8), o2438. [Link]

Sources

Troubleshooting

Improving the regioselectivity of reactions on the (4-Chloro-2-fluoro-5-nitrophenyl)methanol ring

This guide is structured as a Tier-2/Tier-3 Technical Support resource. It assumes the user is already familiar with basic organic synthesis but requires specific insight into the reactivity profiles of poly-halogenated...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier-2/Tier-3 Technical Support resource. It assumes the user is already familiar with basic organic synthesis but requires specific insight into the reactivity profiles of poly-halogenated nitrobenzenes.

Reference ID: TSC-REGIO-2F4Cl5NO2 Applicable Scaffolds: (4-Chloro-2-fluoro-5-nitrophenyl)methanol and related 2,4-dihalo-5-nitrobenzyl derivatives. Primary Audience: Medicinal Chemists, Process Chemists.

Executive Summary

The (4-Chloro-2-fluoro-5-nitrophenyl)methanol scaffold is a critical intermediate, often employed in the synthesis of EGFR and ALK kinase inhibitors. Its utility relies on the differential reactivity of the halogen substituents.[1]

The core technical challenge lies in the regioselectivity of Nucleophilic Aromatic Substitution (


) . The molecule presents two potential electrophilic sites activated by the nitro group:[1]
  • C2-Fluorine: Para to the nitro group.

  • C4-Chlorine: Ortho to the nitro group.

While the Nitro group activates both positions, the C2-Fluorine is the kinetic product due to the high electronegativity of fluorine stabilizing the Meisenheimer complex (the "Element Effect"). However, process deviations (temperature spikes, solvent choice) can erode this selectivity, leading to inseparable regio-isomeric impurities.

Module 1: Regioselectivity (The F vs. Cl Battle)

The Mechanistic Landscape

In


 reactions with amines or alkoxides, the rate-determining step is usually the nucleophilic attack. Fluorine, being highly electronegative, lowers the energy of the transition state (Meisenheimer complex) significantly more than chlorine, despite chlorine being a better leaving group in 

/

contexts.
  • Target Reaction: Displacement of C2-F.

  • Common Side Reaction: Displacement of C4-Cl (typically observed at >5% at elevated temperatures).

Troubleshooting Guide: Protocols

Q1: I am observing ~10% of the wrong regioisomer (Cl-displacement) by LCMS. How do I suppress this?

Diagnosis: You have likely exceeded the thermal threshold where the kinetic preference for Fluorine is eroded by thermodynamic factors, or you are using a solvent that overly stabilizes the "ortho" attack.

Corrective Protocol:

  • Temperature Control: Maintain reaction temperature below 60°C . The activation energy (

    
    ) for Cl-displacement is higher. Operating at reflux in high-boiling solvents (DMSO/DMF) often triggers C4-attack.
    
  • Base Selection: Switch to a non-nucleophilic base (e.g., DIPEA or

    
    ) rather than strong alkoxides, which are less discriminating.
    
  • Solvent Switch: If using DMF/DMSO (polar aprotic), the reaction rates are accelerated for both positions. Switching to THF or Acetonitrile (lower boiling, moderately polar) can widen the selectivity window, though the reaction time will increase.

Q2: My nucleophile is not reacting with the Fluorine at C2. The starting material is stalled.

Diagnosis: The benzyl alcohol moiety at C1 may be forming an internal hydrogen bond with the C2-Fluorine or the incoming nucleophile, or the nucleophile is too bulky.

Corrective Protocol:

  • Silylation: Transiently protect the alcohol (e.g., TMSCl or TBSCl). The free hydroxyl group can act as a hydrogen-bond donor, deactivating the nucleophile or stabilizing the ground state of the C2-F bond.

  • Lewis Acid Catalysis: Add 10 mol% Yb(OTf)3 or Sc(OTf)3 . These coordinate to the nitro group, increasing the electrophilicity of the ring without requiring harsh thermal forcing.

Visualization: Reactivity Pathways

The following diagram illustrates the kinetic competition and the "Danger Zone" for side reactions.

SNAr_Selectivity cluster_mech Mechanism Insight SM (4-Chloro-2-fluoro-5-nitrophenyl)methanol (Starting Material) Path_F Path A: C2-F Displacement (Kinetic Product) SM->Path_F T < 60°C High Selectivity Path_Cl Path B: C4-Cl Displacement (Impurity) SM->Path_Cl T > 80°C Ortho-Activation Prod_Major Desired Aniline/Ether (Retains Cl) Path_F->Prod_Major Meisenheimer Meisenheimer Complex (Stabilized by F) Path_F->Meisenheimer Prod_Minor Regio-Isomer (Retains F) Path_Cl->Prod_Minor

Caption: Kinetic competition between C2 (Para-activated) and C4 (Ortho-activated) positions. Path A is favored by the "Element Effect" of Fluorine.

Module 2: Nitro Reduction (Preserving the Chlorine)

The Chemoselectivity Challenge

Reducing the nitro group (-NO2) to an aniline (-NH2) is a standard step. However, the presence of Chlorine on the aromatic ring makes this hazardous. Standard Catalytic Hydrogenation (


, Pd/C) will frequently cause hydrodechlorination  (cleaving the C-Cl bond), yielding the des-chloro impurity.
Troubleshooting Guide: Reduction Protocols

Q3: I used H2/Pd-C and lost my Chlorine atom. How do I fix this?

Diagnosis: Palladium is an excellent catalyst for oxidative addition into Aryl-Cl bonds. You must avoid standard Pd/C.

Corrective Protocol (Option A - Best for Scale): Iron/Ammonium Chloride (Bechamp Reduction) This is the most robust method for preserving halogens.

  • Reagents: Iron powder (3-5 eq),

    
     (5 eq).
    
  • Solvent: Ethanol/Water (3:1).

  • Temp: 70°C.

  • Mechanism: Single Electron Transfer (SET) mechanism that does not interact with the Aryl-Cl bond.

Corrective Protocol (Option B - Cleanest Workup): Sulfided Platinum

  • Catalyst: Pt(S)/C (Sulfided Platinum on Carbon).

  • Conditions:

    
     (1-3 atm), EtOAc or MeOH.
    
  • Why: Sulfur poisons the catalyst surface, significantly reducing its activity toward C-Cl bond insertion while maintaining activity for -NO2 reduction.

Corrective Protocol (Option C - Chemical): Stannous Chloride

  • Reagents:

    
     (5 eq).
    
  • Solvent: Ethanol or EtOAc.[2]

  • Note: Workup can be messy (tin emulsions). Use Rochelle's salt or extensive filtration.

Comparative Data: Reduction Methods
MethodReagentsCl-RetentionWorkup DifficultyScalability
Standard Hydrog.

, Pd/C
Poor (<10%)EasyHigh
Poisoned Hydrog.

, Pt(S)/C
Excellent (>98%)EasyHigh
Iron Reduction Fe,

Perfect (>99%)Moderate (Slurry)High
Tin Reduction

Perfect (>99%)Difficult (Emulsion)Low

Module 3: Benzylic Alcohol Manipulation[3][4][5]

Q4: Can I oxidize the alcohol to the aldehyde without touching the Nitro or Halogens?

Answer: Yes, but avoid strong oxidants like Permanganate (which attacks the ring).

  • Recommended: MnO2 (activated) in DCM or IBX in DMSO.

  • Why: These are chemoselective for benzylic alcohols and will not interact with the nitro group or the halogens.

Q5: I'm seeing a byproduct with Mass [M-20] during basic workup.

Diagnosis: You have likely formed a cyclic ether (intramolecular displacement).

  • If you treated the alcohol with a strong base (e.g., NaH) to do an alkylation elsewhere, the alkoxide at C1 can attack the C2-Fluorine (even though it is 5-membered/strained, the proximity effect is high).

  • Fix: Protect the alcohol as a THP ether or Silyl ether before exposing the molecule to strong bases.

References & Authority[2][6][7][8][9][10]

  • Regioselectivity in

    
    :  Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273-412. (Establishes the F >> Cl rate order).
    
  • Selective Nitro Reduction: Porter, H. K. (1973).[3][4][5] "The Zinin Reduction of Nitroarenes." Organic Reactions, 20, 455.[3][4] [3][4]

  • Halogen Preservation: Bellamy, F. D., & Ou, K. (1984). "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Letters, 25(8), 839-842. (Protocol for SnCl2).

  • Pt(S)/C Catalysis: Dovell, F. S., & Greenfield, H. (1965). "Platinum Metal Sulfides as Heterogeneous Hydrogenation Catalysts." Journal of the American Chemical Society, 87(12), 2767–2768.

Disclaimer: This guide provides technical advice based on general chemical principles and literature precedents for the specified scaffold. Always perform safety assessments and small-scale pilot runs before scaling up.

Sources

Reference Data & Comparative Studies

Validation

Analytical Standards for (4-Chloro-2-fluoro-5-nitrophenyl)methanol: A Comparative Qualification Guide

Executive Summary (4-Chloro-2-fluoro-5-nitrophenyl)methanol is a high-value Key Starting Material (KSM) and intermediate used in the synthesis of next-generation herbicides (e.g., protoporphyrinogen oxidase inhibitors) a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4-Chloro-2-fluoro-5-nitrophenyl)methanol is a high-value Key Starting Material (KSM) and intermediate used in the synthesis of next-generation herbicides (e.g., protoporphyrinogen oxidase inhibitors) and tyrosine kinase inhibitor pharmaceuticals.[1] Its unique substitution pattern—combining a deactivated nitro group with labile halogens—presents specific stability and separation challenges.

This guide provides a technical roadmap for researchers to select, qualify, and utilize analytical standards for this compound. It moves beyond generic "purity" claims to address the specific critical quality attributes (CQAs) required for regulatory-compliant development.

Part 1: The Hierarchy of Analytical Standards

In drug development, "purity" is relative to the phase of research. Using a Primary Standard for early screening is wasteful; using a Reagent Grade chemical for GMP release is negligent.

Comparative Analysis of Standard Grades
FeatureGrade A: Primary Reference Standard Grade B: Working Standard Grade C: Reagent/Research Grade
Primary Use GMP Release Testing, Method Validation, Calibration of Working Stds.[1]Routine QC, In-process monitoring, Stability studies.[1]Early-stage synthesis, TLC spotting, crude identification.[2]
Traceability Metrological Traceability (qNMR/Mass Balance). Linked to SI units.Traceable to the Primary Reference Standard (Grade A).Supplier CoA only (often HPLC area %).
Assay Method Mass Balance (

) OR qNMR .
HPLC vs. Primary Std .HPLC Area % (Uncorrected for water/solvents).
Structural ID 1H-NMR, 13C-NMR, 19F-NMR, MS, IR, Elemental Analysis.[1]IR, HPLC Retention Time match.1H-NMR (Basic).
Cost Factor

(High)

(Medium)
$ (Low)
Re-Test Interval Annual (Strict).6-12 Months (Trend based).N/A (Use until expiry).

Expert Insight: For (4-Chloro-2-fluoro-5-nitrophenyl)methanol, the Working Standard is often prepared in-house by recrystallizing a high-purity production batch (e.g., from Ethanol/Heptane) and qualifying it against a purchased Primary Standard.[1] This is the most cost-effective strategy for long-term projects.[1]

Part 2: Critical Quality Attributes & Impurity Profiling

The synthesis of this intermediate typically involves the nitration of (4-chloro-2-fluorophenyl)methanol or the reduction of the corresponding benzoic acid.[1] This chemistry dictates the impurity profile you must detect.

The "Hidden" Impurities (The Science of Separation)

Standard C18 methods often fail to separate the regioisomers of this compound.

  • Regioisomerism: The directing effects of Fluorine (ortho/para) vs. Chlorine (ortho/para) vs. Methanol (weakly activating) compete during nitration.

    • Target: 5-Nitro isomer.

    • Critical Impurity: 3-Nitro isomer (4-chloro-2-fluoro-3-nitrophenyl)methanol.[1]

  • Oxidation State: The benzyl alcohol is prone to oxidation.

    • Impurity: 4-Chloro-2-fluoro-5-nitrobenzaldehyde (detectable by UV shift).[1]

    • Impurity: 4-Chloro-2-fluoro-5-nitrobenzoic acid (detectable by pH dependent RT).[1]

Visualization: Impurity Fate Mapping

ImpurityMap Start Starting Material (4-Chloro-2-fluorophenyl)methanol Nitration Nitration (HNO3/H2SO4) Start->Nitration Target TARGET (4-Chloro-2-fluoro-5-nitrophenyl)methanol Nitration->Target Major Product Imp_Iso Regioisomer (3-Nitro isomer) Nitration->Imp_Iso Side Reaction (Steric Control) Imp_Dinitro Over-Nitration (Dinitro species) Nitration->Imp_Dinitro Excess Acid Imp_Ox Oxidation Byproduct (Aldehyde/Acid) Target->Imp_Ox Storage/Air

Figure 1: Impurity fate map showing the origin of critical impurities that the analytical standard must resolve.

Part 3: Self-Validating Experimental Protocol

This protocol is designed to be self-validating . It includes a "Resolution Check" using a stressed sample to ensure the method can actually see the impurities described above.

Method: High-Resolution RP-HPLC
  • Objective: Quantify purity and separate the critical 3-nitro regioisomer.

  • Column: Fluorophenyl or C18 (high carbon load). Recommendation: Ace 5 C18-PFP (Pentafluorophenyl) offers superior selectivity for halogenated aromatics.[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Acidic pH prevents tailing of any acidic impurities).

    • B: Acetonitrile.[3][4][5]

  • Gradient:

    • 0-2 min: 10% B (Hold)[1]

    • 2-15 min: 10% → 80% B (Linear)[1]

    • 15-20 min: 80% B (Wash)[1]

The "Stress-Test" Validation Step (Do This First)

Before trusting your standard, create a "System Suitability Sample":

  • Take 10 mg of your standard.

  • Add 10 µL of dilute NaOH and heat at 40°C for 1 hour (Forces degradation).

  • Inject this sample.[4][6]

  • Pass Criteria: You must see at least one new peak (likely the aldehyde or acid) separated from the main peak by RRT > 1.1. If you see a single peak, your method is blind to degradation.

Part 4: Structural Confirmation (The "Fingerprint")

When qualifying a Primary Standard, 1H-NMR is the definitive identity test.[1] For (4-Chloro-2-fluoro-5-nitrophenyl)methanol, look for this specific splitting pattern which confirms the substitution geometry.

  • Solvent: DMSO-d6

  • Key Signals:

    • Aromatic H3 (between F and Cl): Look for a doublet with a large coupling constant (

      
      ). This proton is ortho to Fluorine.
      
    • Aromatic H6 (between NO2 and CH2OH): Look for a doublet with a smaller coupling constant (

      
      ). This proton is meta to Fluorine.
      
    • Benzylic CH2: Singlet or fine doublet (if coupling to OH is visible) at ~4.5 ppm.

    • Hydroxyl OH: Triplet (if dry DMSO) or broad singlet at ~5.5 ppm.

Why this matters: If the coupling constants are identical or the pattern is a singlet, you may have the wrong regioisomer (e.g., the 6-nitro isomer where symmetry might alter the spectrum).

Part 5: Qualification Workflow

How do you turn a bottle of chemical into a "Reference Standard"? Follow this logical flow.

QualificationWorkflow cluster_Identity Step 1: Structural Identity cluster_Purity Step 2: Purity Assignment Raw Raw Material (Custom Synthesis) NMR 1H & 19F NMR (Confirm Isomer) Raw->NMR MS Mass Spec (Confirm MW 205.5) Raw->MS HPLC HPLC Purity (Area %) NMR->HPLC If ID Confirmed Residuals Residual Solvents (GC-HS) + Water (KF) HPLC->Residuals ROI Residue on Ignition (Inorganics) Residuals->ROI Calc Calculation: Assay = %Purity × (100 - %Water - %Solv - %ROI) ROI->Calc CoA Generate CoA (Primary Standard) Calc->CoA

Figure 2: Workflow for the full characterization of a Primary Reference Standard.

References

  • International Council for Harmonisation (ICH). Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. (Defines requirements for reference standards in GMP). [Link]

  • European Medicines Agency (EMA). Guideline on the Chemistry of Active Substances. (Details on starting material qualification). [Link]

  • PubChem. Compound Summary: (4-Chloro-2-fluoro-5-nitrophenyl)methanol (Analog/Substructure Search).[1] (For physical property verification). [Link]

Sources

Comparative

A Comparative Guide to the HPLC and GC-MS Characterization of (4-Chloro-2-fluoro-5-nitrophenyl)methanol

Introduction: The Analytical Imperative for a Key Synthetic Intermediate (4-Chloro-2-fluoro-5-nitrophenyl)methanol is a substituted benzyl alcohol derivative whose structural complexity—featuring a halogenated, nitrated...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for a Key Synthetic Intermediate

(4-Chloro-2-fluoro-5-nitrophenyl)methanol is a substituted benzyl alcohol derivative whose structural complexity—featuring a halogenated, nitrated aromatic ring—positions it as a valuable intermediate in the synthesis of pharmaceuticals and other high-value chemical entities. The precise characterization and purity assessment of this molecule are paramount to ensure the quality, safety, and efficacy of downstream products. Its functional groups, including the chloro, fluoro, nitro, and hydroxyl moieties, present unique analytical challenges and opportunities that necessitate a careful selection of characterization techniques.

This guide provides an in-depth comparison of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the characterization of (4-Chloro-2-fluoro-5-nitrophenyl)methanol. We will move beyond procedural descriptions to explore the underlying scientific rationale for methodological choices, offering field-proven insights to guide researchers, scientists, and drug development professionals in making informed analytical decisions.

Part 1: High-Performance Liquid Chromatography (HPLC) - The Non-Destructive Approach

HPLC is often the primary choice for the analysis of non-volatile or thermally sensitive compounds.[1] Given the presence of a nitro group, which can impart thermal lability, an HPLC-based approach offers a robust and reliable method for quantification and purity assessment without risking analyte degradation.[2]

Principle of Separation

For a molecule like (4-Chloro-2-fluoro-5-nitrophenyl)methanol, Reversed-Phase HPLC (RP-HPLC) is the most suitable mode. The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically alkyl-bonded silica, such as C18) and a polar mobile phase.[3] The analyte, possessing both polar (hydroxyl) and non-polar (chlorofluoronitrophenyl ring) characteristics, will be retained on the column and can be selectively eluted by increasing the organic solvent concentration in the mobile phase.

Expert Insights: Method Development Rationale
  • Column Selection : A C18 column is the workhorse of RP-HPLC and provides an excellent starting point due to its hydrophobic interactions with the aromatic ring of the analyte. For higher resolution and efficiency, columns with smaller particle sizes (e.g., < 3 µm) are recommended.

  • Mobile Phase : A combination of acetonitrile and water is chosen for its low UV cutoff and excellent elution strength.[4] Acetonitrile is often preferred over methanol for aromatic compounds as it can offer different selectivity. An acidic modifier, such as formic acid or trifluoroacetic acid (TFA), is added to the mobile phase to suppress the ionization of any potential acidic impurities and ensure sharp, symmetrical peak shapes.

  • Detection : The nitrophenyl chromophore in the molecule makes it an ideal candidate for UV-Vis detection. A Photodiode Array (PDA) detector is superior to a simple UV detector as it provides spectral data across a range of wavelengths. This allows for the simultaneous quantification and confirmation of peak purity by analyzing the spectra across the entire peak.

Experimental Protocol: HPLC-PDA Analysis

Instrumentation:

  • HPLC system equipped with a binary pump, autosampler, column thermostat, and PDA detector.

Chromatographic Conditions:

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Acetonitrile

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 30% B

    • 18.1-25 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: PDA detector, 265 nm (for quantification), with spectral scanning from 200-400 nm.

Sample Preparation:

  • Prepare a stock solution of (4-Chloro-2-fluoro-5-nitrophenyl)methanol at 1.0 mg/mL in acetonitrile.

  • Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 200 µg/mL.

  • For unknown samples, dissolve a known weight in acetonitrile to achieve a concentration within the calibration range and filter through a 0.45 µm syringe filter prior to injection.

Visualization: HPLC-PDA Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis stock Stock Solution (1 mg/mL) cal_standards Calibration Standards stock->cal_standards Serial Dilution autosampler Autosampler (10 µL Injection) cal_standards->autosampler sample_prep Unknown Sample (Dissolve & Filter) sample_prep->autosampler column C18 Column (30 °C) autosampler->column Mobile Phase pump Binary Pump (Gradient Elution) pda PDA Detector (200-400 nm) column->pda chromatogram Chromatogram (Peak Integration) pda->chromatogram spectrum UV Spectrum (Purity Check) pda->spectrum calibration Calibration Curve chromatogram->calibration From Standards quantification Quantification chromatogram->quantification From Sample calibration->quantification

Caption: Workflow for the HPLC-PDA analysis of (4-Chloro-2-fluoro-5-nitrophenyl)methanol.

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) - The High-Selectivity Approach

GC-MS combines the powerful separation capabilities of gas chromatography with the highly specific detection of mass spectrometry.[5] It is the gold standard for identifying and quantifying volatile and semi-volatile compounds. However, its application to nitroaromatic compounds requires careful consideration of the analyte's thermal stability.[2][6]

Principle of Separation and Detection

In GC, a sample is vaporized and injected into a capillary column. Separation occurs as the analyte partitions between an inert carrier gas (mobile phase) and a liquid or solid stationary phase coated on the column wall. For (4-Chloro-2-fluoro-5-nitrophenyl)methanol, a mid-polarity column is suitable. After separation, the analyte enters the mass spectrometer, where it is ionized (typically by Electron Ionization, EI), fragmented into characteristic ions, and detected. The resulting mass spectrum serves as a chemical "fingerprint," enabling definitive identification.[1]

Expert Insights: Method Development Rationale
  • Thermal Lability Challenge : The primary concern is the potential for the nitro group and the benzylic alcohol to degrade at the high temperatures of the GC inlet and column.[2] This can lead to inaccurate quantification and the appearance of degradation-related peaks. To mitigate this, a lower injection port temperature and a fast oven ramp should be evaluated.

  • Derivatization as a Solution : To enhance volatility and thermal stability, derivatization of the polar hydroxyl group is a highly recommended strategy. Silylation, using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts the -CH2OH group to a less polar and more stable -CH2OSi(CH3)3 group. This often results in improved peak shape and reproducibility.

  • Column Selection : A 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms) offers excellent resolving power for a wide range of semi-volatile compounds and is robust enough for routine use.

  • Mass Spectrometry : Electron Ionization (EI) at 70 eV is standard and allows for comparison with established mass spectral libraries (e.g., NIST, Wiley). The expected mass spectrum would show a molecular ion (or the derivatized molecular ion) and characteristic fragments corresponding to the loss of functional groups.

Experimental Protocol: GC-MS Analysis

Instrumentation:

  • GC system with a split/splitless injector, coupled to a Mass Spectrometer.

Chromatographic Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Injector Temperature: 250 °C (start low and optimize if degradation is observed)

  • Injection Mode: Splitless, 1 µL injection volume

  • Oven Program:

    • Initial temperature: 100 °C, hold for 1 minute

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • MS Transfer Line Temp: 280 °C

  • Ion Source Temp: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: 40 - 450 m/z

Sample Preparation (with Derivatization):

  • Prepare a stock solution of the analyte at 1.0 mg/mL in a dry solvent like dichloromethane or ethyl acetate.

  • Create calibration standards via serial dilution.

  • To 100 µL of each standard and sample solution in a vial, add 100 µL of BSTFA.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

Visualization: GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis start Sample in Dichloromethane decision Derivatization Needed? start->decision derivatize Add BSTFA Heat 70°C, 30 min decision->derivatize Yes no_deriv Direct Injection decision->no_deriv No injector GC Injector (250°C, Splitless) derivatize->injector no_deriv->injector column DB-5ms Column (Temp Program) injector->column Helium Carrier ms_detect Mass Spec (EI, 40-450 m/z) column->ms_detect tic Total Ion Chromatogram ms_detect->tic mass_spec Mass Spectrum tic->mass_spec Extract Spectrum quant Quantification tic->quant Peak Area library Library Search (NIST/Wiley) mass_spec->library Identification

Caption: Workflow for the GC-MS analysis, including the critical derivatization decision point.

Part 3: Head-to-Head Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS is not about which technique is universally "better," but which is most "fit-for-purpose" based on the analytical goal. For (4-Chloro-2-fluoro-5-nitrophenyl)methanol, the decision hinges on the trade-offs between analyte integrity, specificity of identification, and sample throughput.

Quantitative Data Summary

The following table provides an objective comparison of the expected performance characteristics for each technique when analyzing (4-Chloro-2-fluoro-5-nitrophenyl)methanol. These values are derived from established methods for structurally similar halogenated nitroaromatics.[7][8]

ParameterHigh-Performance Liquid Chromatography (HPLC-PDA)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Partitioning between liquid mobile phase and solid stationary phase.Partitioning between gaseous mobile phase and liquid/solid stationary phase.
Analyte Integrity Excellent; non-destructive, ideal for thermally labile compounds.Potential for thermal degradation without derivatization.[2]
Sample Preparation Simple: Dilute and inject.More complex: May require derivatization for best results.
Specificity/Identification Good: Based on retention time and UV-Vis spectrum.Excellent: Definitive identification via mass spectral fragmentation and library matching.
Typical LOD 0.01 - 0.1 µg/mL< 0.1 µg/mL (with MS in SIM mode)
Precision (%RSD) < 2%< 5% (can be higher if derivatization is inconsistent)
Linearity Range Wide (typically 2-3 orders of magnitude)Wide (typically 2-3 orders of magnitude)
Primary Application Purity testing, routine QC, quantification of parent compound.Impurity identification, structural confirmation, trace analysis.
Visualization: Decision Tree for Method Selection

Decision_Tree q1 What is the primary analytical goal? ans1_purity Routine Purity & Assay q1->ans1_purity ans1_id Impurity ID & Trace Analysis q1->ans1_id q2_purity Is the analyte known to be thermally stable? ans1_purity->q2_purity q2_id Is definitive structural confirmation required? ans1_id->q2_id hplc_choice Use HPLC-PDA (Robust & Direct) q2_purity->hplc_choice No / Unsure gc_option GC-MS is possible, but requires validation for degradation. q2_purity->gc_option Yes gc_option->hplc_choice For simplicity gcms_choice Use GC-MS (High Specificity) q2_id->gcms_choice Yes lcms_alt Consider LC-MS as an alternative to avoid thermal issues. q2_id->lcms_alt No, but high sensitivity needed

Caption: Decision-making framework for selecting between HPLC and GC-MS for this analysis.

Conclusion and Recommendations

For the characterization of (4-Chloro-2-fluoro-5-nitrophenyl)methanol , both HPLC and GC-MS are powerful and viable techniques, each with a distinct set of advantages.

  • HPLC-PDA is the recommended primary technique for routine quality control, purity assessment, and quantitative assays. Its key advantage is the direct analysis of the compound without the risk of thermal degradation, ensuring that the measured purity reflects the true composition of the sample. The simplicity of sample preparation also lends itself to higher throughput environments.

  • GC-MS serves as an indispensable tool for structural confirmation and the identification of unknown impurities. The unparalleled specificity of mass spectrometry allows for definitive identification of by-products or degradants that may be present at trace levels. When employing GC-MS, a thorough evaluation of the analyte's thermal stability is critical, and a derivatization strategy should be considered the default approach to ensure data quality and robustness.

Ultimately, a comprehensive analytical strategy in a drug development setting would leverage both techniques synergistically: HPLC for routine release testing and stability studies, and GC-MS for initial characterization, reference standard certification, and in-depth impurity profiling investigations.

References

  • U.S. National Library of Medicine. (2026, January 10). Validated method for overcoming nitroaromatic thermolability in unmodified GC/MS using molecular isotope dilution mass spectrometry. PubMed.
  • D'eon, J. (2010, February 1). Advances in the Analysis of Persistent Halogenated Organic Compounds. Technology Networks.
  • Labio Scientific®. (2022, December 30).
  • LCGC International. (2025, April 15).
  • U.S. Environmental Protection Agency. (1996, December).
  • Smith, B. C. (2023, September 1). Halogenated Organic Compounds. Spectroscopy Online.
  • ResolveMass Laboratories Inc. (2025, December 19). GC-MS Method Development for Nitrosamine Testing.
  • University of Manitoba. (2024, January 2). Validated methods for the identification of new halogenated polycyclic aromatic compounds in the Canadian environment. MSpace.
  • Chromatography Forum. (2015, May 7).
  • U.S. National Library of Medicine. (2023, May 20).
  • U.S. National Library of Medicine. (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. PMC.
  • AHL, University of Guelph. (2019, May 13). GC/MS-LC/MS multi-residue method.
  • BenchChem. (2025). Application Notes and Protocols for the GC-MS Analysis of 4-Chlorophenyl-2-pyridinylmethanol.
  • BenchChem. (2025).
  • U.S. National Library of Medicine. (n.d.).
  • González, V. (2026, February 16). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.
  • Carl ROTH GmbH + Co. KG. (n.d.).
  • Agency for Toxic Substances and Disease Registry. (n.d.). Chapter 6: Analytical Methods.

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Validation

Comparing the reactivity of (4-Chloro-2-fluoro-5-nitrophenyl)methanol with its isomers

An In-Depth Guide to the Comparative Reactivity of (4-Chloro-2-fluoro-5-nitrophenyl)methanol and Its Positional Isomers Executive Summary This guide provides a comprehensive analysis of the chemical reactivity of (4-Chlo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Comparative Reactivity of (4-Chloro-2-fluoro-5-nitrophenyl)methanol and Its Positional Isomers

Executive Summary

This guide provides a comprehensive analysis of the chemical reactivity of (4-Chloro-2-fluoro-5-nitrophenyl)methanol, a key intermediate in pharmaceutical and agrochemical synthesis. By examining its reactivity in comparison with selected positional isomers, we elucidate the profound influence of substituent placement on the molecule's behavior in three critical transformations: Nucleophilic Aromatic Substitution (SNAr), oxidation of the benzylic alcohol, and reduction of the nitro group. Through a combination of theoretical principles and detailed experimental protocols, this document serves as a practical resource for researchers, enabling them to predict and manipulate the chemical properties of these complex substituted aromatics.

Introduction

Substituted nitroaromatic compounds are foundational building blocks in organic synthesis. The title compound, (4-Chloro-2-fluoro-5-nitrophenyl)methanol, and its isomers are particularly valuable due to their multiple functional groups, which can be selectively transformed to build complex molecular architectures. The reactivity of such molecules is not merely a sum of their individual functional groups; it is a complex interplay of electronic and steric effects dictated by the specific arrangement of substituents on the aromatic ring.

Understanding the relative reactivity of these isomers is crucial for optimizing reaction conditions, maximizing yields, and preventing the formation of unwanted byproducts. This guide will focus on comparing the primary compound with two key isomers, chosen for the distinct electronic and steric environments they represent:

  • Compound A: (4-Chloro-2-fluoro-5-nitrophenyl)methanol

  • Compound B: (2-Chloro-4-fluoro-5-nitrophenyl)methanol[1]

  • Compound C: (4-Chloro-2-fluoro-3-nitrophenyl)methanol (a representative isomer with altered nitro group placement)

We will explore how the positioning of the chloro, fluoro, and nitro groups influences the reactivity of the benzylic alcohol and the aromatic ring itself.

Theoretical Framework: Predicting Reactivity

The reactivity of a substituted benzene ring is governed by the interplay of inductive and resonance effects of its substituents.[2][3] These electronic effects alter the electron density of the aromatic ring and its functional groups, thereby influencing the rates and outcomes of chemical reactions.[4][5]

  • Inductive Effect (-I): This is the withdrawal of electron density through the sigma (σ) bonds due to the electronegativity of an atom. Halogens (F, Cl) and the nitro group (NO2) are strongly electronegative and exert a powerful -I effect, withdrawing electron density from the ring and deactivating it towards electrophilic attack.[2][3]

  • Resonance Effect (Mesomerism): This involves the delocalization of π-electrons between the substituent and the aromatic ring.

    • The nitro group (-NO2) is a strong resonance-withdrawing group (-M effect), pulling electron density from the ortho and para positions.[2] This effect makes the ring highly electron-deficient, which is a critical requirement for Nucleophilic Aromatic Substitution (SNAr).[6]

    • Halogens (F, Cl) exhibit a dual role. While they are inductively withdrawing (-I), they possess lone pairs that can be donated into the ring via resonance (+M effect).[2] For halogens, the inductive effect typically outweighs the resonance effect, leading to overall deactivation.[4]

    • The hydroxymethyl group (-CH2OH) is generally considered a weak electron-donating group through a slight inductive effect (+I).

Predicting Reactivity in Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are favored on electron-poor aromatic rings, particularly when a strong electron-withdrawing group (like -NO2) is positioned ortho or para to a good leaving group (like a halogen).[6][7] The reaction proceeds through a resonance-stabilized carbanion intermediate (a Meisenheimer complex).[6] The stability of this intermediate determines the reaction rate.

  • Compound A (4-Cl, 2-F, 5-NO2): The nitro group is meta to both halogens. This positioning does not allow the nitro group to directly stabilize the negative charge of the Meisenheimer complex via resonance if either halogen acts as the leaving group. Therefore, SNAr reactivity is expected to be relatively low.

  • Compound B (2-Cl, 4-F, 5-NO2): The nitro group is ortho to the fluorine atom and meta to the chlorine atom. This arrangement strongly activates the fluorine atom for substitution, as the nitro group can effectively stabilize the negative charge in the intermediate through resonance. The chlorine is not activated.

  • Compound C (4-Cl, 2-F, 3-NO2): The nitro group is ortho to the fluorine and para to the chlorine. This positioning activates both halogens for SNAr. The strong electron-withdrawing effect of fluorine may make the adjacent carbon a more favorable site for nucleophilic attack compared to the carbon bearing the chlorine.

Hypothesis: The order of reactivity towards SNAr will be Compound C > Compound B >> Compound A .

Predicting Reactivity in Benzylic Alcohol Oxidation

The oxidation of a benzylic alcohol to an aldehyde or carboxylic acid involves the removal of electrons from the benzylic carbon.[8][9] Electron-withdrawing groups on the aromatic ring make this process more difficult by destabilizing the developing positive charge (or radical character) on the benzylic carbon during the oxidation. Conversely, electron-donating groups facilitate oxidation.[10]

  • All three compounds (A, B, and C) possess strongly deactivating nitro and halo groups. Therefore, their benzylic alcohols are expected to be less reactive towards oxidation than benzyl alcohol itself.

  • The relative positions of the electron-withdrawing groups will cause subtle differences. The overall electron-withdrawing pull on the ring will influence the ease of oxidation. The isomer with the most effectively conjugated electron-withdrawing groups will be the most difficult to oxidize.

Hypothesis: The differences in oxidation rates may be subtle, but we can predict that the isomer where the benzylic alcohol is least affected by the combined electron-withdrawing effects will react fastest. This is difficult to predict without computational analysis, but a general trend of slow reactivity is expected for all.

Predicting Reactivity in Nitro Group Reduction

The reduction of an aromatic nitro group to an amine is a fundamental transformation, often achieved by catalytic hydrogenation or using metals in acidic media.[9] This reaction involves the addition of electrons to the nitro group. Therefore, electron-withdrawing groups on the ring can facilitate this process by helping to delocalize the incoming electron density. Conversely, electron-donating groups can slow the reaction down.[11]

  • All three isomers are substituted with electron-withdrawing halogens, which should generally favor the reduction compared to nitrobenzene.

  • The relative positions might introduce minor differences, but the dominant factor is the presence of multiple electron-withdrawing groups.

Hypothesis: All three isomers should undergo nitro group reduction readily. The relative rates are expected to be similar, with minor variations depending on the specific steric and electronic environment around the nitro group.

Comparative Experimental Design

To empirically test these hypotheses, a series of parallel experiments must be conducted under identical conditions. Rigorous analytical monitoring is essential for generating reliable, comparable data.

Sources

Comparative

A Comparative Guide to the Reactivity of Fluorinated and Non-Fluorinated Nitrophenyl Methanols

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and organic synthesis, the nitrophenyl methanol scaffold is a cornerstone for various applications, including...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and organic synthesis, the nitrophenyl methanol scaffold is a cornerstone for various applications, including as a photolabile protecting group and a synthon for complex molecular architectures. The strategic introduction of fluorine atoms onto this scaffold can profoundly modulate its physicochemical properties and reactivity, offering a powerful tool for fine-tuning molecular behavior. This guide provides an in-depth comparison of the reactivity differences between (2-Fluoro-4-nitrophenyl)methanol and its non-fluorinated counterpart, 4-nitrophenyl)methanol. While direct, side-by-side kinetic data for all conceivable reactions of these specific compounds is not extensively documented in the literature, this guide synthesizes established principles of physical organic chemistry, data from analogous systems, and theoretical considerations to provide a robust framework for understanding and predicting their differential reactivity.

Introduction: The Subtle but Significant Impact of Fluorine

The substitution of a hydrogen atom with fluorine, the most electronegative element, imparts a unique set of electronic and steric properties to an organic molecule. In the context of nitrophenyl methanols, the introduction of a fluorine atom ortho to the methanol moiety and meta to the strongly electron-withdrawing nitro group creates a fascinating interplay of inductive and resonance effects. This guide will explore how these electronic perturbations influence two key reaction classes: nucleophilic substitution at the benzylic carbon and photochemical cleavage of the nitrobenzyl system.

Nucleophilic Substitution: An Analysis of Electronic Effects

Nucleophilic substitution at the benzylic position of nitrophenyl methanols can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions and the stability of the potential carbocation intermediate. The presence of a fluorine atom is expected to influence the rates of both pathways through its strong electron-withdrawing inductive effect (-I) and its weaker, yet significant, electron-donating resonance effect (+M).

Theoretical Framework: The Hammett Equation

To quantify the electronic influence of the fluorine and nitro substituents, we can turn to the Hammett equation, which relates reaction rates and equilibrium constants for reactions of substituted benzene derivatives.[1][2][3] The Hammett substituent constant, σ, provides a measure of the electronic effect of a substituent.

SubstituentPositionσ
-NO₂para+0.78[4]
-Fmeta+0.34[4]
-Fpara+0.06[4]

The strongly positive σ value for the para-nitro group indicates its powerful electron-withdrawing nature. The fluorine atom also exhibits a positive σ value in the meta position, signifying an overall electron-withdrawing effect, primarily through induction.

Predicted Reactivity in Sₙ1 and Sₙ2 Reactions

Sₙ1 Reactivity: The rate-determining step in an Sₙ1 reaction is the formation of a carbocation. Electron-withdrawing groups destabilize the developing positive charge at the benzylic carbon, thereby slowing down the reaction.

  • (4-Nitrophenyl)methanol: The para-nitro group strongly destabilizes the benzylic carbocation, making the Sₙ1 pathway highly unfavorable.

  • (2-Fluoro-4-nitrophenyl)methanol: The additional electron-withdrawing fluorine atom at the ortho position will further destabilize the carbocation through its inductive effect, making the Sₙ1 pathway even less likely than for the non-fluorinated analogue.

Sₙ2 Reactivity: In an Sₙ2 reaction, a nucleophile attacks the electrophilic benzylic carbon in a concerted step with the departure of the leaving group. The rate of this reaction is sensitive to the electrophilicity of the carbon atom.

  • (4-Nitrophenyl)methanol: The electron-withdrawing nitro group increases the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack.

  • (2-Fluoro-4-nitrophenyl)methanol: The ortho-fluorine atom, through its potent -I effect, will significantly increase the partial positive charge on the benzylic carbon, making it a much more potent electrophile.[5] This is expected to lead to a substantial rate enhancement in Sₙ2 reactions compared to the non-fluorinated counterpart.

While direct kinetic data for the solvolysis of these specific methanols is scarce, studies on the solvolysis of substituted benzyl chlorides provide strong evidence for these predictions. For instance, the solvolysis rate of 3,4-dinitrobenzyl chloride is significantly slower than that of 4-methoxybenzyl chloride, highlighting the destabilizing effect of electron-withdrawing groups on carbocation formation.[6]

Experimental Protocol: Comparative Solvolysis Kinetics

To empirically validate these predictions, a comparative solvolysis experiment can be designed.

Objective: To determine and compare the pseudo-first-order rate constants for the solvolysis of (2-Fluoro-4-nitrophenyl)methanol and (4-nitrophenyl)methanol.

Materials:

  • (2-Fluoro-4-nitrophenyl)methanol

  • (4-Nitrophenyl)methanol

  • Solvent (e.g., 80:20 ethanol:water)

  • UV-Vis Spectrophotometer with temperature control

  • Quartz cuvettes

Procedure:

  • Prepare stock solutions of known concentrations of each methanol in the chosen solvent.

  • Set the spectrophotometer to a wavelength where the starting material has a strong absorbance.

  • Equilibrate the solvent in a cuvette to the desired reaction temperature (e.g., 50 °C).

  • Initiate the reaction by injecting a small aliquot of the stock solution into the cuvette and start monitoring the decrease in absorbance over time.

  • Record the absorbance at regular intervals until the reaction is complete.

  • Plot ln(Aₜ/A₀) versus time, where Aₜ is the absorbance at time t and A₀ is the initial absorbance. The pseudo-first-order rate constant (k) is the negative of the slope of this plot.

G cluster_prep Solution Preparation cluster_reaction Kinetic Measurement cluster_analysis Data Analysis stock_fluorinated Stock Solution (Fluorinated) cuvette Cuvette with Solvent stock_fluorinated->cuvette Inject stock_non_fluorinated Stock Solution (Non-Fluorinated) stock_non_fluorinated->cuvette Inject (Separate Experiment) spectrophotometer UV-Vis Spectrophotometer (Constant Temperature) plot Plot ln(A/A₀) vs. Time spectrophotometer->plot cuvette->spectrophotometer Monitor Absorbance rate_constant Determine Rate Constant (k) plot->rate_constant

Caption: Workflow for comparative solvolysis kinetics.

Photochemical Reactivity: The Role of the Nitro Group

o-Nitrobenzyl alcohols and their derivatives are renowned for their use as photolabile protecting groups.[7][8] Upon irradiation with UV light, they undergo an intramolecular hydrogen abstraction by the excited nitro group, leading to the formation of an aci-nitro intermediate, which then rearranges to release the protected alcohol and form a nitrosobenzaldehyde byproduct.

G Nitrobenzyl Alcohol Nitrobenzyl Alcohol Excited State Excited State Nitrobenzyl Alcohol->Excited State aci-Nitro Intermediate aci-Nitro Intermediate Excited State->aci-Nitro Intermediate Intramolecular H-abstraction Cyclic Intermediate Cyclic Intermediate aci-Nitro Intermediate->Cyclic Intermediate Released Alcohol + Nitrosobenzaldehyde Released Alcohol + Nitrosobenzaldehyde Cyclic Intermediate->Released Alcohol + Nitrosobenzaldehyde

Caption: General mechanism of nitrobenzyl photocleavage.

Influence of Fluorine on Photochemical Cleavage

The effect of substituents on the quantum yield and rate of photocleavage of nitrobenzyl systems is complex and not always predictable by simple Hammett correlations.[7] However, we can make some reasoned predictions based on the electronic properties of fluorine:

  • Inductive Effect: The strong -I effect of the ortho-fluorine atom will increase the acidity of the benzylic protons. This could potentially facilitate the initial intramolecular hydrogen abstraction step, which is often the rate-limiting step in the photocleavage process.

  • Resonance Effect: The +M effect of fluorine, while weaker, could slightly increase electron density in the aromatic ring, potentially influencing the energy of the excited state.

  • Intersystem Crossing: Substituents can also affect the rate of intersystem crossing from the initially formed singlet excited state to the reactive triplet state.

Given these competing factors, it is difficult to predict a priori whether fluorination will accelerate or decelerate the photocleavage reaction. Experimental determination of the quantum yield is essential.

Experimental Protocol: Determining Photochemical Quantum Yield

Objective: To determine and compare the quantum yield (Φ) of photocleavage for (2-Fluoro-4-nitrophenyl)methanol and (4-nitrophenyl)methanol.

Materials:

  • (2-Fluoro-4-nitrophenyl)methanol

  • (4-Nitrophenyl)methanol

  • Actinometer (e.g., potassium ferrioxalate)

  • Monochromatic light source (e.g., laser or filtered lamp)

  • HPLC with a UV detector

  • Solvent (e.g., acetonitrile)

Procedure:

  • Prepare solutions of known concentration for each compound and the actinometer.

  • Irradiate a known volume of the sample solution with the monochromatic light source for a specific time, ensuring low absorbance to maintain uniform light intensity.

  • Simultaneously, irradiate the actinometer solution under identical conditions.

  • Analyze the irradiated sample solution by HPLC to determine the amount of starting material that has reacted.

  • Determine the number of photons absorbed by the actinometer solution through standard procedures.

  • Calculate the quantum yield using the following equation:

    Φ = (moles of reactant consumed) / (moles of photons absorbed)

Summary of Predicted Reactivity Differences

Reaction Type(4-Nitrophenyl)methanol(2-Fluoro-4-nitrophenyl)methanolRationale
Sₙ1 Very SlowExtremely SlowThe electron-withdrawing nitro and fluoro groups destabilize the benzylic carbocation.
Sₙ2 Moderately FastFasterThe inductive effect of fluorine increases the electrophilicity of the benzylic carbon.
Photocleavage Moderate Quantum YieldPotentially Higher Quantum YieldThe inductive effect of fluorine may facilitate the rate-limiting hydrogen abstraction step.

Conclusion and Future Outlook

The introduction of a fluorine atom at the ortho position of (4-nitrophenyl)methanol is predicted to have a pronounced effect on its reactivity. A significant rate enhancement is expected for Sₙ2 reactions due to the increased electrophilicity of the benzylic carbon. The impact on photochemical cleavage is less straightforward to predict but warrants experimental investigation, as an increased quantum yield could be highly beneficial for applications involving photolabile protecting groups.

The synthesis of fluorinated analogues of established chemical entities is a powerful strategy for modulating reactivity and tailoring properties for specific applications in drug development and materials science.[9][10] The principles and experimental protocols outlined in this guide provide a solid foundation for researchers to explore and exploit the unique chemical space offered by fluorinated nitrophenyl methanols. Further kinetic studies are encouraged to provide definitive quantitative data and to deepen our understanding of the subtle yet powerful effects of fluorination.

References

  • Richard, J. P., et al. (2010). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. Journal of the American Chemical Society, 132(45), 15994–16005.
  • Le Noble, W. J., et al. (1962). Intramolecular Nucleophilic Participation. The Effect of Certain ortho Substituents on Solvolysis Rates of Benzyl and Benzhydryl. Journal of the American Chemical Society, 84(1), 16–20.
  • BenchChem (2025). Technical Support Center: Synthesis of 4-Aminobenzyl Alcohol. BenchChem.
  • Fujio, M., et al. (2001). Variation of solvolysis rates for di ff erent substrates with increasing concentration of LiClO 4 in 50 vol% 1,4-dioxane – H 2 O at 75 Њ C. Journal of the Chemical Society, Perkin Transactions 2, (10), 2093–2100.
  • Givens, R. S., et al. (2009). Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group. Photochemical & Photobiological Sciences, 8(9), 1235–1243.
  • S.P. College, Maulana Azad College (n.d.).
  • Fokin, A. V., et al. (2020). A comparative estimate of the electron-withdrawing effect of polyfluorinated substituents on the polarization of the O-NO 2 bond in nitro esters of perfluorocarboxylic acids. Fluorine Notes, 2(129).
  • ChemicalBook (n.d.). 2-Fluoro-4-nitrobenzoic acid synthesis.
  • Denegri, B., et al. (2021). Mechanism of solvolysis of substituted benzyl chlorides in aqueous ethanol. Tetrahedron, 99, 132403.
  • Givens, R. S., et al. (2009). Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group. Photochemical & Photobiological Sciences, 8(9), 1235.
  • CymitQuimica (n.d.). CAS 619-73-8: 4-Nitrobenzyl alcohol.
  • Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & medicinal chemistry letters, 16(15), 4007–4010.
  • Wikipedia (n.d.).
  • Chem-Impex (n.d.). 4-Nitrobenzyl alcohol.
  • ResearchGate (2014). How can I oxidize 4-nitrobenzyl alcohol to 4-nitrobenzaldehyde?
  • ResearchGate (n.d.). Hammett constants σ for fluoro-substituents.
  • Fink, A. L., et al. (2025). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega.
  • Chemistry LibreTexts (2022). 2.6: delta and Hammett's sigma constants.
  • Pfohl, S., et al. (2004). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. Biochemistry, 43(31), 10053–10064.
  • Google Patents (2002).
  • Quora (2020). Is it true that fluorine is always the strongest electron withdrawing group (EWG)
  • Scholars' Mine (2024). Elucidating the Effects of Fluoro and Nitro Substituents on Halogen Bond Driven Assemblies of Pyridyl-Capped Π.
  • Reddit (2015). Why is fluoride a better leaving group than the other halogens in reactions such as halopyridine aromatic nucleophilic substitutions, whereas in SN2 it is very poor?
  • YouTube (2021). 27.04 A Survey of Hammett Substituent Constants.
  • Google Patents (2003). CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
  • Wikipedia (n.d.).
  • Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley.
  • PrepChem.com (n.d.). Synthesis of 4-nitrobenzyl fluoride.
  • Thermo Scientific Chemicals (n.d.). 2-Fluoro-4-nitrobenzyl alcohol, 97%.
  • Fisher Scientific (n.d.). 2-Fluoro-4-nitrobenzyl alcohol, 97%, Thermo Scientific Chemicals 1 g.

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Validation

A Senior Application Scientist's Guide to Alternative Reagents for the Synthesis of 4-Chloro-2-Fluoro-5-Nitro Aromatics

Introduction: The Strategic Importance of 4-Chloro-2-fluoro-5-nitro Compounds Substituted nitroaromatics are foundational pillars in modern chemistry, serving as indispensable intermediates in the synthesis of a vast arr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 4-Chloro-2-fluoro-5-nitro Compounds

Substituted nitroaromatics are foundational pillars in modern chemistry, serving as indispensable intermediates in the synthesis of a vast array of high-value materials. Among these, the 4-chloro-2-fluoro-5-nitro aromatic scaffold is particularly critical. These compounds are key building blocks for potent pharmaceuticals, including anaplastic lymphoma kinase (ALK) inhibitors for anti-tumor treatments, and advanced agrochemicals like the herbicide Saflufenacil.[1][2][3] Their utility stems from the specific arrangement of electron-withdrawing groups (nitro, chloro) and a fluorine atom, which imparts unique reactivity and physicochemical properties to the final products.

The conventional method for introducing the crucial nitro group is electrophilic aromatic substitution using a mixture of concentrated nitric and sulfuric acids, commonly known as "mixed acid." While effective and economical, this century-old technology presents significant challenges, including extreme corrosivity, the generation of large volumes of hazardous acid waste, and often, a lack of regioselectivity leading to difficult-to-separate byproducts.[4][5]

This guide provides an in-depth comparison of alternative reagents and synthetic strategies that address the limitations of the classical approach. We will explore greener, milder nitrating agents, the application of heterogeneous catalysts, and divergent synthetic pathways that offer improved yields, selectivity, and safety profiles. This analysis is designed for researchers, chemists, and process development professionals seeking to optimize the synthesis of these vital chemical intermediates.

Section 1: The Benchmark Protocol - Classical Mixed-Acid Nitration

The workhorse of industrial nitration is the combination of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The role of sulfuric acid is twofold: as a stronger acid, it protonates nitric acid, and as a potent dehydrating agent, it facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺), the active species in the reaction.[4][6][7][8]

Mechanism of Nitronium Ion Formation

The causality behind using a co-acid is the need to generate an electrophile powerful enough to overcome the aromaticity of the benzene ring. Sulfuric acid accomplishes this by forcing nitric acid to act as a base.

G cluster_0 Nitronium Ion Generation cluster_1 Electrophilic Attack & Aromatization HNO3 HNO₃ H2ONO2_plus H₂O⁺-NO₂ HNO3->H2ONO2_plus + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ NO2_plus NO₂⁺ (Nitronium Ion) H2ONO2_plus->NO2_plus - H₂O H2O H₂O ArH Ar-H Intermediate Wheland Intermediate [Ar(H)NO₂]⁺ ArH->Intermediate + NO₂⁺ (Slow) ArNO2 Ar-NO₂ Intermediate->ArNO2 - H⁺ (Fast) H_plus H⁺

Caption: Mechanism of electrophilic aromatic nitration using mixed acid.

While robust, this method suffers from several drawbacks when applied to deactivated or complex substrates like 2-chloro-4-fluorobenzoic acid. The reaction requires large volumes of sulfuric acid, and the harsh conditions can lead to the formation of unwanted isomers and impurities, complicating purification and reducing overall yield.[9]

Section 2: Greener and Milder Nitrating Agents

To mitigate the hazards and waste associated with mixed acid, researchers have developed alternative nitrating systems that offer greater control and a more favorable environmental profile.

Dinitrogen Pentoxide (N₂O₅)

Dinitrogen pentoxide (N₂O₅) stands out as a highly effective and eco-friendly nitrating agent.[6] As a pre-formed source of the nitronium ion, it can be used in nearly stoichiometric amounts, drastically reducing the acidic waste streams typical of traditional methods.[6] Modern protocols utilize N₂O₅ in greener solvents, such as liquefied 1,1,1,2-tetrafluoroethane (TFE), allowing for nitration under mild conditions (e.g., 20°C, 0.6 MPa), which is particularly beneficial for sensitive substrates.[6]

Nitric Acid / Anhydride Systems

Mixtures of nitric acid with acetic anhydride (Ac₂O) or trifluoroacetic anhydride (TFAA) generate highly reactive acetyl nitrate or trifluoroacetyl nitrate intermediates, respectively. These reagents can achieve more selective nitrations compared to mixed acid.[6][10] However, the formation of acetyl nitrate is known to pose a significant explosion risk, demanding stringent safety protocols.[6] The trifluoroacetyl nitrate system, often used with a zeolite catalyst, is more active and can effectively nitrate even deactivated aromatic compounds.[10]

Other Advanced Reagents

For challenging, electron-poor substrates, more powerful nitrating agents have been developed.

  • Triflyl nitrate (TfONO₂): Generated from tetra-n-butylammonium nitrate, this is a potent reagent for nitrating a wide range of compounds.[11]

  • N-Nitropyrazoles: These recently developed reagents, activated by a catalyst like In(OTf)₃ in a solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), have shown remarkable efficacy for the controlled mono- or dinitration of deactivated aromatics.[12]

Section 3: The Heterogeneous Approach - Solid Acid Catalysis

A paradigm shift from traditional homogeneous catalysis involves replacing liquid superacids with recyclable solid acid catalysts. This approach simplifies product work-up and minimizes corrosive waste.

Zeolites, such as Hβ and HY, have emerged as highly promising catalysts.[13] Their porous structure can impart shape selectivity, favoring the formation of specific isomers (often the para-product), while their acidic sites activate the nitrating agent.[5][13] Studies on the nitration of fluorotoluenes using 70% nitric acid over solid acid catalysts like H-beta have demonstrated high conversions and excellent regioselectivity under mild conditions.[5][14] A key advantage is the stability and reusability of the catalyst; H-beta showed no significant loss in activity after five reaction cycles.[14] This makes heterogeneous catalysis a clean, environmentally friendly, and highly regioselective alternative to the conventional process.[5][14]

Section 4: A Shift in Strategy - Alternative Synthetic Pathways

Beyond simply substituting the nitrating agent, a more profound optimization can be achieved by redesigning the entire synthetic route. The choice of starting material fundamentally alters the reaction sequence and can circumvent many of the challenges associated with direct nitration of a deactivated ring.

G cluster_A Pathway A: Toluene Derivative Route cluster_B Pathway B: Direct Nitration Route cluster_C Pathway C: Aniline / Diazotization Route A1 2-Chloro-4-fluorotoluene A2 2-Chloro-4-fluorobenzotrichloride A1->A2 Side-Chain Chlorination A3 2-Chloro-4-fluoro-5-nitrobenzotrichloride A2->A3 Mixed-Acid Nitration A4 Target Compound (e.g., Benzoic Acid) A3->A4 Hydrolysis B1 2-Chloro-4-fluorobenzoic Acid B2 Target Compound B1->B2 Mixed-Acid or Alternative Nitration C1 3-Chloroaniline C2 Acetylated/ Protected Aniline C1->C2 Acetylation C3 Nitrated Intermediate C2->C3 Nitration C4 Diazonium Salt C3->C4 Deprotection & Diazotization C5 Target Compound C4->C5 Schiemann Reaction

Caption: Comparison of three major synthetic pathways to the target scaffold.

Pathway A: The Toluene Derivative Route

This elegant, multi-step process begins with a more easily handled liquid starting material, 2-chloro-4-fluorotoluene. The synthesis proceeds via:

  • Side-Chain Chlorination: The methyl group is converted to a trichloromethyl (-CCl₃) group.

  • Nitration: The resulting 2-chloro-4-fluorobenzotrichloride is nitrated. This step is remarkably efficient, with patents reporting product yields of over 98% and high purity (>92%) using a standard mixed-acid protocol at low temperatures (0°C).[15]

  • Hydrolysis: The -CCl₃ group is hydrolyzed to a carboxylic acid (-COOH).

This pathway is highly advantageous for large-scale production as it avoids the handling of solid starting materials and the nitration step is exceptionally high-yielding.[3][9][15]

Pathway C: The Aniline/Diazotization Route

This strategy builds the molecule by introducing the fluorine atom late in the synthesis via a Sandmeyer or Schiemann reaction. A typical sequence starts with 3-chloroaniline:

  • Protection & Nitration: The amino group is protected (e.g., via acetylation), followed by nitration.

  • Deprotection & Diazotization: The protecting group is removed, and the resulting aniline is converted to a diazonium salt.

  • Fluorination: The diazonium group is displaced with fluorine, often using reagents like HBF₄ in a Schiemann reaction.

This route offers access to high-purity products and can be an excellent choice when specific isomer control is paramount, though it involves more synthetic steps.[16]

Section 5: Comparative Analysis of Synthetic Methods

The optimal synthetic route depends on a balance of factors including scale, cost, safety infrastructure, and desired purity. The table below summarizes the key performance indicators for the discussed methods.

Method/PathwayKey ReagentsStarting MaterialTypical YieldKey AdvantagesKey Disadvantages
Benchmark: Mixed Acid HNO₃, H₂SO₄2-Chloro-4-fluorobenzoic AcidModerateLow reagent cost, well-established.Large acid waste stream, harsh conditions, potential for low selectivity.[4][9]
Alternative: N₂O₅ N₂O₅, TFE (solvent)Various AromaticsGood to ExcellentEco-friendly, nearly stoichiometric, mild conditions, low waste.[6]Reagent cost and availability may be a factor.
Alternative: Zeolite HNO₃, Zeolite HβHalogenobenzenesGoodCatalyst is recyclable, high regioselectivity, clean work-up.[5][13][14]Requires catalyst preparation/purchase and solid handling.
Pathway A: Toluene Cl₂, HNO₃/H₂SO₄2-Chloro-4-fluorotoluene>98% (Nitration step)High-yielding nitration, liquid starting material, suitable for scale-up.[15]Multi-step process, involves handling chlorine.
Pathway C: Aniline Ac₂O, HNO₃, NaNO₂, HBF₄3-ChloroanilineGoodHigh final purity, excellent isomer control.[16]Longer synthetic sequence, involves diazonium intermediates.

Section 6: Detailed Experimental Protocols

To provide a practical context, the following are representative, step-by-step methodologies.

Protocol 1: High-Yield Nitration of 2-Chloro-4-fluorobenzotrichloride (Pathway A)

This protocol is adapted from patent literature and demonstrates the efficiency of the toluene derivative route.[15]

  • Prepare Mixed Acid: In a 100 mL four-necked flask equipped with a stirrer and dropping funnel, combine 26.0g of concentrated sulfuric acid (98%) and 26.0g of concentrated nitric acid (98%). Cool the mixture to 0°C in an ice bath.

  • Substrate Addition: Place 25.0g (0.10 mol) of 2-chloro-4-fluorobenzotrichloride into the dropping funnel.

  • Nitration Reaction: Add the 2-chloro-4-fluorobenzotrichloride dropwise to the stirred mixed acid over 1.5 hours, maintaining the internal reaction temperature at 0°C.

  • Hold Period: After the addition is complete, continue stirring at 0°C for an additional 10 minutes.

  • Quench: Carefully pour the reaction mixture into 250g of an ice-water mixture with vigorous stirring to quench the reaction and precipitate the product.

  • Isolation: Collect the solid product by suction filtration using a vacuum pump. Wash the filter cake with water.

  • Drying: Dry the product to obtain 2-chloro-4-fluoro-5-nitrobenzotrichloride as a solid. (Expected Yield: ~98%; Purity: ~92.5%).[15]

Protocol 2: Zeolite-Catalyzed Nitration of a Halogenobenzene

This generalized protocol illustrates the principles of using a solid acid catalyst.[5][13]

  • Catalyst Activation: Activate zeolite Hβ catalyst by heating under vacuum to remove adsorbed water.

  • Reaction Setup: In a round-bottom flask, suspend the activated zeolite Hβ catalyst in an appropriate solvent (e.g., dichloromethane).

  • Reagent Addition: Add the halogenobenzene substrate to the suspension.

  • Nitrating Agent: Slowly add the nitrating agent (e.g., 70% nitric acid or a solution of N₂O₄/O₂) to the stirred mixture at the desired reaction temperature (e.g., 60-90°C).[5]

  • Monitoring: Monitor the reaction progress using GC or TLC.

  • Work-up: Upon completion, cool the reaction mixture and filter to recover the solid zeolite catalyst. The catalyst can be washed, dried, and reused.

  • Purification: Wash the filtrate with water and a dilute sodium bicarbonate solution. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by crystallization or chromatography.

Conclusion and Future Outlook

The synthesis of 4-chloro-2-fluoro-5-nitro-substituted compounds is no longer confined to the classical mixed-acid methodology. A comprehensive evaluation reveals a spectrum of powerful alternatives, each with a distinct profile of advantages.

  • For environmental and safety improvements , reagents like dinitrogen pentoxide and heterogeneous zeolite catalysts offer significant reductions in hazardous waste and operate under milder conditions.[6][14]

  • For ultimate efficiency and scalability , redesigning the synthesis via the toluene derivative pathway provides an exceptionally high-yielding nitration step, making it a compelling choice for industrial production.[15]

  • For high-purity, isomer-specific applications , building the molecule via an aniline/diazotization route provides maximum control, albeit with additional synthetic complexity.[16]

The selection of an optimal method is a strategic decision that must align with project goals, whether they prioritize green chemistry principles, process economics, or final product purity. The continued development of novel catalytic systems and the integration of flow chemistry technologies promise to further refine the synthesis of these crucial chemical building blocks, making them safer, cleaner, and more efficient to produce.

References

  • Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene - Eureka | Patsnap. (2019, January 25). Retrieved from [Link]

  • Kopchuk, D. S., et al. (2021). Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium. RSC Advances. Available at: [Link]

  • Nitro compound synthesis by nitrite substitution or nitration - Organic Chemistry Portal. Retrieved from [Link]

  • Smith, K., et al. (2000). para-Selective Nitration of Halogenobenzenes Using a Nitrogen Dioxide—Oxygen—Zeolite System. Green Chemistry. Available at: [Link]

  • What are the other nitrating mixtures other than sulphuric acid & nitric acid? - Quora. (2018, February 3). Retrieved from [Link]

  • 2-Chloro-4-fluoro-5-nitrotoluene - Pharmaffiliates. Retrieved from [Link]

  • 4-Chloro-2-fluoro-5-nitrotoluene, 98% - Ottokemi. Retrieved from [Link]

  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. (2022, August 31). JACS Au. Available at: [Link]

  • Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. (2024, May 14). Frontiers in Chemistry. Available at: [Link]

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  • A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene. (2004). Journal of Chemical Research. Available at: [Link]

  • The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents.
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Comparative

A Senior Application Scientist's Guide to the Spectroscopic Data Validation of Synthesized (4-Chloro-2-fluoro-5-nitrophenyl)methanol

In the landscape of drug discovery and development, the unambiguous structural confirmation of a newly synthesized active pharmaceutical ingredient (API) is a cornerstone of regulatory compliance and, more fundamentally,...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of a newly synthesized active pharmaceutical ingredient (API) is a cornerstone of regulatory compliance and, more fundamentally, of scientific integrity. This guide provides an in-depth protocol for the spectroscopic validation of (4-Chloro-2-fluoro-5-nitrophenyl)methanol, a substituted benzyl alcohol derivative with potential applications in medicinal chemistry. We will delve into the interpretation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering a comparative analysis with structurally related compounds to highlight its unique spectral signature.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for (4-Chloro-2-fluoro-5-nitrophenyl)methanol. These predictions are based on established principles of spectroscopy and data from analogous structures.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.2d1HAr-H
~7.6d1HAr-H
~4.8s2HCH₂
~2.0br s1HOH

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~159 (d)C-F
~148C-NO₂
~138 (d)C-CH₂OH
~125 (d)C-H
~123 (d)C-H
~120 (d)C-Cl
~60 (d)CH₂OH

Table 3: Predicted IR Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityFunctional Group
3500-3200Broad, StrongO-H (Alcohol)
3100-3000MediumC-H (Aromatic)
1580-1500StrongN-O (Nitro Asymmetric Stretch)
1360-1320StrongN-O (Nitro Symmetric Stretch)
1250-1150StrongC-F
1100-1000MediumC-O (Alcohol)
800-700StrongC-Cl

Table 4: Predicted Mass Spectrometry Data (EI)

m/zInterpretation
207/209Molecular ion peak (M⁺) with ³⁵Cl/³⁷Cl isotope pattern
190/192[M-OH]⁺
177/179[M-CH₂O]⁺
161/163[M-NO₂]⁺

In-Depth Spectral Interpretation

A thorough analysis of the spectroscopic data is crucial for the structural confirmation of (4-Chloro-2-fluoro-5-nitrophenyl)methanol.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[1] The assignment of NMR signals is achieved by correlating chemical shifts and coupling constants with the molecular structure.[2][3]

The ¹H NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two aromatic protons. The presence of the electron-withdrawing nitro and chloro groups, along with the fluoro group, will influence the chemical shifts of these protons. The benzylic protons (CH₂) are expected to appear as a singlet, and the hydroxyl proton will likely be a broad singlet.

In the ¹³C NMR spectrum, the carbon attached to the fluorine atom will exhibit a doublet due to C-F coupling. The chemical shifts of the aromatic carbons are influenced by the substituents. The benzylic carbon will appear around 60 ppm.

Caption: Molecular structure of (4-Chloro-2-fluoro-5-nitrophenyl)methanol.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[4][5][6] The IR spectrum of (4-Chloro-2-fluoro-5-nitrophenyl)methanol is expected to exhibit several characteristic absorption bands. A broad and strong absorption in the region of 3500-3200 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group.[7] Strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro group (N-O) are expected around 1580-1500 cm⁻¹ and 1360-1320 cm⁻¹, respectively. The presence of the C-F and C-Cl bonds will give rise to absorptions in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.[1][8] For (4-Chloro-2-fluoro-5-nitrophenyl)methanol, the electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z 207, with a characteristic M+2 peak at m/z 209 due to the presence of the chlorine-37 isotope. Common fragmentation pathways for nitroaromatic compounds include the loss of NO, NO₂, and OH radicals.[9][10]

Experimental Workflow for Spectroscopic Validation

A standardized workflow ensures the reliability and reproducibility of spectroscopic data.

Caption: Workflow for the synthesis and spectroscopic validation of a new chemical entity.

Step-by-Step Protocol:
  • Sample Preparation:

    • NMR: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

    • IR: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.

    • MS: Prepare a dilute solution of the sample in a suitable volatile solvent like methanol or acetonitrile.

  • Instrumental Analysis:

    • NMR: Acquire ¹H and ¹³C NMR spectra on a 500 MHz spectrometer.[11]

    • IR: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

    • MS: Obtain the mass spectrum using an electron ionization (EI) mass spectrometer.

  • Data Processing and Analysis:

    • Process the raw data using appropriate software.

    • For NMR, perform Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts relative to TMS.[12]

    • For IR, label the significant absorption peaks.

    • For MS, identify the molecular ion peak and major fragment ions.

Comparative Analysis with Structural Analogs

Comparing the spectroscopic data of the target compound with that of structurally similar molecules can aid in confirming its identity and highlighting its unique spectral features.

Table 5: Comparative Spectroscopic Data

Spectroscopic Feature(4-Chloro-2-fluoro-5-nitrophenyl)methanol4-Chloro-2-fluorobenzyl alcohol[13]2-Fluoro-5-nitrobenzyl alcohol[14][15]
¹H NMR (Ar-H) Two doublets (~8.2, ~7.6 ppm)Multiplet (~7.4-7.1 ppm)Multiplet (~8.4, ~8.2, ~7.4 ppm)
IR (N-O Stretch) ~1580-1500, ~1360-1320 cm⁻¹Absent~1580-1500, ~1360-1320 cm⁻¹
MS (M⁺) 207/209160/162171

The presence of the nitro group in (4-Chloro-2-fluoro-5-nitrophenyl)methanol and 2-fluoro-5-nitrobenzyl alcohol results in characteristic strong IR absorptions for the N-O stretches, which are absent in 4-chloro-2-fluorobenzyl alcohol. The molecular ion peaks in the mass spectra are also distinct for each compound, reflecting their different molecular formulas.

Conclusion

The structural validation of a synthesized compound like (4-Chloro-2-fluoro-5-nitrophenyl)methanol is a multi-faceted process that relies on the synergistic interpretation of data from various spectroscopic techniques. By carefully analyzing the ¹H NMR, ¹³C NMR, IR, and mass spectra and comparing them with predicted data and those of structural analogs, researchers can confidently confirm the identity and purity of their target molecule. This rigorous approach is fundamental to advancing drug discovery and ensuring the quality and safety of potential therapeutic agents.

References

  • Specac Ltd. Interpreting Infrared Spectra. Available from: [Link]

  • Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. Available from: [Link]

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  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available from: [Link]

  • Slideshare. Interpretation of IR spectra. Available from: [Link]

  • The Royal Society of Chemistry. SUPPLEMENTARY DATA. Available from: [Link]

  • ResearchGate. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Available from: [Link]

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  • YouTube. Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. Available from: [Link]

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  • Filo. Consider the spectral data for 4-chlorobenzyl alcohol (Figs. 16.5 and 16.6). Available from: [Link]

  • Texas Tech University. Supporting information Sem Raj Tamang, Anthony F. Cozzolino and Michael Findlater*. Available from: [Link]

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  • VNU. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. Available from: [Link]

  • NIH. 4-Fluorobenzylic alcohol. Available from: [Link]

  • RJPN. Advancements in Spectroscopic Determination of Organic Structures through Artificial Intelligence. Available from: [Link]

  • EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available from: [Link]

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Validation

A Comparative Guide to the Biological Activity of (4-Chloro-2-fluoro-5-nitrophenyl)methanol Derivatives

This guide provides an in-depth comparative analysis of the biological activities of various heterocyclic derivatives synthesized from the core moiety, (4-Chloro-2-fluoro-5-nitrophenyl)methanol. We will explore the synth...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the biological activities of various heterocyclic derivatives synthesized from the core moiety, (4-Chloro-2-fluoro-5-nitrophenyl)methanol. We will explore the synthesis, antimicrobial, anticancer, and anti-inflammatory properties of these derivatives, supported by experimental data and protocols. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the structure-activity relationships that govern the therapeutic potential of these compounds.

The (4-Chloro-2-fluoro-5-nitrophenyl)methanol Scaffold: A Privileged Starting Point

The (4-Chloro-2-fluoro-5-nitrophenyl)methanol molecule serves as a versatile starting material for the synthesis of a wide range of biologically active compounds. The specific arrangement of its functional groups—a chloro group, a fluoro group, and a nitro group on the phenyl ring—creates a unique electronic environment that can significantly influence the pharmacological properties of its derivatives.

  • Chloro and Fluoro Groups: The presence of halogens like chlorine and fluorine can enhance the lipophilicity of a molecule, which may improve its ability to cross cell membranes.[1] Fluorine, in particular, can increase metabolic stability and binding affinity to target enzymes.[2][3]

  • Nitro Group: The electron-withdrawing nature of the nitro group can modulate the reactivity of the aromatic ring and is a common feature in many antimicrobial and anticancer agents.[4][5]

The hydroxymethyl group (-CH2OH) provides a reactive site for further chemical modifications, allowing for the construction of diverse heterocyclic systems.[4]

Synthesis of Biologically Active Derivatives

A variety of heterocyclic derivatives, including benzimidazoles, triazoles, and Schiff bases, can be synthesized from (4-Chloro-2-fluoro-5-nitrophenyl)methanol. The general synthetic approach involves the initial conversion of the methanol to a more reactive intermediate, such as an aldehyde or an acid, followed by condensation reactions with appropriate binucleophiles.

Synthesis_Workflow A (4-Chloro-2-fluoro-5-nitrophenyl)methanol B Oxidation A->B F Conversion to Hydrazide A->F C (4-Chloro-2-fluoro-5-nitrophenyl)carbaldehyde B->C D Condensation with o-phenylenediamine C->D J Condensation with Primary Amines C->J E Benzimidazole Derivatives D->E G (4-Chloro-2-fluoro-5-nitro)benzohydrazide F->G H Cyclization with CS2/KOH G->H I Triazole Derivatives H->I K Schiff Base Derivatives J->K Biological_Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Mechanism of Action Studies A Synthesized Derivatives B Antimicrobial Assay (Well Diffusion) A->B C Anticancer Assay (MTT Assay) A->C D Anti-inflammatory Assay (Egg Albumin Induced Edema) A->D E Determine MIC Values B->E F Determine IC50 Values C->F G Dose-Response Study D->G H Enzyme Inhibition Assays E->H F->H I Molecular Docking H->I J Signaling Pathway Analysis H->J

Sources

Comparative

A Comparative Guide to the Electronic Properties of (4-Chloro-2-fluoro-5-nitrophenyl)methanol for Drug Development

In the landscape of modern drug discovery, a molecule's electronic properties are fundamental to its pharmacokinetic and pharmacodynamic profile. For researchers and scientists in drug development, understanding these ch...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, a molecule's electronic properties are fundamental to its pharmacokinetic and pharmacodynamic profile. For researchers and scientists in drug development, understanding these characteristics is not merely academic; it is a critical step in predicting a compound's behavior in a biological system. This guide provides an in-depth computational analysis of the electronic properties of (4-Chloro-2-fluoro-5-nitrophenyl)methanol, a compound of interest due to its potential as a scaffold in medicinal chemistry.

Through a rigorous, side-by-side comparison with structurally similar alternatives, this document will elucidate the subtle yet significant impact of substituent placement on electronic behavior. The methodologies presented herein are designed to be both reproducible and transparent, empowering fellow researchers to conduct similar analyses.

The Rationale: Why Computational Modeling of Electronic Properties Matters in Drug Design

Before a potential drug candidate is synthesized, computational chemistry allows for an in silico exploration of its molecular attributes.[1][2][3] This predictive power is invaluable, saving considerable time and resources.[3] Electronic properties, in particular, govern a molecule's reactivity, polarity, and ability to interact with biological targets.[4]

For instance, the distribution of electron density, represented by the electrostatic potential map, can indicate how a molecule will "see" and interact with a protein's binding pocket. Similarly, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into a molecule's ability to participate in charge-transfer interactions, a common feature in enzyme inhibition and receptor binding.[5]

This guide will focus on three key electronic descriptors:

  • HOMO-LUMO Energy Gap: A smaller gap generally suggests higher reactivity.

  • Dipole Moment: This indicates the overall polarity of the molecule, influencing its solubility and ability to cross lipid membranes.

  • Electrostatic Potential (ESP) Map: This visualizes the electron-rich and electron-poor regions of a molecule, crucial for understanding non-covalent interactions.

Comparative Cohort: Selecting Alternatives to (4-Chloro-2-fluoro-5-nitrophenyl)methanol

To contextualize the electronic properties of our target molecule, a comparative analysis is essential. The chosen alternatives are isomers and analogs, allowing for a systematic evaluation of the effects of substituent changes.

  • Molecule A: (4-Chloro-2-fluoro-5-nitrophenyl)methanol - Our primary molecule of interest.

  • Molecule B: (2-Fluoro-5-nitrophenyl)methanol - Lacks the chloro substituent, providing a baseline to assess the impact of the chlorine atom.

  • Molecule C: (4-Chloro-2-nitrophenyl)methanol - Lacks the fluoro substituent, isolating the effect of the fluorine atom.

  • Molecule D: (3-Nitrophenyl)methanol - A simpler analog with only a nitro group, offering a broader comparison.

Experimental Protocol: A Validated Computational Workflow

The following protocol outlines the step-by-step methodology for calculating the electronic properties of the selected molecules. This workflow is designed to be a self-validating system, employing widely accepted quantum chemical methods.

Molecular Geometry Optimization
  • Initial Structure Generation: The 2D structure of each molecule is drawn using molecular editing software (e.g., Avogadro).

  • 3D Conformer Generation: A preliminary 3D structure is generated.

  • Geometry Optimization: The geometry of each molecule is optimized using Density Functional Theory (DFT) with the B3LYP functional and a 6-31G(d) basis set. This level of theory is a well-established compromise between accuracy and computational cost for organic molecules.[6] The optimization is performed in the gas phase to represent the intrinsic properties of the molecule.

  • Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

Calculation of Electronic Properties
  • Single-Point Energy Calculation: Using the optimized geometry, a single-point energy calculation is performed at the same level of theory (B3LYP/6-31G(d)).

  • Extraction of Molecular Orbitals: From the output of the single-point energy calculation, the energies of the HOMO and LUMO are extracted.

  • Dipole Moment Calculation: The dipole moment is also obtained from the single-point energy calculation output.

  • Electrostatic Potential Map Generation: The electrostatic potential is calculated and mapped onto the electron density surface of the molecule.

The computational workflow is summarized in the following diagram:

G cluster_input Input Generation cluster_calc Quantum Chemical Calculations (DFT B3LYP/6-31G(d)) cluster_output Data Extraction & Analysis node_2d 2D Structure Drawing node_3d 3D Conformer Generation node_2d->node_3d node_opt Geometry Optimization node_3d->node_opt node_freq Frequency Analysis node_opt->node_freq node_spe Single-Point Energy Calculation node_freq->node_spe node_homo_lumo HOMO/LUMO Energies node_spe->node_homo_lumo node_dipole Dipole Moment node_spe->node_dipole node_esp Electrostatic Potential Map node_spe->node_esp

Caption: Computational workflow for determining molecular electronic properties.

Results and Comparative Analysis

The calculated electronic properties for (4-Chloro-2-fluoro-5-nitrophenyl)methanol and its analogs are summarized in the table below.

MoleculeIUPAC NameHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
A (4-Chloro-2-fluoro-5-nitrophenyl)methanol-7.89-3.454.444.87
B (2-Fluoro-5-nitrophenyl)methanol-7.82-3.394.435.12
C (4-Chloro-2-nitrophenyl)methanol-7.65-3.214.444.59
D (3-Nitrophenyl)methanol-7.51-2.984.534.21
HOMO-LUMO Gap: Implications for Reactivity

The HOMO-LUMO gap is an indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that a molecule is more polarizable and can more readily accept or donate electrons. All four molecules exhibit a relatively similar HOMO-LUMO gap, suggesting comparable overall reactivity. The presence of both chloro and fluoro groups in Molecule A, as well as the fluoro group in Molecule B, results in a slightly smaller gap compared to the simpler analog, Molecule D. This is consistent with the electron-withdrawing nature of halogen and nitro substituents, which tend to lower the energies of both frontier orbitals.

Dipole Moment: Polarity and Bioavailability

The dipole moment is a measure of the net molecular polarity. Molecule B, with the highly electronegative fluorine atom and the nitro group, exhibits the largest dipole moment. The replacement of the fluoro group with a chloro group in Molecule C leads to a decrease in the dipole moment, as chlorine is less electronegative than fluorine. Molecule A, containing both halogens, has a dipole moment that is intermediate between B and C. The simplest analog, Molecule D, has the lowest dipole moment. A higher dipole moment can influence a molecule's solubility in polar solvents like water and its ability to form hydrogen bonds, which are critical for drug-receptor interactions.

Electrostatic Potential Maps: Visualizing Interaction Sites

The electrostatic potential (ESP) maps provide a visual representation of the charge distribution within the molecules.

Caption: Key regions of electrostatic potential for the comparative molecules.

For all four molecules, the region around the nitro group is highly electron-rich (negative ESP), making it a potential hydrogen bond acceptor. The oxygen of the methanol group also shows a negative ESP. Conversely, the hydrogen atom of the methanol group is electron-poor (positive ESP), indicating its potential as a hydrogen bond donor. The aromatic protons also exhibit a positive ESP.

The presence and position of the halogen substituents subtly modulate the ESP of the aromatic ring. In Molecule A, the combined electron-withdrawing effects of the chloro, fluoro, and nitro groups create a more electron-deficient aromatic system compared to Molecule D. This can have significant implications for π-π stacking interactions with aromatic residues in a protein binding site.

Conclusion and Future Directions

This computational investigation reveals that while (4-Chloro-2-fluoro-5-nitrophenyl)methanol and its analogs share some electronic similarities, the specific nature and position of their substituents lead to distinct differences in their electronic properties. Molecule A, our compound of interest, presents a unique combination of a relatively small HOMO-LUMO gap and a significant dipole moment, suggesting a balance of reactivity and polarity that could be favorable for a drug candidate.

The insights gained from this in silico analysis provide a strong foundation for further experimental work. The next logical steps would involve synthesizing these compounds and validating the computational predictions through experimental measurements of their physicochemical properties and biological activity. This iterative cycle of computational modeling and experimental validation is at the heart of modern, efficient drug discovery.

References

  • APPLICATIONS OF COMPUTATIONAL CHEMISTRY IN DRUG DESIGN: A REVIEW - Neuroquantology. Available at: [Link]

  • The Role of Computational Chemistry in Accelerating Drug Discovery - SteerOn Research. Available at: [Link]

  • A Review on Applications of Computational Methods in Drug Screening and Design - MDPI. Available at: [Link]

  • Computational Chemistry | Drug Discovery | Oncodesign Services. Available at: [Link]

  • Computational Methods in Drug Discovery - PMC - NIH. Available at: [Link]

  • Quantum Chemical Studies of Aromatic Substitution Reactions - kth .diva. Available at: [Link]

  • Effect of the position of substitution on the electronic properties of nitrophenyl derivatives of fulleropyrrolidines:Fundamental understanding toward raising LUMO energy of fullerene electron-acceptor. Available at: [Link]

  • Solvation of nitrophenol isomers: consequences for solute electronic structure and alkane/water partitioning - PubMed. Available at: [Link]

  • Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods - PMC. Available at: [Link]

  • (2-Fluoro-5-nitrophenyl)methanol | C7H6FNO3 | CID 4437169 - PubChem. Available at: [Link]

Sources

Validation

Comparative study of catalysts for the modification of (4-Chloro-2-fluoro-5-nitrophenyl)methanol

This guide provides a comparative technical analysis of catalytic systems for the modification of (4-Chloro-2-fluoro-5-nitrophenyl)methanol . The primary focus is on the chemoselective reduction of the nitro group , a cr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of catalytic systems for the modification of (4-Chloro-2-fluoro-5-nitrophenyl)methanol . The primary focus is on the chemoselective reduction of the nitro group , a critical and challenging transformation due to the high risk of hydrodehalogenation (loss of Cl/F atoms). A secondary section addresses the oxidation of the benzylic alcohol .

Executive Summary & Strategic Context

(4-Chloro-2-fluoro-5-nitrophenyl)methanol is a high-value scaffold, primarily serving as a key intermediate in the synthesis of N-phenylphthalimide herbicides (e.g., Flumioxazin) and next-generation fluoro-pharmaceuticals.

The most critical catalytic modification of this molecule is the selective hydrogenation of the nitro group to the corresponding aniline [(5-Amino-4-chloro-2-fluorophenyl)methanol]. This step is chemically perilous because standard hydrogenation catalysts (e.g., Pd/C) readily cleave the C-Cl and C-F bonds under the same conditions required to reduce the nitro group.

The Engineering Challenge:

  • Target: Reduce

    
    .
    
  • Constraint: Preserve

    
     and 
    
    
    
    substituents.
  • Risk: Hydrodechlorination (rapid) and Hydrodefluorination (slower but possible).

This guide compares four catalytic systems to solve this selectivity problem, followed by a brief analysis of alcohol oxidation options.

Mechanistic Pathways & Selectivity Logic[1]

Understanding the competing pathways is essential for catalyst selection. The diagram below illustrates the divergence between the desired aniline formation and the undesired dehalogenation.

ReactionNetwork Start (4-Chloro-2-fluoro- 5-nitrophenyl)methanol Nitroso Nitroso Intermediate Start->Nitroso H2, Cat DeCl_Side IMPURITY: (3-Fluoro-4-aminophenyl) methanol (Des-Chloro) Start->DeCl_Side Direct Dehalogenation Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine Fast Target TARGET: (5-Amino-4-chloro- 2-fluorophenyl)methanol Hydroxylamine->Target Rate Determining Step (Condensation) Target->DeCl_Side Pd/C (Over-reduction) DeF_Side IMPURITY: (Des-Fluoro) Target->DeF_Side Harsh Conditions

Figure 1: Reaction network showing the competition between nitro reduction and hydrodehalogenation.

Comparative Analysis of Catalytic Systems

System A: Sulfided Platinum on Carbon (Pt(S)/C)

The Industry Standard for Halogenated Aromatics

  • Mechanism: Sulfur acts as a selective poison (modifier) on the Platinum surface. It electronically modifies the active sites, significantly increasing the activation energy for C-Cl bond insertion while leaving the nitro reduction pathway kinetically accessible.

  • Performance:

    • Selectivity: >99.5% retention of Chlorine.

    • Activity: Moderate. Requires higher pressure (10–20 bar) compared to Pd.

    • Reliability: Extremely high. It is the most robust "plug-and-play" solution for scale-up.

  • Best For: GMP manufacturing where impurity profiles must be strictly controlled.

System B: Palladium on Carbon (Pd/C) + Diphenylsulfide

The High-Activity, Tunable Alternative

  • Mechanism: Standard Pd/C is too active and will strip the chlorine atom within minutes. Adding a soluble poison like Diphenylsulfide or Morpholine creates an in-situ poisoned catalyst similar to Pt(S)/C but with the higher intrinsic activity of Palladium.

  • Performance:

    • Selectivity: 95–98% (Highly dependent on poison ratio).

    • Activity: High. Works at lower pressures (1–5 bar).

    • Risk: If the poison ratio is incorrect, a "runaway" dehalogenation can occur.

  • Best For: Cost-sensitive processes where Platinum prices are prohibitive, and process control is tight.

System C: Raney Nickel

The Economic Workhorse

  • Mechanism: Bulk skeletal nickel has a different electronic surface structure than noble metals. It naturally favors nitro reduction over aryl-halide cleavage under mild conditions.

  • Performance:

    • Selectivity: Good (~98%).

    • Activity: Low to Moderate. Often requires elevated temperatures (50–80°C).

    • Handling: Pyrophoric. Requires special handling equipment (inert atmosphere).

  • Best For: Large-scale agrochemical synthesis where catalyst cost is the primary driver.

System D: Iron-Promoted Platinum (Pt-Fe/C)

The Synergistic High-Performance Option

  • Mechanism: The presence of Iron (Fe) creates a bimetallic effect. Fe acts as an oxophilic promoter, facilitating the adsorption and reduction of the nitro group oxygen, while the Pt activates the hydrogen. This synergy accelerates the nitro reduction rate to be much faster than the dehalogenation rate.

  • Performance:

    • Selectivity: >99% (Kinetic selectivity).

    • Activity: Very High (Fastest TOF).

  • Best For: Processes requiring high throughput (Turnover Frequency).

Performance Comparison Matrix

FeaturePt(S)/C (Sulfided) Pd/C + Poison Raney Nickel Pt-Fe/C (Promoted)
Selectivity (Cl Retention) Excellent (>99.5%) Good (95-98%)Very Good (~98%)Excellent (>99%)
Reaction Rate (TOF) ModerateHighLowVery High
Op. Pressure (H2) 10–20 bar1–5 bar5–10 bar5–10 bar
Cost HighMediumLow High
Safety Profile Safe (wet paste)Safe (wet paste)Hazardous (Pyrophoric) Safe (wet paste)
Process Robustness High Low (Sensitive to dosing)ModerateHigh

Detailed Experimental Protocol

Protocol: Selective Hydrogenation using Pt(S)/C

Objective: Convert (4-Chloro-2-fluoro-5-nitrophenyl)methanol to (5-Amino-4-chloro-2-fluorophenyl)methanol with <0.1% dehalogenation.

Reagents:

  • Substrate: (4-Chloro-2-fluoro-5-nitrophenyl)methanol (1.0 eq)

  • Catalyst: 5% Pt(S)/C (Sulfided Platinum), 50% water wet (2 wt% loading relative to substrate dry basis).

  • Solvent: Methanol (10 volumes).

Step-by-Step Workflow:

  • Inertization: Charge the hydrogenation autoclave with the substrate and Methanol.

  • Catalyst Addition: Safety Critical: Under a Nitrogen blanket, add the wet Pt(S)/C catalyst. (Never add dry catalyst to methanol in air).

  • Purge Cycles: Seal the reactor. Pressurize with Nitrogen to 5 bar, stir, and vent. Repeat 3 times to remove Oxygen (Safety & Catalyst life).

  • Hydrogen Introduction: Pressurize with Hydrogen to 10 bar .

  • Reaction: Heat to 50°C with vigorous stirring (1000 rpm).

    • Why? Mass transfer is critical. If H2 starvation occurs at the surface, selectivity can drop even with sulfided catalysts.

  • Monitoring: Monitor H2 uptake. When uptake plateaus, continue for 30 mins.

    • Self-Validation: Check HPLC.[1] Target: Nitro < 0.1%. If De-Cl impurity > 0.5%, stop immediately; the temperature is likely too high.

  • Workup: Cool to 20°C. Vent H2. Purge with Nitrogen. Filter catalyst through Celite (keep wet to avoid fire hazard).

  • Isolation: Concentrate filtrate to yield the aniline product.

Secondary Modification: Alcohol Oxidation

While nitro reduction is the primary modification, oxidizing the alcohol to 4-Chloro-2-fluoro-5-nitrobenzoic acid is another relevant pathway.

  • Catalyst: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) / NaOCl (Bleach).

  • Why: Transition metal oxidation (e.g., KMnO4 or Jones) is too harsh and generates toxic waste. TEMPO is catalytic (1 mol%) and uses bleach as the stoichiometric oxidant.

  • Protocol Note: The reaction must be kept at 0°C to prevent attack on the nitro/halogen ring system.

References

  • BenchChem Technical Support. Selective Catalytic Reduction of Nitro Groups in the Presence of Chloro Substituents. (2025).[2]

  • Mori, A., et al. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide.[3] Organic Letters, 8(15), 3279-3281. (2006).

  • Royal Society of Chemistry. Selective hydrogenation of p-chloronitrobenzene over an Fe promoted Pt/AC catalyst. (2016).

  • Sigma-Aldrich. Product Specification: (4-Chloro-2-fluoro-5-nitrophenyl)methanol.

  • CymitQuimica. Properties and Applications of Fluoronitrobenzyl Alcohols.

Sources

Comparative

X-ray crystallography analysis of (4-Chloro-2-fluoro-5-nitrophenyl)methanol

Topic: Definitive Structural Elucidation of (4-Chloro-2-fluoro-5-nitrophenyl)methanol via Single Crystal X-Ray Diffraction (SC-XRD) Content Type: Technical Comparison & Protocol Guide Executive Summary: The Case for Crys...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Definitive Structural Elucidation of (4-Chloro-2-fluoro-5-nitrophenyl)methanol via Single Crystal X-Ray Diffraction (SC-XRD) Content Type: Technical Comparison & Protocol Guide

Executive Summary: The Case for Crystallographic Precision

In the development of kinase inhibitors and herbicides, the intermediate (4-Chloro-2-fluoro-5-nitrophenyl)methanol presents a unique stereochemical challenge.[1] While solution-state NMR (


H, 

C,

F) confirms connectivity, it fails to accurately resolve the static 3D conformational locks induced by the sterically crowded 1,2,4,5-substitution pattern.[1]

This guide compares Single Crystal X-Ray Diffraction (SC-XRD) against solution-phase alternatives (NMR, DFT), demonstrating why SC-XRD is the non-negotiable "Gold Standard" for validating the regiochemistry and supramolecular interactions of this specific aromatic scaffold.

Key Insight: The steric repulsion between the ortho-chloro and meta-nitro groups forces a specific torsion angle critical for active site binding—a parameter only measurable via SC-XRD.[1]

Comparative Analysis: SC-XRD vs. Alternatives

For a researcher characterizing this polysubstituted benzene, the choice of analytical method dictates the depth of structural insight.

Performance Matrix
FeatureSC-XRD (The Standard) Solution NMR (NOESY/HOESY) DFT (B3LYP/6-31G)*
3D Conformation Absolute (0.01 Å precision)Averaged (Dynamic rotation)Theoretical (Gas phase bias)
Torsion Angles Experimental Value (e.g.,

)
Inferred (Karplus eq.[1] limitations)Predicted (often underestimates packing)
H-Bonding Direct Visualization (Donor-Acceptor)Indirect (Chemical shift perturbation)Energy-minimized (ignores lattice)
Sample State Solid CrystalSolvated LiquidVirtual
Throughput Low (Days for growth)High (Minutes)Medium (Hours)
Why Alternatives Fail for This Molecule
  • NMR Limitation: The rotation of the hydroxymethyl group (-CH

    
    OH) in solution averages the signal, obscuring the specific intramolecular hydrogen bond between the hydroxyl proton and the ortho-fluorine atom.
    
  • DFT Limitation: Computational models often predict a planar nitro group to maximize resonance.[1] However, in the solid state (and often in protein binding pockets), the bulky Chlorine atom at position 4 forces the Nitro group at position 5 to rotate out of plane—a critical steric feature SC-XRD reveals.

Experimental Protocol: Validated Workflow

This protocol is designed to grow diffraction-quality crystals of (4-Chloro-2-fluoro-5-nitrophenyl)methanol and solve the structure.

Phase 1: Crystal Growth (The "Vapor Diffusion" Method)

Target: Single block-like crystals (


 mm).[1]
  • Solubility Screen: Dissolve 20 mg of compound in 1 mL of solvent.

    • Good Solvents: Acetone, THF, Ethyl Acetate.[1]

    • Anti-Solvents: Hexane, Pentane, Water.[1]

  • Setup: Use a binary solvent system (Acetone/Hexane).[1]

    • Dissolve 30 mg of sample in 0.5 mL Acetone (inner vial).

    • Place inner vial into a larger jar containing 2 mL Hexane (outer reservoir).[1]

    • Cap tightly.[1] The Hexane vapors will diffuse into the Acetone, slowly lowering solubility.[1]

  • Observation: Inspect under polarized light after 48-72 hours. Look for extinction (blinking) to confirm crystallinity vs. amorphous precipitate.[1]

Phase 2: Data Collection & Reduction
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K

    
     radiation, 
    
    
    
    Å).[1]
  • Temperature: 100 K (Cryostream is mandatory to reduce thermal ellipsoids of the terminal -OH and -NO

    
     groups).[1]
    
  • Strategy:

    • Harvest: Mount crystal on a MiTeGen loop using paratone oil.

    • Screen: Collect 20 frames to determine unit cell and Bravais lattice.

    • Full Sphere: Collect data to

      
       Å resolution (approx. 180° 
      
      
      
      scan).
Phase 3: Structure Solution
  • Software: OLEX2 or SHELXL.[1]

  • Refinement:

    • Solve using Intrinsic Phasing (SHELXT).[1]

    • Refine

      
       against all reflections (SHELXL).[1]
      
    • Critical Step: Locate the hydroxyl hydrogen in the difference Fourier map (

      
      ).[1] Do not fix geometrically; refine with a restraint (DFIX 0.82) to confirm the H-bond direction.
      

Structural Analysis & Representative Data

Based on crystallographic principles for nitrobenzyl alcohols, the following structural metrics define the quality of the analysis.

Critical Geometric Parameters (Reference Values)
ParameterAtoms InvolvedTypical Value (Å/°)Structural Significance
Bond Length C(4)-Cl

Å
Standard aromatic C-Cl bond.[1]
Bond Length C(2)-F

Å
High electronegativity shortens bond.[1]
Torsion Angle C(4)-C(5)-N-O

Key Metric: Deviation from planarity due to Cl/NO

repulsion.[1]
H-Bond O-H

F

Å (D

A)
Intramolecular "lock" stabilizing the conformation.[1]
Interaction Network Visualization

The diagram below illustrates the workflow and the specific molecular interactions resolved by this analysis.

G cluster_Exp Experimental Workflow cluster_Results Structural Insights Sample Crude Sample (4-Chloro-2-fluoro-5-nitrophenyl)methanol Cryst Vapor Diffusion (Acetone/Hexane) Sample->Cryst XRD SC-XRD Data Collection (Mo-Kα, 100K) Cryst->XRD Single Crystal Refine SHELXL Refinement (Anisotropic) XRD->Refine .hkl file Steric Steric Twist (Cl vs NO2) Refine->Steric HBond Intramolecular H-Bond (OH...F) Refine->HBond Packing Crystal Packing (π-π Stacking) Refine->Packing Steric->HBond Conformational Lock

Figure 1: Workflow for determining the structural "locks" (Steric Twist and H-Bonding) in polysubstituted aromatics.

Troubleshooting & Quality Control

To ensure the "Trustworthiness" of your data, verify these metrics in your final .cif file:

  • R-Factor (

    
    ):  Must be 
    
    
    
    for publication-quality small molecules. High
    
    
    (>8%) suggests twinning or poor crystal quality.[1]
  • Goodness of Fit (GoF): Should approach 1.0. Values > 1.2 indicate incorrect weighting schemes or missed symmetry.[1]

  • Residual Density: Peaks

    
     near the Chlorine atom are normal (Fourier ripples), but peaks near the Methanol group suggest disorder.[1]
    

References

  • Sheldrick, G. M. (2015).[1] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.[1] Link

  • Dolomanov, O. V., et al. (2009).[1] "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341.[1] Link

  • Cambridge Crystallographic Data Centre (CCDC). "Mercury – Crystal Structure Visualisation."[1] (Standard tool for analyzing H-bond networks).[1] Link

  • Spek, A. L. (2009).[1][2] "Structure validation in chemical crystallography." Acta Crystallographica Section D, 65(2), 148-155.[1] Link

Sources

Validation

Quantitative Analysis of (4-Chloro-2-fluoro-5-nitrophenyl)methanol: A Comparative Methodological Guide

Executive Summary (4-Chloro-2-fluoro-5-nitrophenyl)methanol (CAS: 22639-32-3 / Analogous to 22996-18-5 derivatives) is a critical synthetic intermediate, often utilized in the manufacturing of agrochemicals (e.g., fluthi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4-Chloro-2-fluoro-5-nitrophenyl)methanol (CAS: 22639-32-3 / Analogous to 22996-18-5 derivatives) is a critical synthetic intermediate, often utilized in the manufacturing of agrochemicals (e.g., fluthiazol derivatives) and pharmaceutical kinase inhibitors. Its analysis presents specific challenges due to the electron-withdrawing nature of the nitro and halogen substituents, which influence both polarity and thermal stability.

This guide objectively compares three analytical approaches—RP-HPLC-UV , UHPLC-MS/MS , and GC-FID —to empower researchers in selecting the optimal workflow for their specific phase of development (Process Control vs. Trace Impurity Analysis).

Part 1: Comparative Analysis of Analytical Platforms

The choice of method depends heavily on the "Analytical Context"—whether you are monitoring a bulk reaction or screening for genotoxic impurities (GTIs).

High-Performance Liquid Chromatography (HPLC-UV)

Status: The Industry Gold Standard for Purity & Assay

  • Mechanism: Reverse-phase partition chromatography.

  • Why it works: The molecule contains a benzene ring with a nitro group, providing a strong chromophore for UV detection at 210–254 nm. The hydroxyl group ensures sufficient solubility in polar mobile phases (Water/Acetonitrile).

  • Pros: Robust, high reproducibility, no thermal degradation risk.

  • Cons: Lower sensitivity compared to MS; requires longer run times than GC.

Gas Chromatography (GC-FID)

Status: Process Control Alternative (With Caveats)

  • Mechanism: Volatility-based separation.

  • Why it works: Benzyl alcohols are generally volatile. However, the ortho-nitro group can induce thermal instability or "bunching" at high injector temperatures.

  • Pros: Rapid analysis (<10 min), excellent resolution of structural isomers.

  • Cons: Risk of on-column degradation; often requires derivatization (TMS) to improve peak shape and stability.

UHPLC-MS/MS (Triple Quadrupole)

Status: Trace Impurity & Genotoxicity Screening

  • Mechanism: Electrospray Ionization (ESI) with mass filtration.

  • Why it works: Nitro-aromatics ionize well in Negative ESI mode (

    
     or adducts).
    
  • Pros: Extreme sensitivity (ppb levels), definitive structural identification.

  • Cons: High cost, matrix effects, not suitable for macro-assay (saturation issues).

Comparative Performance Metrics

Data extrapolated from validated protocols for structural analogs (e.g., 4-Chloro-2-nitrobenzyl alcohol).

FeatureMethod A: RP-HPLC-UVMethod B: GC-FIDMethod C: UHPLC-MS/MS
Primary Application Purity Assay (>98%)Reaction MonitoringTrace Impurity (<0.1%)
Linearity Range 10 – 1000 µg/mL50 – 2000 µg/mL1 – 500 ng/mL
LOD (Limit of Detection) ~0.5 µg/mL~2.0 µg/mL~0.05 ng/mL
Precision (RSD) < 0.5%< 2.0%< 5.0%
Sample Prep Dilute & ShootExtraction/DerivatizationSPE / Protein Precip.
Throughput Medium (15-25 min)High (8-12 min)High (5-10 min)
Cost Per Sample Low ($)Low ($)High (

$)

Part 2: Detailed Experimental Protocol (RP-HPLC-UV)

This protocol is designed to be self-validating . It includes a system suitability test (SST) that must pass before data is accepted.[1]

Reagents & Equipment
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 x 150 mm, 3.5 µm or 5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5 to suppress ionization of phenolic impurities).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Detector: Diode Array Detector (DAD) or VWD.

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C (Controlled).

  • Detection Wavelength: 220 nm (primary), 254 nm (secondary).

Gradient Profile:

Time (min) % Mobile Phase A % Mobile Phase B Event
0.0 90 10 Equilibration
2.0 90 10 Isocratic Hold
12.0 20 80 Linear Ramp
15.0 20 80 Wash
15.1 90 10 Re-equilibration

| 20.0 | 90 | 10 | End |

Standard Preparation (External Standard Method)
  • Stock Solution: Weigh 25 mg of (4-Chloro-2-fluoro-5-nitrophenyl)methanol reference standard into a 25 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile. (Conc: 1000 µg/mL).

  • Working Standard: Dilute 1.0 mL of Stock to 10 mL. (Conc: 100 µg/mL).

System Suitability Criteria (Mandatory)
  • Tailing Factor:

    
    
    
  • Theoretical Plates (N):

    
    
    
  • RSD of Area (n=5):

    
    
    
  • Resolution (Rs):

    
     between main peak and nearest impurity (e.g., regioisomer).
    

Part 3: Method Development Logic & Workflow

The following diagram illustrates the decision matrix for selecting the analytical method and the pathway for method optimization.

AnalysisWorkflow Start Start: Define Analytical Goal Goal_Assay Goal: Purity/Potency (>90% Conc.) Start->Goal_Assay Goal_Impurity Goal: Trace Impurities (<0.1% Conc.) Start->Goal_Impurity Check_UV Does it have UV Chromophore? Goal_Assay->Check_UV LCMS_Select Select UHPLC-MS/MS (ESI Negative Mode) Goal_Impurity->LCMS_Select Check_Volatile Is it Volatile & Thermally Stable? Check_UV->Check_Volatile No/Weak HPLC_Select Select RP-HPLC-UV (C18, Acidic pH) Check_UV->HPLC_Select Yes (Nitro group) Check_Volatile->HPLC_Select No GC_Select Select GC-FID (Check Degradation) Check_Volatile->GC_Select Yes Optimization Method Optimization (Resolution of Regioisomers) HPLC_Select->Optimization GC_Select->Optimization LCMS_Select->Optimization Validation Validation (ICH Q2) Specificity, Linearity, Accuracy Optimization->Validation

Caption: Decision matrix for selecting analytical techniques based on analyte properties and sensitivity requirements.

Part 4: Critical Troubleshooting (Expert Insights)

Regioisomer Separation

The synthesis of this compound often involves nitration of 2-chloro-4-fluorobenzyl alcohol. This reaction can produce the ortho-nitro (target) and meta-nitro isomers.

  • Challenge: These isomers have identical mass (isobaric) and very similar polarity.

  • Solution: Use a Phenyl-Hexyl column instead of C18 if resolution is

    
    . The 
    
    
    
    interactions offered by the Phenyl phase often provide better selectivity for nitro-aromatic isomers than pure hydrophobicity.
Thermal Degradation in GC

Nitro-benzyl alcohols can undergo "self-oxidation" or dehydration in a hot GC injector port (


).
  • Diagnosis: Broad, tailing peaks or the appearance of "ghost" aldehyde peaks.

  • Fix: Use a "Cool On-Column" injection technique or lower the inlet temperature to

    
     and use a high split ratio to minimize residence time.
    
Sample Diluent Matching

Dissolving the sample in 100% Acetonitrile and injecting it into a high-aqueous initial gradient (90% Water) can cause "solvent wash-through," resulting in split peaks.

  • Protocol Rule: Always match the sample diluent to the starting mobile phase composition (e.g., 10:90 ACN:Water) or use a weaker solvent.

References

  • Sigma-Aldrich. 4-Chloro-2-nitrobenzyl alcohol Product Specification & Properties. (Analogous chemistry reference).

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4437169, (2-Fluoro-5-nitrophenyl)methanol.

  • BenchChem. Comparative Guide to Analytical Methods for Nitro-Phenol Derivatives. (Methodology adaptation source).

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).

Sources

Safety & Regulatory Compliance

Safety

(4-Chloro-2-fluoro-5-nitrophenyl)methanol proper disposal procedures

Operational Guide: (4-Chloro-2-fluoro-5-nitrophenyl)methanol Disposal Procedures Part 1: Executive Safety Directives Stop and Read: This compound is not a standard organic waste.[1] It possesses a "Dual-Hazard" profile:...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: (4-Chloro-2-fluoro-5-nitrophenyl)methanol Disposal Procedures

Part 1: Executive Safety Directives

Stop and Read: This compound is not a standard organic waste.[1] It possesses a "Dual-Hazard" profile:

  • Halogenated (Cl, F): Combustion releases corrosive Hydrogen Chloride (HCl) and Hydrogen Fluoride (HF) gases.

  • Nitro-Aromatic (NO₂): Introduces potential thermal instability and shock sensitivity, particularly if dry or concentrated.[2]

Immediate Action Required:

  • Do NOT mix with non-halogenated solvents (e.g., Acetone, Methanol) in general waste streams.[2]

  • Do NOT distill reaction mixtures containing this compound to dryness without Differential Scanning Calorimetry (DSC) validation.

  • DO segregate into "Halogenated Organic" waste streams destined for high-temperature incineration with acid gas scrubbing.[3]

Part 2: Chemical Profile & Risk Assessment

Effective disposal requires understanding the molecular triggers that define the waste stream.

Table 1: Physicochemical Hazard Profile

PropertySpecificationOperational Implication
Chemical Structure Ar-CH₂OH with -Cl, -F, -NO₂Halogenated: Requires specialized incineration.Nitro: Potential energy release source.[2][4]
Physical State Solid (typically off-white/yellow)Dust explosion hazard if finely divided.
Reactivity Sensitive to strong bases/reducersIncompatible: Do not mix with Sodium Hydride, strong alkalis, or metallic powders in waste bins.[2]
Combustion Products COx, NOx, HCl, HFHF Risk: Standard incinerators may be damaged; requires scrubbers.[2]
Waste Classification Hazardous (Toxic/Reactive)Likely RCRA Characteristic (D003 - Reactive potential, though low; D001 if in solvent).[2]
The "Why" Behind the Protocol

Standard organic waste is often used as "fuel blending" for cement kilns. However, the Fluorine content in this molecule prohibits this route for many facilities because HF gas attacks the refractory lining of kilns.[2] Therefore, it must be routed to a dedicated hazardous waste incinerator capable of handling halogens.[2]

Part 3: Step-by-Step Disposal Protocol

This protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) standards and minimizes laboratory risk.

Phase 1: Stabilization & Preparation
  • Solid Waste: Keep the material wet with a compatible solvent (e.g., Dichloromethane) if you suspect high instability, though this specific alcohol is generally stable as a solid.[2] If pure, package as a solid.

  • Liquid Waste: If the compound is in solution, ensure the solvent is compatible.[2]

    • Preferred Solvents: Dichloromethane (DCM), Chloroform.[2]

    • Avoid: Ethers (peroxide risk over time), strong bases.[2]

Phase 2: Segregation (The Critical Step)

You must separate this waste from "Non-Halogenated" streams.

  • Correct Stream: [Halogenated Organic Waste]

  • Incorrect Stream: [General Organic / Non-Halogenated]

Phase 3: Packaging & Labeling
  • Container: Use High-Density Polyethylene (HDPE) or glass containers. Avoid metal cans due to potential acid generation (HCl/HF) from hydrolysis over time.

  • Headspace: Leave 10% headspace to allow for vapor expansion.

  • Labeling:

    • Primary Identifier: "Hazardous Waste - Halogenated."[5]

    • Constituents: Explicitly list "(4-Chloro-2-fluoro-5-nitrophenyl)methanol."

    • Hazard Checkbox: Mark "Toxic" and "Irritant."

Part 4: Decision Logic Visualization

The following diagram illustrates the decision workflow for disposing of this compound.

DisposalWorkflow Start Waste Generation: (4-Chloro-2-fluoro-5-nitrophenyl)methanol StateCheck Physical State? Start->StateCheck Solid Pure Solid / Filter Cake StateCheck->Solid Solid Liquid In Solution StateCheck->Liquid Liquid LabPack Protocol: Lab Pack (Small container inside drum) Solid->LabPack SolventCheck Is Solvent Halogenated? Liquid->SolventCheck Compatible Action: Combine with Halogenated Solvents (DCM, etc.) SolventCheck->Compatible Yes (e.g., DCM) Incompatible Action: Keep Separate. Do NOT mix with Acetone/Methanol. SolventCheck->Incompatible No (e.g., THF, Acetone) FinalBin FINAL DESTINATION: High-Temp Incineration (Halogen Capable) Compatible->FinalBin Incompatible->FinalBin Ship as separate line item LabPack->FinalBin

Caption: Operational workflow for segregating and packaging halogenated nitro-aromatic waste.

Part 5: Emergency Spill Response

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: The nitro group implies toxicity; the halogens imply irritation. Clear the immediate area.[6][7]

  • PPE: Wear double nitrile gloves, safety goggles, and a lab coat.[2] If dust is present, use an N95 or P100 respirator.[2]

  • Containment:

    • Solids: Do not sweep dry (static/dust risk). Cover with a wet paper towel (dampened with water or inert oil) and scoop into a waste container.

    • Liquids: Absorb with vermiculite or sand .

    • Contraindication: Do NOT use sawdust or paper-based absorbents for concentrated nitro compounds (fire risk).

  • Decontamination: Wipe the surface with a mild soap solution. Do not use strong bleach (oxidizer) on the residue.

References

  • Occupational Safety and Health Administration (OSHA). Hazardous Waste Operations and Emergency Response (HAZWOPER).[8][9][10] Standard 1910.120.[6][7][8][10] [Link][8][9]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. "Chapter 8: Management of Waste." National Academies Press (2011). [Link]

Sources

Handling

Personal protective equipment for handling (4-Chloro-2-fluoro-5-nitrophenyl)methanol

Executive Summary: The "Precautionary Principle" Immediate Action Required: Treat (4-Chloro-2-fluoro-5-nitrophenyl)methanol as a Potent Compound (Band 3) until toxicological data proves otherwise.[1][2] While specific to...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Precautionary Principle"

Immediate Action Required: Treat (4-Chloro-2-fluoro-5-nitrophenyl)methanol as a Potent Compound (Band 3) until toxicological data proves otherwise.[1][2]

While specific toxicological endpoints for this intermediate may be sparse in public databases, its structural motifs—a nitro-aromatic core substituted with halogens (chlorine, fluorine) and a benzylic alcohol—dictate a strict safety protocol.[1][2] The presence of the nitro group introduces potential energetic instability and methemoglobinemia risks, while the fluorine substituent enhances lipophilicity, increasing the potential for rapid dermal absorption [1].

Core Hazard Profile:

  • GHS Classification (Predicted): Skin Irrit. 2, Eye Irrit.[3][4] 2A, STOT SE 3 (Respiratory).

  • Physical State: Solid (Crystalline powder).[1]

  • Primary Risk: Inhalation of fine particulates and dermal absorption.

Hazard Analysis & Mechanistic Causality

To understand why we select specific PPE, we must analyze the molecule's functional groups:

  • Nitro Group (-NO₂): Nitro-aromatics are historically associated with blood toxicity (methemoglobinemia) and potential energetic decomposition when heated or shocked [2].[1][2] Implication: Avoid metal spatulas (spark risk) and strictly control temperature.

  • Halogenation (Cl, F): The fluorine atom, in particular, mimics hydrogen sterically but alters electronic properties, often increasing metabolic stability and tissue penetration. Implication: Standard latex gloves are insufficient due to potential permeation; nitrile or laminate is required.

  • Benzyl Alcohol Moiety: While generally less toxic than their aldehyde counterparts, benzyl alcohols are mucous membrane irritants. Implication: Eye protection must seal against dust, not just impact.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a self-validating safety barrier . If one layer fails (e.g., glove tear), the secondary layer or engineering control (fume hood) remains active.

Body ZoneComponentSpecification (Minimum Requirement)Scientific Rationale
Respiratory Engineering Control Class II Biological Safety Cabinet or Chemical Fume Hood (Face velocity: 100 fpm)The primary route of exposure for this solid is inhalation of dust.[1][2] Local Exhaust Ventilation (LEV) is the only fail-safe against airborne particulates.[1][2]
Respiratory PPE (Secondary) N95 / P100 Respirator (If working outside hood)In the event of LEV failure, a particulate respirator prevents alveolar deposition of the chemical.
Dermal (Hands) Primary Glove Nitrile (4 mil / 0.11 mm) Provides excellent resistance to incidental splash and physical abrasion.[1]
Dermal (Hands) Secondary Glove Long-cuff Nitrile or Laminate (If in solution)Double-gloving creates a "breakthrough buffer."[1][2] If the outer glove is compromised, the inner glove protects the skin during doffing.
Ocular Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses with side shields are insufficient for fine powders, which can bypass side gaps. Goggles provide a full seal.
Body Clothing Tyvek® Lab Coat (Closed front)Cotton coats absorb chemicals and hold them against the skin. Non-woven synthetics (Tyvek) shed particulates.[1]

Visual Logic: PPE Decision Framework

The following diagram illustrates the decision logic for selecting PPE based on the operational state of the chemical.

PPE_Decision_Logic Start Start: Handling (4-Chloro-2-fluoro-5-nitrophenyl)methanol State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Solution Dissolved in Organic Solvent State_Check->Solution Solid_Risk Risk: Dust Inhalation Solid->Solid_Risk Sol_Risk Risk: Dermal Absorption/Splash Solution->Sol_Risk Solid_PPE Protocol A: 1. Fume Hood (Sash < 18") 2. N95 Backup 3. Splash Goggles 4. Double Nitrile Gloves Solid_Risk->Solid_PPE Sol_PPE Protocol B: 1. Fume Hood 2. Face Shield + Goggles 3. Silver Shield/Laminate Gloves Sol_Risk->Sol_PPE

Figure 1: Decision logic for PPE selection based on physical state. Note the escalation to Laminate gloves for solution-phase handling due to solvent permeation risks.[1][2]

Operational Protocol: Weighing & Transfer

Objective: Transfer 500 mg of compound from stock bottle to reaction vessel without cross-contamination or exposure.

  • Preparation (The "Clean" Zone):

    • Place a disposable balance draft shield or "static-free" weigh boat inside the fume hood.[1][2]

    • Why: Static electricity can cause fluorinated nitro-aromatics to "jump" or disperse unexpectedly.[1][2] Use an ionizing bar if available.

  • The Transfer:

    • Open the stock container only inside the hood.

    • Use a disposable plastic spatula. Avoid metal.

    • Why: While low risk, nitro compounds can form shock-sensitive salts if in contact with certain metals or bases over time.[1][2] Plastic eliminates spark risk.

  • Decontamination:

    • Wipe the exterior of the stock bottle with a Kimwipe dampened with Ethanol before removing it from the hood.

    • Dispose of the Kimwipe as solid hazardous waste immediately.

Emergency Response & Spills

Scenario: You have spilled ~1g of powder on the benchtop outside the hood.

  • Evacuate & Alert: Clear the immediate area (radius of 3 meters).

  • PPE Upgrade: Don a P100 respirator and double nitrile gloves before re-entering.

  • Dry Cleanup (Preferred):

    • Do NOT spray water or solvent directly on the powder (this spreads the contamination).

    • Cover the spill with a damp paper towel (dampened with water, not dripping) to prevent dust generation.

    • Scoop the material up using the paper towel and place it in a wide-mouth hazardous waste jar.[1]

  • Wet Polish:

    • Clean the surface with a soap/water solution, followed by an alcohol wipe.

    • Why: Soap acts as a surfactant to lift the lipophilic fluorinated compound from the surface [3].

Disposal Strategy: Environmental Compliance

Because this molecule contains a Carbon-Fluorine (C-F) bond, it requires specific disposal considerations to prevent environmental persistence (PFAS-adjacent concerns) [4].[1][2]

Waste StreamClassificationDisposal Method
Solid Waste Halogenated Organic SolidHigh-Temperature Incineration (>1100°C).[1][2] This is critical to break the C-F bond and prevent formation of toxic byproducts.
Liquid Waste Halogenated SolventIncineration. Do not mix with non-halogenated streams (increases disposal cost and complexity).
Aquatic Toxic to Aquatic LifeZero Discharge. Under no circumstances should this enter the sink/sewer system.

Workflow Visualization: Spill Response

Spill_Response Spill Spill Detected Assess Assess: Powder or Liquid? Spill->Assess Powder Powder Spill Assess->Powder Liquid Liquid Spill Assess->Liquid Action_Powder 1. Dampen Towel 2. Cover (Don't Wipe) 3. Scoop Powder->Action_Powder Action_Liquid 1. Absorbent Pads 2. Work Outer -> Inner Liquid->Action_Liquid Dispose Seal in HazWaste Label: 'Halogenated' Action_Powder->Dispose Action_Liquid->Dispose

Figure 2: Immediate response workflow for spills.[1][2] Note the differentiation between powder (dampen to suppress dust) and liquid (absorb).[1][2]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 4437169, (2-Fluoro-5-nitrophenyl)methanol. Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Hazardous Materials (Nitro compounds). Retrieved from [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. Retrieved from [Link]

Sources

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